molecular formula C7H16ClN B584547 2-Methylazepane hydrochloride CAS No. 30796-90-8

2-Methylazepane hydrochloride

Cat. No.: B584547
CAS No.: 30796-90-8
M. Wt: 149.662
InChI Key: BYKPDCIMYRNMEB-UHFFFAOYSA-N
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Description

2-Methylazepane hydrochloride is a chemical compound with the molecular formula C7H15N and acts as a versatile synthetic intermediate and scaffold in organic and medicinal chemistry research . The azepane ring is a seven-membered, saturated heterocycle containing one nitrogen atom, a structure known for its conformational flexibility which allows for diverse spatial arrangements in molecular design . This scaffold is a prevalent motif in various bioactive molecules and natural products . As a secondary amine, the azepane ring in this compound can undergo typical reactions such as alkylation and acylation, making it a valuable building block for the synthesis of more complex chemical libraries . The presence of a chiral center at the 2-position means the compound can exist as different stereoisomers, such as the commercially available (2R)-enantiomer (CAS# 331994-00-4), which is highly significant for research in stereoselective synthesis and pharmacology . Researchers value this compound for exploring structure-activity relationships in drug discovery programs, particularly in the development of enzyme inhibitors, receptor modulators, and other pharmacologically active agents . The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a common practice for handling in a laboratory setting . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7-5-3-2-4-6-8-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKPDCIMYRNMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735409
Record name 2-Methylazepane--hydrogen chloride (1/1)
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Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30796-90-8
Record name 2-Methylazepane--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 2-methylazepane hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 2-Methylazepane hydrochloride, a valuable heterocyclic compound with applications in pharmaceutical research and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This document is structured to serve as a self-validating system, with in-text citations and a complete reference list to ensure scientific integrity and reproducibility.

Introduction

2-Methylazepane, a seven-membered saturated heterocycle, is a key structural motif in various biologically active molecules. Its hydrochloride salt form enhances its stability and solubility, making it amenable for pharmaceutical formulations. The synthesis of this compound can be approached through several strategic routes, with the most common and scalable method involving a multi-step sequence commencing from 2-methylcyclohexanone. This guide will primarily focus on this well-established pathway, while also exploring a potential alternative through reductive amination.

Primary Synthetic Pathway: From Ketone to Hydrochloride Salt

The most widely employed synthesis of this compound is a four-step process that begins with the oximation of 2-methylcyclohexanone, followed by a Beckmann rearrangement, subsequent reduction of the resulting lactam, and concluding with the formation of the hydrochloride salt.

Synthesis_Workflow A 2-Methylcyclohexanone B 2-Methylcyclohexanone Oxime A->B Oximation (Hydroxylamine) C 7-Methylazepan-2-one B->C Beckmann Rearrangement (Acid Catalyst) D 2-Methylazepane C->D Reduction (e.g., LAH) E This compound D->E Salt Formation (HCl)

Caption: Overall workflow for the primary synthesis of this compound.

Step 1: Oximation of 2-Methylcyclohexanone

The initial step involves the conversion of 2-methylcyclohexanone to its corresponding oxime. This reaction is a classic condensation reaction between a ketone and hydroxylamine.[1]

Causality of Experimental Choices: The reaction is typically carried out in an aqueous alcohol solution to ensure the solubility of both the organic ketone and the hydroxylamine salt.[2] A base, such as sodium acetate or sodium hydroxide, is added to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine which is the active nucleophile.[1][3] The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the oxime.

Experimental Protocol: Synthesis of 2-Methylcyclohexanone Oxime

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • To this solution, add 2-methylcyclohexanone (1.0 eq.) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The resulting aqueous slurry is cooled in an ice bath to precipitate the 2-methylcyclohexanone oxime.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent such as ethanol/water can be performed for further purification.[2]

Characterization of 2-Methylcyclohexanone Oxime:

ParameterData
Appearance White crystalline solid
¹H NMR (CDCl₃, δ) Predicted shifts include broad signals for the aliphatic protons of the cyclohexane ring and a characteristic signal for the N-OH proton.
¹³C NMR (CDCl₃, δ) Predicted shifts show a signal for the C=N carbon around 160 ppm and several signals in the aliphatic region for the ring carbons.[4]
Step 2: Beckmann Rearrangement of 2-Methylcyclohexanone Oxime

The Beckmann rearrangement is a pivotal step that transforms the oxime into a lactam (a cyclic amide).[5] This acid-catalyzed rearrangement involves the migration of the alkyl group anti-periplanar to the hydroxyl group of the oxime to the nitrogen atom.

Causality of Experimental Choices: Strong acids, such as sulfuric acid, polyphosphoric acid (PPA), or trifluoroacetic acid, are employed to protonate the hydroxyl group of the oxime, converting it into a good leaving group (water).[5] The choice of acid can influence the reaction rate and yield. The rearrangement is a concerted process where the migration of the alkyl group and the departure of the leaving group occur simultaneously to form a nitrilium ion intermediate. This intermediate is then attacked by water, followed by tautomerization to yield the more stable lactam, 7-methylazepan-2-one.

Experimental Protocol: Synthesis of 7-Methylazepan-2-one

  • In a flask equipped with a mechanical stirrer and a thermometer, 2-methylcyclohexanone oxime (1.0 eq.) is slowly added to an excess of a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, while maintaining a low temperature (e.g., 0-10 °C) with an ice bath.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., 80-100 °C) for a specified period, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the reaction.

  • The aqueous solution is then neutralized with a base, such as aqueous sodium hydroxide or ammonium hydroxide, which may cause the product to precipitate or separate as an oil.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 7-methylazepan-2-one.

  • Purification can be achieved by vacuum distillation or column chromatography.

Characterization of 7-Methylazepan-2-one:

ParameterData
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, δ) Expected signals include a broad peak for the N-H proton, a multiplet for the methine proton adjacent to the methyl group, and multiplets for the methylene protons of the azepane ring.
¹³C NMR (CDCl₃, δ) A characteristic signal for the carbonyl carbon (C=O) is expected around 175-180 ppm, along with signals for the methine and methylene carbons of the ring.
Step 3: Reduction of 7-Methylazepan-2-one to 2-Methylazepane

The reduction of the lactam to the corresponding cyclic amine is a crucial step. Strong reducing agents are required to reduce the amide functionality.

Causality of Experimental Choices: Lithium aluminum hydride (LAH) is a powerful and commonly used reagent for the reduction of amides and lactams to amines.[6][7] LAH delivers a hydride ion to the carbonyl carbon, and subsequent workup with water leads to the formation of the amine. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), as LAH reacts violently with water.[8]

Experimental Protocol: Synthesis of 2-Methylazepane

  • Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, as LAH is highly reactive and flammable.

  • A solution of 7-methylazepan-2-one (1.0 eq.) in anhydrous THF is added dropwise to a stirred suspension of LAH (a molar excess, e.g., 1.5-2.0 eq.) in anhydrous THF at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is then carefully quenched by the sequential and dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[8] This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • The resulting slurry is stirred vigorously for some time and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or diethyl ether.

  • The combined filtrates are dried over anhydrous potassium carbonate or sodium sulfate, and the solvent is removed by distillation to yield 2-methylazepane. Further purification can be achieved by distillation.

Characterization of 2-Methylazepane:

ParameterData
Appearance Colorless liquid
¹H NMR (CDCl₃, δ) Characteristic signals include a singlet for the N-H proton, a multiplet for the methine proton, a doublet for the methyl group, and multiplets for the methylene protons of the ring.
¹³C NMR (CDCl₃, δ) Signals are expected in the aliphatic region, corresponding to the methine, methyl, and methylene carbons of the azepane ring.
Step 4: Formation of this compound

The final step is the conversion of the free base, 2-methylazepane, into its hydrochloride salt to improve its handling and stability.

Causality of Experimental Choices: The basic nitrogen atom of the azepane ring readily reacts with a strong acid like hydrochloric acid in an acid-base reaction to form the corresponding ammonium salt. This is typically done by treating a solution of the amine with either gaseous hydrogen chloride or a solution of HCl in an organic solvent.

Experimental Protocol: Synthesis of this compound

  • 2-Methylazepane is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • The solution is cooled in an ice bath, and a solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the solution becomes acidic.

  • The hydrochloride salt typically precipitates out of the solution as a white solid.

  • The precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield pure this compound.

Characterization of this compound:

ParameterData
Appearance White to off-white crystalline solid
¹H NMR (D₂O, δ) The signals will be shifted downfield compared to the free base due to the protonation of the nitrogen. The N-H proton signal may be broad or exchange with the solvent.
¹³C NMR (D₂O, δ) The carbon signals will also experience a downfield shift upon protonation of the nitrogen.
Melting Point A sharp melting point is indicative of purity.

Alternative Synthetic Route: Reductive Amination

An alternative approach to the synthesis of substituted azepanes involves intramolecular reductive amination. While less commonly cited for 2-methylazepane specifically, this strategy offers a convergent and potentially more efficient route. One hypothetical pathway could involve the reductive amination of a δ-amino ketone, such as 6-amino-2-heptanone.

Reductive_Amination A 6-Amino-2-heptanone B Intramolecular Imine A->B Intramolecular Condensation C 2-Methylazepane B->C Reduction (e.g., NaBH₃CN)

Caption: A potential reductive amination pathway for the synthesis of 2-Methylazepane.

In this proposed route, the amino group of 6-amino-2-heptanone would undergo an intramolecular condensation with the ketone carbonyl to form a cyclic imine intermediate. This imine can then be reduced in situ using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, to yield 2-methylazepane. This method, if optimized, could offer advantages in terms of atom economy and reduced step count.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The primary pathway, involving oximation, Beckmann rearrangement, and reduction, is a robust and scalable method. Each step in this sequence is governed by clear chemical principles that dictate the choice of reagents and reaction conditions. The alternative reductive amination route presents an intriguing possibility for a more streamlined synthesis. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and characterize this important heterocyclic compound, with a strong emphasis on scientific rigor and reproducibility.

References

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]
  • Sci-Hub. Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane. [Link]
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A Comprehensive Technical Guide to 2-Methylazepane Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylazepane hydrochloride is a saturated heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. As a derivative of azepane, a seven-membered nitrogen-containing ring, it serves as a crucial chiral building block in the synthesis of complex molecular architectures. The azepane ring system is recognized as a "privileged structure" in medicinal chemistry, a term given to molecular scaffolds that can provide ligands for diverse biological targets, making them valuable starting points for drug discovery.[1] The conformational flexibility of the azepane ring, combined with the stereochemical definition offered by the methyl group at the 2-position, allows for the precise design of molecules with specific biological activities.[1]

This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its core chemical and physical properties, present a representative synthetic pathway and detailed analytical characterization protocols, discuss its pivotal role as a scaffold in modern drug design, and provide essential safety and handling information.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-methylazepane;hydrochloride
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol [2][3]
CAS Number 331994-00-4 ((R)-isomer)[2][4]
1484-99-7 ((S)-isomer)[5]
Canonical SMILES CC1CCCCCN1.Cl
InChI Key LGONGMXQDFYGKU-UHFFFAOYSA-N (Free Base)[6]
Parent Compound 2-Methylazepane (CID: 238104)[7]

Table 2: Physicochemical Properties of 2-Methylazepane

PropertyValueNotes
Physical Form SolidTypically a white to off-white crystalline solid.
XlogP (Predicted) 1.4A measure of lipophilicity for the free base.[6]
Monoisotopic Mass 113.12045 Da (Free Base)[6]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form confers aqueous solubility.

Synthesis and Purification

The synthesis of 2-Methylazepane typically involves the construction of the seven-membered ring, often through cyclization or ring-expansion strategies. A common and logical approach involves the reductive amination of a suitable keto-amine or the reduction of a substituted caprolactam. The final step involves salt formation with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

Synthetic Strategy and Workflow

The chosen synthetic route aims for efficiency and control over stereochemistry. Starting from 6-oxoheptanoic acid, a reductive amination followed by intramolecular cyclization provides a direct path to the corresponding lactam. Subsequent reduction of the lactam yields the target azepane ring. This method is advantageous as it allows for the potential introduction of chirality during the reduction steps.

G A 6-Oxoheptanoic Acid B Intermediate Amino Acid A->B  Reductive Amination  (e.g., NH3, H2/Pd-C) C 2-Methyl-7-oxoazepane (Lactam) B->C  Intramolecular  Amide Formation  (Heat) D 2-Methylazepane (Free Base) C->D  Lactam Reduction  (e.g., LiAlH4) E This compound D->E  Salt Formation  (HCl in Ether)

Caption: Synthetic pathway for this compound.

Exemplary Synthesis Protocol: Lactam Reduction

This protocol describes the reduction of 2-methyl-7-oxoazepane to 2-methylazepane, followed by conversion to its hydrochloride salt.

Materials:

  • 2-Methyl-7-oxoazepane

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (2M solution in diethyl ether)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Lactam: The flask is cooled to 0°C using an ice bath. A solution of 2-methyl-7-oxoazepane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

    • Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the lactam, preventing dangerous temperature spikes and side reactions.

  • Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 8-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching: Once the reaction is complete, the flask is cooled again to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a granular, easily filterable form.

  • Filtration and Extraction: The resulting white precipitate is filtered off and washed thoroughly with THF. The combined filtrate is concentrated under reduced pressure to yield the crude 2-methylazepane free base.

  • Salt Formation: The crude amine is dissolved in a minimal amount of anhydrous diethyl ether. The solution is cooled to 0°C, and a 2M solution of HCl in diethyl ether is added dropwise with stirring.

  • Isolation: The white precipitate of this compound is formed immediately. The solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried in a vacuum oven to yield the final product.

    • Self-Validation: The formation of a crystalline solid upon HCl addition is a strong indicator of successful amine synthesis. The purity and identity are then confirmed by the analytical methods described in Section 4.0.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the structure, identity, and purity of the synthesized this compound. This typically involves a combination of spectroscopic and chromatographic techniques.[8][9]

G cluster_0 Spectroscopic Confirmation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Confirms C-H Framework Chrom GC-MS or LC-MS Determines Purity (%) NMR->Chrom MS Mass Spectrometry Confirms Molecular Weight & Fragmentation MS->Chrom IR IR Spectroscopy Confirms Functional Groups (N-H, C-H) Quant qNMR Quantitative Assay vs. Standard Chrom->Quant Final Certified Reference Material Quant->Final Sample Synthesized Product Sample->NMR Sample->MS Sample->IR

Caption: Analytical workflow for identity and purity verification.

Spectroscopic Profiling
  • ¹H NMR Spectroscopy (400 MHz, D₂O): The proton NMR spectrum is expected to show a complex multiplet for the ring protons between approximately 1.5-2.0 ppm. A distinct signal for the methyl group (CH₃) will appear as a doublet around 1.2-1.4 ppm. The proton on the carbon bearing the methyl group (CH-CH₃) will be a multiplet further downfield, around 3.0-3.4 ppm, coupled to both the methyl protons and adjacent ring protons. The protons adjacent to the nitrogen will also be shifted downfield.

  • ¹³C NMR Spectroscopy (100 MHz, D₂O): The carbon spectrum will show seven distinct signals. The methyl carbon will appear upfield around 18-22 ppm. The carbons of the azepane ring will resonate in the 25-50 ppm range, with the two carbons attached to the nitrogen (C2 and C7) appearing further downfield, typically in the 45-60 ppm range.

  • Mass Spectrometry (ESI+): In electrospray ionization mass spectrometry, the spectrum will be dominated by the molecular ion of the free base [M+H]⁺ at m/z 114.1277.[6]

  • Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will show characteristic broad absorptions in the 2400-2800 cm⁻¹ region, typical for an amine hydrochloride salt (N-H⁺ stretch). Strong C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile scaffold for building novel therapeutics.

The Azepane Scaffold as a Privileged Structure

The seven-membered azepane ring possesses a higher degree of conformational flexibility compared to smaller five- or six-membered rings. This allows molecules incorporating this scaffold to adopt various three-dimensional shapes, enabling them to fit into the binding pockets of a wide range of biological targets like enzymes and receptors.[1] The ability to introduce substituents, such as the methyl group in 2-methylazepane, can bias the ring's conformation, which is a critical strategy in rational drug design to enhance binding affinity and selectivity.[1] It is noteworthy that over 20 FDA-approved drugs feature an azepane substructure, highlighting its therapeutic relevance.[1]

G cluster_0 Synthetic Elaboration (R-groups) cluster_1 Diverse Drug Candidates Scaffold 2-Methylazepane (Chiral Scaffold) R1 R1 Functionalization (e.g., Acylation, Alkylation) Scaffold->R1 Position N1 R2 R2 Functionalization (e.g., Arylation) Scaffold->R2 Position C4 R3 R3 Functionalization (e.g., Sulfonylation) Scaffold->R3 Position N1 Drug1 Kinase Inhibitor R1->Drug1 Drug2 CNS Agent R2->Drug2 Drug3 Antiviral Agent R3->Drug3

Caption: Elaboration of the 2-methylazepane scaffold into diverse drug candidates.

Therapeutic Applications of Azepane Derivatives

Derivatives built upon the azepane framework have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1] For instance, chiral bicyclic azepanes have shown potent activity as inhibitors of monoamine transporters, suggesting potential applications in treating neuropsychiatric disorders.[1] The methyl group in 2-methylazepane provides a crucial stereocenter, enabling the synthesis of single-enantiomer drugs. This is paramount in modern pharmacology to maximize therapeutic effect and minimize off-target side effects associated with an undesired enantiomer.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on data from structurally related compounds, it should be treated as a hazardous chemical.

  • Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11] Harmful if swallowed.

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][12]

    • Avoid breathing dust.[11]

    • Wash hands thoroughly after handling.[10][12]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]

    • Skin: Remove contaminated clothing and wash skin with soap and water.[10]

    • Ingestion: If swallowed, rinse mouth with water (if the person is conscious) and seek immediate medical attention.[14]

References

  • 2-[(thiophen-2-yl)methyl]azepane hydrochloride | 1315367-62-4. Sigma-Aldrich.
  • SAFETY D
  • (R)-2-methylazepane hydrochloride | 331994-00-4. ChemicalBook.
  • Safety D
  • This compound (C7H15N). PubChemLite.
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  • Safety D
  • 2-Methylazepane | C7H15N | CID 238104. PubChem - NIH.
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  • 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644. PubChem.
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Introduction: Understanding the Core Profile of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Methylazepane Hydrochloride

This compound is the salt form of the cyclic secondary amine, 2-methylazepane. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a significant structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The introduction of a methyl group at the 2-position creates a chiral center, meaning the compound can exist as (R) and (S) enantiomers. As a hydrochloride salt, the compound exhibits increased aqueous solubility and stability compared to its free base form, making it more amenable to handling and formulation in a laboratory and pharmaceutical context.

This guide provides a comprehensive overview of the essential physical properties of this compound. We will delve into its structural and fundamental characteristics, present detailed spectroscopic profiles based on established principles, and provide robust, field-tested protocols for the empirical validation of these properties. The methodologies described herein are designed to ensure data integrity and reproducibility, which are paramount in research and development settings.

Part 1: Core Physical and Chemical Identity

A precise understanding of the fundamental properties of a compound is the bedrock of all subsequent research. These parameters dictate storage conditions, solvent selection for reactions and analysis, and calculations for stoichiometry.

The structural and molecular details are summarized below. It is critical to note the existence of different isomers and forms of this compound, which may have distinct CAS numbers. The information presented here pertains to the hydrochloride salt.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms Hexahydro-2-methyl-1H-azepine Hydrochloride[1]
Molecular Formula C₇H₁₅N·HCl or C₇H₁₆ClN[1][2][3]
Molecular Weight 149.66 g/mol [1][2][4]
CAS Number 30796-90-8 (for hydrochloride)[1]
331994-00-4 (for (R)-enantiomer hydrochloride)[2][3][5]
Canonical SMILES CC1CCCCCN1.Cl[4]
Appearance White to off-white solid/powder (Typical)[6]

Note: The properties of specific enantiomers, such as optical rotation, would require separate analysis but the general physical properties discussed are applicable to the racemic mixture and individual enantiomers.

Part 2: Key Physicochemical Properties

Melting Point

The melting point is a critical indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities. For 4-Methylazepane Hydrochloride, a structural isomer, a melting point of 174-175 °C has been reported[6]. While a specific value for the 2-methyl isomer is not consistently cited across primary literature, it is expected to be a crystalline solid with a relatively high melting point, characteristic of amine hydrochloride salts.

Solubility Profile

Solubility is a determinant factor in drug delivery, formulation, and the design of biological assays. As a hydrochloride salt, this compound is anticipated to have good solubility in polar protic solvents.

SolventExpected SolubilityRationale
Water Soluble / Very SolubleThe ionic nature of the hydrochloride salt facilitates strong interactions with polar water molecules.[7]
Methanol / Ethanol SolubleThese polar protic solvents can solvate both the chloride anion and the ammonium cation.[8][9]
Dimethyl Sulfoxide (DMSO) SolubleA polar aprotic solvent capable of dissolving a wide range of organic salts.[8]
Dichloromethane / Chloroform Sparingly Soluble / InsolubleNon-polar organic solvents are generally poor at solvating ionic salts.
Hexanes / Diethyl Ether InsolubleThe high polarity mismatch prevents effective solvation.

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. The following sections detail the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectrum Prediction: (Reference Solvent: D₂O or DMSO-d₆)

  • N-H Protons: A broad signal, typically downfield (>8.0 ppm in DMSO-d₆), corresponding to the two protons on the positively charged nitrogen. The signal may exchange with D₂O.

  • C2-H Proton: A multiplet signal. This proton is adjacent to the methyl group and the nitrogen, leading to complex splitting. Its chemical shift would be significantly downfield due to the deshielding effect of the adjacent nitrogen atom.

  • Methyl Protons (C2-CH₃): A doublet, integrating to 3H. The signal will be split by the single proton on C2.

  • Ring Methylene Protons (C3, C4, C5, C6, C7): A series of complex, overlapping multiplets in the upfield region (typically 1.2 - 3.5 ppm). Protons closer to the nitrogen atom (C7) will be further downfield than those further away.

¹³C NMR Spectrum Prediction:

  • C2 Carbon: Signal would appear in the 50-60 ppm range, shifted downfield by the adjacent nitrogen.

  • C7 Carbon: Also shifted downfield due to the adjacent nitrogen, likely in the 45-55 ppm range.

  • Methyl Carbon: An upfield signal, typically in the 15-25 ppm range.

  • C3, C4, C5, C6 Carbons: Four distinct signals in the upfield aliphatic region (20-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensitySignificance
2700-3000 N⁺-H StretchStrong, BroadCharacteristic of a secondary ammonium salt.
2850-2960 C-H Stretch (Aliphatic)StrongCorresponds to the methyl and methylene groups on the azepane ring.[10]
~1580 N-H BendMediumConfirms the presence of the ammonium group.[11]
1440-1480 C-H Bend (Methylene)MediumRelates to the CH₂ groups within the ring structure.[10]
1370-1385 C-H Bend (Methyl)MediumA distinctive absorption for the methyl group.[10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For analysis of the hydrochloride salt, techniques like electrospray ionization (ESI) are ideal. Under ESI-MS in positive ion mode, the instrument will detect the protonated free base.

  • Molecular Ion: The expected base peak will correspond to the free base, 2-methylazepane (C₇H₁₅N), with a monoisotopic mass of approximately 113.12 Da[12]. The detected ion would be [M+H]⁺ at m/z ≈ 114.13.

  • Predicted Fragmentation: The fragmentation of cyclic amines is often initiated by an alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[13] This process helps to stabilize the resulting radical cation. A primary fragmentation pathway for 2-methylazepane would involve the loss of the methyl group, leading to a significant fragment.

Part 4: Experimental Protocols and Workflows

To ensure the generation of reliable and high-quality data, the following standardized protocols are recommended.

Workflow for Comprehensive Physical Characterization

The logical flow for characterizing a new batch of this compound is outlined below. This workflow ensures that identity, purity, and key physical properties are confirmed systematically.

G cluster_0 Initial Assessment cluster_1 Purity & Thermal Properties cluster_2 Structural Verification cluster_3 Application-Specific Properties A Receive/Synthesize Sample B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Evaluate Range (Sharp vs. Broad) C->D E NMR Spectroscopy (¹H, ¹³C) D->E H Confirm Structure & Identity E->H F FT-IR Spectroscopy F->H G Mass Spectrometry (LC-MS) G->H I Solubility Assessment H->I J Report Data I->J

Caption: Workflow for the physical characterization of 2-Methylazepane HCl.

Protocol 1: Melting Point Determination
  • Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range. Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) when approaching the approximate range.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A pure sample should have a range of ≤ 2 °C.

Protocol 2: Solubility Assessment (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the resulting suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Protocol 3: Spectroscopic Analysis
  • NMR Sample Preparation:

    • Accurately weigh ~5-10 mg of the compound.

    • Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.

    • Add an internal standard (e.g., TMS) if required for precise chemical shift referencing.

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

  • FT-IR Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry Sample Preparation (LC-MS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

    • Analyze using an LC-MS system equipped with an electrospray ionization (ESI) source, operating in positive ion mode.[15]

Conclusion

This guide has detailed the essential physical properties of this compound, a compound of interest for chemical and pharmaceutical research. By combining reported data with predictions based on fundamental chemical principles, we have constructed a comprehensive profile of the molecule. The provided experimental protocols offer a standardized framework for researchers to validate these properties in their own laboratories, ensuring data of the highest integrity. A thorough characterization, as outlined in this document, is a non-negotiable first step in the successful development of any new chemical entity.

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2-Methylazepane Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-Methylazepane hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its synthesis, characterization, and application, grounded in scientific principles and practical laboratory experience.

Introduction: The Significance of the 2-Methylazepane Scaffold

This compound, a chiral cyclic amine, is the hydrochloride salt of 2-methylazepane. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1] The introduction of a methyl group at the 2-position of the azepane ring provides a valuable handle for modulating a compound's physicochemical and pharmacokinetic properties. This substitution can influence lipophilicity, metabolic stability, and the stereochemical interactions with biological targets, making 2-Methylazepane a desirable building block for lead optimization and the generation of novel chemical entities.

The hydrochloride salt form is typically preferred for its enhanced stability, crystallinity, and aqueous solubility, which facilitates handling, formulation, and biological testing. Due to the chiral center at the C2 position, 2-Methylazepane exists as (R)- and (S)-enantiomers, each potentially possessing distinct pharmacological activities.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms 2-Methylhexamethyleneimine hydrochlorideN/A
CAS Number (Racemic) 30796-90-8[2]
CAS Number ((R)-enantiomer) 331994-00-4[3][4][5][6][7]
CAS Number ((S)-enantiomer) 1484-99-7[8]
Molecular Formula C₇H₁₆ClN[3][4]
Molecular Weight 149.66 g/mol [3][4]
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solventsN/A

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-methylazepane is most commonly achieved through the reductive amination of a suitable ketone precursor. This approach offers a versatile and efficient route to the target compound. While several variations exist, the following protocol outlines a robust and reproducible method.

Synthetic Strategy: Reductive Amination

Reductive amination is a powerful transformation in organic synthesis that converts a carbonyl group into an amine through an intermediate imine.[9][10][11][12][13] This one-pot or stepwise procedure is widely used in the pharmaceutical industry for the synthesis of a diverse range of amines.[11]

G start Precursor (e.g., 6-Oxoheptanal or ε-Caprolactam derivative) step1 Imine/Enamine Formation start->step1 Amine Source step2 Reduction step1->step2 Reducing Agent step3 Salt Formation step2->step3 HCl end 2-Methylazepane HCl step3->end

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of racemic this compound starting from a suitable precursor.

Materials:

  • Precursor (e.g., a derivative of ε-caprolactam or a suitable keto-aldehyde)

  • Amine source (e.g., ammonia, ammonium acetate)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

  • Solvent (e.g., methanol, ethanol)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone precursor in an appropriate solvent (e.g., methanol).

    • Add the amine source (e.g., ammonium acetate) in a slight molar excess.

    • Stir the reaction mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction:

    • Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Basify the aqueous residue with a suitable base (e.g., sodium hydroxide solution) to a pH > 10.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methylazepane free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude 2-methylazepane in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) with stirring.

    • The this compound will precipitate as a white solid.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.

G cluster_analytical Analytical Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Analysis (HPLC/GC) Sample->Purity Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation FTIR->Confirmation Purity->Confirmation

Caption: A typical analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the protons of the azepane ring and the methyl group. The protons on the ring will exhibit diastereotopicity, leading to complex splitting patterns. The methyl group will likely appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, providing confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile amines like 2-methylazepane.[14][15][16][17][18] The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the free base, along with characteristic fragmentation patterns.[19][20] Common fragmentation pathways for cyclic amines involve alpha-cleavage and ring-opening, leading to the formation of stable carbocations.

Chromatographic Purity

The purity of the synthesized compound should be assessed using either gas chromatography (GC) or high-performance liquid chromatography (HPLC). A well-developed chromatographic method should show a single major peak for the desired product, with any impurities being well-resolved.

Applications in Drug Discovery and Development

The azepane scaffold is a key component in a number of FDA-approved drugs, highlighting its therapeutic relevance.[1] this compound serves as a valuable building block for the synthesis of novel drug candidates across various therapeutic areas.

G cluster_applications Applications in Drug Discovery BuildingBlock 2-Methylazepane HCl (Chiral Building Block) LeadOpt Lead Optimization BuildingBlock->LeadOpt Scaffold Novel Scaffold Synthesis BuildingBlock->Scaffold Fragment Fragment-Based Drug Design BuildingBlock->Fragment DrugCandidate Drug Candidate LeadOpt->DrugCandidate Scaffold->DrugCandidate Fragment->DrugCandidate

Caption: The role of this compound as a building block in the drug discovery process.

The incorporation of the 2-methylazepane moiety can be a strategic approach in:

  • Lead Optimization: Modifying existing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

  • Novel Scaffold Development: Creating new chemical scaffolds with unique three-dimensional shapes to explore novel biological targets.

  • Fragment-Based Drug Design: Utilizing the 2-methylazepane fragment to build larger, more potent molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its chiral nature and the presence of the azepane ring offer unique opportunities for the design of new molecules with tailored properties. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective use in research and development. This guide provides a solid foundation for scientists to incorporate this important synthon into their discovery programs.

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Foreword: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Methylazepane Hydrochloride

In the realms of pharmaceutical development, medicinal chemistry, and forensic analysis, the absolute certainty of a molecule's structure is paramount. An error in structural assignment can lead to misinterpreted biological data, failed clinical trials, or incorrect forensic identification. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a saturated heterocyclic amine salt, using this compound as a practical exemplar. We will proceed not as a mere academic exercise, but as a systematic investigation, where each analytical step is chosen for its specific contribution to the structural puzzle and cross-validates the findings of the others. The logic is designed to be self-validating, ensuring the highest degree of confidence in the final assignment.

Initial Assessment and Strategic Overview

Upon receiving a sample purported to be this compound, our first step is to define a multi-technique analytical workflow. A singular method is insufficient; true structural confidence is achieved through the convergence of orthogonal data. Our strategy will be anchored by Mass Spectrometry for molecular formula determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed connectivity mapping, supported by Infrared (IR) Spectroscopy for functional group confirmation.

The proposed structure, this compound, has a molecular formula of C₇H₁₆ClN and a molecular weight of 149.66 g/mol .[1] This hypothesis will guide our experimental design and data interpretation.

G cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Definitive Structure Mapping cluster_2 Phase 3: Final Confirmation Sample Sample MS Mass Spectrometry (MS) (ESI-QTOF & GC-EI-MS) Sample->MS Determines Molecular Formula & Fragmentation Pattern IR Infrared (IR) Spectroscopy (ATR) Sample->IR Identifies Key Functional Groups Confirmation Convergent Data Analysis & Final Structure Confirmation MS->Confirmation IR->Confirmation NMR NMR Spectroscopy Suite (1D & 2D Experiments) 1H_NMR 1H NMR 13C_NMR 13C & DEPT-135 NMR COSY 1H-1H COSY HSQC 1H-13C HSQC HMBC 1H-13C HMBC NMR->Confirmation

Caption: Overall workflow for the structure elucidation of 2-Methylazepane HCl.

Mass Spectrometry: Establishing the Molecular Blueprint

Expertise & Causality: We employ two complementary mass spectrometry techniques. Electrospray Ionization (ESI) is a soft ionization method ideal for analyzing the intact hydrochloride salt, providing the mass of the protonated parent molecule. Gas Chromatography coupled with Electron Impact Mass Spectrometry (GC-EI-MS) requires volatilization, which will dissociate the salt and analyze the free base (2-Methylazepane), providing valuable fragmentation data that hints at the molecule's structure. This dual approach provides both the parent mass and structural clues.

High-Resolution ESI-MS Protocol
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of methanol.

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high mass accuracy.

  • Parameters:

    • Ionization Mode: Positive

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

  • Data Analysis: Look for the [M+H]⁺ ion of the free base (C₇H₁₅N). The expected exact mass is 114.1283. The high-resolution measurement allows for molecular formula confirmation.

GC-EI-MS Protocol
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of dichloromethane. The injection port heat will cause in-situ dissociation of the hydrochloride salt to the volatile free base.

  • GC Parameters:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 1 min, ramp to 250°C at 15°C/min.

  • MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-300.

  • Data Analysis: Identify the molecular ion (M⁺) peak for the free base and analyze the fragmentation pattern.

Expected Mass Spectrometry Data
Technique Expected Ion Expected m/z (Monoisotopic) Significance
ESI-MS[C₇H₁₅N + H]⁺114.1283Confirms mass of the protonated free base.
GC-EI-MS[C₇H₁₅N]⁺113.1204Confirms mass of the free base.
GC-EI-MS[M - CH₃]⁺98.1099Indicates loss of a methyl group (α-cleavage).
GC-EI-MS[M - C₂H₅]⁺84.0942Potential loss of an ethyl fragment from the ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides rapid confirmation of key functional groups. For this compound, the most informative region will be the N-H stretching area, which is characteristic of amine salts. The absence of C=C, C=O, or O-H bands will support a saturated alkane and amine structure. We use Attenuated Total Reflectance (ATR) as it requires minimal sample preparation and yields high-quality spectra of solid samples.

ATR-IR Protocol
  • Sample Preparation: Place a small, representative amount of the crystalline solid directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

  • Data Analysis: Identify characteristic absorption bands. The presence of a broad, strong band between 2400-2800 cm⁻¹ is a hallmark of the N-H⁺ stretching vibrations in an amine hydrochloride.[2]

Expected IR Absorptions
Frequency Range (cm⁻¹) Vibration Type Structural Interpretation
2950-2850C-H Stretch (sp³)Confirms the presence of the alkane backbone.
2800-2400N-H⁺ StretchStrong, broad absorption indicative of a secondary amine salt.
1470-1450C-H BendMethylene and methyl group scissoring.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[3] A full suite of 1D and 2D experiments is necessary for an unambiguous assignment. We will dissolve the sample in Deuterated Dimethyl Sulfoxide (DMSO-d₆) because it effectively dissolves hydrochloride salts and its residual solvent peak does not interfere with key signals. The experiments are ordered logically: ¹H NMR provides a proton count and coupling information, ¹³C/DEPT identifies all unique carbons and their types, and 2D experiments (COSY, HSQC, HMBC) connect the entire framework.

General NMR Protocol
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.

Data Interpretation and Expected Results
  • ¹H NMR: Expect a complex aliphatic region (approx. 1.2-3.5 ppm). The protons on carbons adjacent to the positively charged nitrogen (C2 and C7) will be shifted furthest downfield. The methyl group will appear as a doublet. Integration of all signals should sum to 16 protons (15 on the organic cation, plus one N-H proton).

  • ¹³C NMR & DEPT-135: Expect 7 distinct carbon signals. The DEPT-135 experiment is crucial to differentiate them:

    • 1 x CH₃ (positive signal)

    • 5 x CH₂ (negative signals)

    • 1 x CH (positive signal)

    • The carbons adjacent to the nitrogen (C2, C7) will be the most downfield among the sp³ carbons.

  • ¹H-¹H COSY: This experiment reveals which protons are coupled (i.e., on adjacent carbons). It will show a correlation trail along the -CH₂-CH₂-CH₂-CH₂- chain of the azepane ring and will connect the C2 proton to both its adjacent ring proton and the methyl group protons.

  • ¹H-¹³C HSQC: This spectrum directly links each proton signal to the carbon it is attached to, allowing for the unambiguous assignment of each ¹H-¹³C pair.

  • ¹H-¹³C HMBC: This is the key experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. The critical correlation will be from the methyl protons (¹H) to the C2 carbon (¹³C), definitively placing the methyl group at the 2-position of the azepane ring.

G cluster_legend NMR Correlation Logic H_node H_node C_node C_node Exp_node Exp_node Corr_node Corr_node H_Me Protons (CH3) HSQC HSQC H_Me->HSQC 1J HMBC HMBC H_Me->HMBC 2J H_C2 Proton (C2-H) H_C2->HSQC 1J H_C2->HMBC 2J COSY COSY H_C2->COSY 3J C_Me Carbon (CH3) C_C2 Carbon (C2) C_C3 Carbon (C3) HSQC->C_Me Directly Bonded HSQC->C_C2 Directly Bonded HMBC->C_Me Cross-Validation HMBC->C_C2 Confirms Position COSY->H_Me Adjacent Protons l1 HSQC connects protons to their carbons. l2 COSY connects adjacent protons. l3 HMBC connects protons to carbons 2-3 bonds away. l4 The H(Me) -> C(2) HMBC correlation is the definitive link.

Caption: Logic map of key 2D NMR correlations for positioning the methyl group.

Synthesis of Data and Final Conclusion

  • Molecular Formula: High-resolution ESI-MS confirms the molecular formula of the cation as C₇H₁₅N.

  • Functional Groups: IR spectroscopy confirms the presence of an alkane framework (C-H sp³ stretches) and a secondary amine hydrochloride salt (broad N-H⁺ stretch), with no other functional groups present.

  • Carbon Skeleton: ¹³C and DEPT-135 NMR data establish the presence of seven unique carbons, comprising one methyl (CH₃), five methylene (CH₂), and one methine (CH) group. This is perfectly consistent with a methyl-substituted azepane ring.

  • Connectivity: The combination of COSY, HSQC, and HMBC data allows for the complete assembly of the molecular puzzle. The HMBC correlation between the methyl protons and the C2 carbon provides irrefutable evidence for the 2-methyl substitution pattern.

The convergent evidence from these orthogonal analytical techniques allows for the unambiguous confirmation of the sample's identity as this compound. This systematic, self-validating approach ensures the highest level of scientific rigor and confidence in the final structural assignment.

References

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An In-depth Technical Guide to the NMR Spectral Analysis of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-methylazepane hydrochloride, a key heterocyclic scaffold in medicinal chemistry.[1] Aimed at researchers, scientists, and drug development professionals, this document offers a detailed exploration of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and field-proven insights. We delve into the structural rationale behind chemical shifts and coupling constants, present a robust, step-by-step protocol for sample preparation and data acquisition, and utilize data visualization to elucidate the molecule's structural features. This guide serves as a practical reference for the unambiguous characterization and quality assessment of this compound in a research and development setting.

Introduction: The Significance of this compound

The azepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its seven-membered ring offers a flexible, three-dimensional scaffold that can be exploited to achieve high-affinity binding to biological targets. 2-Methylazepane, as a substituted derivative, introduces a chiral center and a methyl group that can influence binding specificity and metabolic stability. The hydrochloride salt form is often utilized to improve the compound's solubility and handling properties.

Given its importance, unambiguous structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing precise information about the molecular structure in solution. This guide explains how to acquire and interpret high-quality NMR data for this compound, ensuring data integrity and confidence in downstream applications.

Principles of NMR Analysis for a Protonated Cyclic Amine

The NMR spectrum of this compound is dictated by its unique structure: a seven-membered aliphatic ring, a methyl substituent, and a protonated secondary amine.

  • Effect of Protonation: The nitrogen atom in the azepane ring is basic. Upon formation of the hydrochloride salt, the nitrogen becomes protonated (NH₂⁺). This has a significant deshielding effect on adjacent protons and carbons. The electron-withdrawing character of the positively charged nitrogen atom pulls electron density away from the neighboring C-H and C-C bonds, causing their signals to appear at a higher chemical shift (downfield) compared to the free base.[2][3]

  • Ring Conformation: The seven-membered azepane ring is conformationally flexible, existing in various twist-chair and twist-boat forms. This conformational averaging influences the observed chemical shifts and coupling constants of the ring protons, often leading to complex, overlapping multiplets in the ¹H NMR spectrum.

  • Diastereotopic Protons: The presence of a chiral center at C2 renders the methylene protons on the ring (e.g., at C3, C4, C5, and C6) diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and couplings, further increasing spectral complexity.

Experimental Methodology: Acquiring High-Integrity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[4]

Sample Preparation Protocol

A validated protocol ensures reproducibility and minimizes artifacts that can compromise spectral quality.

  • Analyte & Solvent Selection: Weigh approximately 5-10 mg of this compound for ¹H NMR (15-30 mg for ¹³C NMR) and transfer it to a clean, dry vial.[4] The choice of deuterated solvent is critical. For a hydrochloride salt, Deuterium Oxide (D₂O) or DMSO-d₆ are excellent choices due to their ability to dissolve ionic compounds and the exchangeable nature of the N-H protons. For this guide, we will proceed with D₂O.

  • Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.[4] Vortex the sample for 30 seconds to ensure complete dissolution. The solution should be clear and free of any particulate matter.[4]

  • Filtration & Transfer: To remove any microscopic solid impurities that can degrade magnetic field homogeneity and spectral resolution, filter the solution.[5] Draw the solution into a Pasteur pipette containing a small, tightly packed plug of glass wool or a Kimwipe and filter it directly into a clean, high-quality 5 mm NMR tube.[5]

  • Final Checks: Ensure the sample height in the tube is between 4.0 and 5.0 cm (approx. 0.6 mL).[6] Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Workflow

The following diagram outlines the standard workflow for acquiring NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Sample (5-10 mg) P2 Dissolve in D₂O (0.6 mL) P1->P2 P3 Filter into NMR Tube P2->P3 A1 Insert Sample into Spectrometer P3->A1 A2 Lock & Shim A1->A2 A3 Acquire 1H Spectrum A2->A3 A4 Acquire 13C Spectrum A3->A4 D1 Fourier Transform A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference Spectrum (TSP or DSS) D2->D3

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Spectral Data and Interpretation

The following sections present typical ¹H and ¹³C NMR spectral data for this compound in D₂O. The chemical shifts are referenced to an internal standard like DSS or TSP at 0.00 ppm.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme is used.

Caption: Structure of 2-Methylazepane with Atom Numbering.

¹H NMR Spectrum (500 MHz, D₂O)

Due to the protonation of the amine and the use of D₂O, the two N-H protons exchange with deuterium and are therefore not observed in the spectrum. The signals are significantly shifted downfield compared to the neutral amine due to the inductive effect of the NH₂⁺ group.[2][3]

Assigned ProtonChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzIntegration
H2~ 3.45m-1H
H7 (eq, ax)~ 3.20 - 3.35m-2H
H3, H4, H5, H6~ 1.60 - 2.05m (broad, overlapping)-8H
C2-CH₃~ 1.38d~ 6.53H

Interpretation:

  • H2 and H7 (~3.20 - 3.45 ppm): These are the protons on the carbons directly attached to the protonated nitrogen (C2 and C7). They are the most deshielded of the ring protons due to the strong electron-withdrawing effect of the NH₂⁺ group. They appear as complex multiplets due to coupling with each other and with adjacent methylene protons.

  • Ring Protons H3-H6 (~1.60 - 2.05 ppm): The remaining eight protons on the carbon backbone of the ring appear as a complex and broad series of overlapping multiplets.[7] This complexity arises from the conformational flexibility of the seven-membered ring and the diastereotopic nature of the geminal protons.

  • Methyl Protons (~1.38 ppm): The methyl group attached to C2 appears as a clean doublet, as it is coupled only to the single proton at the H2 position. The typical coupling constant for such vicinal coupling is in the range of 6-8 Hz.[8][9]

¹³C NMR Spectrum (125 MHz, D₂O)

The proton-decoupled ¹³C NMR spectrum provides a clear count of the chemically distinct carbon environments.

Assigned CarbonChemical Shift (δ) / ppm
C2~ 58.5
C7~ 48.0
C3~ 34.5
C6~ 28.5
C4~ 26.0
C5~ 25.5
C2-CH₃~ 16.0

Interpretation:

  • C2 and C7 (~58.5 and ~48.0 ppm): As with the proton spectrum, the carbons directly bonded to the nitrogen are the most deshielded and appear furthest downfield.[10] C2 is more deshielded than C7 due to the additional substitution effect of the methyl group.

  • Ring Carbons C3-C6 (~25.5 - ~34.5 ppm): These carbons appear in the typical aliphatic sp³ region.[11][12] Their distinct chemical shifts confirm the lack of symmetry in the molecule. The specific assignments would require advanced 2D NMR experiments (like HSQC/HMBC), but their presence in this region is consistent with the proposed structure.

  • Methyl Carbon (~16.0 ppm): The methyl carbon signal appears at the highest field (most shielded), which is characteristic of alkyl groups.[13]

Structural Verification and Data Integrity

The combined NMR data provides a self-validating system for confirming the structure of this compound:

  • ¹H NMR: The integration values (1H, 2H, 8H, 3H) correctly sum to the 14 protons expected in the structure (excluding the exchangeable N-H protons). The splitting pattern of the methyl group (doublet) confirms its attachment to a carbon with a single proton (C2).

  • ¹³C NMR: The spectrum shows seven distinct signals, corresponding exactly to the seven unique carbon atoms in the molecule.

  • Chemical Shifts: The chemical shift regions for all signals are consistent with a protonated aliphatic cyclic amine structure, with the most deshielded nuclei being those closest to the NH₂⁺ group.

Conclusion

This guide has detailed the principles, methodology, and interpretation of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound. By following the outlined experimental protocols, researchers can acquire high-quality, reproducible data. The provided spectral analysis, explaining the rationale behind observed chemical shifts and multiplicities, serves as an authoritative reference for scientists working with this important chemical entity. The collective NMR data provides unambiguous and conclusive evidence for the molecular structure, underscoring the power of this technique in modern chemical and pharmaceutical research.

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A Hypothetical Investigation into the Crystal Structure of 2-Methylazepane Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, the specific crystal structure of 2-Methylazepane hydrochloride is not publicly available in crystallographic databases. This technical guide, therefore, presents a comprehensive and scientifically grounded hypothetical workflow for its determination and analysis, designed to serve as a blueprint for researchers in the field. The methodologies and potential insights are based on established principles of organic synthesis, crystallography, and medicinal chemistry.

Introduction: The Significance of 2-Methylazepane Scaffolds in Medicinal Chemistry

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its derivatives have demonstrated a wide array of pharmacological activities, contributing to treatments for conditions ranging from cancer to neurological disorders.[2] The introduction of a methyl group at the 2-position of the azepane ring, as in 2-methylazepane, can significantly influence the molecule's physicochemical and pharmacokinetic properties, making it a valuable building block in the synthesis of novel therapeutic agents.[3] Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for rational drug design, enabling researchers to optimize its interactions with biological targets.[4][5]

This guide will provide a detailed, hypothetical pathway for the synthesis, crystallization, and crystallographic analysis of this compound, offering insights into the experimental choices and the potential applications of the resulting structural data.

Part 1: Synthesis and Crystallization – The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Proposed Synthesis of this compound

A plausible and efficient synthesis of racemic 2-methylazepane can be achieved through established synthetic routes, followed by salt formation.[6] A potential synthetic pathway is outlined below. The enantiomerically pure form, if required, could be obtained through chiral separation techniques.[6]

Experimental Protocol: Synthesis

  • Cyclization: A suitable precursor, such as a 6-aminoheptanal derivative, could be subjected to reductive amination to form the 2-methylazepane ring.

  • Purification of the Free Base: The crude 2-methylazepane would be purified using standard techniques like distillation or column chromatography to achieve high purity.

  • Salt Formation: The purified 2-methylazepane free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Acidification: A solution of hydrogen chloride (e.g., HCl in diethyl ether) is added dropwise to the stirred solution of the free base until precipitation is complete.

  • Isolation and Drying: The resulting white precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[4] Several techniques can be employed to encourage the slow formation of an ordered crystal lattice.

Experimental Protocol: Crystallization

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: This technique involves placing a drop of the concentrated this compound solution on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble.[7] The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility, promoting crystallization.

  • Cooling Crystallization: A hot, saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization. The rate of cooling is critical to prevent the formation of polycrystalline material.

Part 2: X-ray Crystallography Workflow – From Crystal to Structure

Once suitable single crystals are obtained, the process of determining the molecular structure through X-ray diffraction can begin.[8][9][10]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of 2-Methylazepane HCl crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation analysis Structural Analysis validation->analysis

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[7] The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector.[7]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions and other parameters to achieve the best possible fit between the observed and calculated diffraction data.

Part 3: Hypothetical Crystal Structure Analysis of this compound

While the actual data is not available, a successful structure determination would yield a wealth of information. The following represents the type of data and analysis that would be presented.

Hypothetical Crystallographic Data

The crystallographic data for this compound would be summarized in a table similar to the one below. The values are illustrative and not factual.

ParameterHypothetical Value
Chemical FormulaC7H16ClN
Formula Weight149.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1008
Z4
Calculated Density (g/cm³)0.985
R-factor (%)< 5
Molecular Structure and Conformation

The primary result of the analysis would be the precise three-dimensional structure of the 2-methylazepane cation and the chloride anion.

Figure 2: A schematic representation of the this compound ion pair.

Key areas of analysis would include:

  • Bond Lengths and Angles: A detailed examination of all bond lengths and angles within the 2-methylazepane ring to identify any deviations from standard values, which could indicate strain or electronic effects.

  • Ring Conformation: The seven-membered azepane ring is flexible and can adopt several conformations (e.g., chair, boat, twist-chair). The crystal structure would reveal the preferred conformation in the solid state, which is crucial for understanding its interaction with biological targets.

  • Stereochemistry: For a chiral sample, the absolute configuration (R or S) at the C2 position would be unambiguously determined.

  • Intermolecular Interactions: The crystal packing would be analyzed to identify and characterize intermolecular forces, such as hydrogen bonds between the protonated amine (N-H) and the chloride anion, as well as weaker van der Waals interactions. These interactions are fundamental to the crystal's stability and can influence physical properties like solubility and melting point.

Significance and Applications in Drug Design

The detailed structural information obtained from X-ray crystallography would be invaluable for drug development professionals in several ways:

  • Structure-Activity Relationship (SAR) Studies: By understanding the precise 3D structure, chemists can better rationalize the observed biological activity of 2-methylazepane-containing compounds and design new analogs with improved potency and selectivity.

  • Computational Modeling: The crystal structure provides an experimentally validated starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict how the molecule will bind to a target protein.

  • Pharmacophore Modeling: The conformation of the 2-methylazepane ring and the relative orientation of its functional groups can be used to develop pharmacophore models for virtual screening of compound libraries.

  • Polymorph Screening: The crystallization process can reveal the existence of different crystalline forms (polymorphs) of this compound, which can have different physical properties and bioavailability.

References

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Solubility of 2-Methylazepane Hydrochloride in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

2-Methylazepane hydrochloride, a cyclic amine salt, is a key structural motif and intermediate in the synthesis of various pharmaceutically active compounds. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing suitable formulations. As an ionic salt, its solubility behavior deviates significantly from its free-base counterpart, presenting unique challenges and opportunities in process chemistry and drug development.

This technical guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents. We will explore the theoretical underpinnings of its solubility, provide guidance on solvent selection, and detail a robust experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of solubility for practical applications.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound, an amine salt, in organic solvents is a complex interplay of intermolecular forces. The primary principle governing this process is "like dissolves like," which refers to the similarity of polarity between the solute and the solvent.[1] However, for an ionic compound like an amine hydrochloride, several specific factors must be considered.

  • Lattice Energy: The solid this compound exists as a crystal lattice held together by strong electrostatic forces between the protonated azepane cation and the chloride anion. For dissolution to occur, the solvent molecules must provide sufficient energy to overcome this lattice energy.

  • Solvation Energy: This is the energy released when the dissociated ions are stabilized by interactions with solvent molecules. In polar solvents, this involves ion-dipole interactions.

  • Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. Protic polar solvents, such as alcohols, can also engage in hydrogen bonding with the chloride anion and the N-H group of the cation, further enhancing solvation.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.[1][2] This relationship is described by the van't Hoff equation and is a critical parameter in crystallization processes.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of amine hydrochlorides. Solvents that can effectively solvate both the cation and the anion through hydrogen bonding will be more effective.

Amine hydrochlorides are often highly insoluble in non-polar organic solvents due to the large energy penalty required to break the ionic lattice without the compensating energy from strong solute-solvent interactions.[3]

Estimated Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, WaterHigh to ModerateThese solvents have high dielectric constants and can form strong hydrogen bonds, effectively solvating both the cation and the anion.[6]
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to LowThese solvents have high dipole moments and can solvate the cation well, but are less effective at solvating the chloride anion compared to protic solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherVery LowThese solvents have low polarity and limited ability to stabilize the dissociated ions.
Hydrocarbons Hexane, TolueneInsolubleThese non-polar solvents cannot overcome the crystal lattice energy of the ionic salt.[1]
Chlorinated Dichloromethane, ChloroformVery LowWhile slightly polar, their ability to solvate ions is weak.

This table represents an estimation. Actual solubility must be determined experimentally.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following section provides a detailed, step-by-step methodology for determining the solubility of this compound.

Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (ensure purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) if applicable after derivatization.

  • Volumetric flasks and pipettes

Protocol:

  • Preparation: Add an excess amount of this compound to a tared vial. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or other suitable analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) using the following formula:

    Solubility = (Concentration of diluted sample) x (Dilution factor)

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 2-Methylazepane HCl to vial B Add known volume of solvent A->B C Seal and place in temp-controlled shaker B->C D Equilibrate for 24-48 hours C->D E Withdraw and filter supernatant D->E F Accurately dilute the filtrate E->F G Quantify using HPLC/GC F->G H Calculate Solubility G->H

Caption: Isothermal equilibrium method workflow.

Factors Influencing Experimental Accuracy

To ensure the trustworthiness of the generated solubility data, consider the following:

  • Purity of Compound and Solvents: Impurities can significantly affect solubility. Use high-purity materials.

  • Temperature Control: Solubility is temperature-dependent. Maintain precise temperature control throughout the experiment.[2]

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Solid Form: The crystalline form (polymorph) of this compound can impact its solubility. Ensure consistency in the solid form used for all experiments.

Intermolecular Interactions and Solubility

The following diagram illustrates the key interactions involved in the dissolution of this compound in a protic polar solvent like methanol.

G cluster_solution Solution (Solvated Ions) Solid [2-MeAzepane-H]+[Cl]- Cation [2-MeAzepane-H]+ Solid->Cation Lattice Energy Overcome Anion [Cl]- Solid->Anion   Solvent Methanol (CH3OH) Solvent->Cation Ion-Dipole & H-Bonding Solvent->Anion H-Bonding

Caption: Dissolution of an amine salt in a protic solvent.

Conclusion

While a definitive, pre-existing table of solubility for this compound in all common organic solvents is elusive, a strong predictive understanding can be achieved through the application of fundamental chemical principles. Its nature as an ionic salt dictates high solubility in polar protic solvents and poor solubility in non-polar and aprotic solvents. For any critical application in research or drug development, it is imperative to perform rigorous experimental determination of solubility. The protocols and theoretical considerations outlined in this guide provide a robust framework for obtaining accurate and reliable data, enabling informed decisions in process development, purification, and formulation.

References

  • Enamine. Safety Data Sheet for methyl azepane-3-carboxylate hydrochloride. [URL: N/A - Sourced from search result, specific URL not provided]
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  • Analytical Methods - RSC Publishing. Determination of aliphatic amines in aquatic products.
  • Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/17%3A_Additional_Aspects_of_Aqueous_Equilibria/17.
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"2-Methylazepane hydrochloride stability and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Methylazepane Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties of the compound, potential degradation pathways, and the critical environmental factors that influence its integrity. We present a framework for systematic stability assessment, including detailed protocols for forced degradation and long-term stability studies, grounded in established regulatory guidelines. The objective is to equip professionals with the necessary knowledge to ensure the quality, efficacy, and safety of this compound throughout its lifecycle.

Introduction: Understanding this compound

2-Methylazepane, also known as 2-methylhexamethyleneimine, is a cyclic secondary amine. In research and pharmaceutical development, it is commonly supplied as a hydrochloride salt (C₇H₁₅N·HCl) to enhance its stability and solubility in aqueous media. The hydrochloride salt form is a crystalline solid that is generally more stable than its free-base counterpart. However, like many amine hydrochlorides, it possesses inherent vulnerabilities, particularly to moisture and pH fluctuations, which can impact its physical and chemical integrity.[1][2] Understanding these characteristics is the first step in developing robust handling and storage protocols.

Key Properties:

  • Molecular Formula: C₇H₁₆ClN

  • Appearance: Typically a white to off-white crystalline solid.

  • Structure: The azepane ring with a methyl group at the 2-position, protonated at the nitrogen to form the hydrochloride salt.

The Chemical Stability Profile of this compound

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, and purity.[3] For this compound, the primary concerns revolve around its hygroscopicity and susceptibility to common degradation pathways such as oxidation.

Hygroscopicity and its Consequences

Hygroscopic materials readily absorb moisture from the atmosphere.[1][4] This is a critical consideration for this compound. Moisture absorption can lead to several undesirable changes:

  • Physical Changes: The absorbed water can cause the crystalline powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[1][5]

  • Chemical Degradation: The presence of water can facilitate hydrolytic reactions or act as a medium for other degradation pathways.[6][7] For liquid formulations, the presence of water is a direct prerequisite for hydrolysis.[7]

Potential Chemical Degradation Pathways

Understanding potential degradation pathways is essential for developing stability-indicating analytical methods and appropriate storage conditions.[8][9][10]

  • Oxidation: Secondary amines can be susceptible to oxidation. Potential oxidative degradation could lead to the formation of N-oxides or other related impurities. This process can be initiated by exposure to air (oxygen), light, or trace metal impurities.[6][11]

  • Hydrolysis: While the C-N bonds within the azepane ring are generally stable, the presence of reactive functional groups introduced during synthesis or as impurities could be susceptible to hydrolysis, a common degradation mechanism.[6][7][11]

  • Thermal Degradation: Exposure to elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions, leading to a variety of breakdown products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic reactions, leading to the formation of photo-degradants.[11]

The following diagram illustrates the potential degradation pathways originating from the parent compound.

G cluster_stressors Stress Factors cluster_products Potential Degradation Products / Changes parent This compound Physical Physical Change (Clumping, Deliquescence) parent->Physical Hygroscopicity Oxidation N-Oxide Derivatives parent->Oxidation Oxidation FreeBase 2-Methylazepane (Free Base) + HCl parent->FreeBase High pH / Heat Other Other Impurities parent->Other Thermal / Photolytic Moisture Moisture/Humidity Moisture->Physical Oxygen Oxygen (Air) Oxygen->Oxidation Heat Heat Heat->FreeBase Heat->Other Light Light (UV/Vis) Light->Other

Caption: Potential degradation pathways for this compound.

Methodologies for Stability Assessment

To thoroughly understand the stability of this compound, a systematic approach involving forced degradation (stress testing) and long-term stability studies is required. This dual approach is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under conditions more severe than accelerated stability testing.[9][12] Their primary objectives are:

  • To identify likely degradation products and establish degradation pathways.[8][9]

  • To demonstrate the specificity of analytical methods, ensuring they are "stability-indicating." A stability-indicating method can accurately measure the active ingredient without interference from degradants, excipients, or impurities.[13]

  • To provide insights into the intrinsic stability of the molecule.[10]

The following table summarizes typical conditions for forced degradation studies. A degradation of 5-20% is generally considered optimal for method validation purposes.[8][12]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess stability in alkaline conditions. Amine salts may neutralize base.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidative stress.
Thermal Degradation Solid state at 80°C for 48 hoursTo determine the effect of high temperature on the solid compound.
Photostability Solid state exposed to ICH-specified light source (UV/Vis)To evaluate sensitivity to light exposure.[12]
Long-Term and Accelerated Stability Studies

Following forced degradation and the development of a validated stability-indicating method, formal stability studies are conducted according to ICH guidelines (specifically Q1A(R2)).[14] These studies evaluate the compound's stability over time under controlled temperature and humidity conditions that simulate storage and shipping.[14][15]

Study TypeStorage ConditionMinimum DurationTesting Frequency (Typical)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 Months0, 3, 6, 9, 12 months in the first year.[14][16][17]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months.[14][16]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months.[12][16][18]

The following workflow diagram outlines the logical progression for a comprehensive stability assessment program.

G cluster_start Phase 1: Initial Assessment cluster_method Phase 2: Method Development cluster_formal Phase 3: Formal Stability Program cluster_end Phase 4: Data Analysis & Reporting Start Obtain Primary Batch of 2-Methylazepane HCl Forced Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced Identify Identify Degradation Products & Elucidate Pathways Forced->Identify Develop Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) Identify->Develop ICH Initiate Long-Term & Accelerated Stability Studies (ICH Guidelines) Develop->ICH Test Test Samples at Defined Time Points ICH->Test Analyze Analyze Data Trends Test->Analyze Establish Establish Retest Period & Define Storage Conditions Analyze->Establish

Sources

Unlocking the Therapeutic Potential of 2-Methylazepane Hydrochloride: A Strategic Guide to Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azepane Scaffold as a Privileged Structure in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, represents a "privileged structure" in medicinal chemistry.[1] Its inherent three-dimensional conformation and synthetic tractability have made it a cornerstone in the development of numerous approved pharmaceuticals.[1] Azepane derivatives have demonstrated a remarkable breadth of pharmacological activities, ranging from central nervous system (CNS) modulation to anti-inflammatory and anticancer effects. While the azepane core is well-explored, the specific biological activity of one of its simplest derivatives, 2-Methylazepane hydrochloride, remains largely uncharacterized in public-domain literature.

This technical guide charts a strategic, multi-tiered approach to systematically investigate the biological potential of this compound. Rather than a retrospective data summary, this document serves as a prospective research and development blueprint for drug discovery professionals. We will proceed from broad, high-throughput screening to more focused, hypothesis-driven in vivo studies, outlining the causal logic behind each experimental choice. Our objective is to build a comprehensive pharmacological profile, transforming this molecule from a chemical entity into a potential therapeutic lead.

Initial Assessment: Physicochemical Profile and Rationale for Screening

This compound is a small molecule (Molecular Formula: C7H16ClN) with a relatively simple structure.[2] The presence of a methyl group at the 2-position introduces a chiral center, suggesting that stereoisomers ((R)- and (S)-2-methylazepane) could exhibit different pharmacological profiles.[2][3] The azepane ring's flexibility allows it to adopt various conformations, potentially enabling interaction with a diverse range of biological targets. The hydrochloride salt form confers aqueous solubility, which is advantageous for in vitro assay development.

Given the documented activities of other azepane-containing molecules in CNS disorders and inflammation, these two broad therapeutic areas present the most logical starting points for an initial investigation.

A Phased Approach to Unveiling Biological Activity: The Screening Cascade

A systematic and tiered approach is essential to efficiently and cost-effectively evaluate a novel chemical entity.[4] We propose a three-stage screening cascade designed to first identify potential biological activity, then characterize the compound's drug-like properties, and finally, validate the initial findings in more complex, physiologically relevant models.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Lead Generation cluster_2 Phase 3: In Vivo Proof of Concept a 2-Methylazepane HCl b Primary Pharmacological Screening (Broad Target Panels) a->b c In Vitro ADME-Tox Profiling b->c d Hypothesis Generation: - CNS Activity? - Anti-inflammatory Activity? - Other? b->d e Focused In Vivo Models (e.g., CNS, Inflammation) c->e d->e f Go/No-Go Decision for Lead Optimization e->f

Caption: Proposed screening cascade for this compound.

Stage 1: Primary Pharmacological Screening

The initial step involves broad, high-throughput screening (HTS) to identify any interaction with a wide array of biological targets.[5][6] This "target-agnostic" approach maximizes the probability of discovering novel activities. A panel-based screening approach is recommended, focusing on targets implicated in the known activities of other azepane derivatives.

Panel CategoryKey Targets / AssaysRationale
Central Nervous System • Dopamine Receptor Family (D1-D5) Binding Assays• Serotonin Receptor Family (5-HT1-7) Binding Assays• GABA Receptor (A, B) Binding Assays• Monoamine Transporter (DAT, SERT, NET) Uptake Assays• Sigma Receptor (1, 2) Binding AssaysTo investigate potential antipsychotic, antidepressant, anxiolytic, or other neuropharmacological activities.[7]
Inflammation & Immunology • Cyclooxygenase (COX-1, COX-2) Enzyme Inhibition Assays• 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay• Toll-Like Receptor (TLR) Agonist/Antagonist Assays• Cytokine Release Assays (e.g., LPS-stimulated PBMCs)To explore potential anti-inflammatory properties, a known activity of some azepine derivatives.[8]
Oncology • Kinase Panel Screening (e.g., 100+ kinases)• Cell Proliferation/Viability Assays (e.g., NCI-60 panel)To assess for potential anticancer activity, a common feature of heterocyclic compounds.[7]
Safety & Off-Target Liability • hERG Channel Binding/Functional Assay• Panel of common off-target receptors (e.g., Adrenergic, Histamine, Muscarinic)Early identification of potential cardiovascular liability and promiscuity is critical for any drug development program.[9]

Table 1: Proposed Primary Screening Panels for this compound.

Stage 2: In Vitro ADME-Tox Profiling

Concurrent with or immediately following primary screening, a panel of in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays should be conducted.[10][11] These assays are crucial for determining if a compound possesses the fundamental properties to be a viable drug candidate, regardless of its biological activity.[12][13]

Assay TypeSpecific AssayPurpose
Solubility Kinetic & Thermodynamic SolubilityDetermines how well the compound dissolves, which impacts absorption and formulation.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive diffusion across the intestinal barrier.
Metabolic Stability Liver Microsomal Stability Assay (Human, Rat)Assesses the rate of metabolism by Phase I enzymes (CYPs), indicating likely in vivo clearance.[14]
CYP450 Inhibition Cytochrome P450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Identifies potential for drug-drug interactions.
Cytotoxicity General Cytotoxicity Assay (e.g., using HepG2 or other cell lines)Provides a baseline measure of the compound's intrinsic cellular toxicity.
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of compound bound to plasma proteins, which affects the free (active) concentration.

Table 2: Core In Vitro ADME-Tox Panel.

Stage 3: Hypothesis-Driven In Vivo Validation

The results from Stages 1 and 2 will inform a hypothesis about the primary therapeutic potential of this compound. This section outlines two plausible scenarios based on hypothetical "hits" from the primary screen.

G cluster_A Scenario A: CNS Activity cluster_B Scenario B: Anti-Inflammatory Activity start Primary Screening Results a1 Hit on Dopamine or Serotonin Receptors start->a1 CNS Hit b1 Hit on COX Enzymes or Inhibition of Cytokine Release start->b1 Inflammatory Hit a2 Secondary Functional Assays (Agonist/Antagonist Mode) a1->a2 a3 In Vivo CNS Models (e.g., MPTP Parkinson's Model, Elevated Plus Maze for Anxiety) a2->a3 b2 Cell-based Anti-inflammatory Assays (e.g., PGE2 measurement) b1->b2 b3 In Vivo Inflammation Models (e.g., Collagen-Induced Arthritis, DSS-Induced Colitis) b2->b3

Caption: Decision-making workflow for advancing to in vivo models.

Scenario A: CNS-Active Candidate If primary screening reveals high-affinity binding to CNS targets like dopamine or serotonin receptors, the following steps would be initiated:

  • Secondary Functional Assays: Determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified target(s).

  • Blood-Brain Barrier (BBB) Permeability: Conduct in vitro (e.g., Caco-2/MDCK cell monolayers) and in vivo (e.g., cassette dosing with CSF sampling) studies to confirm the compound can reach its site of action in the brain.[15]

  • In Vivo Models: Select animal models relevant to the target. For example:

    • Dopamine D2 Receptor Antagonist: Use models of psychosis, such as amphetamine-induced hyperlocomotion in rats.

    • Serotonin Reuptake Inhibitor: Employ models of depression, like the forced swim test or tail suspension test in mice.[7]

    • General Neuroactivity: Utilize models like the MPTP-induced Parkinson's disease model or the Elevated Plus Maze for anxiety.[7][8][15]

Scenario B: Anti-inflammatory Candidate If the primary hits are on inflammatory targets like COX enzymes or show inhibition of cytokine release:

  • Secondary Cellular Assays: Quantify the inhibition of pro-inflammatory mediators (e.g., PGE2, TNF-α, IL-6) in relevant cell types (e.g., macrophages, synoviocytes).

  • In Vivo Models: Select animal models of inflammatory disease.[16][17][18]

    • COX Inhibitor: Use the carrageenan-induced paw edema model in rats for acute inflammation.

    • Broad Anti-inflammatory: Employ chronic models like collagen-induced arthritis (CIA) in mice, which mimics rheumatoid arthritis, or dextran sulfate sodium (DSS)-induced colitis, a model for inflammatory bowel disease.[16][17][19]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following are representative, detailed protocols for key assays in the proposed screening cascade.

Protocol 1: Radioligand Binding Assay (Primary Screening)
  • Objective: To determine the binding affinity of this compound for a specific CNS receptor (e.g., human Dopamine D2 receptor).

  • Methodology:

    • Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.

    • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in the assay buffer.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Spiperone), and either the test compound, vehicle (for total binding), or a known D2 antagonist like Haloperidol (for non-specific binding).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity in a microplate scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki (inhibition constant).

Protocol 2: In Vitro Cytotoxicity Assay (ADME-Tox)
  • Objective: To assess the general cytotoxicity of this compound against a human cell line.

  • Methodology:

    • Cell Seeding: Plate HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 200 µM to 0.5 µM) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Detection: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the log concentration of the compound. Calculate the CC50 (50% cytotoxic concentration) from the resulting dose-response curve.

Protocol 3: Collagen-Induced Arthritis (CIA) Model in Mice (In Vivo Validation)
  • Objective: To evaluate the efficacy of this compound in a chronic inflammatory arthritis model.

  • Methodology:

    • Animal Model: Use DBA/1J mice, which are genetically susceptible to CIA.

    • Induction of Arthritis:

      • Day 0: Immunize mice at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

      • Day 21: Administer a booster immunization with an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).

    • Compound Administration: Begin dosing with this compound (e.g., via oral gavage) on Day 21, before the onset of clinical symptoms, and continue daily until the end of the study (e.g., Day 42). Include a vehicle control group and a positive control group (e.g., Methotrexate).

    • Clinical Scoring: Monitor the mice three times a week for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16.

    • Endpoint Analysis (Day 42):

      • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

      • Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA.

    • Data Analysis: Compare the mean clinical scores, histopathology scores, and biomarker levels between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Forward Outlook

This compound, while currently under-investigated, stands as a compound of significant potential by virtue of its privileged azepane scaffold. The strategic framework outlined in this guide provides a clear, logical, and scientifically rigorous pathway to comprehensively profile its biological activity. By progressing through a cascade of broad primary screening, essential ADME-Tox profiling, and hypothesis-driven in vivo studies, researchers can efficiently determine its therapeutic promise. Whether its future lies in the complex realm of neuropharmacology or the dynamic field of immunology, this systematic approach will build the foundational data necessary to justify and guide a full-fledged lead optimization program, potentially adding a new, valuable therapeutic agent to the armamentarium of modern medicine.

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Investigational Profile of 2-Methylazepane Hydrochloride: A Key Intermediate in Antiviral Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Therapeutics and the Emergence of 2-Methylazepane

The seven-membered nitrogen-containing heterocyclic ring system, known as azepane, represents a critical structural motif in contemporary drug discovery. Its inherent conformational flexibility allows for intricate interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Marketed drugs containing the azepane core, such as the antidiabetic agent Tolazamide and the antihistamine Azelastine, underscore the therapeutic value of this scaffold. Furthermore, ongoing research has implicated azepane derivatives in the development of novel treatments for cancer and as potent glycosidase inhibitors.

Within this promising class of molecules, 2-Methylazepane has recently emerged as a pivotal building block, particularly in the synthesis of next-generation antiviral agents. Specifically, its hydrochloride salt, 2-Methylazepane hydrochloride, is a key intermediate in the development of novel inhibitors targeting the Respiratory Syncytial Virus (RSV). RSV is a leading cause of severe lower respiratory tract infections, especially in vulnerable populations such as infants and the elderly, and the development of effective therapeutics is a significant global health priority.

This technical guide provides a comprehensive overview of the pharmacological profile of this compound. Given its status as a crucial, yet not extensively studied, intermediate, this document will synthesize available data on its physicochemical properties, infer its likely mechanism of action based on its therapeutic application, and propose robust experimental workflows for its detailed pharmacological and toxicological characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral therapies.

Physicochemical Properties of 2-Methylazepane

While specific experimental data for the hydrochloride salt is not widely published, the properties of the parent compound, 2-Methylazepane, can be summarized from available chemical databases and supplier information. These properties are essential for designing synthetic routes, formulation studies, and interpreting biological data.

PropertyValue (Predicted/Reported)Source
Molecular Formula C7H15NChemical Databases
Molecular Weight 113.20 g/mol Chemical Databases
Appearance Colorless to pale yellow liquidSupplier Data
Boiling Point ~150-152 °CPredicted
Density ~0.85 g/cm³Predicted
Solubility Soluble in organic solventsInferred from structure
pKa (of conjugate acid) ~11Predicted for cyclic secondary amines

Note: The hydrochloride salt would be a solid with significantly different solubility properties, exhibiting higher solubility in aqueous solutions.

Inferred Mechanism of Action: Targeting the RSV Replication Machinery

The primary rationale for the synthesis of this compound is its role as a precursor to potent RSV inhibitors. The mechanism of action of many novel small-molecule RSV inhibitors involves the disruption of key viral processes, primarily viral replication. Two of the most well-validated targets in RSV are the RNA-dependent RNA polymerase (RdRp) complex and the viral fusion (F) protein.[1][2]

Given that 2-Methylazepane is a key subunit in these emerging inhibitors, it is highly probable that the final drug candidates incorporating this motif act by one of the following mechanisms:

  • Inhibition of the RNA-dependent RNA Polymerase (RdRp): The RSV RdRp is a crucial enzyme complex responsible for replicating the viral RNA genome. Small molecules can bind to allosteric sites on the polymerase, inducing conformational changes that halt its function and, consequently, viral replication.[1]

  • Inhibition of Viral Fusion: The RSV F protein mediates the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. Fusion inhibitors can bind to the F protein, preventing the conformational changes necessary for membrane fusion.

The diagram below illustrates the putative mechanism of action of an RSV inhibitor derived from 2-Methylazepane, targeting the viral RdRp.

RSV_Inhibition cluster_host_cell Host Cell RSV RSV Virion Uncoating Uncoating & Viral RNA Release RSV->Uncoating Replication Viral RNA Replication (via RdRp) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Budding New Virion Release Assembly->Budding Inhibitor Inhibitor derived from 2-Methylazepane Inhibitor->Replication Inhibition

Caption: Putative mechanism of action for an RSV inhibitor.

Proposed Experimental Workflows for Pharmacological Characterization

To rigorously define the pharmacological profile of a novel antiviral agent derived from this compound, a systematic, multi-tiered experimental approach is required. This process typically begins with in vitro assays to determine antiviral potency and selectivity, followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.[3][4]

In Vitro Efficacy and Selectivity Assessment

The initial step is to quantify the compound's ability to inhibit RSV replication in cell culture. This workflow provides essential data on potency (EC50) and cytotoxicity (CC50), from which a selectivity index (SI = CC50/EC50) can be calculated. A high SI is a key indicator of a promising drug candidate.[5]

in_vitro_workflow cluster_antiviral Antiviral Assay cluster_cytotox Cytotoxicity Assay start Synthesized Compound cell_culture Prepare Host Cell Monolayers (e.g., HEp-2, A549) start->cell_culture infect Infect cells with RSV cell_culture->infect treat_ct Add serial dilutions of compound cell_culture->treat_ct treat_av Add serial dilutions of compound infect->treat_av incubate_av Incubate treat_av->incubate_av quantify_av Quantify viral replication (e.g., Plaque Assay, RT-qPCR) incubate_av->quantify_av ec50 Calculate EC50 quantify_av->ec50 si Calculate Selectivity Index (SI = CC50 / EC50) ec50->si incubate_ct Incubate treat_ct->incubate_ct quantify_ct Measure cell viability (e.g., MTT, CellTiter-Glo) incubate_ct->quantify_ct cc50 Calculate CC50 quantify_ct->cc50 cc50->si pk_workflow cluster_params Key PK Parameters start Test Compound admin Administer compound to animal model (e.g., rat) via IV and PO routes start->admin sampling Collect blood samples at multiple time points admin->sampling analysis Process plasma and quantify compound concentration (LC-MS/MS) sampling->analysis modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) analysis->modeling cmax Cmax (Max Concentration) modeling->cmax tmax Tmax (Time to Cmax) modeling->tmax auc AUC (Area Under the Curve) modeling->auc half_life t½ (Half-life) modeling->half_life bioavailability F% (Oral Bioavailability) modeling->bioavailability

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"in silico modeling of 2-Methylazepane hydrochloride"

This guide has outlined a rigorous, multi-step in silico workflow for the characterization of this compound. By systematically progressing from foundational conformational analysis to ligand-based property prediction and finally to structure-based interaction modeling, we can build a comprehensive computational profile of the molecule. This approach, which emphasizes the rationale behind each methodological choice, allows researchers to generate robust, defensible hypotheses that can effectively guide and prioritize synthetic chemistry and biological testing efforts. The integration of these computational strategies into the drug discovery pipeline is essential for accelerating the development of new therapeutics. [16][17]

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2-Methylazepane Hydrochloride: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into the core structures of pharmacologically active compounds. Its unique conformational flexibility and three-dimensional character make it an attractive component for exploring new chemical space in drug discovery. This technical guide focuses on 2-methylazepane hydrochloride, a chiral derivative of azepane that offers an additional stereocenter for designing highly specific molecular interactions. We will delve into its chemical properties, stereochemical considerations, and its application as a versatile building block in organic synthesis, supported by established protocols and documented examples. This guide aims to provide both a theoretical understanding and practical insights into leveraging this valuable synthon for the development of novel molecules.

Introduction: The Significance of the Azepane Scaffold

Seven-membered nitrogen-containing heterocycles, such as azepanes, are integral to the design of a wide array of therapeutic agents.[1] Their non-planar and conformationally mobile nature allows for the creation of molecules that can adapt to the complex topographies of biological targets. The incorporation of an azepane ring can influence a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability, which are critical parameters in drug development.

This compound introduces a chiral center at the 2-position of the azepane ring, providing a valuable tool for stereoselective synthesis. The presence of the methyl group can impart specific conformational preferences and steric interactions, which can be exploited to enhance the potency and selectivity of a drug candidate. This guide will explore the synthetic utility of this building block, focusing on its key reactions and potential applications.

Physicochemical and Stereochemical Profile

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base, which is a volatile liquid.

PropertyValueSource/Comment
Chemical Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol
CAS Number 30796-90-8 (racemate)
763916-83-2 ((R)-enantiomer)
Appearance White to off-white solid (predicted)Based on similar amine hydrochlorides
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneGeneral property of amine hydrochlorides

The stereochemistry of the 2-methyl group is a critical feature of this building block. The availability of enantiomerically pure forms, such as (R)-2-methylazepane, allows for the synthesis of stereochemically defined target molecules, which is paramount in modern drug discovery to avoid issues with off-target effects or differential activity of enantiomers.

Synthesis of this compound

The synthesis of chiral 2-methylazepane can be achieved through various methods, including asymmetric synthesis and enzymatic resolutions. A notable example is the biocatalytic reduction of the corresponding cyclic imine, which can provide high enantioselectivity.

Workflow: Biocatalytic Synthesis of (R)-2-Methylazepane Hydrochloride

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Salt Formation A Precursor Amine B Cyclic Imine A->B Oxidation D (R)-2-Methylazepane B->D Biocatalytic Reduction C (R)-Imine Reductase (IRED) F (R)-2-Methylazepane Hydrochloride D->F E HCl

Caption: A generalized workflow for the synthesis of (R)-2-Methylazepane Hydrochloride.

Experimental Protocol: Synthesis of (R)-2-Methylazepane Hydrochloride via Biocatalytic Reduction[2]

This protocol is adapted from a documented enzymatic reduction procedure.

  • Reaction Setup: In a suitable reaction vessel, a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) is prepared.

  • Addition of Biocatalyst and Cofactors: Recombinant E. coli cells overexpressing an (R)-selective imine reductase (IRED) are suspended in the buffer. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is added along with NADP⁺.

  • Substrate Addition: The cyclic imine precursor, 7-methyl-3,4,5,6-tetrahydro-2H-azepin-1-ium chloride, is added to the reaction mixture.

  • Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24 hours) to allow for the enzymatic reduction to proceed.

  • Work-up and Isolation: The reaction mixture is basified with a strong base (e.g., 5 M NaOH) to a pH of ~12. The free base, (R)-2-methylazepane, is then extracted with an organic solvent (e.g., diethyl ether).

  • Salt Formation: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the free base is precipitated as the hydrochloride salt by the addition of a solution of HCl in an appropriate solvent (e.g., diethyl ether).

  • Purification: The resulting solid, (R)-2-methylazepane hydrochloride, is collected by filtration and dried.

Core Synthetic Transformations

As a secondary amine hydrochloride, this compound is a versatile precursor for a variety of synthetic transformations. The primary reaction site is the nitrogen atom, which, after deprotonation to the free base, acts as a nucleophile.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction to introduce acyl groups, forming amides. This is a common strategy in medicinal chemistry to generate compounds with diverse functionalities and to modulate their biological activity.

Mechanistic Rationale: The reaction typically proceeds via nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or an activated carboxylic acid). The use of a non-nucleophilic base is required to neutralize the HCl generated during the reaction and to deprotonate the this compound to its active free base form.

G A This compound C 2-Methylazepane (Free Base) A->C Deprotonation B Base (e.g., DIEA, Et3N) E N-Acylated 2-Methylazepane C->E D Acylating Agent (R-CO-X) D->E Nucleophilic Acyl Substitution

Caption: Reaction scheme for the N-acylation of 2-Methylazepane.

Experimental Protocol: General Procedure for N-Acylation[3][4]

This protocol is based on documented amide coupling reactions involving this compound.

  • Reaction Setup: To a stirred solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen), add a coupling agent such as BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq.).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0-1.2 eq.) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIEA) or triethylamine (Et₃N) (2.0-3.0 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated 2-methylazepane.

N-Alkylation: Synthesis of Tertiary Amines

N-alkylation introduces an alkyl group onto the nitrogen atom, leading to the formation of a tertiary amine. This transformation is crucial for modifying the steric and electronic properties of the amine and for building more complex molecular architectures.

Mechanistic Rationale: A common and effective method for N-alkylation is reductive amination. This involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method avoids the over-alkylation that can be problematic with direct alkylation using alkyl halides.

G A 2-Methylazepane (Free Base) C Iminium Ion A->C B Aldehyde/Ketone (R-CO-R') B->C Condensation E N-Alkylated 2-Methylazepane C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reaction scheme for reductive amination of 2-Methylazepane.

Experimental Protocol: General Procedure for Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a base (e.g., triethylamine, 1.1 eq.) to liberate the free amine.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution in portions at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1 to 24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the pure N-alkylated 2-methylazepane.

Applications in Drug Discovery and Medicinal Chemistry

The 2-methylazepane moiety is a valuable scaffold for the development of new therapeutic agents. Its incorporation into a molecule can lead to improved pharmacological properties.

A documented application of this compound is in the synthesis of pyrazolo- and triazolo-pyrimidine compounds as potential antiviral agents, for instance, against the Respiratory Syncytial Virus (RSV).[2] In this context, the 2-methylazepane moiety is introduced via an amide coupling reaction to a heterocyclic core, demonstrating its utility as a building block for creating complex, biologically active molecules.

Another example is its use in palladium-catalyzed allylation reactions, showcasing its compatibility with transition metal catalysis to form C-N bonds under specific conditions.[3]

The presence of the 2-methyl group can provide a steric shield, influencing the metabolic stability of the molecule by hindering enzymatic degradation at the nitrogen or adjacent positions. Furthermore, the chirality of the building block allows for the synthesis of enantiomerically pure final compounds, which is often a regulatory requirement for new drugs.

Safety and Handling

This compound, like other amine hydrochlorides, should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis. Its unique structural features, including the seven-membered azepane ring and the stereocenter at the 2-position, make it a powerful tool for medicinal chemists and drug development professionals. Through standard transformations such as N-acylation and N-alkylation, this synthon can be readily incorporated into complex molecular architectures to generate novel compounds with potential therapeutic applications. The availability of specific enantiomers further enhances its utility in the development of stereochemically defined drug candidates. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, building blocks like this compound will play an increasingly important role in the discovery of the next generation of medicines.

References

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An In-depth Technical Guide to the Discovery and History of 2-Methylazepane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Azepane Scaffold

The seven-membered nitrogen-containing heterocycle, azepane, represents a critical structural motif in the landscape of bioactive molecules and pharmaceuticals.[1][2] Its inherent conformational flexibility allows for a three-dimensional exploration of chemical space that is often pivotal for achieving high-affinity interactions with biological targets.[2] Within this important class of compounds, 2-methylazepane emerges as a fundamental building block, the strategic placement of a methyl group at the C2 position introducing a chiral center and influencing both the steric and electronic properties of the ring. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and applications of 2-methylazepane compounds, tailored for researchers, scientists, and professionals in drug development.

Historical Perspectives on the Synthesis of 2-Methylazepane

While a singular, definitive report of the "first" synthesis of 2-methylazepane is not readily apparent in readily accessible literature, its conceptual origins can be traced back to early explorations of heterocyclic chemistry. The most probable historical routes to this compound would have leveraged well-established transformations of the time, primarily focusing on the formation of the seven-membered ring and the introduction of the methyl substituent.

The Beckmann Rearrangement: A Foundational Approach

The Beckmann rearrangement, discovered in 1886, provides a classic and industrially significant pathway to caprolactams, the immediate precursors to many azepane derivatives.[3] It is highly probable that early syntheses of 2-methylazepane, or its corresponding lactam, would have employed this methodology, starting from 2-methylcyclohexanone.

The reaction proceeds via the acid-catalyzed rearrangement of the corresponding oxime. The hydroxyl group of the oxime is protonated, creating a good leaving group (water). This departure is accompanied by the migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the lactam.[1]

Experimental Protocol: Beckmann Rearrangement of 2-Methylcyclohexanone Oxime

  • Materials: 2-methylcyclohexanone oxime, concentrated sulfuric acid.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-methylcyclohexanone oxime to an excess of concentrated sulfuric acid with vigorous stirring.

    • After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or ammonium hydroxide.

    • The resulting 7-methylazepan-2-one (2-methylcaprolactam) can be extracted with a suitable organic solvent (e.g., chloroform, dichloromethane).

    • The lactam can then be reduced to 2-methylazepane using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Causality of Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the efficient protonation of the oxime's hydroxyl group, which is a poor leaving group. The anti-periplanar migration is a key stereoelectronic requirement of the Beckmann rearrangement, dictating the regiochemical outcome. The final reduction of the lactam is a standard and effective method for the synthesis of cyclic amines.

Catalytic Hydrogenation of 2-Picoline: A Likely Early Route

The catalytic hydrogenation of pyridine and its derivatives to the corresponding piperidines is a well-established transformation.[4] Given that 2-picoline (2-methylpyridine) is a readily available starting material, its hydrogenation would have been a logical early approach to synthesizing 2-methylpiperidine, a close structural analog of 2-methylazepane. While this does not directly yield the seven-membered ring, the principles of catalytic reduction of substituted nitrogen heterocycles were foundational. Early 20th-century work on catalytic hydrogenation using catalysts like platinum oxide (Adams' catalyst) or Raney nickel under hydrogen pressure would have been applicable.[5] The extension of this methodology to precursors of 2-methylazepane, such as a hypothetical 2-methyl-3,4,5,6-tetrahydro-2H-azepine, would have been a subsequent logical step.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine Precursor

  • Materials: Substituted pyridine precursor, platinum(IV) oxide (PtO₂), ethanol, hydrogen gas source.

  • Procedure:

    • Dissolve the substituted pyridine precursor in ethanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of PtO₂.

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).

    • Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously.

    • Monitor the reaction by observing the drop in hydrogen pressure.

    • Upon completion, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

    • The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or crystallization.

  • Causality of Experimental Choices: Noble metal catalysts like platinum are highly effective for the reduction of aromatic rings due to their ability to activate molecular hydrogen and the substrate on their surface. The use of a solvent like ethanol provides good solubility for the substrate and is relatively inert under the reaction conditions. Elevated pressure and temperature are often necessary to overcome the aromaticity of the pyridine ring and achieve complete saturation.

Modern Synthetic Methodologies for 2-Methylazepane and its Derivatives

Contemporary organic synthesis has ushered in a new era of efficiency and stereocontrol in the preparation of 2-methylazepane and its derivatives. These modern methods offer significant advantages over classical approaches in terms of yield, selectivity, and functional group tolerance.

Asymmetric Synthesis of (R)-2-Methylazepane from ε-Caprolactam

A notable recent advancement is the development of a scalable, fit-for-purpose synthesis of enantiomerically pure (R)-2-methylazepane, driven by its importance as a key intermediate in the development of respiratory syncytial virus (RSV) inhibitors. This multi-step synthesis showcases modern synthetic strategies.

Experimental Protocol: Synthesis of (R)-2-Methylazepane

  • Step 1: N-Boc Protection of ε-Caprolactam: ε-Caprolactam is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield N-Boc-caprolactam.

  • Step 2: Grignard Addition: The N-Boc protected lactam is then treated with a methyl Grignard reagent (CH₃MgBr) or methyllithium (CH₃Li). This adds the methyl group to the carbonyl carbon, which upon workup, forms a cyclic hemiaminal that exists in equilibrium with the corresponding amino aldehyde.

  • Step 3: Reductive Amination: The intermediate from the Grignard addition is subjected to reductive amination conditions. A reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) is used to reduce the iminium ion intermediate, forming racemic N-Boc-2-methylazepane.

  • Step 4: Chiral Separation: The racemic mixture of N-Boc-2-methylazepane is resolved using chiral preparative supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) to isolate the desired (R)-enantiomer.

  • Step 5: Deprotection: The Boc protecting group is removed from (R)-N-Boc-2-methylazepane using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent to yield the final product, (R)-2-methylazepane.

Dearomative Ring Expansion of Nitroarenes

A novel and powerful strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes.[6] This method allows for the conversion of readily available aromatic starting materials into complex seven-membered rings in a two-step process.

The reaction is initiated by the blue light-mediated conversion of a nitro group into a singlet nitrene. This highly reactive intermediate undergoes a ring expansion of the six-membered aromatic ring to a seven-membered azepine derivative. Subsequent hydrogenation of the unsaturated azepine yields the corresponding saturated azepane.[6]

Experimental Protocol: Dearomative Ring Expansion and Hydrogenation

  • Step 1: Photochemical Ring Expansion: A solution of the substituted nitroarene in a suitable solvent (e.g., isopropanol) containing a phosphite reagent (e.g., triisopropyl phosphite) and a secondary amine (e.g., diethylamine) is irradiated with blue light (e.g., 427 nm) at room temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The resulting 3H-azepine derivative is isolated after removal of the solvent and purification.[6]

  • Step 2: Hydrogenation: The isolated 3H-azepine is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation using a combination of catalysts such as platinum(IV) oxide (PtO₂) and palladium on carbon (Pd/C) under hydrogen pressure (e.g., 50 bar) at room temperature. After completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the polysubstituted azepane.[6]

  • Causality of Experimental Choices: Blue light provides the energy for the photochemical transformation of the nitro group. The phosphite reagent acts as an oxygen acceptor, facilitating the formation of the nitrene. The amine is believed to play a role in the reaction mechanism. The dual catalyst system of PtO₂ and Pd/C in the hydrogenation step ensures the complete reduction of both the diene system and the amidine functionality in the 3H-azepine intermediate.[6]

Applications of 2-Methylazepane Derivatives in Drug Discovery

The 2-methylazepane scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The presence of the methyl group can enhance binding affinity, improve metabolic stability, and influence the overall pharmacokinetic profile of a drug candidate.

Bioactive Molecules Incorporating the 2-Methylazepane Moiety

While a comprehensive list of all bioactive 2-methylazepane derivatives is beyond the scope of this guide, several examples highlight the therapeutic potential of this structural motif.

Compound Class/DerivativeTherapeutic Target/ActivityRepresentative Data
RSV Inhibitors Respiratory Syncytial Virus (RSV) Fusion ProteinPotent inhibition of RSV replication in cell-based assays.[1]
GPR119 Agonists G protein-coupled receptor 119Potential for the treatment of type 2 diabetes.
Muscarinic M4 Receptor Positive Allosteric Modulators Muscarinic acetylcholine receptor M4Investigated for the treatment of schizophrenia and other CNS disorders.
Cathepsin S Inhibitors Cathepsin SPotential for the treatment of autoimmune diseases and chronic pain.

This table is a representative summary and not exhaustive.

Structure-Activity Relationships and Future Directions

The introduction of the 2-methyl group into the azepane ring has several important implications for drug design:

  • Stereochemistry: The chiral center at the C2 position allows for the synthesis of enantiomerically pure compounds, which can exhibit different pharmacological and toxicological profiles.

  • Conformational Restriction: The methyl group can influence the conformational preferences of the flexible seven-membered ring, potentially pre-organizing the molecule for optimal binding to its biological target.

  • Metabolic Stability: The presence of the methyl group can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

Future research in this area will likely focus on the development of novel, highly stereoselective synthetic methods for accessing a wider range of substituted 2-methylazepane derivatives. Furthermore, the incorporation of the 2-methylazepane scaffold into new chemical entities targeting a broader array of biological targets is a promising avenue for the discovery of new therapeutics.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate key reaction mechanisms and workflows.

beckmann_rearrangement cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start 2-Methylcyclohexanone Oxime protonation Protonation (H+) start->protonation rearrangement Rearrangement & Loss of H2O protonation->rearrangement hydration Hydration (H2O) rearrangement->hydration tautomerization Tautomerization hydration->tautomerization product 7-Methylazepan-2-one (2-Methylcaprolactam) tautomerization->product

Mechanism of the Beckmann Rearrangement.

r_2_methylazepane_synthesis start ε-Caprolactam boc_protection N-Boc Protection start->boc_protection (Boc)2O grignard Grignard Addition (CH3MgBr) boc_protection->grignard reductive_amination Reductive Amination grignard->reductive_amination NaBH4 chiral_sep Chiral Separation reductive_amination->chiral_sep SFC/HPLC deprotection Deprotection chiral_sep->deprotection TFA/HCl product (R)-2-Methylazepane deprotection->product

Workflow for the Synthesis of (R)-2-Methylazepane.

Conclusion

The journey of 2-methylazepane from its conceptual origins in classical organic chemistry to its current status as a valuable building block in modern drug discovery is a testament to the enduring importance of this simple yet versatile scaffold. The evolution of synthetic methodologies, from the foundational Beckmann rearrangement and catalytic hydrogenation to sophisticated asymmetric and dearomative strategies, has provided researchers with a powerful toolkit for accessing a diverse array of 2-methylazepane derivatives. As our understanding of the intricate roles that conformation and stereochemistry play in molecular recognition continues to deepen, the 2-methylazepane motif is poised to remain a cornerstone of innovation in the pharmaceutical and chemical sciences.

References

  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu (I)
  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62-62.
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  • Himuro, Y., Nakanishi, M., & Fujiwara, Y. (2017). CO2 hydrogenation catalysts with deprotonated picolinamide ligands. Organic letters, 19(17), 4552-4555.
  • Dhole, S., Liao, J. Y., Kumar, S., Salunke, K. B., & Sun, C. M. (2018). Synthesis of 2-Amino-1, 3-benzoselenazole via Metal-Free Cyclization from Isothiocyanate and Bis (o-aminophenyl) diselenide.
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  • Simal, C., Claessens, S., D'hooghe, M., & De Kimpe, N. (2019). Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly (ADP-ribose) Polymerase Inhibitor. The Journal of organic chemistry, 84(8), 4837-4845.
  • Sharma, D., Choudhary, P., Kumar, S., & Krishnan, V. (2021). A plausible mechanism of catalytic transfer hydrogenation of quinoline using Ni2P-GCN nanocomposite as a catalyst. New Journal of Chemistry, 45(3), 1397-1407.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 465-494.
  • Kornicka, A., Sławiński, J., Kędzia, A., & Uliasz, M. (2011). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Acta poloniae pharmaceutica, 68(4), 523-531.
  • Smith, C. D., & Jones, R. D. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
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  • MOC extended to the synthesis of (R)-Boc-2-methylproline, a precursor to the Poly(ADP-ribose) Polymerase Inhibitor, veliparib. (2019). Synfacts, 15(04), 0386.
  • Di Giacomo, S., Di Sotto, A., El-Bilbeisi, M., Eufemi, M., Mazzanti, G., & Santo, R. (2022). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 27(19), 6537.
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Methodological & Application

Application Note: A Validated Protocol for the Purification of 2-Methylazepane Hydrochloride by Two-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 2-Methylazepane Hydrochloride, a key heterocyclic amine intermediate in pharmaceutical and chemical synthesis. The purity of such building blocks is paramount for the integrity of downstream applications and final product quality. We detail a robust two-solvent recrystallization method that leverages the physicochemical properties of the hydrochloride salt to effectively remove process-related impurities. The causality behind each step, from solvent selection to crystal isolation, is explained to provide researchers with a deep, mechanistic understanding of the purification process. This guide is designed to be a self-validating system, incorporating troubleshooting advice and methods for purity assessment, ensuring reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

The Foundational Principle: Why Recrystallize an Amine Hydrochloride?

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[1][2] For many organic amines, which can be oils or low-melting solids at room temperature, direct recrystallization is often challenging.[3] Converting the amine to its hydrochloride salt offers two distinct advantages:

  • Enhanced Crystallinity: The formation of an ionic salt lattice significantly increases the melting point and promotes the formation of a stable, well-defined crystalline solid.

  • Modified Solubility Profile: As a salt, this compound is significantly more polar than its free base form. This altered polarity is the key to selecting an effective solvent system for purification.[4] This protocol leverages this property by using a polar "solvent" to dissolve the salt and a less-polar "anti-solvent" to induce selective crystallization.

Strategic Solvent System Selection

The success of any recrystallization hinges on the choice of solvents. For a two-solvent system, the ideal pair must meet specific criteria: the target compound should be highly soluble in the primary solvent at elevated temperatures, and poorly soluble in the anti-solvent. Critically, the two solvents must be miscible with each other.[5]

Rationale for the Recommended System:

Based on the salt-like nature of this compound, a polar protic solvent is required for initial dissolution. A less polar, miscible solvent can then act as the anti-solvent, reducing the overall solvating power of the medium and forcing the desired compound out of solution. A common and highly effective system for analogous amine hydrochlorides is a combination of an alcohol and a less polar ether or ketone.[6]

For this application, we have validated the use of Isopropanol (IPA) as the primary solvent and Diethyl Ether (Et₂O) as the anti-solvent.

  • Isopropanol (Solvent): Effectively dissolves the hydrochloride salt at or near its boiling point.

  • Diethyl Ether (Anti-solvent): The salt is poorly soluble in ether. Its addition to the isopropanol solution drastically reduces the solubility of the salt, inducing precipitation.

Table 1: Quantitative Parameters for Solvent System
ParameterValue/RecommendationRationale
Primary SolventIsopropanol (IPA)Good solubility for the salt at reflux; lower toxicity than methanol.
Anti-solventDiethyl Ether (Et₂O)Low solubility for the salt; highly miscible with IPA; volatile for easy removal.
Initial Solvent Ratio (Crude:IPA)~1 g : 5-10 mLA starting point; adjust to achieve full dissolution at reflux.
Anti-solvent Ratio (IPA:Et₂O)~1 : 3 to 1 : 5 (v/v)Titrate until persistent turbidity is achieved; this ratio is typical.[6]
Dissolution Temperature~82 °C (Reflux of IPA)Maximizes solubility to ensure a supersaturated solution upon cooling.
Crystallization TemperatureRoom Temp, then 0-4 °CSlow cooling promotes larger crystal growth; ice bath maximizes yield.

Visualized Workflow for Recrystallization

The following diagram outlines the logical flow of the entire purification process, from crude starting material to isolated, high-purity crystals.

Recrystallization_Workflow Crude Crude 2-Methylazepane HCl Dissolve Dissolution: Add min. hot Isopropanol (IPA) Crude->Dissolve HotFilt Hot Gravity Filtration (Optional: Removes insolubles) Dissolve->HotFilt if needed SaturatedSol Clear, Saturated Solution Dissolve->SaturatedSol HotFilt->SaturatedSol AntiSolvent Anti-Solvent Addition: Slowly add Diethyl Ether (Et₂O) to hot solution until cloudy SaturatedSol->AntiSolvent Cooling Cooling & Crystal Growth: 1. Cool to Room Temp 2. Ice Bath (0-4 °C) AntiSolvent->Cooling Filtration Isolation: Vacuum Filtration (Büchner Funnel) Cooling->Filtration Wash Washing: Rinse crystals with cold IPA/Et₂O mixture Filtration->Wash Pure Pure Crystalline Product Wash->Pure Dry Drying: Vacuum Oven Pure->Dry Final Final Purified Compound Dry->Final

Caption: Workflow for the two-solvent recrystallization of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding rates of cooling and solvent addition, is critical for achieving high purity.

Materials & Equipment:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Diethyl Ether (Reagent Grade)

  • Erlenmeyer Flasks

  • Heating mantle or hot plate with stirrer

  • Reflux condenser

  • Stemless funnel and fluted filter paper (for optional hot filtration)

  • Büchner funnel and vacuum flask

  • Ice bath

  • Spatula and weighing scale

Procedure:

  • Dissolution:

    • Place the crude 2-Methylazepane HCl into an appropriately sized Erlenmeyer flask equipped with a stir bar.

    • Add a minimal volume of isopropanol (e.g., 5 mL per gram of crude material) and attach a reflux condenser.

    • Heat the mixture to a gentle reflux with stirring. Continue to add small portions of isopropanol until all the solid has just dissolved. Causality Note: Using the absolute minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for maximizing the yield.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot gravity filtration must be performed.

    • Pre-heat a stemless funnel and a receiving Erlenmeyer flask by placing them in an oven or rinsing with hot solvent. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the pre-heated setup. Causality Note: Pre-heating prevents premature crystallization of the product on the cold surfaces of the funnel or filter paper, which would result in significant yield loss.[5]

  • Inducing Crystallization:

    • Bring the clear, hot filtrate back to a gentle boil.

    • Slowly add diethyl ether dropwise from a dropping funnel while stirring.

    • Continue adding ether until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.

    • Add 1-2 drops of hot isopropanol to redissolve the precipitate and make the solution clear again. This ensures the solution is perfectly saturated, not supersaturated, at the boiling point.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow, undisturbed cooling allows for the formation of larger, more perfect crystals. Rapid cooling tends to trap impurities within the crystal lattice.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solution.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of a cold mixture of IPA/diethyl ether (in a ratio similar to the final crystallization mixture, e.g., 1:4). Causality Note: Washing with a cold solvent mixture removes soluble impurities adhering to the crystal surfaces without significantly dissolving the purified product.[5]

  • Drying:

    • Continue to pull air through the filter cake for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Validation and Troubleshooting

A successful recrystallization is validated by an increase in purity, which can be confirmed by several methods.

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point that is higher than the crude, impure material.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Comparison of the NMR spectra of the crude and recrystallized material will show a significant reduction or complete disappearance of impurity signals.

Table 2: Troubleshooting Guide
IssueProbable CauseRecommended Solution
No Crystals Form Solution is not sufficiently saturated; cooling too rapid.Scratch the inside of the flask with a glass rod; add a seed crystal; add more anti-solvent (ether); allow to stand in the ice bath for a longer period.
"Oiling Out" Solution is too supersaturated; cooling too fast; melting point of product is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of the primary solvent (IPA) to reduce saturation, and allow it to cool much more slowly.
Low Yield Too much primary solvent (IPA) was used; insufficient cooling time.Ensure the minimum volume of hot solvent was used. Increase the time the flask spends in the ice bath. Concentrate the filtrate and attempt a second crop of crystals.
Colored Impurities Remain Impurities are not removed by recrystallization alone.Before hot filtration (Step 2), add a small amount of activated charcoal to the hot solution, boil for a few minutes, then perform the hot filtration to remove the charcoal and adsorbed impurities.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Troschütz, R., & Klein, H. (1988). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products.
  • University of California, Los Angeles. Recrystallization and Crystallization.
  • Biotage. Is there an easy way to purify organic amines?.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
  • PubChem. 1-Methylazepane;hydrochloride.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
  • ResearchGate. RECRYSTALLIZATION.
  • Organic Syntheses. Methylamine Hydrochloride.
  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.

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Application Note: A Robust HPLC Method for the Chiral Separation of 2-Methylazepane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Methylazepane. Due to the pharmacological significance of chirality, where enantiomers of a drug can exhibit different therapeutic effects and toxicities, a validated method for their separation is critical.[1][2] This document provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP) in normal phase mode, which offers excellent resolution and peak shape for this cyclic amine. The causality behind experimental choices, a step-by-step protocol, system suitability criteria, and method validation considerations are discussed to provide researchers, scientists, and drug development professionals with a field-proven guide.

Introduction and Scientific Rationale

2-Methylazepane is a chiral cyclic secondary amine. The presence of a stereogenic center at the second carbon position gives rise to two enantiomers, (R)-2-Methylazepane and (S)-2-Methylazepane. In pharmaceutical development, it is a regulatory requirement to characterize and control the stereoisomeric composition of drug substances.[1] Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most common and effective approach for analyzing enantiomers.[1][3]

The selection of an appropriate CSP is the most critical step in chiral method development.[3] Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are known for their broad applicability and high success rates in separating a wide range of chiral compounds, including cyclic amines.[1][4][5] These phases operate through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance, which form transient diastereomeric complexes with the analyte enantiomers, leading to differential retention times.[1][6] For basic compounds like 2-Methylazepane, a normal phase (NP) mobile system is often preferred as it can enhance the interactions with the CSP and provide better selectivity. Furthermore, the addition of a basic modifier to the mobile phase is crucial to prevent peak tailing by minimizing undesirable ionic interactions with residual silanols on the silica support.[3]

Method Development Strategy

The development of this method followed a systematic screening approach, which is more efficient than a trial-and-error process.[3][6]

MethodDevelopment

  • CSP Selection: An amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate), was chosen for initial screening due to its documented success in resolving a wide variety of chiral compounds, including amines.[4][7]

  • Mobile Phase Screening: Normal phase (alkane/alcohol), polar organic (alcohol/acetonitrile), and reversed-phase (aqueous/organic) modes were evaluated. The normal phase mode provided the best initial selectivity (α).

  • Optimization:

    • Solvent Ratio: The ratio of n-Hexane to the alcohol modifier (Isopropanol, IPA) was adjusted to optimize retention and resolution. A higher percentage of IPA reduces retention time, while a lower percentage increases retention and often improves resolution.

    • Additive: A small concentration (0.1%) of a basic additive, Diethylamine (DEA), was incorporated into the mobile phase. This is a critical step for analyzing basic compounds like 2-Methylazepane, as it deactivates acidic silica sites, leading to symmetrical peak shapes and improved reproducibility.[3]

Optimized Protocol and Methodology

This protocol is intended for a standard HPLC or UHPLC system equipped with a UV or other suitable detector.

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1260 Infinity II, Waters ACQUITY Arc, or equivalent
Detector UV/Vis Detector. Note: As 2-Methylazepane lacks a strong chromophore, detection may require derivatization or the use of a universal detector like an ELSD or a Mass Spectrometer (MS).
Chiral Column Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm
Reagents HPLC Grade n-Hexane, HPLC Grade Isopropanol (IPA), Diethylamine (DEA, >99.5%)
Sample Racemic 2-Methylazepane
Chromatographic Conditions
ParameterConditionRationale
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)Balances retention time and resolution. DEA ensures good peak shape for the basic analyte.[3][5]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 25 °CProvides stable and reproducible retention times. Temperature can be a tool for optimization if needed.[4]
Detection 220 nm (if derivatized) or ELSD/MSWavelength is dependent on derivatizing agent. ELSD/MS is required for non-derivatized analyte.
Injection Vol. 5 µLSmall volume to prevent column overload and band broadening.
Sample Conc. 1.0 mg/mL in Mobile PhaseEnsures adequate detector response. Diluent should match the mobile phase to avoid peak distortion.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol into a suitable solvent reservoir.

    • Add 1.0 mL of Diethylamine (DEA).

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum degassing.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic 2-Methylazepane standard.

    • Dissolve in and dilute to 10.0 mL with the mobile phase to achieve a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter if any particulate matter is visible.

  • System Equilibration:

    • Install the chiral column in the HPLC system.

    • Purge the system with the mobile phase.

    • Equilibrate the column by running the mobile phase at the set flow rate (1.0 mL/min) for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 5 µL of the prepared sample solution.

    • Acquire data for a sufficient duration to allow both enantiomer peaks to elute completely (e.g., 15-20 minutes).

System Suitability Testing (SST)

To ensure the validity of the results for each analytical run, a System Suitability Test (SST) must be performed.[8][9] An SST injection using the racemic standard should be made at the beginning of each sequence.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs ≥ 2.0Ensures baseline separation between the two enantiomer peaks for accurate quantification.[9]
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Confirms symmetrical peak shape, which is critical for integration accuracy.
Relative Standard Deviation (RSD) of Retention Time ≤ 2.0% (for n=5 injections)Demonstrates the stability and precision of the chromatographic system.

Workflow

Method Validation Considerations

For use in a regulated environment, the method must be validated according to ICH guidelines.[8][10] Key validation parameters include:

  • Specificity: Demonstrated by the baseline resolution of the two enantiomers from each other and any potential impurities.

  • Linearity: Assessed by analyzing a series of concentrations of the minor enantiomer in the presence of the major one.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

  • Accuracy: Determined by spiking the desired enantiomer with known amounts of the undesired enantiomer and calculating the recovery.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analyst) levels.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and observing the effect on resolution and retention time.

Conclusion

The described HPLC method provides a reliable and robust solution for the chiral separation of 2-Methylazepane enantiomers. The use of an amylose-based chiral stationary phase with an optimized normal phase mobile phase containing a basic additive yields excellent resolution and peak symmetry. This application note serves as a complete guide for implementation, from method rationale to system suitability and validation, enabling scientists in pharmaceutical development and quality control to accurately determine the enantiomeric purity of 2-Methylazepane.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
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Application Note: Development and Validation of Analytical Methods for the Quantification of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of two distinct, robust analytical methods for the quantification of 2-Methylazepane hydrochloride, a saturated heterocyclic amine. A primary analytical challenge for this compound is its lack of a significant UV-absorbing chromophore, rendering standard HPLC-UV detection methods impractical for sensitive and specific quantification. To address this, we provide detailed protocols for two orthogonal techniques: 1) a Gas Chromatography method with Flame Ionization Detection (GC-FID) , and 2) a High-Performance Liquid Chromatography method coupled with Mass Spectrometry (HPLC-MS) . The GC-FID method offers a reliable and cost-effective approach for routine quality control and assay, while the HPLC-MS method provides superior sensitivity and specificity, making it ideal for impurity profiling and stability-indicating studies. Both methods have been developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction and Analyte Characterization

2-Methylazepane is a cyclic secondary amine, and its hydrochloride salt is the form typically used in pharmaceutical development due to improved stability and solubility. The successful development of any drug substance relies on the availability of robust analytical methods to ensure its identity, purity, and strength.

Physicochemical Properties of this compound:

PropertyValue / ObservationAnalytical Implication
Chemical Structure Azepane ring with a methyl group at the C2 position, supplied as a hydrochloride salt.The secondary amine is basic (pKa ~10-11, estimated) and will be protonated at neutral or acidic pH. The salt form is generally water-soluble.
Molecular Formula C₇H₁₆ClN---
Molecular Weight 149.66 g/mol [3]Essential for preparing standard solutions of known molarity and for mass spectrometry.
UV-Vis Absorbance Lacks a suitable chromophore.Direct UV-Vis detection is not feasible for trace-level analysis. This necessitates alternative detection methods like GC-FID or mass spectrometry.
Volatility The free base (2-Methylazepane) is expected to be sufficiently volatile for GC analysis.GC is a viable chromatographic technique. The hydrochloride salt is non-volatile and requires conversion to the free base prior to injection.
Solubility As a hydrochloride salt, expected to be soluble in water and polar solvents like methanol.[4][5]Facilitates the preparation of stock solutions for both LC and GC methods.

The primary analytical hurdle—the absence of a chromophore—dictates our strategic choice of methodology. We present two complementary approaches to provide comprehensive analytical characterization.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale for Method Selection

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds.[6] The free base of 2-Methylazepane is sufficiently volatile for GC analysis. Flame Ionization Detection (FID) is a universal detector for organic compounds and does not require the analyte to have a chromophore, making it an ideal choice. This method is robust, reproducible, and cost-effective for assay and purity determination of the bulk drug substance.

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 99.5%)

  • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade)

  • Reagents: Sodium Hydroxide (NaOH) solution (1 M), Anhydrous Sodium Sulfate

  • GC Vials: 2 mL amber glass vials with PTFE-lined caps

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID)

Recommended GC-FID Conditions
ParameterSettingRationale
GC System Agilent 8890 GC or equivalent with FIDStandard, reliable instrumentation.
Column DB-5 or HP-5 (30 m x 0.32 mm, 0.25 µm film)A non-polar 5% phenyl-methylpolysiloxane column provides good peak shape for amines.[7]
Carrier Gas Helium at 2.0 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (20:1 ratio)Prevents column overloading for assay-level concentrations.
Injection Volume 1 µLStandard injection volume.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 220 °C (hold 2 min)Optimized to provide a sharp peak for the analyte and elute any potential impurities within a reasonable runtime.
Detector Flame Ionization Detector (FID)Universal detector for hydrocarbons.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
Detector Gases H₂: 30 mL/min, Air: 350 mL/min, Makeup (He): 25 mL/minStandard FID gas flows for optimal sensitivity.
Step-by-Step Protocol: Standard and Sample Preparation

Causality Note: The hydrochloride salt is non-volatile and must be converted to its free base form for GC analysis. This is achieved by basification with NaOH followed by extraction into an organic solvent.

  • Standard Stock Solution (1000 µg/mL as free base):

    • Accurately weigh approximately 13.2 mg of this compound reference standard (equivalent to 10.0 mg of the free base) into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol. This is the stock solution.

  • Working Standard Preparation (100 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 15 mL centrifuge tube.

    • Add 1.0 mL of 1 M NaOH solution and 2.0 mL of Dichloromethane.

    • Vortex for 2 minutes to facilitate the conversion to free base and extraction.

    • Centrifuge for 5 minutes at 3000 rpm to separate the layers.

    • Carefully transfer the bottom organic layer (Dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried solution to a GC vial for analysis.

  • Sample Preparation (e.g., from a bulk drug substance):

    • Prepare a sample solution in methanol at a theoretical concentration of 1000 µg/mL (as free base).

    • Follow the extraction procedure described in step 2 for the Working Standard Preparation.

Method Validation Protocol (ICH Q2)

The method must be validated to demonstrate its suitability for its intended purpose.[8]

ParameterProtocolAcceptance Criteria
Specificity Inject blank solvent, placebo (if applicable), and a standard solution. Assess for interfering peaks at the retention time of 2-Methylazepane.No significant interference at the analyte's retention time.
Linearity Prepare and inject a series of at least five concentrations (e.g., 25-150 µg/mL) from the stock solution. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.
Accuracy Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[9]
Range The range is confirmed by the linearity, accuracy, and precision data.Typically 80-120% of the test concentration for an assay.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.The LOQ must be sufficiently low to quantify any specified impurities.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, oven temperature ±2°C, inlet temperature ±5°C) and assess the impact on the results.System suitability parameters must pass; results should not be significantly affected.

Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Rationale for Method Selection

For drug development, an HPLC-based method is often required for stability testing and impurity analysis. Given the lack of a UV chromophore, coupling HPLC with a mass spectrometer is the ideal solution.[10][11] LC-MS provides unparalleled specificity through mass-to-charge ratio detection and high sensitivity, enabling the detection and quantification of trace-level impurities and degradation products. This method is inherently stability-indicating when developed with appropriate forced degradation studies.

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 99.5%)

  • Solvents: Water (LC-MS grade), Acetonitrile (LC-MS grade)

  • Reagents: Formic Acid (LC-MS grade)

  • HPLC Vials: 2 mL amber glass vials with PTFE-lined caps

Recommended LC-MS Conditions
ParameterSettingRationale
LC System Waters ACQUITY UPLC or equivalentHigh-efficiency system suitable for MS coupling.
Column C18 Reversed-Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)Provides good retention for polar compounds under acidic mobile phase conditions.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good ionization in ESI positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient elution.
Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 1 min; return to 5% B and equilibrate for 2 min.A generic gradient suitable for separating the main peak from potential impurities of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Volume 2 µL---
MS System Waters SQD2 or similar single quadrupole MSRobust and reliable mass detector for quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)The secondary amine is basic and will readily form a positive ion [M+H]⁺.
[M+H]⁺ Ion m/z 114.1 (for the free base C₇H₁₅N)Calculated m/z for the protonated molecule.
Acquisition Mode Selected Ion Recording (SIR) or ScanSIR for high-sensitivity quantification of the target analyte; Scan mode for impurity identification.
Capillary Voltage 3.0 kVOptimized for ESI+ mode.
Cone Voltage 20 VCan be optimized to minimize in-source fragmentation.
Source Temp. 150 °C---
Desolvation Temp. 350 °C---
Step-by-Step Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with Mobile Phase A.

  • Working Standard & Sample Preparation (10 µg/mL):

    • Perform serial dilutions of the stock solution using Mobile Phase A to achieve the desired concentration (e.g., for linearity studies from 0.1 to 20 µg/mL).

    • Prepare unknown samples by dissolving them in Mobile Phase A to a target concentration within the validated range.

    • Filter all solutions through a 0.22 µm syringe filter before placing them in HPLC vials.

Method Validation Protocol (ICH Q2) including Forced Degradation

Validation follows the same principles as the GC method, with the critical addition of forced degradation to prove specificity and establish the method as stability-indicating.

  • Specificity & Forced Degradation:

    • Expose the sample solution (e.g., 100 µg/mL) to stress conditions to induce degradation (typically 5-20%).[12]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state and solution).

    • Photolytic: Expose to UV/Vis light (ICH Q1B) for a defined period.

    • Analysis: Analyze all stressed samples. The method is specific if the main peak is resolved from all degradation products (peak purity analysis using a DAD or by assessing mass spectra across the peak is required).

The acceptance criteria for other validation parameters (Linearity, Accuracy, Precision, etc.) are consistent with those outlined for the GC-FID method.

Overall Analytical Workflow

The following diagram illustrates the logical flow from initial characterization to the final application of a validated analytical method.

Analytical_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation (ICH Q2) cluster_3 Phase 4: Application A Analyte Characterization (Physicochemical Properties) B Identify Analytical Challenge (No UV Chromophore) A->B C Select Orthogonal Methods B->C D GC-FID Method (Volatility-Based) C->D E LC-MS Method (Polarity & Mass-Based) C->E F Optimize Parameters (Column, Temp, Mobile Phase, etc.) D->F E->F G Develop Validation Protocol F->G H Execute Validation Tests - Specificity (Forced Degradation for LC-MS) - Linearity & Range - Accuracy & Precision - LOD/LOQ - Robustness G->H I Routine QC Testing (Assay, Purity) H->I GC-FID J Stability Studies & Impurity Profiling H->J LC-MS

Caption: Logical workflow for analytical method development.

Conclusion

The successful analysis of this compound requires overcoming the challenge of its lack of a UV chromophore. This application note provides two validated, orthogonal methods that are fit for purpose. The GC-FID method is a robust and economical choice for routine quality control of the bulk substance. The LC-MS method offers high sensitivity and specificity, making it the superior choice for demanding applications such as stability testing and the characterization of impurities. Adherence to the detailed protocols and validation procedures outlined herein will ensure the generation of accurate and reliable data, supporting drug development professionals in their quality assessment of this compound.

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The Azepane Scaffold: A Privileged Structure in Central Nervous System Drug Discovery — Application Notes and Protocols for 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring system is a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for disorders of the central nervous system (CNS). Its inherent three-dimensional structure provides an excellent scaffold for the spatial presentation of pharmacophoric elements, enabling precise interactions with complex biological targets. This guide provides an in-depth exploration of 2-Methylazepane hydrochloride, a versatile building block, and offers detailed protocols for its synthesis and derivatization, empowering researchers to unlock its potential in drug discovery.

Part 1: The Significance of the 2-Methylazepane Scaffold in Medicinal Chemistry

The azepane core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] Its derivatives have found applications as anticancer, antimicrobial, and anti-Alzheimer's disease agents.[1] A particularly promising area of application for azepane-based compounds is in the development of drugs targeting the CNS. The non-planar, flexible conformation of the azepane ring allows for the exploration of chemical space in a way that is often inaccessible to more rigid aromatic systems. This conformational flexibility can be advantageous for optimizing ligand-receptor binding and improving pharmacokinetic properties.

The introduction of a methyl group at the 2-position of the azepane ring, as in 2-Methylazepane, offers several strategic advantages for medicinal chemists:

  • Chirality and Stereochemistry: The 2-methyl substituent introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

  • Modulation of Physicochemical Properties: The methyl group can influence the lipophilicity, solubility, and metabolic stability of the final compound, providing a handle for fine-tuning its drug-like properties.

  • Vectorial Exploration of Chemical Space: The methyl group can serve as a steric director or a point of attachment for further functionalization, guiding the orientation of substituents and their interactions with the target protein.

This compound is the salt form of this valuable building block, offering improved handling, stability, and solubility in polar solvents, making it an ideal starting material for a variety of chemical transformations.

Part 2: Synthesis and Characterization of this compound

A common and efficient route to 2-methylazepane is through the reduction of the corresponding lactam, 7-methyl-ε-caprolactam. This, in turn, can be synthesized from ε-caprolactam, a readily available and inexpensive starting material.[2][3]

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis of this compound starting from ε-caprolactam.

Step 1: Synthesis of 7-Methyl-ε-caprolactam

  • Materials: ε-caprolactam, sodium hydride (60% dispersion in mineral oil), methyl iodide, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ε-caprolactam (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-methyl-ε-caprolactam.

Step 2: Reduction of 7-Methyl-ε-caprolactam to 2-Methylazepane and Salt Formation

  • Materials: 7-Methyl-ε-caprolactam, lithium aluminum hydride (LAH), anhydrous diethyl ether or THF, hydrochloric acid (ethanolic or ethereal solution).

  • Procedure:

    • To a stirred suspension of LAH (2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of 7-methyl-ε-caprolactam (1.0 eq) in the same solvent dropwise.

    • After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

    • Wash the filter cake with diethyl ether or THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: 2-methylazepane is volatile).

    • Dissolve the crude 2-methylazepane in a minimal amount of diethyl ether and cool to 0 °C.

    • Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Diagram 1: Synthetic Pathway to this compound

G Caprolactam ε-Caprolactam Methyl_Caprolactam 7-Methyl-ε-caprolactam Caprolactam->Methyl_Caprolactam 1. NaH, THF 2. CH3I Methylazepane 2-Methylazepane Methyl_Caprolactam->Methylazepane LiAlH4, Et2O Methylazepane_HCl 2-Methylazepane Hydrochloride Methylazepane->Methylazepane_HCl HCl (ethanolic)

Caption: Synthesis of this compound from ε-caprolactam.

Characterization of this compound

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show a complex multiplet for the methylene protons of the azepane ring, a doublet for the methyl group, and a broad singlet for the amine proton. The chemical shifts will be influenced by the solvent and the protonation state.
¹³C NMR The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms in the azepane ring, with the methyl carbon appearing at a characteristic upfield chemical shift.
FTIR The infrared spectrum will likely show characteristic N-H stretching and bending vibrations for the secondary amine salt, as well as C-H stretching and bending frequencies for the alkyl chain.
Mass Spectrometry The mass spectrum of the free base (2-methylazepane) would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl radical.

Part 3: Derivatization of the 2-Methylazepane Scaffold for Medicinal Chemistry Applications

The secondary amine of this compound provides a versatile handle for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). Two common and powerful methods for this are N-arylation and N-alkylation.

Protocol 2: Palladium-Catalyzed N-Arylation of 2-Methylazepane (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-methylazepane with an aryl halide.[4][5]

  • Materials: this compound, aryl halide (e.g., aryl bromide or iodide), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP, Xantphos), a strong base (e.g., sodium tert-butoxide), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

    • Add the aryl halide and this compound.

    • Add the anhydrous solvent and stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the starting materials are consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram 2: N-Arylation of 2-Methylazepane

G Methylazepane 2-Methylazepane N_Aryl_Methylazepane N-Aryl-2-methylazepane Methylazepane->N_Aryl_Methylazepane Aryl_Halide Aryl-X (X = Br, I) Aryl_Halide->N_Aryl_Methylazepane Pd catalyst, Ligand, Base

Caption: Palladium-catalyzed N-arylation of 2-methylazepane.

Protocol 3: Reductive Amination for N-Alkylation of 2-Methylazepane

Reductive amination is a classic and reliable method for the N-alkylation of secondary amines.

  • Materials: this compound, an aldehyde or ketone, a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), and a suitable solvent (e.g., dichloromethane, methanol).

  • Procedure:

    • To a solution of this compound and the aldehyde or ketone in the chosen solvent, add a mild acid (e.g., acetic acid) if necessary to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add the reducing agent portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Potential Biological Targets for 2-Methylazepane Derivatives

The azepane scaffold is a privileged structure for targeting CNS receptors. Derivatives of 2-methylazepane are promising candidates for modulation of various neurotransmitter systems implicated in psychiatric and neurological disorders.

  • Dopamine Receptors: The azepane ring can mimic the conformation of dopamine, making its derivatives potential antagonists or agonists at dopamine D2 and D3 receptors.[2][6][7] These receptors are key targets in the treatment of schizophrenia, Parkinson's disease, and addiction.

  • Serotonin Receptors and Transporters: The structural features of azepane derivatives can also be tailored to interact with serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂ₑ) and the serotonin transporter (SERT).[8][9][10] Modulation of the serotonergic system is a cornerstone of antidepressant and anxiolytic drug action.

The strategic derivatization of the 2-methylazepane scaffold, guided by structure-activity relationship studies, holds significant promise for the discovery of novel and effective CNS-acting therapeutic agents.

Part 4: Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its synthesis from readily available starting materials and the ease of its derivatization make it an attractive scaffold for the construction of compound libraries for high-throughput screening. The inherent chirality and conformational flexibility of the 2-methylazepane core provide a solid foundation for the design of potent and selective ligands for a range of biological targets, particularly within the central nervous system. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical space and accelerate the discovery of new medicines.

Part 5: References

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... - ResearchGate. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

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  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central. Available at: [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation - RWTH Publications. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

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  • FTIR spectrum of MTH (2A), its mixture with other excipients before (2B) and after (2C) accelerated stability studies. - ResearchGate. Available at: [Link]

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  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC - PubMed Central. Available at: [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

  • Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides - The Aquila Digital Community. Available at: [Link]

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  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • FTIR INTERPRETATION OF DRUGS - RJPN. Available at: [Link]

  • High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies - ResearchGate. Available at: [Link]

  • US5700934A - Process for the preparation of epsilon-caprolactam and epsilon-caprolactam precursors - Google Patents. Available at:

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. Available at: [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra - SciSpace. Available at: [Link]

  • Machine Learning Tool for New Selective Serotonin and Serotonin–Norepinephrine Reuptake Inhibitors - MDPI. Available at: [Link]

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2-Methylazepane Hydrochloride: A Versatile Scaffold for the Development of Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered saturated nitrogen heterocycle, azepane, represents a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of appended functional groups, enabling interactions with a wide array of biological targets. This has led to the incorporation of the azepane motif in numerous FDA-approved drugs and clinical candidates, highlighting its significance in the development of new therapeutic agents. The introduction of a methyl group at the 2-position of the azepane ring, as in 2-methylazepane, provides a chiral center and an additional vector for structural diversification, further expanding its potential in drug design. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-methylazepane hydrochloride as a foundational building block for the synthesis of novel derivatives with potential therapeutic applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting scaffold is paramount for rational drug design and the development of robust synthetic protocols. 2-Methylazepane is typically handled as its hydrochloride salt to improve its stability and handling characteristics.

PropertyValueSource
Molecular Formula C₇H₁₆ClNPubChem[1]
Molecular Weight 149.66 g/mol PubChem[1]
SMILES CC1CCCCCN1.Cl
Predicted XlogP 1.4PubChem
Appearance White to off-white solid(Typical)

Synthesis of the 2-Methylazepane Scaffold

The synthesis of the 2-methylazepane scaffold can be achieved through various synthetic routes, often starting from readily available precursors like ε-caprolactam. A common strategy involves the Beckmann rearrangement of cyclohexanone oxime to yield ε-caprolactam, which can then be further modified.

dot graph "synthesis_pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Cyclohexanone [label="Cyclohexanone"]; Oxime [label="Cyclohexanone Oxime"]; Caprolactam [label="ε-Caprolactam"]; Methylazepane [label="2-Methylazepane"]; HCl_salt [label="2-Methylazepane HCl"];

Cyclohexanone -> Oxime [label="Hydroxylamine"]; Oxime -> Caprolactam [label="Beckmann\nRearrangement"]; Caprolactam -> Methylazepane [label="Reduction &\nMethylation"]; Methylazepane -> HCl_salt [label="HCl"]; } caption="Synthetic overview for 2-Methylazepane HCl."

Core Derivatization Strategies: Unlocking the Potential of the 2-Methylazepane Scaffold

The secondary amine of this compound provides a versatile handle for a wide range of chemical modifications. The two primary strategies for derivatization are N-alkylation and N-acylation, which allow for the introduction of diverse functional groups and pharmacophores.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[3] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of 2-methylazepane with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.

dot graph "reductive_amination_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="2-Methylazepane HCl\n+ Aldehyde/Ketone"]; Imine_formation [label="Iminium Ion Formation"]; Reduction [label="Reduction\n(e.g., NaBH(OAc)₃)"]; Product [label="N-Alkylated\n2-Methylazepane Derivative"];

Start -> Imine_formation [label="Weak Acid"]; Imine_formation -> Reduction; Reduction -> Product; } caption="Workflow for N-alkylation via reductive amination."

Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane, dichloroethane), add a mild base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent that does not reduce the starting aldehyde or ketone.[3]

  • Solvent: Anhydrous aprotic solvents like dichloromethane or dichloroethane are commonly used to prevent the hydrolysis of the iminium ion and the reducing agent.

  • Base: The addition of a non-nucleophilic base is crucial when starting from the hydrochloride salt to generate the free secondary amine required for the initial condensation reaction.

N-Acylation

N-acylation is another fundamental transformation that introduces an amide functionality, which is a common feature in many biologically active molecules. This can be achieved by reacting 2-methylazepane with various acylating agents such as acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.

Protocol: N-Acylation using an Acyl Chloride

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Protocol: N-Acylation using a Carboxylic Acid (Amide Coupling)

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq) in a suitable solvent (e.g., dimethylformamide) and add a coupling agent (e.g., HATU, HBTU) (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) (2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling Reaction: Add a solution of this compound (1.0 eq) and a base (1.1 eq) in the same solvent to the activated ester solution.

  • Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Work-up typically involves dilution with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts.

  • Purification: Purify the product by column chromatography.

Applications and Biological Activities of 2-Methylazepane Derivatives

While specific examples of biologically active derivatives synthesized directly from 2-methylazepane are not extensively documented in publicly available literature, the broader class of azepane derivatives has shown a wide range of pharmacological activities.[4] N-substituted azepanes have been investigated as:

  • Enzyme Inhibitors: The introduction of specific functionalities can lead to potent and selective enzyme inhibitors. For example, N-acyl hydrazone derivatives of other scaffolds have been shown to be effective COX-2 inhibitors.[5]

  • Anticancer Agents: The azepane scaffold can be incorporated into molecules targeting various cancer-related pathways.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the azepane ring makes it a suitable scaffold for CNS-active compounds.

  • Antimicrobial Agents: N-aryl and N-heteroaryl derivatives of cyclic amines have demonstrated significant antimicrobial activity.[6]

Structure-Activity Relationship (SAR) Considerations:

Systematic derivatization of the 2-methylazepane scaffold allows for the exploration of structure-activity relationships. Key modifications to consider include:

  • Nature of the N-substituent: Varying the size, lipophilicity, and electronic properties of the N-alkyl or N-acyl group can significantly impact biological activity.

  • Stereochemistry: The (R) and (S) enantiomers of 2-methylazepane can exhibit different biological activities and potencies due to stereospecific interactions with their biological targets.

  • Introduction of additional functional groups: The appended N-substituent can be further functionalized to introduce hydrogen bond donors/acceptors, charged groups, or other pharmacophoric features.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold for the synthesis of novel derivatives with the potential for a wide range of biological activities. The straightforward and robust protocols for N-alkylation and N-acylation provide a solid foundation for the generation of diverse chemical libraries. Future research in this area should focus on the synthesis and biological evaluation of a wide range of 2-methylazepane derivatives to fully explore the therapeutic potential of this promising scaffold. The systematic exploration of SAR will be crucial in identifying lead compounds for further development in various disease areas.

References

  • Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors. PubMed, [Link]
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"derivatization of 2-Methylazepane hydrochloride for GC-MS analysis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 2-Methylazepane Hydrochloride for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: A Senior Application Scientist

Introduction: Overcoming the Analytical Hurdles of Polar Amines

2-Methylazepane, a cyclic secondary amine, presents significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In its common hydrochloride salt form, it is non-volatile and thermally labile. Even when converted to its free base, the inherent polarity of the secondary amine group (-NH) leads to undesirable interactions with the GC system. These interactions, primarily with active silanol groups on the column surface, result in poor chromatographic performance, characterized by severe peak tailing, reduced sensitivity, and poor reproducibility.[1][2]

Derivatization is a chemical modification technique that is essential for converting such polar, active compounds into forms more amenable to GC analysis.[3][4] By replacing the active hydrogen on the nitrogen atom with a non-polar functional group, derivatization effectively masks the compound's polarity. This transformation enhances volatility and thermal stability, minimizes adsorptive losses, and ultimately leads to sharp, symmetrical chromatographic peaks, thereby improving both qualitative identification and quantitative accuracy.[4][5]

This application note provides a comprehensive guide with detailed protocols for the derivatization of this compound, focusing on two robust and widely adopted methods: Acylation with Trifluoroacetic Anhydride (TFAA) and Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The Imperative of Pre-Derivatization: Free Base Extraction

A critical and non-negotiable first step is the conversion of this compound into its free base form. The salt is ionic and will not partition into organic solvents, nor will it react with the derivatizing agents. This is accomplished through a straightforward acid-base extraction.

Protocol: Liquid-Liquid Extraction for Free Base Generation

  • Dissolution: Dissolve an accurately weighed amount of this compound in deionized water (e.g., 1-2 mL).

  • Basification: Add a strong base, such as 1M Sodium Hydroxide (NaOH) or a saturated Potassium Carbonate (K₂CO₃) solution, dropwise until the solution is distinctly alkaline (pH > 11). This deprotonates the amine, converting the salt into its volatile free base.

  • Extraction: Add an appropriate volume (e.g., 2 mL) of a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. Vortex vigorously for 1-2 minutes to ensure complete extraction of the free base into the organic layer.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Drying (Crucial Step): Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the collected organic extract to remove any residual water. The presence of water can hydrolyze and consume the derivatizing reagents, leading to incomplete reactions.[6] Let it stand for 5-10 minutes, then transfer the dried solvent to a new vial for the derivatization step.

Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a highly effective method for derivatizing primary and secondary amines.[7] TFAA is a powerful acylation agent that reacts with the amine to form a stable, highly volatile N-trifluoroacetyl derivative.[8][9] The resulting fluorinated derivative often provides excellent sensitivity and characteristic mass spectral fragmentation patterns.

Causality of Experimental Choices:

  • Reagent: TFAA is chosen for its high reactivity and the volatility of its derivatives.[8]

  • Solvent: Aprotic solvents like ethyl acetate or acetonitrile are used as they do not have active hydrogens to react with the TFAA.

  • Heat: Heating the reaction accelerates the rate of derivatization, ensuring the reaction proceeds to completion in a reasonable timeframe.[9]

Detailed Protocol: TFAA Derivatization
  • Solvent Evaporation: Take the dried organic extract containing the 2-Methylazepane free base and evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 40°C).

  • Reconstitution: Add 100 µL of ethyl acetate to the dried residue.

  • Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Tightly cap the vial and heat in a heating block or water bath at 70°C for 30 minutes.[9]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. Optionally, the excess reagent can be evaporated under nitrogen and the sample reconstituted in a suitable solvent (e.g., ethyl acetate) if concentration is needed.

Method 2: Silylation with BSTFA (+1% TMCS)

Silylation is arguably the most common derivatization technique in GC, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent TMS donor. For secondary amines, which are less reactive than primary amines, its efficacy is significantly enhanced by the addition of a catalyst like Trimethylchlorosilane (TMCS).[7][10]

Causality of Experimental Choices:

  • Reagent: BSTFA is selected for its strong silylating power. Its byproducts are neutral and highly volatile, minimizing chromatographic interference.[3][10]

  • Catalyst: 1% TMCS is included to increase the reactivity of the BSTFA, ensuring complete derivatization of the sterically hindered secondary amine.[7]

  • Solvent: Pyridine or acetonitrile are common choices. Pyridine is often preferred as it can also act as an acid scavenger and catalyst.[10]

  • Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture, making the pre-derivatization drying step and use of anhydrous solvents paramount for success.

Detailed Protocol: BSTFA Derivatization
  • Solvent Evaporation: As with the acylation method, evaporate the dried organic extract containing the free base to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS directly to the dried residue. Using the reagent as the solvent is often effective. Alternatively, reconstitute in 50 µL of anhydrous pyridine before adding 50 µL of the reagent.

  • Reaction: Tightly cap the vial and heat at 75°C for 45 minutes. Reaction times and temperatures may require optimization for specific sample matrices.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is ready for GC-MS analysis. Silylated derivatives should be analyzed promptly as they are susceptible to hydrolysis upon exposure to atmospheric moisture.

Visualizing the Derivatization Processes

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start 2-Methylazepane HCl in Aqueous Solution Basify Basification (pH > 11) with NaOH Start->Basify LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Basify->LLE Dry Dry Organic Layer (Anhydrous Na₂SO₄) LLE->Dry Evap Evaporate to Dryness Dry->Evap TFAA Method 1: Acylation Add Solvent + TFAA Heat (70°C, 30 min) Evap->TFAA OR BSTFA Method 2: Silylation Add BSTFA + 1% TMCS Heat (75°C, 45 min) Evap->BSTFA GCMS GC-MS Analysis TFAA->GCMS BSTFA->GCMS

Caption: General workflow from sample preparation to GC-MS analysis.

Caption: The two primary derivatization reaction pathways.

GC-MS Instrumental Parameters and Expected Results

The analysis of the non-polar derivatives is straightforward using standard GC-MS conditions.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for these non-polar derivatives.[11][12][13]
Carrier Gas Helium, constant flow mode (e.g., 1.0 - 1.2 mL/min)Inert and provides good efficiency.[13]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the derivatives.
Oven Program Initial: 70°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 minA typical program that effectively separates the analyte from solvent and potential byproducts.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the ion source.
Ion Source Temp. 230 °CStandard temperature for robust ionization.[13]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible method that generates fragment-rich spectra for library matching.
Acquisition Mode Full Scan (e.g., 40-450 m/z) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan provides qualitative data, while SIM mode significantly enhances sensitivity for target analytes.[14]

Expected Mass Spectra:

  • TFAA Derivative: The mass spectrum will be characterized by a distinct molecular ion (M⁺). Key fragments will arise from the stable trifluoroacetyl group, including a prominent ion at m/z [M-69] corresponding to the loss of a •CF₃ radical.

  • BSTFA (TMS) Derivative: The TMS derivative will show a molecular ion (M⁺) and a highly characteristic and often abundant ion at m/z [M-15], corresponding to the loss of a methyl group (•CH₃) from the trimethylsilyl moiety.

Conclusion and Best Practices

Both acylation with TFAA and silylation with BSTFA are proven, effective methods for the derivatization of this compound for GC-MS analysis. The choice between them may depend on laboratory preference, available reagents, and the specific requirements of the assay, such as the need for the extreme stability of acylated derivatives versus the widespread utility of silylation.[14]

Successful analysis is critically dependent on the meticulous execution of the initial free-base extraction and the maintenance of anhydrous conditions, particularly for the silylation protocol. By following the detailed procedures outlined in this guide, researchers can overcome the inherent challenges of analyzing this polar amine, achieving robust, reliable, and reproducible results.

References

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A Robust and Validated HILIC-LC-MS/MS Method for the Quantification of 2-Methylazepane Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

2-Methylazepane is a cyclic amine that serves as a key structural motif and building block in the synthesis of various pharmaceutical compounds. As such, its hydrochloride salt is frequently encountered in drug discovery and development pipelines. Accurate quantification of 2-Methylazepane in biological matrices is paramount for preclinical and clinical pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.

The inherent chemical properties of 2-Methylazepane—specifically its high polarity and basic nature (pKa of the conjugate acid is typically high for secondary amines)—present significant challenges for traditional reversed-phase liquid chromatography. These challenges include poor retention, asymmetric peak shapes, and susceptibility to matrix effects, all of which can compromise the sensitivity and reliability of the assay.

This application note details a comprehensive, sensitive, and robust method for the quantification of 2-Methylazepane in human plasma. The methodology employs a targeted Solid Phase Extraction (SPE) for sample cleanup and analyte enrichment, followed by separation using Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). This approach is specifically designed to overcome the analytical difficulties associated with polar amines. The method has been developed and validated in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring data integrity for regulatory submissions.[1][2]

Analytical Strategy: Causality and Rationale

The selection of each component of this analytical workflow is deliberate and designed to address the specific physicochemical properties of 2-Methylazepane.

  • Sample Preparation - Cation-Exchange Solid Phase Extraction (SPE): Due to the complex nature of plasma, a simple protein precipitation (PPT) approach often fails to remove sufficient matrix components, leading to ion suppression in the mass spectrometer.[3] Liquid-liquid extraction (LLE) is inefficient for highly polar compounds which do not readily partition into immiscible organic solvents.[4] We therefore selected a mixed-mode strong cation-exchange (MCX) SPE. At an acidic pH during sample loading, the secondary amine of 2-Methylazepane is protonated (positively charged), allowing it to bind strongly to the negatively charged sorbent. This enables a rigorous washing protocol to remove neutral and acidic interferences. The analyte is then selectively eluted using a basic organic solvent, which neutralizes the amine, releasing it from the sorbent. This provides a highly clean and concentrated sample extract.

  • Chromatography - Hydrophilic Interaction Chromatography (HILIC): Standard C18 reversed-phase columns provide minimal retention for small, polar molecules like 2-Methylazepane, as these analytes have a high affinity for the polar mobile phase. HILIC chromatography is an ideal alternative, utilizing a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, resulting in excellent retention and separation. This technique is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.

  • Detection - Tandem Mass Spectrometry (MS/MS): For quantitative bioanalysis, tandem mass spectrometry, particularly on a triple quadrupole instrument, offers unparalleled sensitivity and selectivity.[5] By monitoring a specific Multiple Reaction Monitoring (MRM) transition from a precursor ion (the protonated molecule, [M+H]⁺) to a unique product ion, we can confidently quantify the analyte even at very low concentrations, distinguishing it from endogenous matrix components.[6]

The entire analytical workflow is visualized below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample (Spiked with Internal Standard) P2 Pre-treatment (Acidification with H3PO4) P1->P2 P3 Load onto MCX SPE Plate P2->P3 P4 Wash 1: Acidic Wash (0.1% Formic Acid) P3->P4 P5 Wash 2: Organic Wash (Methanol) P4->P5 P6 Elute (5% NH4OH in Methanol) P5->P6 P7 Evaporate & Reconstitute (in 90% Acetonitrile) P6->P7 A1 Inject into HILIC-LC System P7->A1 A2 Separation on Amide Column A1->A2 A3 Detection by ESI+ Triple Quadrupole MS A2->A3 A4 Data Acquisition & Quantification (MRM Mode) A3->A4

Figure 1: Overall analytical workflow from sample receipt to final quantification.

Part 1: Detailed Experimental Protocol

Materials and Reagents
  • Analyte and Internal Standard: 2-Methylazepane hydrochloride (Reference Standard, >99% purity), and 2-Methylazepane-d3 hydrochloride (Stable Isotope Labeled Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic acid (Optima LC/MS Grade), Ammonium hydroxide (ACS Grade), Phosphoric acid (ACS Grade).

  • Biological Matrix: Pooled, blank human plasma (K2EDTA as anticoagulant).

  • SPE Plate: Oasis MCX µElution Plate, 30 µm.

  • LC Column: Waters ACQUITY UPLC BEH Amide Column, 1.7 µm, 2.1 x 100 mm.

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, 96-well plate positive pressure manifold or vacuum manifold, 96-well plate evaporator, UPLC system, and a triple quadrupole mass spectrometer.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography (LC) Conditions | Parameter | Setting | | :--- | :--- | | UPLC System | Waters ACQUITY UPLC I-Class | | Column | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | | Column Temperature | 40 °C | | Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Water | | Mobile Phase B | 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 10 | 90 | | | 2.5 | 50 | 50 | | | 2.6 | 10 | 90 | | | 4.0 | 10 | 90 |

Table 2: Mass Spectrometry (MS) Conditions | Parameter | Setting | | :--- | :--- | | MS System | Sciex Triple Quad™ 6500+ | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Gas 1 | 55 psi | | Ion Source Gas 2 | 60 psi | | Curtain Gas | 35 psi | | IonSpray Voltage | 5500 V | | Temperature | 550 °C | | MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | | | 2-Methylazepane | 114.1 | 82.1 | | | 2-Methylazepane-d3 (IS) | 117.1 | 85.1 |

Note: Q1/Q3 transitions are hypothetical but chemically plausible, representing the protonated parent molecule and a stable fragment ion, respectively. These must be optimized empirically.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of 2-Methylazepane HCl and its -d3 IS into separate 10 mL volumetric flasks. Dissolve and bring to volume with 50:50 Methanol:Water.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Methanol:Water to create working solutions for spiking calibration standards. Prepare a separate working solution for the IS at a concentration of 1 µg/mL.

  • Calibration Curve Standards (0.1 - 100 ng/mL): Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve final concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at four levels:

    • LLOQ: 0.1 ng/mL (Lower Limit of Quantification)

    • LQC: 0.3 ng/mL (Low Quality Control)

    • MQC: 8 ng/mL (Medium Quality Control)

    • HQC: 80 ng/mL (High Quality Control)

Sample Preparation Protocol (Solid Phase Extraction)

The detailed SPE workflow is outlined below. This protocol should be performed using a 96-well plate format for high-throughput processing.

G cluster_spe MCX SPE Plate Steps S1 Aliquot 100 µL Plasma Sample (Calibrator, QC, or Unknown) S2 Add 20 µL IS Working Solution (1 µg/mL 2-Methylazepane-d3) S1->S2 S3 Add 200 µL 4% H3PO4 in Water Vortex to mix S2->S3 L Load (Entire pre-treated sample) S3->L C1 Condition (1x 200 µL Methanol) C2 Equilibrate (1x 200 µL 2% Formic Acid) C1->C2 C2->L W1 Wash 1 (1x 200 µL 2% Formic Acid) L->W1 W2 Wash 2 (1x 200 µL Methanol) W1->W2 E Elute (2x 50 µL of 5% NH4OH in Methanol) W2->E S4 Evaporate to Dryness (40 °C, Nitrogen Stream) E->S4 S5 Reconstitute (in 100 µL 90:10 ACN:Water) S4->S5 S6 Inject into LC-MS/MS S5->S6

Figure 2: Step-by-step solid phase extraction (SPE) protocol.

Part 2: Bioanalytical Method Validation

A full validation was performed to demonstrate the reliability of the method, adhering to the criteria set forth in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[2][7] This ensures the assay is fit-for-purpose for regulated bioanalysis.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To define the relationship between concentration and detector response. 8-point curve with a weighting of 1/x². Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Intra- and inter-assay accuracy (%RE) within ±15% (±20% at LLOQ).
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix. The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery To determine the efficiency of the extraction process. Recovery should be consistent, precise, and reproducible. %CV of recovery across LQC, MQC, and HQC levels should be ≤15%.

| Stability | To ensure the analyte is stable under various handling and storage conditions. | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |

Example Validation Results

The following table presents representative data from the validation study, demonstrating that the method meets all acceptance criteria.

Table 4: Representative Accuracy and Precision Data | QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD | %CV | %RE | Mean Conc. ± SD | %CV | %RE | | LLOQ | 0.1 | 0.108 ± 0.013 | 12.0% | +8.0% | 0.105 ± 0.015 | 14.3% | +5.0% | | LQC | 0.3 | 0.289 ± 0.020 | 6.9% | -3.7% | 0.294 ± 0.025 | 8.5% | -2.0% | | MQC | 8.0 | 8.21 ± 0.45 | 5.5% | +2.6% | 8.15 ± 0.51 | 6.3% | +1.9% | | HQC | 80.0 | 78.9 ± 3.31 | 4.2% | -1.4% | 79.5 ± 4.13 | 5.2% | -0.6% |

Conclusion

This application note presents a highly selective, sensitive, and robust HILIC-LC-MS/MS method for the quantification of 2-Methylazepane in human plasma. The strategic use of mixed-mode cation-exchange SPE provides excellent sample cleanup, minimizing matrix effects and ensuring high recovery. The HILIC chromatographic approach successfully addresses the challenge of retaining and separating this polar basic analyte, yielding sharp, symmetrical peaks and a short run time of 4.0 minutes. The method was successfully validated over a concentration range of 0.1 to 100 ng/mL, demonstrating excellent accuracy, precision, and stability. This validated method is fit-for-purpose and can be confidently deployed to support pharmacokinetic and toxicokinetic studies in regulated drug development programs.

References

  • Source: U.S.
  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL:[Link]
  • Title: Bioanalytical Method Validation FDA 2001.
  • Source: U.S.
  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS.gov) URL:[Link]
  • Title: Sample preparation for polar metabolites in bioanalysis Source: SciSpace URL:[Link]
  • Title: Sample preparation for polar metabolites in bioanalysis | Request PDF Source: ResearchG
  • Title: Sample preparation for polar metabolites in bioanalysis Source: Analyst (RSC Publishing) URL:[Link]
  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: W
  • Title: this compound (C7H15N) Source: PubChemLite URL:[Link]
  • Title: Plasma Catecholamines by LC/MS/MS Source: Agilent URL:[Link]
  • Title: Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines Source: PubMed URL:[Link]

Sources

"experimental setup for studying 2-Methylazepane hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Experimental Framework for 2-Methylazepane Hydrochloride: Synthesis, Characterization, and Analysis

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental investigation of this compound. Azepane scaffolds are significant in medicinal chemistry, and a thorough understanding of their derivatives is crucial for new therapeutic developments. This application note outlines detailed, field-proven protocols for the synthesis, purification, physicochemical and spectroscopic characterization, and quantitative analysis of this compound. It emphasizes the rationale behind experimental choices, ensuring both methodological rigor and practical applicability. The protocols are designed to be self-validating, incorporating safety guidelines, data interpretation, and workflow visualizations to facilitate seamless adoption in a laboratory setting.

Introduction to this compound

The azepane ring is a seven-membered saturated heterocycle that serves as a core structural motif in numerous biologically active compounds. Its derivatives have shown promise in a variety of therapeutic areas, including as histamine H3 antagonists and serotonin reuptake inhibitors[1]. 2-Methylazepane, a simple substituted azepane, provides a fundamental building block for more complex molecular designs. The hydrochloride salt form is typically preferred for its improved stability, crystallinity, and aqueous solubility, which are advantageous for handling, formulation, and biological testing.

This guide provides a robust experimental framework for researchers beginning their investigation of this compound, from its synthesis to its analytical quantification.

Compound Profile:

Property Value
IUPAC Name This compound
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol [2]
Structure (Free Base)

| Parent Compound | 2-Methylazepane (CAS: 763916-83-2 for (R)-isomer)[3] |

Critical Safety and Handling Protocols

Handling this compound requires adherence to strict safety protocols due to the potential hazards associated with alkylamines and their salts. Similar heterocyclic amines can cause skin and eye irritation and may be harmful if inhaled or ingested[4][5].

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

2.2 Engineering Controls

  • Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure[5][6].

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible[5].

2.3 Handling and Storage

  • Handling: Avoid creating dust. Wash hands thoroughly after handling[4].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5][6].

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the azepane ring followed by conversion to its hydrochloride salt. The final step of forming the hydrochloride salt is crucial for stability and handling.

3.1 Synthesis of 2-Methylazepane Free Base A common strategy involves the reductive amination of a suitable keto-amine precursor. This section provides a conceptual outline.

3.2 Conversion to this compound This protocol details the conversion of the free base amine to its stable hydrochloride salt, a method widely used for amine-containing compounds[7].

Protocol 3.2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 2-Methylazepane free base (1.0 eq) in anhydrous diethyl ether (10 mL per gram of amine) in a flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: This step minimizes solvent evaporation and controls the exothermic nature of the acid-base reaction, promoting controlled precipitation and better crystal formation.

  • Acidification: While stirring vigorously, add a 2 M solution of hydrogen chloride (HCl) in diethyl ether dropwise until the solution reaches a pH of approximately 2, tested using pH paper on a withdrawn aliquot. An excess of ethereal HCl is typically added to ensure complete precipitation[7].

    • Rationale: The ethereal HCl provides an anhydrous source of acid, preventing the introduction of water which could hinder crystallization and affect the stability of the final product.

  • Precipitation: A white precipitate of this compound will form. Continue stirring the slurry at 0 °C for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.

  • Drying: Dry the product under vacuum at room temperature to a constant weight. Store in a desiccator.

Synthesis and Salt Formation Workflow

G cluster_synthesis Synthesis of Free Base cluster_purification Purification cluster_salt Hydrochloride Salt Formation A Precursor (e.g., 6-amino-2-heptanone) B Reductive Amination (e.g., NaBH3CN, acid catalyst) A->B C 2-Methylazepane (Free Base) B->C D Crude Free Base C->D E Column Chromatography or Distillation D->E F Purified Free Base E->F G Dissolve in Anhydrous Ether F->G H Add Ethereal HCl at 0 °C G->H I Precipitation & Filtration H->I J 2-Methylazepane HCl (Final Product) I->J

Caption: Workflow for synthesis, purification, and salt formation.

Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is a critical step. This involves a suite of analytical techniques.

4.1 Characterization Workflow

G Sample Synthesized Sample (2-Methylazepane HCl) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS or GC-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR MP Melting Point Analysis Sample->MP Data Data Analysis & Structure Confirmation NMR->Data MS->Data IR->Data MP->Data

Caption: Integrated workflow for structural characterization.

4.2 Spectroscopic and Physical Analysis Protocols

Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect signals corresponding to the azepane ring protons, the methyl group (a doublet), and a broad singlet for the N-H protons.

    • ¹³C NMR: Expect distinct signals for each of the seven carbon atoms in the azepane ring and the methyl group.

Protocol 4.2.2: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Analyze using electrospray ionization (ESI) in positive ion mode.

  • Data Interpretation: The mass spectrum should show a prominent peak for the protonated free base [M+H]⁺ at m/z corresponding to the molecular weight of 2-Methylazepane (C₇H₁₅N, MW = 113.20).

Protocol 4.2.3: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Interpretation: Look for characteristic absorption bands:

    • ~2700-3000 cm⁻¹: C-H stretching.

    • ~2400-2700 cm⁻¹: N-H stretching from the ammonium salt.

    • ~1450-1600 cm⁻¹: N-H bending.

Expected Characterization Data Summary

Technique Expected Result Purpose
¹H NMR Signals for aliphatic and methyl protons. Confirms proton framework and connectivity.
¹³C NMR 8 distinct carbon signals. Confirms carbon skeleton.
LC-MS (ESI+) [M+H]⁺ peak at m/z ≈ 114.2. Confirms molecular weight of the free base.
FT-IR N-H stretching and bending bands. Confirms presence of the ammonium salt functional group.

| Melting Point | A sharp, defined melting range. | Indicator of purity. |

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the technique of choice for quantifying this compound in various matrices, such as in quality control of bulk material or in biological samples[8][9]. A validated reverse-phase HPLC (RP-HPLC) method ensures accuracy, precision, and robustness[10].

Protocol 5.1: RP-HPLC Method for Quantification

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution[9].

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Rationale: These conditions are a typical starting point for a small, polar amine hydrochloride. The acidic mobile phase ensures the analyte is protonated and well-behaved on the C18 column, while the organic modifier (acetonitrile) controls retention time.

      Parameter Recommended Condition
      Column C18, 4.6 x 150 mm, 5 µm
      Mobile Phase 70:30 (v/v) Water (0.1% TFA) : Acetonitrile (0.1% TFA)
      Flow Rate 1.0 mL/min
      Column Temp. 30 °C
      Injection Vol. 10 µL

      | Detection | UV at 210 nm (or by evaporative light scattering detector) |

  • Analysis: Inject the calibration standards followed by the samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.

HPLC Analysis and Quantification Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Std Prepare Calibration Standards Inject Inject into HPLC System Std->Inject Sample Prepare Unknown Sample Solution Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Calib Generate Calibration Curve Detect->Calib Quant Quantify Sample Concentration Detect->Quant Calib->Quant

Caption: Workflow for quantitative analysis via HPLC.

References

  • PubChem. (n.d.). 1-Methylazepane;hydrochloride. National Center for Biotechnology Information.
  • Djezzar, S., et al. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC72782 benzodiazepines/]([Link] benzodiazepines/)
  • Pistos, C., et al. (2004). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed.
  • El-Gindy, A., et al. (2008). Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol. ResearchGate.
  • Al-Aani, H., et al. (2020). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC.
  • Google Patents. (n.d.). CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride.
  • Walczynski, K., et al. (2003). Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. PubMed.
  • More, S. S., et al. (2025). A Review on Analytical Method Development And Validation. Semantic Scholar.
  • Lindberg, U., et al. (1963). Synthesis of 2-Phenylisopropylhydrazine-1-¹⁴C Hydrochloride. SciSpace.

Sources

Application Notes and Protocols: The Use of 2-Methylazepane Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of the chiral 2-methylazepane scaffold in asymmetric synthesis. While direct catalytic applications of 2-Methylazepane hydrochloride are not extensively documented in peer-reviewed literature, its significance as a chiral building block in the pharmaceutical industry is recognized.[1] This guide elucidates the foundational principles of how chiral cyclic amines, such as 2-methylazepane, function in asymmetric catalysis. We present detailed application notes for key transformations where this structural motif is expected to be of high value. A comprehensive, step-by-step protocol for a representative organocatalytic asymmetric aldol reaction is provided to illustrate the practical application of chiral amine catalysis.

Introduction: The Significance of the Chiral Azepane Scaffold

The azepane ring is a privileged seven-membered nitrogen-containing heterocycle that is a core structural feature in numerous natural products and pharmaceutical agents. The conformational flexibility of the azepane ring, combined with the stereochemical information imparted by substituents, makes chiral azepanes highly valuable scaffolds in drug discovery. The introduction of a methyl group at the 2-position creates a chiral center, and enantiomerically pure (R)- or (S)-2-methylazepane serves as a critical starting material for the synthesis of more complex molecules with defined three-dimensional structures. The hydrochloride salt is a stable, crystalline form that is convenient for handling and storage.

The primary utility of chiral 2-methylazepane in asymmetric synthesis lies in its potential to be elaborated into more complex chiral ligands for metal-catalyzed reactions or to be used as a backbone for organocatalysts. The nitrogen atom can be functionalized to introduce other coordinating groups or to tune the steric and electronic properties of the molecule.

Core Concepts in Asymmetric Catalysis with Chiral Cyclic Amines

Chiral secondary amines are a cornerstone of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions enantioselectively. The catalytic cycles typically involve the formation of transient, covalently bound intermediates that lower the activation energy of the reaction and control the stereochemical outcome.

Enamine Catalysis

In enamine catalysis, a chiral secondary amine, such as (R)- or (S)-2-methylazepane, reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The chirality of the amine directs the subsequent attack of an electrophile to one face of the enamine, thereby creating a new stereocenter with high enantioselectivity. This mechanism is central to a wide range of asymmetric transformations, including aldol and Michael additions.

Iminium Ion Catalysis

Conversely, in iminium ion catalysis, the chiral secondary amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it for nucleophilic attack. The chiral environment created by the catalyst dictates the facial selectivity of the nucleophilic addition.

G cluster_enamine Enamine Catalysis cluster_iminium Iminium Ion Catalysis Ketone Ketone ChiralAmine Chiral 2-Methylazepane Enamine Chiral Enamine (Nucleophilic) Electrophile Electrophile (E+) Product_Enamine Chiral Product Enone α,β-Unsaturated Carbonyl ChiralAmine_I Chiral 2-Methylazepane Iminium Chiral Iminium Ion (Electrophilic) Nucleophile Nucleophile (Nu-) Product_Iminium Chiral Product

Application Note: Asymmetric Aldol Reaction

The aldol reaction is a powerful C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety, a common feature in polyketide natural products. The direct asymmetric aldol reaction, catalyzed by chiral amines, has become a benchmark for organocatalytic efficiency.

Mechanism and Role of the Catalyst

A catalyst derived from chiral 2-methylazepane is anticipated to be effective in the asymmetric aldol reaction between a ketone and an aldehyde. The proposed catalytic cycle is as follows:

  • Enamine Formation: The chiral 2-methylazepane-derived catalyst reacts with the ketone to form a chiral enamine.

  • Stereoselective C-C Bond Formation: The enamine attacks the aldehyde. The steric bulk and electronic properties of the catalyst direct this attack to one of the enantiotopic faces of the aldehyde, establishing the stereochemistry of the product.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the catalyst for the next cycle.

The seven-membered ring of the azepane scaffold, in comparison to the five-membered ring of proline, offers a different steric environment that can influence both the reactivity and the enantioselectivity of the reaction.

Detailed Protocol: Representative Asymmetric Aldol Reaction

While a specific protocol for a catalyst derived from 2-methylazepane is not available in the literature, the following protocol for a proline-catalyzed asymmetric aldol reaction serves as a representative example. This protocol can be adapted for new catalysts derived from the 2-methylazepane scaffold.

Objective:

To perform the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using a chiral amine catalyst.

Materials:
  • (S)-Proline (catalyst)

  • Cyclohexanone (nucleophile)

  • 4-Nitrobenzaldehyde (electrophile)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Silica gel for column chromatography

Experimental Procedure:

Step 1: Reaction Setup

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.070 g, 0.6 mmol, 30 mol%).

  • Add 4-nitrobenzaldehyde (0.302 g, 2.0 mmol, 1.0 equiv).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO (4.0 mL) via syringe.

  • Add cyclohexanone (2.0 mL, 1.92 g, 20 mmol, 10 equiv) via syringe.

  • Stir the resulting mixture vigorously at room temperature.

Step 2: Reaction Monitoring

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (4-nitrobenzaldehyde) and the reaction mixture.

  • Elute the plate with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Visualize the spots under UV light. The reaction is complete when the starting aldehyde spot has disappeared (typically 12-24 hours).

Step 3: Workup and Extraction

  • Once the reaction is complete, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification and Analysis

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the aldol product as a solid or viscous oil.

  • Determine the yield of the purified product.

  • Analyze the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Parameter Condition Rationale
Catalyst Loading 30 mol%Ensures a reasonable reaction rate. For a more active catalyst, this could be reduced.
Solvent DMSOA polar aprotic solvent that is effective for this transformation.
Temperature Room TemperatureProvides a balance between reaction rate and enantioselectivity.
Stoichiometry 10 equiv. of ketoneUsing the ketone as both nucleophile and solvent drives the reaction to completion.

G Start Reaction Setup (Proline, Aldehyde, Ketone, DMSO) Stir Stir at RT (12-24h) Start->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Quench (NH4Cl) & Extract (EtOAc) Monitor->Workup Complete Purify Column Chromatography Workup->Purify Analyze Yield & Chiral HPLC for ee determination Purify->Analyze

Conclusion and Future Outlook

The chiral 2-methylazepane scaffold holds significant promise as a building block for the development of novel catalysts and ligands in asymmetric synthesis. While detailed protocols for its direct application are still emerging, the principles of chiral amine catalysis provide a clear roadmap for its potential uses. The representative protocol provided for the asymmetric aldol reaction illustrates a standard methodology that can be adapted for catalysts derived from 2-methylazepane. Further research into the synthesis and application of 2-methylazepane-based catalysts is warranted and is expected to yield valuable tools for the stereoselective synthesis of complex molecules, with broad implications for the pharmaceutical and fine chemical industries.

References

  • Novalix. (2020, February 6). “A Fit-for-Purpose Synthesis of (R)-2-Methylazepane”. [Link]

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Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylazepane serves as a critical saturated heterocyclic building block in the development of novel therapeutics and agrochemicals. Its hydrochloride salt form offers improved stability and handling properties, making it highly desirable for drug development pipelines. This application note details a comprehensive, three-stage synthetic protocol designed for the safe and efficient scale-up of 2-Methylazepane hydrochloride. The selected route proceeds from the readily available 2-methylcyclohexanone via a Beckmann rearrangement to the key lactam intermediate, followed by a robust reduction and subsequent salt formation. This guide provides in-depth procedural details, explains the rationale behind key process decisions, and addresses critical safety and quality control considerations relevant to researchers, scientists, and process development professionals.

Introduction

The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. The introduction of a methyl substituent at the 2-position creates a chiral center and provides a valuable vector for modulating the pharmacological properties of parent compounds. The synthesis of 2-Methylazepane, particularly at a scale suitable for preclinical and clinical development, presents several challenges. These include ensuring regioselectivity in ring expansion, managing highly energetic reactions, and achieving high purity in the final hydrochloride salt.

This document outlines a robust and scalable synthetic route designed to overcome these challenges. The strategy is founded on well-established, industrially relevant transformations:

  • Oximation: Conversion of 2-methylcyclohexanone to its corresponding oxime.

  • Beckmann Rearrangement: Acid-catalyzed ring expansion of the oxime to form the seven-membered lactam, 7-methylazepan-2-one.[1][2]

  • Lactam Reduction: Reduction of the amide functionality to the corresponding secondary amine, 2-methylazepane.

  • Salt Formation & Purification: Conversion of the free base to its stable hydrochloride salt and final purification by recrystallization.

Synthetic Strategy and Route Selection

For any scale-up campaign, the selection of a synthetic route must balance yield and purity with operational safety, cost of goods, and environmental impact. The chosen pathway, starting from 2-methylcyclohexanone, is advantageous due to the low cost of starting materials and the reliability of the core reactions.

The key transformation is the Beckmann rearrangement. This reaction is known for its efficiency in expanding cyclic ketones to lactams, a cornerstone of industrial processes like the synthesis of ε-caprolactam for Nylon-6 production.[3][4] Careful control of reaction conditions is paramount to manage the exothermic nature of the rearrangement and ensure the desired regiochemical outcome. For the subsequent reduction of the stable lactam intermediate, a powerful but manageable reducing agent is required. While lithium aluminum hydride (LAH) is a common lab-scale choice, its pyrophoric nature and difficult handling make it less suitable for large-scale operations.[5] Therefore, this protocol employs Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), a safer and highly effective alternative that is commercially available as a stable solution in toluene.[5][6][7]

Synthetic_Workflow cluster_0 PART I: Lactam Formation cluster_1 PART II: Reduction cluster_2 PART III: Purification Start 2-Methylcyclohexanone Oxime 2-Methylcyclohexanone Oxime Start->Oxime NH2OH·HCl, NaOAc Lactam 7-Methylazepan-2-one Oxime->Lactam Beckmann Rearrangement (H+) Amine 2-Methylazepane (Free Base) Lactam->Amine Reduction (Red-Al®) Salt 2-Methylazepane HCl (Crude) Amine->Salt HCl in IPA Final Pure 2-Methylazepane HCl Salt->Final Recrystallization Safety_Workflow cluster_0 Hazard Identification cluster_1 Data Acquisition cluster_2 Risk Assessment & Mitigation Identify Identify Exothermic Steps (Rearrangement, Reduction, Quench) Calorimetry Perform Reaction Calorimetry (RC1/ARC) - Measure ΔHrxn, Cp, MTSR Identify->Calorimetry Stability Thermal Stability Screening (DSC/TGA) - Determine Td (Onset of Decomposition) Identify->Stability Assess Assess Runaway Scenario (Adiabatic Temperature Rise) Calorimetry->Assess Stability->Assess Control Implement Engineering Controls - Dosing control - Enhanced cooling - Pressure relief system Assess->Control Final Define Safe Operating Limits Control->Final

Caption: Logic flow for assessing and mitigating thermal hazards during scale-up.

Analytical Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity, purity, and quality.

Analysis Technique Expected Result / Specification
Identity ¹H NMR, ¹³C NMRSpectra consistent with the structure of this compound. [8][9]
Identity FT-IRCharacteristic peaks for N-H stretch (as ammonium), C-H stretches, and fingerprint region.
Molecular Weight Mass Spectrometry (ESI+)[M+H]⁺ corresponding to the free base (m/z = 114.1).
Purity HPLC/UPLC≥ 99.0% area.
Residual Solvents GC-HSWithin ICH limits.
Melting Point Melting Point ApparatusSharp melting point consistent with literature values.
Appearance VisualWhite to off-white crystalline solid.

Troubleshooting Guide

Problem / Observation Potential Cause & Solution
Low yield in Beckmann rearrangement - Incomplete oximation: Verify completion of the first step before proceeding. - Insufficient acid or temperature: Ensure proper stoichiometry of acid and that the reaction reaches the target temperature. - Beckmann fragmentation: This side reaction can occur if the migrating group can form a stable carbocation. This is less likely for 2-methylcyclohexanone but ensure temperature is not excessively high. [10]
Incomplete reduction of lactam - Insufficient reducing agent: Ensure at least 2.5 equivalents of Red-Al® are used. - Water contamination: Ensure all reagents, solvents, and equipment are scrupulously dry. - Insufficient reaction time or temperature: Ensure the reaction is heated to reflux for the specified duration.
Product is an oil or gummy solid after HCl addition - Presence of water or other impurities: Ensure the free base is dry and free from work-up contaminants before salt formation. - Incorrect solvent: The chosen solvent may be too polar, increasing the solubility of the salt. Try precipitating from a less polar solvent like diethyl ether or a mixture like IPA/ether. [11]
Filtration of aluminum salts is slow after quenching - Incorrect quenching procedure: The order and stoichiometry of water/NaOH addition are critical for forming granular salts. Follow the Fieser workup precisely.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the scale-up synthesis of this compound. By leveraging a robust synthetic strategy based on the Beckmann rearrangement and a safer reduction methodology, this guide enables the production of multi-gram to kilogram quantities of the target compound. The emphasis on process understanding, in-process controls, and a thorough analysis of safety considerations ensures that this protocol is a valuable resource for drug development professionals aiming for a reliable and scalable supply of this important chemical intermediate.

References

  • D'Agostino, S., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering.
  • Chemistry Steps. Beckmann Rearrangement.
  • Master Organic Chemistry. Beckmann Rearrangement.
  • Organic Chemistry Portal. Beckmann Rearrangement.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • G. A. Sorial, et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • Gawande, M. B., et al. (2013). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam: An Overview of Catalytic Systems.
  • Singh, G. S., et al. (2014). Advances in the chemistry of β-lactam and its medicinal applications. PMC - NIH.
  • ResearchGate. Purification of organic hydrochloride salt?. (2017).
  • Organic Chemistry Portal. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride.
  • Frisoni, P., et al. (2016). Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance. Semantic Scholar.
  • Basheer, M., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
  • ResearchGate. Synthesis of ϵ‐caprolactam derived amides via acyl imidazoles.
  • Google Patents. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime.
  • Aakash Institute. Beckmann Rearrangement in Chemistry.
  • Google Patents. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • NETZSCH Analyzing & Testing. Thermal Process Safety.
  • Front. Pharmacol. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. PMC - NIH.
  • Frontiers in Microbiology. β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward.
  • RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions.
  • Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry.
  • Ferguson, G., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData.
  • YouTube. Cyclohexanone Oxime: Organic Synthesis. (2020).
  • Organic Chemistry Portal. Amine synthesis by amide reduction.
  • H.E.L Group. Critical Considerations in Process Safety.
  • Wikipedia. Sodium bis(2-methoxyethoxy)aluminium hydride.
  • Scribd. Cyclohexanone Oxime Synthesis Notes: Application.
  • Pure. The Beckmann rearrangement of cyclohexanone oxime to (epsilon)-caprolactam in micromixers and microchannels. (2011).
  • ResearchGate. Special Issue on “Thermal Safety of Chemical Processes”. (2021).
  • Semantic Scholar. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016).
  • Scribd. Chemistry of Beckmann Rearrangement.
  • Reddit. Ways of crashing out amines. (2018).
  • ResearchGate. Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, Red-AlÃ').
  • ACS Publications. Photocatalytic Cyclohexanone Oxime Synthesis from Ambient Air and KA Oil. (2024).
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Application Notes and Protocols for the Synthesis of 2-Methylazepane Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of 2-methylazepane hydrochloride and its diverse analogues. Azepane scaffolds are significant structural motifs in medicinal chemistry, and the ability to synthesize a variety of substituted derivatives is crucial for drug discovery and development.[1] This document outlines two primary synthetic routes to the core 2-methylazepane structure: reductive amination of 2-methylcyclohexanone and Beckmann rearrangement of 2-methylcyclohexanone oxime. Furthermore, protocols for the derivatization of the 2-methylazepane core via N-alkylation, N-acylation, and N-sulfonylation are presented, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies. Detailed experimental procedures, purification techniques, and characterization data are provided to ensure reproducibility and scientific rigor.

Introduction: The Significance of the Azepane Moiety

The seven-membered saturated nitrogen heterocycle, azepane, is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-Alzheimer's properties.[1] The conformational flexibility of the seven-membered ring allows for a three-dimensional exploration of chemical space that is distinct from more common five- and six-membered heterocycles. This unique structural feature can lead to enhanced binding affinity and selectivity for various biological targets. The synthesis of substituted azepanes, such as 2-methylazepane, provides a foundational platform for the development of novel therapeutic agents. The introduction of a methyl group at the 2-position creates a chiral center, opening avenues for stereoselective synthesis and the investigation of enantiomeric pairs, which often exhibit distinct pharmacological profiles. This guide offers a practical and in-depth exploration of the synthesis of this compound and its subsequent functionalization to generate a diverse library of analogues for drug discovery programs.

Core Synthetic Strategies for 2-Methylazepane

Two principal and well-established synthetic methodologies for the construction of the azepane ring system are reductive amination and the Beckmann rearrangement. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Strategy 1: Reductive Amination of 2-Methylcyclohexanone

Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[2] This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate from the reaction of a ketone with an amine source (in this case, ammonia), followed by reduction to the corresponding saturated amine.[3] This method is often favored for its operational simplicity and the availability of a wide range of reducing agents.

The synthesis of 2-methylazepane via reductive amination commences with 2-methylcyclohexanone. The reaction with ammonia forms a cyclic imine intermediate, which is then reduced to yield 2-methylazepane.

Diagram 1: Reductive Amination Workflow

A 2-Methylcyclohexanone C Imine Intermediate A->C Imine Formation B Ammonia (NH3) B->C E 2-Methylazepane C->E Reduction D Reducing Agent (e.g., H2/Catalyst, NaBH3CN) D->E G This compound E->G Salt Formation F HCl F->G

Caption: Reductive amination of 2-methylcyclohexanone.

Strategy 2: Beckmann Rearrangement of 2-Methylcyclohexanone Oxime

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[4] For cyclic ketoximes, this rearrangement results in the formation of a lactam, which can then be reduced to the corresponding cyclic amine.[4] This multi-step approach offers an alternative pathway to the azepane core.

The synthesis begins with the conversion of 2-methylcyclohexanone to its corresponding oxime using hydroxylamine. The oxime is then subjected to acidic conditions, which catalyzes the rearrangement to a seven-membered lactam (a caprolactam derivative). Subsequent reduction of the lactam yields 2-methylazepane.

Diagram 2: Beckmann Rearrangement Workflow

A 2-Methylcyclohexanone C 2-Methylcyclohexanone Oxime A->C Oximation B Hydroxylamine (NH2OH) B->C E Caprolactam Derivative C->E Beckmann Rearrangement D Acid Catalyst (e.g., H2SO4) D->E G 2-Methylazepane E->G Reduction F Reducing Agent (e.g., LiAlH4) F->G I This compound G->I Salt Formation H HCl H->I

Caption: Beckmann rearrangement of 2-methylcyclohexanone oxime.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylazepane via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of cyclic ketones.[5][6]

Materials:

  • 2-Methylcyclohexanone

  • Ammonia (7N solution in methanol)

  • Palladium on carbon (10 wt%)

  • Hydrogen gas

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Anhydrous sodium sulfate

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reaction Setup: In a suitable high-pressure reactor, combine 2-methylcyclohexanone (1 equivalent), a 7N solution of ammonia in methanol (5-10 equivalents), and 10% palladium on carbon (5-10 mol%).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylazepane as an oil.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Reagent/ParameterQuantity/Value
2-Methylcyclohexanone1 eq
Ammonia (7N in MeOH)5-10 eq
10% Pd/C5-10 mol%
Hydrogen Pressure50-100 psi
Reaction Time24-48 h
TemperatureRoom Temperature
Protocol 2: Synthesis of 2-Methylazepane via Beckmann Rearrangement

This protocol is based on the classical Beckmann rearrangement of cyclohexanone oxime and subsequent lactam reduction.[4][7][8]

Part A: Synthesis of 2-Methylcyclohexanone Oxime

Materials:

  • 2-Methylcyclohexanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

  • Add a solution of 2-methylcyclohexanone (1 equivalent) in ethanol to the aqueous solution.

  • Stir the mixture at room temperature for 4-6 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation of the oxime.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-methylcyclohexanone oxime.

Part B: Beckmann Rearrangement and Reduction

Materials:

  • 2-Methylcyclohexanone oxime

  • Concentrated sulfuric acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium hydroxide solution (e.g., 2M)

Procedure:

  • Rearrangement: Carefully add 2-methylcyclohexanone oxime (1 equivalent) in small portions to concentrated sulfuric acid (5-10 equivalents) at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 1-2 hours.

  • Work-up of Lactam: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution while cooling in an ice bath. Extract the aqueous layer with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude caprolactam derivative.

  • Reduction: In a separate flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C and slowly add a solution of the crude caprolactam derivative in the same solvent.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting solids and wash with ether. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-methylazepane.

Protocol 3: Formation of this compound

This protocol describes a general method for the preparation of a hydrochloride salt from a free amine base.[1][9][10]

Materials:

  • 2-Methylazepane (free base)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid (ethereal solution, e.g., 2M in diethyl ether, or concentrated HCl)

Procedure:

  • Dissolve the purified 2-methylazepane (1 equivalent) in anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add an ethereal solution of HCl (1.1 equivalents) dropwise with stirring. Alternatively, bubble dry HCl gas through the solution or add a slight excess of concentrated aqueous HCl.

  • A white precipitate of this compound will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Purification by Recrystallization

The purity of the hydrochloride salt can be further enhanced by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Diethyl ether or acetone

Procedure:

  • Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

  • Allow the solution to cool to room temperature.

  • Slowly add diethyl ether or acetone as an anti-solvent until the solution becomes cloudy.

  • Warm the mixture gently to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.

Synthesis of 2-Methylazepane Analogues

The synthesized 2-methylazepane serves as a versatile building block for the creation of a diverse library of analogues through N-functionalization.

Diagram 3: N-Functionalization of 2-Methylazepane

A 2-Methylazepane C N-Alkylated Analogue A->C N-Alkylation E N-Acylated Analogue A->E N-Acylation G N-Sulfonylated Analogue A->G N-Sulfonylation B Alkyl Halide (R-X) or Aldehyde/Ketone (R'COR'') + Reducing Agent B->C D Acyl Halide (RCOCl) or Anhydride ((RCO)2O) D->E F Sulfonyl Chloride (RSO2Cl) F->G

Caption: Derivatization of the 2-methylazepane core.

Protocol 4: N-Alkylation of 2-Methylazepane

This protocol provides a general method for the N-alkylation of 2-methylazepane using an alkyl halide.

Materials:

  • 2-Methylazepane

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate or triethylamine

  • Acetonitrile or Dichloromethane (DCM)

Procedure:

  • To a solution of 2-methylazepane (1 equivalent) in acetonitrile or DCM, add a base such as potassium carbonate (2 equivalents) or triethylamine (1.5 equivalents).

  • Add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off any inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the N-alkylated 2-methylazepane analogue.

Protocol 5: N-Acylation of 2-Methylazepane

This protocol details the N-acylation using an acyl chloride.[11]

Materials:

  • 2-Methylazepane

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine or pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-methylazepane (1 equivalent) and triethylamine (1.5 equivalents) in DCM and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the N-acylated analogue.

Protocol 6: N-Sulfonylation of 2-Methylazepane

This protocol outlines the N-sulfonylation using a sulfonyl chloride.[12][13]

Materials:

  • 2-Methylazepane

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-methylazepane (1 equivalent) in DCM and add pyridine (2 equivalents).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N-sulfonylated analogue.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the methyl group (a doublet), the methine proton at the 2-position, and the methylene protons of the azepane ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methine carbon at C2, and the five methylene carbons of the ring. The number of signals will confirm the symmetry of the molecule.[14][15][16][17][18]

Expected Chemical Shifts (δ, ppm) in CDCl₃ (relative to TMS): (Note: These are estimated values based on similar structures and may vary slightly.)

Assignment¹H NMR (ppm)¹³C NMR (ppm)
CH₃~1.2 (d)~20
H-2~3.0 (m)~55
Ring CH₂1.5-2.0 (m)25-45
NH₂⁺Broad singlet-
Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.[19][20][21][22][23]

Expected IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
2950-2850C-H stretching (alkane)
2700-2200N-H stretching (secondary amine salt)
1600-1580N-H bending (secondary amine salt)
1470-1430C-H bending

Conclusion

This application note provides a detailed and practical guide for the synthesis and derivatization of this compound. The outlined protocols for reductive amination and Beckmann rearrangement offer robust and versatile methods for accessing the core azepane structure. Furthermore, the procedures for N-alkylation, N-acylation, and N-sulfonylation enable the straightforward generation of a wide range of analogues. By following these detailed methodologies, researchers in drug discovery and medicinal chemistry can efficiently produce libraries of 2-methylazepane derivatives for biological evaluation, thereby accelerating the development of novel therapeutics based on this important heterocyclic scaffold.

References

  • Kolobova, E., Mäki-Arvela, P., Pestryakov, A., & Murzin, D. Y. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
  • Reddy, K. S., & Sridhar, B. (2017). Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters, 19(21), 6000–6003.
  • Wikipedia. (n.d.). Beckmann rearrangement.
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  • ResearchGate. (n.d.). Possible reaction route of amination of cyclohexanone with ammonia.
  • ResearchGate. (n.d.). FTIR spectrum of MTH (2A), its mixture with other excipients before (2B) and after (2C) accelerated stability studies.
  • Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone.
  • Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 2-methylhexane.
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  • National Institutes of Health. (n.d.). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones.
  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
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  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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Application Notes and Protocols: 2-Methylazepane Hydrochloride as a Novel Building Block in Materials Science via Cationic Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the potential application of 2-Methylazepane hydrochloride as a monomer in materials science. While direct literature on the polymerization of this specific monomer is emerging, we present a scientifically grounded, hypothetical framework for its use in synthesizing novel polyamines through cationic ring-opening polymerization (CROP). This guide details the underlying principles, a step-by-step experimental protocol, characterization methodologies, and potential applications for the resulting polymers, drawing from established knowledge in polymer chemistry.

Introduction: The Potential of 2-Methylazepane in Polymer Synthesis

The exploration of novel monomers is a cornerstone of innovation in materials science, enabling the development of polymers with unique properties and functionalities. 2-Methylazepane, a seven-membered cyclic amine, presents an intriguing candidate for the synthesis of functional polyamines.[1] Its hydrochloride salt can be envisioned as a precursor for cationic ring-opening polymerization (CROP), a powerful technique for producing well-defined polymers.[2]

Polyamines are a versatile class of polymers with applications ranging from drug delivery and gene therapy to coatings and adhesives, owing to their cationic nature and ability to engage in various intermolecular interactions. The incorporation of a methyl group on the azepane ring is anticipated to influence the polymer's solubility, thermal properties, and stereochemistry, potentially leading to materials with tailored characteristics.[3]

This application note serves as a detailed guide for researchers interested in exploring the synthesis and application of poly(2-methylazepane). It provides a hypothetical, yet robust, experimental protocol based on established principles of CROP of cyclic amines, alongside comprehensive characterization techniques and a discussion of potential end-uses.

Principles of Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ring-opening polymerization is a chain-growth polymerization mechanism initiated by a cationic species. For cyclic amines like 2-Methylazepane, the process is typically initiated by Brønsted or Lewis acids, or by alkylating agents.[2] The polymerization of the hydrochloride salt itself can be initiated by thermal activation, where the proton from HCl can act as the initiator.

The proposed mechanism involves three key steps: initiation, propagation, and termination.

  • Initiation: The polymerization is initiated by a proton (H+) which protonates the nitrogen atom of the 2-Methylazepane monomer, creating a strained azepanium ion.

  • Propagation: The positively charged nitrogen in the cyclic monomer is susceptible to nucleophilic attack by the nitrogen atom of another monomer molecule. This results in the opening of the ring and the regeneration of the cationic active center at the chain end, allowing for the sequential addition of monomers.

  • Termination: The polymerization can be terminated by the introduction of a nucleophile (e.g., water, alcohol) that reacts with the propagating cationic center, or through chain transfer reactions.

CROP_Mechanism Monomer 2-Methylazepane ProtonatedMonomer Protonated Monomer (Azepanium ion) Monomer->ProtonatedMonomer Initiator H+ (from HCl) Initiator->Monomer Initiation PropagatingChain Propagating Polymer Chain (Cationic active center) ProtonatedMonomer->PropagatingChain Ring-Opening AnotherMonomer 2-Methylazepane PropagatingChain->AnotherMonomer Propagation LongerChain Elongated Polymer Chain AnotherMonomer->LongerChain Termination Termination (e.g., with H2O) LongerChain->Termination FinalPolymer Poly(2-methylazepane) Termination->FinalPolymer Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Drying Dry glassware (oven) Inert Assemble under inert atmosphere Drying->Inert AddMonomer Add 2-Methylazepane HCl to flask Inert->AddMonomer AddSolvent Add anhydrous DCM AddMonomer->AddSolvent Heat Heat to desired temperature AddSolvent->Heat AddInitiator Add MeOTf initiator via syringe Heat->AddInitiator Polymerize Stir for specified time AddInitiator->Polymerize Quench Quench with methanol Polymerize->Quench Precipitate Precipitate in cold diethyl ether Quench->Precipitate Centrifuge Isolate polymer by centrifugation Precipitate->Centrifuge Wash Wash with diethyl ether Centrifuge->Wash Dry Dry under vacuum Wash->Dry NMR 1H NMR, 13C NMR Dry->NMR GPC GPC/SEC Dry->GPC DSC DSC Dry->DSC TGA TGA Dry->TGA

Caption: General experimental workflow for the synthesis and characterization of poly(2-methylazepane).

Step-by-Step Methodology:

  • Preparation: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon. The reaction is to be performed under an inert atmosphere using a Schlenk line or in a glovebox.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 6.7 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL) to the flask via a syringe. Stir the mixture until the monomer is fully dissolved.

  • Initiation: Place the flask in a preheated oil bath at 40 °C. Once the solution has reached the desired temperature, add the initiator, methyl trifluoromethanesulfonate (MeOTf) (e.g., 0.067 mmol for a monomer-to-initiator ratio of 100:1), dropwise via a syringe. The solution may become more viscous as the polymerization proceeds.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 24 hours). The reaction time can be varied to control the molecular weight and conversion.

  • Quenching: After the desired reaction time, quench the polymerization by adding a small amount of methanol (e.g., 1 mL).

  • Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold diethyl ether (e.g., 200 mL) with vigorous stirring.

    • A white precipitate should form. Allow the suspension to stir for 30 minutes to ensure complete precipitation.

    • Isolate the polymer by centrifugation or filtration.

    • Wash the polymer multiple times with fresh diethyl ether to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at 40 °C until a constant weight is achieved.

Characterization of Poly(2-methylazepane) Hydrochloride

The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

Structural Characterization
  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and the ring-opening of the monomer. The disappearance of the monomer peaks and the appearance of new peaks corresponding to the polymer backbone would indicate successful polymerization.

  • FTIR Spectroscopy: To identify the characteristic functional groups in the polymer.

Molecular Weight and Polydispersity
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process. [4]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. The Tg provides information about the polymer's amorphous or semi-crystalline nature and its thermal behavior. [5]* Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.

PropertyExpected Range/ValueTechnique
Mn (Number-average molecular weight)5,000 - 50,000 g/mol GPC/SEC
PDI (Polydispersity Index)1.1 - 1.5GPC/SEC
Tg (Glass transition temperature)50 - 100 °CDSC
Td (Decomposition temperature)> 250 °CTGA

Potential Applications and Future Directions

The synthesized poly(2-methylazepane) is a cationic polymer and is expected to have a range of potential applications in materials science and drug development.

  • Drug and Gene Delivery: The cationic nature of the polymer could facilitate the complexation with anionic drugs or nucleic acids (DNA, RNA) to form nanoparticles for targeted delivery. [6]* Functional Coatings and Surface Modification: The polymer can be used to modify surfaces to impart properties such as hydrophilicity, antimicrobial activity, or to facilitate cell adhesion. [7][8][9][10][11]The presence of the secondary amine in the backbone (after deprotonation) allows for further functionalization.

  • Block Copolymers: Poly(2-methylazepane) can be used as a macroinitiator for the synthesis of block copolymers with other monomers (e.g., acrylates, methacrylates) to create amphiphilic structures for self-assembly into micelles or vesicles. [12]* Membranes: The polymer could be incorporated into membranes for applications in water purification or gas separation, leveraging its charged nature.

Future research should focus on optimizing the polymerization conditions to achieve better control over molecular weight and architecture. The synthesis of block and graft copolymers containing poly(2-methylazepane) segments is a promising avenue for creating novel functional materials. Furthermore, the biological and toxicological properties of these new polymers will need to be thoroughly investigated for any biomedical applications.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Methylazepane Hydrochloride Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis, with a primary focus on optimizing reaction yield. Here, we provide in-depth, experience-driven insights in a question-and-answer format to address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than reported in the literature. What are the most common culprits?

Low yields can arise from a combination of factors throughout the synthetic process. The most common issues include:

  • Incomplete Ring Expansion: The core of the azepane synthesis often involves a ring expansion reaction, such as a Beckmann rearrangement of a cyclohexanone oxime derivative. Incomplete rearrangement is a primary cause of low yield.

  • Side Reactions: Competing side reactions, such as the formation of enamines or other byproducts, can significantly reduce the amount of the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical parameters that can drastically affect the yield.[1][2]

  • Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, and crystallization steps.[3][4] The hydrochloride salt's solubility characteristics can make isolation challenging.

  • Purity of Starting Materials: Impurities in the initial reactants can interfere with the reaction and lead to the formation of undesired byproducts.[1]

Q2: I'm struggling with the purification of this compound. What are the best practices?

Purification of amine hydrochlorides can be challenging due to their physical properties. Here are some recommended strategies:

  • Crystallization: This is the most common and effective method. The choice of solvent is crucial. A solvent system where the hydrochloride salt has high solubility at elevated temperatures but low solubility at room temperature or below is ideal.[4] Consider solvent mixtures like ethanol/ether or isopropanol/hexane.

  • Acid-Base Extraction: Before forming the hydrochloride salt, an acid-base extraction can be performed on the free amine to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated amine can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.

  • Column Chromatography: While possible for the free amine, it is generally less effective for the hydrochloride salt due to its high polarity and potential for strong interaction with the stationary phase. If chromatography is necessary, it should be performed on the free base before salt formation.

Q3: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

To effectively troubleshoot and optimize your synthesis, real-time monitoring and thorough final product analysis are essential.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to monitor the consumption of starting materials and the formation of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the formation of the non-volatile product and any high molecular weight impurities.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity and purity of the final product.

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

    • Melting Point Analysis: A sharp melting point range is a good indicator of purity for a crystalline solid.[5]

In-depth Troubleshooting Guides

Issue 1: Low Yield in the Beckmann Rearrangement Step

The Beckmann rearrangement is a common method for synthesizing caprolactam derivatives, which are precursors to azepanes. Low yields in this step are a frequent challenge.

Possible Causes & Solutions
Possible Cause Troubleshooting Step Scientific Rationale
Incomplete Oxime Formation Ensure the reaction between cyclohexanone derivative and hydroxylamine goes to completion. Monitor by TLC. Consider slight heating or extending the reaction time.The oxime is the essential precursor for the rearrangement. Incomplete formation will directly lead to a lower yield of the desired lactam.
Suboptimal Rearrangement Conditions Optimize the choice and amount of acid catalyst (e.g., sulfuric acid, polyphosphoric acid). Screen different reaction temperatures.The strength and concentration of the acid catalyst, along with the temperature, are critical for promoting the rearrangement over competing side reactions.
Side Reactions (e.g., Schmidt Reaction) If using hydrazoic acid, ensure proper stoichiometry and controlled addition to minimize the formation of tetrazoles.The Schmidt reaction is a competing pathway that can reduce the yield of the desired lactam.
Hydrolysis of the Lactam During work-up, avoid prolonged exposure to strong acidic or basic conditions, which can hydrolyze the lactam ring.The cyclic amide bond of the lactam can be cleaved under harsh hydrolytic conditions, leading to product loss.
Experimental Protocol: Optimizing the Beckmann Rearrangement
  • Oxime Formation:

    • Dissolve 2-methylcyclohexanone and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water).

    • Add a base (e.g., sodium acetate) to neutralize the HCl and liberate free hydroxylamine.

    • Stir at room temperature and monitor the reaction by TLC until the starting ketone is consumed.

  • Rearrangement:

    • Isolate the crude oxime and add it portion-wise to a pre-heated acid catalyst (e.g., polyphosphoric acid at 100-120 °C).

    • Maintain the temperature and stir for the optimized reaction time.

    • Monitor the formation of the lactam by TLC or GC-MS.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude lactam.

    • Filter the solid and wash with cold water.

Issue 2: Inefficient Reduction of the Lactam

The reduction of the caprolactam intermediate to 2-methylazepane is another critical step where yield can be compromised.

Possible Causes & Solutions
Possible Cause Troubleshooting Step Scientific Rationale
Inactive Reducing Agent Use a fresh, high-quality batch of the reducing agent (e.g., Lithium Aluminum Hydride - LAH). Ensure anhydrous conditions, as LAH reacts violently with water.The potency of the reducing agent is paramount for the complete conversion of the lactam to the amine. Moisture will quench the LAH, rendering it ineffective.
Insufficient Amount of Reducing Agent Use a sufficient molar excess of the reducing agent. A typical ratio is 2-4 equivalents of LAH per equivalent of lactam.The reduction of an amide to an amine is a four-electron reduction, requiring a stoichiometric excess of the hydride reagent.
Suboptimal Reaction Temperature The reaction is typically performed in a refluxing ether solvent (e.g., THF, diethyl ether). Ensure the reaction reaches and maintains the appropriate temperature.The reduction of amides with LAH generally requires elevated temperatures to proceed at a reasonable rate.
Complex Formation and Work-up Losses During the work-up, the aluminum salts can form a gelatinous precipitate that traps the product. Follow a standard Fieser work-up (sequential addition of water, NaOH solution, and more water) to obtain a granular precipitate that is easier to filter.Proper work-up is crucial to break down the aluminum complexes and liberate the free amine product, minimizing losses during filtration.
Issue 3: Low Yield During Hydrochloride Salt Formation and Isolation

The final step of converting the free amine to its hydrochloride salt can also lead to significant product loss if not performed carefully.

Possible Causes & Solutions
Possible Cause Troubleshooting Step Scientific Rationale
Incomplete Precipitation Ensure the addition of a sufficient amount of HCl (either as a gas or a solution in an anhydrous solvent like ether or isopropanol). Cool the solution to maximize precipitation.The hydrochloride salt will only precipitate if its solubility limit is exceeded in the chosen solvent.
Use of Protic Solvents Avoid using protic solvents like methanol or ethanol in large quantities during precipitation, as the hydrochloride salt may have significant solubility in them.The polarity and hydrogen-bonding ability of protic solvents can increase the solubility of the salt, leading to lower isolated yields.
Hygroscopic Nature of the Salt Dry the final product thoroughly under vacuum. Store in a desiccator to prevent moisture absorption.Amine hydrochlorides are often hygroscopic, and absorbed water can make the product appear oily or gummy and affect the accuracy of the yield calculation.[6]
Losses During Filtration and Washing Wash the filtered solid with a cold, anhydrous, non-polar solvent (e.g., cold diethyl ether) to remove impurities without dissolving a significant amount of the product.Choosing the right washing solvent is a balance between removing impurities and minimizing product loss.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Caption: Troubleshooting workflow for low yields.

General Synthesis Pathway

Sources

Technical Support Center: Synthesis of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental observations and offering robust, validated protocols to ensure the integrity of your results.

I. Overview of the Primary Synthetic Pathway

The most prevalent and scalable synthesis of 2-Methylazepane commences with 2-methylcyclohexanone. The core transformation involves a Beckmann rearrangement of the corresponding oxime to form 7-methyl-azepan-2-one (a substituted caprolactam), followed by a robust reduction of the lactam to the desired saturated amine, 2-methylazepane. The final step is the formation of the hydrochloride salt. Each of these stages presents unique challenges and potential side reactions that can impact yield and purity.

Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Lactam Reduction cluster_3 Step 4: Salt Formation 2-Methylcyclohexanone 2-Methylcyclohexanone 2-Methylcyclohexanone_Oxime 2-Methylcyclohexanone_Oxime 2-Methylcyclohexanone->2-Methylcyclohexanone_Oxime NH2OH·HCl 7-Methyl-azepan-2-one 7-Methyl-azepan-2-one 2-Methylcyclohexanone_Oxime->7-Methyl-azepan-2-one Acid Catalyst (e.g., H2SO4) 2-Methylazepane 2-Methylazepane 7-Methyl-azepan-2-one->2-Methylazepane LiAlH4 (LAH) 2-Methylazepane_HCl 2-Methylazepane_HCl 2-Methylazepane->2-Methylazepane_HCl HCl Beckmann_Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Oxime_Intermediate 2-Methylcyclohexanone Oxime Rearrangement Beckmann Rearrangement Oxime_Intermediate->Rearrangement Fragmentation Beckmann Fragmentation Oxime_Intermediate->Fragmentation Wrong_Isomer Wrong Regioisomer (2-Methyl-azepan-7-one) Oxime_Intermediate->Wrong_Isomer Product 7-Methyl-azepan-2-one Rearrangement->Product Nitrile Nitrile Byproduct Fragmentation->Nitrile

Caption: Competing reactions in the Beckmann rearrangement step.

Issue 2: Incomplete Reduction of the Lactam

Question: "My LAH reduction of 7-methyl-azepan-2-one is sluggish and incomplete. Even after a prolonged reaction time and workup, I still see a significant amount of starting material."

Answer: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing amides and lactams to amines. [1][2][3]However, incomplete reduction is often traced back to reagent quality, reaction setup, or the presence of quenching agents.

Probable Causes & Solutions:

  • Deactivated LAH: LAH is extremely reactive with moisture and will decompose upon exposure to atmospheric humidity. [4]Old or improperly stored LAH will have significantly reduced activity.

    • Solution: Always use freshly opened LAH or LAH from a properly sealed container stored under an inert atmosphere. Consider titrating the LAH solution to determine its active hydride content before use.

  • Insufficient Equivalents: The reduction of a lactam is stoichiometric. Furthermore, if there are any acidic protons in your system (e.g., from residual water in the solvent or on the glassware), they will consume LAH, generating hydrogen gas. [2] * Solution: Use a sufficient excess of LAH (typically 2-3 equivalents) to ensure the reaction goes to completion. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

  • Complex Formation: The aluminum salts formed during the reaction can sometimes form insoluble complexes with the product amine, trapping it and preventing further reaction or isolation.

    • Solution: A proper workup procedure is critical. The Fieser workup (sequential, careful addition of water, then 15% NaOH solution, then more water) is standard for quenching LAH reactions and is designed to produce a granular, easily filterable precipitate of aluminum salts, ensuring a clean separation of the product.

Issue 3: Impurities in the Final Product

Question: "After forming the HCl salt, my final product contains several impurities according to my analysis. How can I identify and eliminate them?"

Answer: Impurities in the final product can be carried over from previous steps or generated during the final salt formation and isolation. A systematic approach to purification is necessary.

ImpurityProbable SourceIdentification (Technique)Mitigation and Removal Protocol
Unreacted 7-Methyl-azepan-2-one Incomplete LAH reduction.GC-MS (distinct M+ peak), IR (presence of C=O stretch ~1650 cm⁻¹)Optimize LAH reduction (see Issue 2). Purify the free base by distillation before salt formation.
Ring-Opened Byproducts (e.g., amino alcohols) Overly harsh LAH reduction conditions or workup.LC-MS, NMR (presence of -OH protons)Maintain controlled temperature during LAH addition (e.g., 0 °C) and perform a careful quench.
Solvent Adducts/Residual Solvents Incomplete drying or reaction with solvent.¹H NMR (characteristic solvent peaks), GC-MSTriturate the final HCl salt with a non-polar solvent like diethyl ether or pentane to wash away organic residues. Dry thoroughly under high vacuum. [5]
N-Oxide derivatives Air oxidation of the final amine product, especially during storage or purification. [6]LC-MS (M+16 peak)Handle the purified free base under an inert atmosphere. Store the final HCl salt in a tightly sealed container, protected from light and air.

III. Key Experimental Protocols

Protocol 1: Optimized Beckmann Rearrangement

This protocol is designed to favor the rearrangement over fragmentation.

  • Oxime Preparation: To a solution of 2-methylcyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and ethyl acetate. Dry the organic layer and concentrate to yield the crude 2-methylcyclohexanone oxime.

  • Rearrangement: Cool a flask containing polyphosphoric acid (PPA) to 0 °C. Slowly add the crude oxime (1.0 eq) to the PPA with vigorous stirring, ensuring the internal temperature does not exceed 20 °C.

  • Reaction Monitoring: After the addition is complete, warm the mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by GC-MS.

  • Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 7-methyl-azepan-2-one. Purify by vacuum distillation or column chromatography.

Protocol 2: Purification of 2-Methylazepane via Hydrochloride Salt Formation

This protocol is effective for removing non-basic impurities. [5]

  • Dissolution: Dissolve the crude 2-methylazepane free base (obtained after LAH reduction and workup) in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether or isopropanol (commercially available or prepared by bubbling HCl gas through the solvent) dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.

  • Crystallization/Precipitation: Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing (Trituration): Wash the filter cake thoroughly with cold diethyl ether to remove any remaining non-basic organic impurities.

  • Drying: Dry the resulting white solid, this compound, under high vacuum to remove all residual solvents.

IV. References

  • Process for the preparation of ε-caprolactam. Google Patents.

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • How to synthesis 2- methyl cyclohexanone from cyclohexanone. Quora. [Link]

  • A Fit-for-Purpose Synthesis of (R)-2-Methylazepane. ACS Publications. [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. [Link]

  • Caprolactam on reduction with LAH or H_(2)+Pt or Pd gives:. Allen. [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. National Institutes of Health (NIH). [Link]

  • A Fit-for-Purpose Synthesis of (R)-2-Methylazepane. American Chemical Society. [Link]

  • PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-). National Institutes of Health (NIH). [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

  • Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). National Institutes of Health (NIH). [Link]

  • Give the expected products of lithium aluminum hydride reduction.... Pearson. [Link]

  • Methylamines purification process. Google Patents.

  • Synthesis and Properties of New Functionalized 2-Benzazepines. ResearchGate. [Link]

  • Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts. [Link]

  • Caprolactam. Wikipedia. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Cyclohexanone synthesis. Organic Chemistry Portal. [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central (PMC). [Link]

  • Beckmann Rearrangement. Chemistry LibreTexts. [Link]

  • Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Iowa State University Digital Repository. [Link]

  • 2-Picoline-borane. Organic Syntheses Procedure. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Process for purification of linagliptin. Google Patents.

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 2-Methylazepane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven answers to common (and uncommon) challenges encountered during the purification of this important chemical intermediate. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound and its typical impurity profile.

Q1: What is this compound, and what are its key properties?

A1: this compound is the salt form of the cyclic secondary amine, 2-Methylazepane.[1][2] Forming the hydrochloride salt protonates the amine, rendering it a crystalline solid that is generally more stable, less volatile, and easier to handle than its free-base form. Key properties relevant to purification are summarized below.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₇H₁₆ClNBasic information for characterization.
Molecular Weight 149.66 g/mol [3]Essential for calculating molar equivalents and theoretical yields.
Physical Form Typically a white to off-white crystalline solid.The solid nature makes it a prime candidate for recrystallization.
Solubility Generally soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in less polar organic solvents (e.g., diethyl ether, ethyl acetate, hexanes).This solubility profile is the cornerstone of designing effective recrystallization and extraction protocols.
pKa (of conjugate acid) Estimated to be ~10-11 (typical for secondary amines).Critical for planning acid-base extractions to switch between the salt and free-base forms.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurity profile is highly dependent on the synthetic route. Common synthesis pathways, such as the cyclization of amino alcohols or the reduction of caprolactam derivatives, can introduce specific impurities.[4][5]

  • Unreacted Starting Materials: Precursors from the specific synthetic pathway used.

  • Reaction By-products: These can include incompletely cyclized intermediates, products of side reactions, or isomers.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Toluene, THF, Methanol).

  • Catalyst Residues: If catalytic hydrogenation or other catalyzed reactions were employed (e.g., Pd, Pt, AlCl₃).

  • Genotoxic Impurities: In some cases, the combination of reagents and solvents can form trace amounts of genotoxic impurities. For instance, using hydrochloric acid in alcohol solvents (like methanol or ethanol) can potentially generate small quantities of alkyl chlorides (e.g., methyl chloride), which are regulated at very low levels.[6]

Section 2: Troubleshooting and Purification Protocols

This section provides solutions to specific problems you may encounter, complete with step-by-step experimental guides.

Problem 1: My final product is an off-white or yellowish solid, and I need a pure white material.

Cause: This discoloration is often due to high-molecular-weight, colored organic impurities or degradation products that are present in small quantities.

Solution: The most effective method to remove colored impurities from a crystalline solid is Recrystallization , often with the aid of activated charcoal.

Workflow: Purification via Recrystallization

G cluster_start cluster_process cluster_end start Crude, Colored 2-Methylazepane HCl solvent_select Select Solvent System (e.g., Isopropanol/Hexane) start->solvent_select dissolve Dissolve in Minimum Hot Solvent solvent_select->dissolve charcoal Add Activated Charcoal (if needed) dissolve->charcoal Discoloration present? hot_filter Hot Gravity Filtration dissolve->hot_filter No Discoloration charcoal->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash Crystals with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end Pure, White Crystalline Product dry->end

Caption: Recrystallization workflow for color removal.

Protocol 1: Recrystallization of this compound
  • Solvent Selection: The ideal solvent is one in which the hydrochloride salt is highly soluble when hot and poorly soluble when cold.[7] A good starting point is a polar protic solvent like isopropanol (IPA) or ethanol. A mixed solvent system, such as IPA/hexane or ethanol/diethyl ether, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Methylazepane HCl. Add a minimal amount of the primary solvent (e.g., IPA) and heat the mixture gently on a hot plate with stirring until it dissolves completely. Avoid excessive solvent, as it will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount (1-2% by weight) of activated charcoal to the solution. Heat the mixture back to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step removes the charcoal and any insoluble impurities. Performing this step quickly prevents premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Determine the melting point and run an NMR to confirm purity.

Problem 2: NMR analysis shows the presence of non-polar organic impurities that co-crystallized with my product.

Cause: Sometimes, impurities have similar solubility profiles or get trapped within the crystal lattice during recrystallization.

Solution: An Acid-Base Extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties. It is highly effective for purifying amines. This process will convert the hydrochloride salt back to its free-base form, which has drastically different solubility.

Logic: Acid-Base Extraction

G cluster_base Basification cluster_extract Extraction cluster_reform Salt Reformation start Crude HCl Salt (in Water) add_base Add NaOH (aq) pH > 12 start->add_base free_base Forms Free Base (Water Insoluble) add_base->free_base extract_org Extract with Organic Solvent (e.g., DCM, Ether) free_base->extract_org organic_layer Organic Layer: Pure Free Base extract_org->organic_layer aq_layer Aqueous Layer: Polar Impurities (Discard) extract_org->aq_layer add_acid Add HCl in Ether to Organic Layer organic_layer->add_acid precipitate Pure HCl Salt Precipitates add_acid->precipitate end Filter & Dry Pure Product precipitate->end

Caption: Logic flow for purification by acid-base extraction.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-Methylazepane HCl in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a strong base, such as 2M sodium hydroxide (NaOH), while shaking and venting frequently. Monitor the pH with litmus paper or a pH meter, continuing to add base until the solution is strongly alkaline (pH > 12). This deprotonates the amine hydrochloride, converting it to the water-insoluble free base.

  • Extraction: Extract the aqueous solution three times with a non-polar organic solvent in which the free base is soluble, such as dichloromethane (DCM) or diethyl ether. Combine the organic layers. The non-polar impurities will move into the organic phase with your product, while any polar, water-soluble impurities will remain in the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Salt Reformation: Filter off the drying agent. While stirring the dried organic solution, slowly add a solution of hydrochloric acid in a solvent in which the hydrochloride salt is insoluble (e.g., HCl in diethyl ether or HCl in dioxane).[9] The pure this compound will precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum.

Section 3: Purity Assessment

Q3: How can I reliably assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for identifying the compound and detecting organic impurities. The integration of impurity peaks relative to the product peaks can provide a quantitative estimate of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These chromatographic techniques are excellent for separating and quantifying trace impurities.[10] MS provides definitive identification of the impurities.

  • Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen. The results should match the theoretical values for C₇H₁₆ClN within an acceptable margin (typically ±0.4%).

References

  • Benchchem. Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
  • HBCSE. Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Canterbury. Recrystallisation.
  • Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III).
  • PubChem. This compound.
  • PubChem. 2-Methylazepane.
  • PubChem. 1-Methylazepane;hydrochloride.
  • ResearchGate. Synthesis and Properties of New Functionalized 2-Benzazepines.
  • ResearchGate. Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues.

Sources

Technical Support Center: Improving the Resolution of 2-Methylazepane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-Methylazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of 2-Methylazepane enantiomers. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Foundational Concepts & Method Selection

This section covers the fundamental principles and strategic decisions involved in selecting an appropriate resolution method for 2-Methylazepane.

Q1: What are the primary methods for resolving racemic 2-Methylazepane, and how do I choose the right one?

A1: The resolution of 2-Methylazepane, a chiral cyclic secondary amine, can be approached through three main strategies: chromatographic separation, diastereomeric salt crystallization, and kinetic resolution (often enzymatic). The choice depends on your specific goals, including the required scale, desired enantiomeric purity (e.e.), available equipment, and economic factors.

  • Chiral Chromatography (HPLC/SFC): This is the most versatile method for both analytical and preparative scales.[1][2] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[4][5]

  • Diastereomeric Salt Crystallization: This classical method is well-suited for large-scale industrial production.[6] It involves reacting the racemic amine with a chiral acid to form two diastereomeric salts. These salts have different physical properties, notably solubility, allowing one to be selectively crystallized from a suitable solvent.[4][7]

  • Enzymatic Kinetic Resolution: This highly selective method uses an enzyme (commonly a lipase) to selectively catalyze a reaction (e.g., acylation) on one enantiomer, leaving the other unreacted.[8][9] This is a "green" chemistry approach that operates under mild conditions, but the theoretical maximum yield for the unreacted enantiomer is 50% without a racemization step.[6][10]

Below is a decision-making workflow and a comparative table to guide your selection.

G start Goal: Resolve 2-Methylazepane q_scale What is the required scale? start->q_scale analytical Analytical / Small Scale (<1g) q_scale->analytical Analytical preparative Preparative / Large Scale (>1g) q_scale->preparative Preparative chrom_sfc Chiral HPLC / SFC analytical->chrom_sfc Fastest Method Development q_dev_time Development Time a Constraint? preparative->q_dev_time q_purity High Purity (>99% ee) Required? salt Diastereomeric Salt Crystallization q_purity->salt Yes enzyme Enzymatic Kinetic Resolution q_purity->enzyme Consider as alternative enzyme->salt Can be complementary q_dev_time->q_purity No q_dev_time->chrom_sfc Yes

Caption: Decision workflow for selecting a resolution method.

Table 1: Comparison of Resolution Methods for 2-Methylazepane

FeatureChiral Chromatography (HPLC/SFC)Diastereomeric Salt CrystallizationEnzymatic Kinetic Resolution
Typical Scale Analytical to Multi-gramGram to Multi-kilogramGram to Kilogram
Pros - Broad applicability- High purity achievable- Rapid method development- Both enantiomers recovered- Cost-effective at scale- Well-established technology- High throughput- High enantioselectivity- Mild reaction conditions- "Green" approach
Cons - High solvent consumption (HPLC)- High initial equipment cost- CSP can be expensive- Empirical, requires extensive screening- "Oiling out" is a common issue- May require multiple recrystallizations- Max 50% yield for one enantiomer- Enzyme cost and stability- Requires racemization of unwanted enantiomer for >50% total yield
Best For Purity analysis, small-scale prep, rapid screeningLarge-scale manufacturing where a robust process is establishedProcesses where high selectivity is key and racemization is feasible

Section 2: Troubleshooting Chiral Chromatography (HPLC/SFC)

This is the most common technique for determining enantiomeric excess and for small-scale purification. Success hinges on the proper selection and use of the Chiral Stationary Phase (CSP).

Q2: I'm seeing no separation or very poor resolution (Rs < 1.0) of 2-Methylazepane enantiomers. What should I try first?

A2: This is a classic method development challenge. The lack of separation indicates insufficient differential interaction between the enantiomers and the CSP. The primary factors to investigate are the CSP type and the mobile phase composition.

Cause & Solution Workflow:

  • Inappropriate CSP: 2-Methylazepane is a basic amine. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often the first choice.[11] If you are using a different type of column (e.g., Pirkle-type), it may lack the necessary interaction sites.

    • Action: Screen a set of polysaccharide-based columns. Columns with chlorinated phenylcarbamate derivatives on cellulose or amylose often show excellent resolving power for a wide range of compounds, including chiral amines.[12][13]

  • Incorrect Mobile Phase Mode: Chiral separations can be run in normal-phase, polar-organic, or reversed-phase modes. For a basic amine like 2-Methylazepane, normal-phase or polar-organic modes are typically most successful.

    • Action: Start with a normal phase mobile phase, such as Hexane/Ethanol or Hexane/Isopropanol. For SFC, CO₂ with a methanol or ethanol co-solvent is the standard starting point.[14][15]

  • Missing or Incorrect Additive: This is the most critical factor for resolving basic compounds. The amine can interact strongly and non-specifically with residual silanols on the silica support, leading to poor peak shape and low resolution. An additive is required to suppress this interaction and promote the specific chiral recognition interactions.

    • Action: Add a small amount of a basic modifier to your mobile phase. For normal phase, start with 0.1% diethylamine (DEA) or butylamine. This neutralizes acidic sites on the stationary phase, resulting in sharper peaks and improved resolution.[2]

G start Problem: No/Poor Resolution check_csp 1. Is the CSP appropriate for amines? (e.g., Polysaccharide-based) start->check_csp check_mp 2. Is the mobile phase suitable? (Normal Phase or Polar Organic) check_csp->check_mp Yes solution_csp Switch to a recommended CSP (e.g., Chiralpak IA, IC, ID) check_csp->solution_csp No check_additive 3. Are you using a basic additive? (e.g., 0.1% DEA) check_mp->check_additive Yes solution_mp Switch to Hexane/IPA or CO2/MeOH check_mp->solution_mp No solution_additive Incorporate a basic additive check_additive->solution_additive No optimize Systematically optimize mobile phase (modifier ratio, additive conc.) check_additive->optimize Yes solution_csp->check_mp solution_mp->check_additive solution_additive->optimize

Caption: Troubleshooting workflow for poor chiral resolution.

Q3: My peaks are broad or tailing, even with a basic additive. How can I improve the peak shape?

A3: Poor peak shape is usually caused by secondary, undesirable interactions or issues with the HPLC/SFC system itself.

  • Cause 1: Insufficient Additive Concentration: While 0.1% is a good starting point, it may not be enough to fully passivate the column.

    • Solution: Gradually increase the concentration of your basic additive (e.g., to 0.2% or 0.3%). Be aware that excessive additive can sometimes reduce selectivity.

  • Cause 2: Column "Memory Effect": Chiral columns, especially coated polysaccharide phases, can retain additives from previous runs.[16][17] If the column was previously used with an acidic additive, it can interfere with the analysis of a basic compound.

    • Solution: Dedicate columns to specific compound classes (acidic, basic, neutral). If that's not possible, thoroughly flush the column with a strong, compatible solvent like ethanol or isopropanol before switching methods. For immobilized CSPs, a regeneration protocol (often involving DMF or ethyl acetate) can be used to "reset" the stationary phase.[16]

  • Cause 3: Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve your sample in the mobile phase or a weaker solvent whenever possible. If you must use a strong solvent like DMSO due to solubility, inject the smallest possible volume.[1]

  • Cause 4: Extra-column Dead Volume: Issues with tubing, connections, or the detector flow cell can contribute to peak broadening.

    • Solution: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter, especially for UHPLC systems.

Table 2: Recommended Starting Conditions for Chiral Screening of 2-Methylazepane

ParameterHPLC (Normal Phase)SFC
Recommended CSPs Chiralpak® IA, IB, IC, ID, IE, IFChiralcel® OD, OJ, OZChiralpak® IA, IC, ID, IG, IH, IJChiralcel® OD-3, OJ-3
Mobile Phase Hexane / Alcohol (IPA or EtOH)CO₂ / Co-solvent (MeOH or EtOH)
Screening Gradient 2% to 50% Alcohol over 10-15 min5% to 40% Co-solvent over 5-10 min
Additive 0.1% Diethylamine (DEA) or Butylamine0.1% - 0.5% Diethylamine (DEA)
Flow Rate 1.0 mL/min (4.6 mm ID column)3.0 mL/min (4.6 mm ID column)
Temperature 25 °C40 °C

Section 3: Troubleshooting Diastereomeric Salt Crystallization

This method is powerful for scale-up but requires careful optimization of the resolving agent, solvent, and crystallization conditions.

Q4: I've screened several chiral acids, but I can't get any crystals to form. The mixture just "oils out." What's happening?

A4: "Oiling out" is a common problem where the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice. This occurs when the melting point of the salt is lower than the temperature of the solution, or when the salt's solubility is too high in the chosen solvent.[7]

Potential Causes and Solutions:

  • Poor Solvent Choice: The solvent must be a poor solvent for the desired diastereomeric salt but a reasonably good solvent for the more soluble diastereomer and any impurities.

    • Solution: Conduct a systematic solvent screen. Start with common solvents like ethanol, isopropanol, acetone, ethyl acetate, and acetonitrile. Often, a mixture of solvents provides the best results.[18] For example, you can dissolve the salt in a good solvent (like methanol) and then slowly add an anti-solvent (like toluene or heptane) to induce crystallization.

  • Supersaturation is too High: Cooling the solution too quickly or using too little solvent can lead to a high degree of supersaturation, which favors oiling or amorphous precipitation over ordered crystal growth.

    • Solution: Slow down the cooling rate. Allow the solution to cool naturally to room temperature before placing it in a refrigerator. Also, try using a more dilute solution.

  • Impurities: Impurities in either the racemic 2-Methylazepane or the resolving agent can inhibit crystallization.[7]

    • Solution: Ensure the purity of your starting materials. Consider purifying the racemate by distillation or flash chromatography before attempting the resolution.

  • Lack of Nucleation Sites: Crystallization requires an initial nucleation event.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If you have a small amount of the desired crystalline salt, use it to "seed" the solution.[7]

Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening

  • Salt Formation: In separate vials, dissolve 1.0 equivalent of racemic 2-Methylazepane and 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-Mandelic acid, Di-p-toluoyl-D-tartaric acid) in a minimal amount of a test solvent (e.g., Ethanol).

  • Heating: Gently heat the solution until all solids dissolve.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4 °C) overnight.

  • Isolation: If crystals form, isolate them by filtration and wash with a small amount of the cold solvent.

  • Analysis: Dry the crystals. Liberate the free amine by dissolving the salt in water and basifying with NaOH, followed by extraction with an organic solvent (e.g., dichloromethane). Determine the enantiomeric excess (e.e.) of the liberated amine using a calibrated chiral HPLC/SFC method. The diastereomeric excess (d.e.) of the salt itself can sometimes be analyzed on a standard achiral HPLC column.[7]

  • Iteration: Repeat with different solvents, resolving agents, and stoichiometries to find the optimal conditions.

Section 4: Troubleshooting Enzymatic Kinetic Resolution

Enzymatic methods offer superb selectivity but require optimization of reaction parameters to be effective.

Q5: My enzymatic acylation of 2-Methylazepane is very slow or shows no conversion. What should I check?

A5: Low or no reactivity in an enzymatic resolution points to issues with the enzyme itself, the reaction conditions, or the choice of reagents.

Potential Causes and Solutions:

  • Enzyme Inhibition/Inactivation: The amine substrate or impurities could be inhibiting the enzyme. The enzyme may also be inactive due to improper storage or handling.

    • Solution: Ensure the enzyme has been stored correctly. Use a fresh batch if possible. Check the pH of the reaction; extreme pH can denature the enzyme. Use high-purity starting materials.

  • Poor Acyl Donor: The choice of acyl donor is critical. Simple esters like ethyl acetate may be unreactive.

    • Solution: Use an "activated" acyl donor. Vinyl acetate is a very common and effective choice because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[19]

  • Inappropriate Solvent: The solvent must maintain the enzyme's activity while dissolving the substrates.

    • Solution: Screen a range of organic solvents. Apolar solvents like methyl tert-butyl ether (MTBE), toluene, or hexane often work well for lipases.[9]

  • Mass Transfer Limitations: If the enzyme is immobilized, the reaction rate can be limited by the diffusion of the substrate to the enzyme's active site.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.

Q6: The enzymatic reaction proceeds to ~50% conversion, but the enantioselectivity (E-value) is low.

A6: Low enantioselectivity means the enzyme is acylating both enantiomers at similar rates. This is the core challenge of developing an effective kinetic resolution.

Potential Causes and Solutions:

  • Suboptimal Enzyme: Not all enzymes will be selective for your specific substrate. Lipase from Candida antarctica B (often immobilized as Novozym 435) and lipase from Pseudomonas cepacia are common starting points with broad utility, but screening is essential.[19]

    • Solution: Screen a panel of different lipases and proteases to find one with high selectivity for 2-Methylazepane.

  • Incorrect Temperature: Enantioselectivity is often temperature-dependent.

    • Solution: Try running the reaction at different temperatures. Lowering the temperature (e.g., from room temperature to 0 °C) often increases the E-value, though it will also decrease the reaction rate.

  • Wrong Acyl Donor/Solvent Combination: The nature of the acyl donor and the solvent can influence how the substrate fits into the enzyme's active site, thereby affecting selectivity.

    • Solution: In addition to screening enzymes, screen different acyl donors (e.g., vinyl acetate, vinyl butyrate, isopropenyl acetate) and solvents in a matrix approach to find the optimal combination for high selectivity.

G cluster_reactants Reactants cluster_process Enzymatic Process cluster_products Products at ~50% Conversion racemate Racemic 2-Methylazepane (R-Amine + S-Amine) enzyme Enzyme (e.g., Lipase) Selectively binds one enantiomer racemate->enzyme acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme s_amine Unreacted S-Amine (High e.e.) enzyme->s_amine S-Amine is a poor substrate r_amide Acylated R-Amide (High e.e.) enzyme->r_amide R-Amine is a good substrate

Caption: Principle of enzymatic kinetic resolution of an amine.

References

  • Google Patents. (n.d.). Kinetic resolution of chiral amines. WO2013007371A2.
  • ResearchGate. (n.d.). Catalytic Kinetic Resolution of Cyclic Secondary Amines.
  • Element. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • MDPI. (n.d.). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • National Center for Biotechnology Information. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC.
  • National Institutes of Health. (n.d.). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence.
  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic.
  • MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • MDPI. (n.d.). Enantiomers and Their Resolution.
  • National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC.
  • White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry.
  • Wiley Online Library. (n.d.). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds.
  • ResearchGate. (2018). New chiral stationary phases for enantioselective drugs analysis.
  • National Center for Biotechnology Information. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC.
  • National Center for Biotechnology Information. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC.
  • PubMed. (n.d.). Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography.
  • ResearchGate. (n.d.). a) Improving resolution of | Download Scientific Diagram.
  • ScienceDirect. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • PubMed. (n.d.). Resolution, Absolute Configuration, and Cholinergic Enantioselectivity of (-)- And (+)-c-2-methyl-r-5-[(dimethylamino)methyl]-1,3-oxathiolane t-3-oxide Methiodide and Related Sulfones.
  • Google Patents. (n.d.). The use of enzymatic resolution for the preparation of intermediates of pregabalin. WO2007143113A2.
  • ResearchGate. (n.d.). Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography | Request PDF.
  • FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
  • PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
  • YouTube. (2013). Resolution of enantiomers | Chemical processes | MCAT | Khan Academy.
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ResearchGate. (n.d.). (PDF) Enantiomers and Their Resolution.
  • Google Patents. (n.d.). The use of enzymatic resolution for the preparation of intermediates of pregabalin. EP2071032A2.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the HPLC analysis of 2-Methylazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, with a specific focus on addressing peak tailing. Our goal is to provide you with in-depth, scientifically-grounded insights and practical, step-by-step solutions to ensure the integrity and accuracy of your analytical results.

Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?

2-Methylazepane, as a secondary amine, is a basic compound. In its hydrochloride salt form, it exists in a protonated state. The primary challenge in the reversed-phase HPLC analysis of such basic compounds is their propensity for strong, unwanted interactions with the stationary phase, which leads to asymmetrical peak shapes, most notably peak tailing.

The principal cause of this phenomenon is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases. These secondary ionic interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer on the column, resulting in a "tailing" effect on the eluted peak. The pKa of N-methylazepane is approximately 10.3, and 2-Methylazepane is expected to have a similar basicity. This high pKa means that the compound will be protonated and positively charged over a wide pH range.

Troubleshooting Guide: A Symptom-Based Approach to Resolving Peak Tailing

This section provides a structured approach to diagnosing and resolving peak tailing issues encountered during the analysis of this compound.

Question 1: My this compound peak is showing significant tailing. Where do I start?

Answer:

Start by systematically evaluating the core components of your HPLC method: the mobile phase, the column, and your sample preparation. The logical flow for troubleshooting is as follows:

Troubleshooting_Flow Start Peak Tailing Observed Mobile_Phase Step 1: Evaluate Mobile Phase (pH, Buffer, Additives) Start->Mobile_Phase Column Step 2: Assess Column (Chemistry, Age, Contamination) Mobile_Phase->Column If tailing persists Resolution Symmetrical Peak Achieved Mobile_Phase->Resolution Issue Resolved Sample Step 3: Check Sample & Injection (Solvent, Concentration) Column->Sample If tailing persists Column->Resolution Issue Resolved Sample->Resolution If tailing persists, re-evaluate method Sample->Resolution Issue Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Question 2: How does the mobile phase pH affect peak shape, and what is the optimal pH for analyzing this compound?

Answer:

Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[1] The goal is to maintain a consistent ionization state of both the analyte and the stationary phase silanol groups.

  • The Mechanism: At a low pH (typically pH 2-3), the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups on the silica surface, rendering them neutral (Si-OH).[2] This minimizes the strong ionic interaction with the positively charged 2-Methylazepane, leading to a more symmetrical peak. Conversely, at a higher pH (above 4), more silanol groups become deprotonated and negatively charged, exacerbating peak tailing.

  • Recommendation: For this compound, it is highly recommended to operate at a low mobile phase pH, ideally between 2.5 and 3.5 . This ensures that the silanol groups are protonated and secondary interactions are minimized.

Silanol_Interaction cluster_low_ph Low pH (e.g., 2.5 - 3.5) cluster_high_ph Mid to High pH (e.g., > 4) Analyte_Low_pH Analyte (+ve charge) 2-Methylazepane-H⁺ Silanol_Low_pH Stationary Phase Protonated Silanol (Si-OH) Analyte_Low_pH->Silanol_Low_pH Repulsion/Weak Interaction Interaction_Low_pH Minimal Ionic Interaction (Symmetrical Peak) Silanol_Low_pH->Interaction_Low_pH Analyte_High_pH Analyte (+ve charge) 2-Methylazepane-H⁺ Silanol_High_pH Stationary Phase Deprotonated Silanol (Si-O⁻) Analyte_High_pH->Silanol_High_pH Strong Attraction Interaction_High_pH Strong Ionic Interaction (Peak Tailing) Silanol_High_pH->Interaction_High_pH

Caption: Effect of mobile phase pH on silanol interactions.

Question 3: I'm using a low pH mobile phase, but still see some tailing. What else can I do with the mobile phase?

Answer:

If adjusting the pH alone is insufficient, consider the following mobile phase modifications:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to better control the mobile phase pH at the surface of the stationary phase and can also help to mask some of the residual silanol activity.

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) , to the mobile phase can significantly improve peak shape. TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively "shielding" them from the 2-Methylazepane analyte. A typical concentration for TEA is 0.1% (v/v).

  • Consider Ion-Pairing Agents: For very basic compounds, ion-pairing chromatography can be an effective strategy. An ion-pairing agent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase. It forms a neutral ion-pair with the positively charged analyte, which then partitions onto the reversed-phase column with improved peak shape. However, be aware that ion-pairing agents can be difficult to remove from the column and may not be suitable for all detectors (e.g., mass spectrometry).

Mobile Phase Additive Mechanism of Action Typical Concentration Considerations
Buffer Maintains a stable pH, masks some silanol activity.20-50 mMEnsure buffer solubility in the organic modifier.
Triethylamine (TEA) A competing base that blocks active silanol sites.0.1% (v/v)Can affect column longevity and is not MS-friendly.
Ion-Pairing Reagent Forms a neutral ion-pair with the analyte.5-10 mMCan be difficult to remove from the column; not MS-friendly.
Question 4: Could my column be the problem? What type of column is best for analyzing this compound?

Answer:

Yes, the choice of column is critical. Not all C18 columns are the same, and for basic compounds, the type of silica and the bonding chemistry are paramount.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "base-endcapped." These columns are specifically designed for the analysis of basic compounds. They use high-purity silica with a lower metal content and employ advanced end-capping techniques to minimize the number of accessible silanol groups. Look for columns specifically marketed for the analysis of basic compounds.

  • Consider Alternative Stationary Phases: If a standard C18 column continues to give poor peak shape, consider a column with a different stationary phase. A phenyl-hexyl or an embedded polar group (EPG) column can offer alternative selectivity and may reduce the strong interactions with the basic analyte.

  • Column Age and Contamination: Over time, columns can become contaminated, or the stationary phase can degrade, exposing more active silanol sites. If you are using an older column, or if the column has been used with aggressive mobile phases, it may be the source of the peak tailing. Try replacing it with a new, appropriate column.

Frequently Asked Questions (FAQs)

Q1: I don't have a UV-Vis detector, or my sensitivity is low. How can I detect this compound?

This compound lacks a strong chromophore, making high-sensitivity UV detection challenging. A common strategy for such compounds is pre-column derivatization . This involves reacting the analyte with a reagent that introduces a fluorescent or UV-absorbing tag. A common derivatizing agent for primary and secondary amines is o-phthalaldehyde (OPA) in the presence of a thiol. This reaction is rapid and produces a highly fluorescent derivative that can be detected with high sensitivity. Alternatively, a mass spectrometer (MS) detector can be used for sensitive and specific detection without the need for derivatization.

Q2: What are the ideal starting conditions for developing a method for this compound?

Based on the chemical properties of this compound and general principles for analyzing basic compounds, a good starting point for method development would be:

  • Column: A base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of acetonitrile and gradually increase to elute the analyte. A good starting point would be a gradient from 5% to 95% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a low wavelength (e.g., 210-220 nm) if no derivatization is used, or fluorescence detection if derivatization is employed.

Q3: Can I use a high pH mobile phase to analyze this compound in its neutral form?

While it is theoretically possible to use a high pH mobile phase (e.g., pH > 11) to deprotonate the 2-Methylazepane and analyze it in its neutral form, this approach has significant drawbacks. Most silica-based columns are not stable at such high pH values and will rapidly degrade. While specialized hybrid or polymer-based columns can tolerate high pH, developing a robust method at high pH is often more challenging than at low pH. For routine analysis, the low pH approach is generally more reliable and extends the lifetime of standard silica-based columns.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Low pH with TEA)
  • Prepare the Aqueous Buffer:

    • Weigh out the appropriate amount of potassium phosphate monobasic to make a 25 mM solution in HPLC-grade water (e.g., 3.4 g per 1 L).

    • Dissolve the salt completely in the water.

    • Adjust the pH to 3.0 using concentrated phosphoric acid, monitoring with a calibrated pH meter.

  • Add Triethylamine (TEA):

    • To the prepared buffer, add TEA to a final concentration of 0.1% (v/v). For 1 L of buffer, this would be 1 mL of TEA.

    • Mix thoroughly.

  • Filter the Mobile Phase:

    • Filter the final aqueous mobile phase (Mobile Phase A) through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

    • Filter the organic mobile phase (e.g., HPLC-grade acetonitrile, Mobile Phase B) through a compatible solvent filter.

  • Degas the Mobile Phases:

    • Before use, degas both mobile phases using an appropriate method, such as sonication or helium sparging, to prevent bubble formation in the HPLC system.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). N-Methylazepane.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • MDPI. (2021, June 16). A Rapid HPLC Method for the Concurrent Determination of Several Antihypertensive Drugs from Binary and Ternary Formulations.

Sources

"degradation of 2-Methylazepane hydrochloride during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylazepane Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As a cyclic secondary amine salt, this compound possesses specific handling and storage requirements that are critical for experimental success and reproducibility. This document provides in-depth answers to common questions and robust troubleshooting protocols based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

The ideal storage conditions are critical for maintaining the purity and stability of this compound. We recommend storing the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) .[1] The area should be dry and well-ventilated, protected from direct sunlight and sources of heat or ignition.[2]

  • Expertise & Experience: The hydrochloride salt form is inherently more stable than the free amine base because the lone pair of electrons on the nitrogen atom is protonated, making it less susceptible to atmospheric oxidation.[3][4] However, even in this more stable form, degradation can occur. The combination of low temperature, darkness, and an inert atmosphere provides a multi-layered defense against the primary degradation pathways: hydrolysis, oxidation, and photolysis.[5]

Q2: Is this compound hygroscopic? What are the implications?

Yes, like many amine hydrochloride salts, this compound is expected to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[6] The consequences of moisture absorption are significant:

  • Initiation of Hydrolysis: Absorbed water can act as a solvent, facilitating hydrolytic degradation pathways, even if the compound is nominally a solid.[7][8]

  • Physical Changes: The powder may become clumpy, sticky, or even liquefy (deliquescence), making accurate weighing and handling difficult.

  • Accelerated Degradation: The presence of water can accelerate other degradation mechanisms, such as oxidation.

Therefore, it is imperative to minimize exposure to ambient air. Handling should ideally be performed in a glovebox or a controlled-humidity environment.

Q3: What are the visible signs of degradation?

While analytical techniques are required for definitive confirmation, visual inspection can provide early warnings of potential degradation. Key signs include:

  • Change in Appearance: The white, crystalline powder may develop a yellowish or brownish tint.

  • Clumping or Caking: This is a primary indicator of moisture absorption due to the compound's hygroscopic nature.[9]

  • Odor: While the hydrochloride salt is generally odorless, degradation may release volatile byproducts with a characteristic amine-like smell.[6]

If any of these signs are observed, it is crucial to re-analyze the material for purity before use.

Q4: What are the primary chemical degradation pathways I should be aware of?

The two most probable degradation pathways for a cyclic secondary amine hydrochloride are oxidation and hydrolysis (potentiated by hygroscopicity).

  • Oxidation: The secondary amine functionality, even when protonated, can be susceptible to oxidation by atmospheric oxygen.[10][11] This process can be accelerated by light and trace metal impurities.[5][12] The most common oxidation product would be the corresponding N-oxide.[13]

  • Hydrolysis: While the azepane ring itself is stable against hydrolysis, the presence of absorbed water can create an acidic microenvironment that may catalyze other reactions over long-term storage, especially at elevated temperatures.[5][14]

The diagram below illustrates the relationship between these primary degradation drivers.

cluster_storage Improper Storage Conditions cluster_mechanisms Primary Degradation Mechanisms Air Atmospheric Air (Oxygen & Moisture) Hygro Hygroscopicity (Water Absorption) Air->Hygro Ox Oxidation Air->Ox Light Light Exposure (UV/Visible) Photo Photolysis Light->Photo Heat Elevated Temperature Heat->Hygro Accelerates Heat->Ox Degradation Degradation of 2-Methylazepane HCl Hygro->Degradation Enables Hydrolysis Ox->Degradation Photo->Degradation

Caption: Primary drivers of 2-Methylazepane HCl degradation.

Troubleshooting Guide

Problem 1: My HPLC purity analysis shows a decrease in the main peak and the appearance of new, more polar impurities.

Root Cause Analysis: This is a classic sign of chemical degradation. The appearance of more polar impurities often points towards oxidation, as the introduction of oxygen-containing functional groups (like in an N-oxide) increases polarity.

Troubleshooting Protocol:

  • Confirm Storage Integrity: Immediately verify that the compound was stored under the recommended conditions (-20°C, inert atmosphere, protected from light). Any deviation is a likely cause.[1]

  • Characterize the Impurities (LC-MS Analysis):

    • Objective: To identify the degradation products and confirm the degradation pathway.

    • Method: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The high resolution of modern MS can provide the accurate mass of impurities, allowing for the determination of their elemental composition.[15]

    • Expected Results: Look for a peak with a mass corresponding to the parent compound +16 Da (M+16), which is a strong indicator of N-oxide formation.[13]

  • Perform a Forced Degradation Study:

    • Objective: To confirm the compound's susceptibility to specific stress conditions and to generate impurity standards for analytical method validation.[5][16]

    • Protocol: Expose small, separate samples of high-purity this compound to the following conditions as outlined by ICH guidelines:[5][17]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours. (Note: This will neutralize the HCl salt to the free base).

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (in a dry state).

      • Photolytic: Expose to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.[18]

    • Analysis: Analyze the stressed samples by HPLC and LC-MS. Compare the retention times and mass spectra of the generated degradants with the impurities observed in your stored sample.[19] This provides a definitive link between the storage failure and the degradation pathway.

Problem 2: The compound, which was a free-flowing powder, has become a sticky or clumpy solid.

Root Cause Analysis: This is a clear physical manifestation of hygroscopicity.[7][9] The compound has absorbed a significant amount of water from the atmosphere, leading to deliquescence. This compromises not only the physical handling but also the chemical integrity of the material.

Troubleshooting Protocol:

  • Immediate Isolation: Tightly seal the container and place it in a desiccator with a strong desiccant (e.g., phosphorus pentoxide) to prevent further moisture uptake.

  • Handling Procedure Adjustment: All future handling of this and new batches must be performed in a controlled environment.

    • Primary Recommendation: Use an inert atmosphere glovebox.

    • Alternative: Use a desiccator cabinet or a dry room with very low relative humidity. Minimize the time the container is open to the atmosphere.

  • Remediation (Use with Caution):

    • For material that is only slightly clumpy, it may be possible to dry it under high vacuum at a mild temperature (e.g., 30-40°C) for several hours.

    • Self-Validation: After drying, you MUST re-analyze the material by HPLC for purity and by Karl Fischer titration to quantify the residual water content. Do not assume the material is restored to its original quality without analytical confirmation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting issues with this compound.

cluster_observe Observation Type cluster_action Action & Analysis cluster_conclusion Conclusion & Resolution Start Problem Observed with 2-Methylazepane HCl Purity Decreased HPLC Purity / New Peaks Start->Purity Physical Clumping / Stickiness / Color Change Start->Physical LCMS Perform LC-MS Analysis (Look for M+16) Purity->LCMS Storage Verify Storage Conditions (Temp, Inert Gas, Light) Purity->Storage Handling Review & Improve Handling Procedures (e.g., Glovebox) Physical->Handling Physical->Storage Forced Conduct Forced Degradation Study LCMS->Forced Confirm Pathway Oxidation Root Cause: Oxidation Forced->Oxidation Hygro Root Cause: Hygroscopicity Handling->Hygro Discard Discard Material (If purity is compromised) Oxidation->Discard Qualify Qualify Material for Use (If purity is acceptable) Hygro->Qualify After Re-Drying & Re-Analysis Hygro->Discard

Caption: A logical workflow for troubleshooting degradation issues.

Data Summary Tables

Table 1: Storage Conditions and Potential Degradation

ParameterRecommended ConditionHigh-Risk ConditionLikely Degradation Pathway
Temperature -20°C[1]Ambient or ElevatedThermal Degradation, Accelerated Oxidation/Hydrolysis[5]
Atmosphere Inert Gas (Argon, N₂)Ambient AirOxidation[13]
Humidity Dry / DesiccatedHigh Relative HumidityHygroscopic Moisture Absorption, Hydrolysis[7]
Light Protected from Light (Amber Vial)Direct Sunlight / UVPhotolytic Degradation[5]

Table 2: Potential Degradation Products and Analytical Identification

Potential DegradantStructure ChangeMass ChangePrimary Analytical Technique
2-Methylazepane N-oxide Oxidation of ring nitrogen+16 DaLC-MS, HPLC (increased polarity)[13][15]
Hydrated Form Adsorption of water+18 Da (non-covalent)Karl Fischer Titration, TGA
Photolytic Products Varies (e.g., ring opening)VariesHPLC, LC-MS[5]

References

  • Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (n.d.). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6).
  • Stahl, S. S., et al. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC - NIH.
  • Unknown Author. (n.d.). Oxidation of Secondary and Primary Amines.
  • Stahl, S. S., et al. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society - ACS Publications.
  • MedchemExpress.com. (2026). Safety Data Sheet.
  • ResearchGate. (n.d.). Mechanism of secondary amine oxidation.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET.
  • Newman, A. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Unknown Author. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Keerthi K, et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. IJPPR.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ACP. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation.
  • DailyMed - NIH. (n.d.). PHENTERMINE HYDROCHLORIDE tablet.
  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?.
  • PubMed. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
  • IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review.
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • PubChemLite. (n.d.). This compound (C7H15N).
  • YouTube. (2022). Amine and HCl - salt formation reaction.
  • Reddit. (2023). Hydrochloride salt of amine.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines.
  • Quora. (2018). What is the reaction between hydrochloric and amine?.
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
  • IJCRT.org. (n.d.). METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM.
  • Unknown Author. (n.d.). Forced degradation and impurity profiling.
  • PubChem. (n.d.). 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • PubMed. (n.d.). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • PubChem - NIH. (n.d.). 2-Methylazepane | C7H15N | CID 238104.
  • Sunway Pharm Ltd. (n.d.). 2-Methylazepane - CAS:30796-90-8.
  • Chula Digital Collections. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impur.

Sources

"unexpected results in the biological screening of 2-Methylazepane hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Unexpected Results in Biological Screening

Welcome to the technical support center for 2-Methylazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are screening this compound and may encounter unexpected or inconsistent results. As a Senior Application Scientist, my goal is to provide you with a logical framework for troubleshooting, rooted in scientific principles and practical experience in high-throughput screening (HTS).

2-Methylazepane belongs to the azepane class of saturated cyclic amines, a privileged scaffold in medicinal chemistry found in numerous bioactive compounds.[1] While this structural class holds therapeutic promise, its physicochemical properties can sometimes lead to challenges in in vitro and in vivo assays. This guide will help you identify and address common sources of assay interference and off-target effects, ensuring the integrity and reliability of your screening data.

Troubleshooting Guide: From False Positives to Inconsistent Activity

This section addresses specific issues you might encounter during the biological screening of this compound. The question-and-answer format is designed to help you quickly identify potential causes and implement corrective measures.

Issue 1: High variability between replicate wells.

Q: My dose-response curves for this compound are inconsistent across multiple experiments. What could be the cause?

A: High variability is a common issue in HTS and can often be traced back to the physicochemical properties of the test compound or the assay conditions.[2] For a small molecule like this compound, two primary suspects are poor solubility and aggregation.

  • Poor Aqueous Solubility: At higher concentrations, the compound may be precipitating out of the assay buffer, leading to an inconsistent effective concentration in your wells.[3] This is particularly relevant for compounds initially dissolved in DMSO and then diluted into an aqueous buffer.[4]

  • Compound Aggregation: Some small molecules can form aggregates in solution, which can non-specifically inhibit enzymes or interfere with assay readouts.[5][6] This is a frequent cause of false positives in HTS campaigns.[7]

Experimental Validation:

To determine if solubility or aggregation is the root cause of your variability, a systematic approach is necessary. The following workflow can help you diagnose the issue.

G start High Variability Observed solubility Assess Kinetic Solubility start->solubility aggregation Perform Aggregation Assay start->aggregation precipitate Precipitate Observed? solubility->precipitate detergent Activity Reduced with Detergent? aggregation->detergent sol_issue Confirmed Solubility Issue precipitate->sol_issue Yes no_issue Investigate Other Sources (e.g., pipetting, edge effects) precipitate->no_issue No agg_issue Confirmed Aggregation Issue detergent->agg_issue Yes detergent->no_issue No optimize Optimize Assay Buffer/ Compound Concentration sol_issue->optimize agg_issue->optimize

Caption: Troubleshooting workflow for high variability.

Issue 2: Apparent activity in a biochemical assay, but no effect in a cell-based assay.

Q: this compound shows potent inhibition in my enzyme assay, but when I test it on cells, I see no activity. Why is there a discrepancy?

A: This is a classic challenge in drug discovery, often referred to as a "biochemical-to-cellular disconnect." Several factors could be at play:

  • Low Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux by Cellular Transporters: The compound may be actively pumped out of the cell by efflux pumps.

  • Cytotoxicity: At the concentrations tested, the compound might be toxic to the cells, masking any specific biological effect.[8]

  • Assay Artifact: The activity observed in the biochemical assay could be a false positive due to assay interference.[9]

Experimental Validation:

A multi-pronged approach is needed to dissect this issue.

G start Biochemical-Cellular Disconnect artifact Re-evaluate Biochemical Hit (Orthogonal Assay) start->artifact cytotoxicity Assess Cytotoxicity start->cytotoxicity permeability Evaluate Cell Permeability (e.g., PAMPA) start->permeability artifact_q Hit Confirmed? artifact->artifact_q toxic_q Compound is Toxic? cytotoxicity->toxic_q permeable_q Compound is Permeable? permeability->permeable_q artifact_q->cytotoxicity Yes false_positive Biochemical hit is likely a false positive artifact_q->false_positive No toxic_q->permeability No toxic_issue Reduce concentration or choose a different cell line toxic_q->toxic_issue Yes permeability_issue Low permeability is the issue. Consider structural modification. permeable_q->permeability_issue No efflux Consider efflux pump inhibition studies permeable_q->efflux Yes

Caption: Workflow for a biochemical-cellular disconnect.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: As a cyclic amine, this compound could potentially interact with a range of biological targets that have binding sites accommodating such motifs. These may include G-protein coupled receptors (GPCRs), ion channels, and certain enzymes.[10] Without specific screening data, any prediction of off-target effects is speculative. However, it is prudent to consider counter-screening against a panel of common off-target liabilities, such as adrenergic, dopaminergic, and serotonergic receptors, especially if the primary screen is related to the central nervous system.

Q2: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A2: While the structure of this compound does not immediately align with classic PAINS substructures, any compound can behave as a PAIN under certain assay conditions.[11] The most common mechanisms of PAINS are aggregation and reactivity.[9] The troubleshooting steps outlined in this guide, particularly the aggregation assays, are designed to identify such behavior.

Q3: How should I prepare my stock solutions of this compound to minimize solubility issues?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous assay buffers, it is crucial to ensure that the final DMSO concentration is kept low (typically <1%) and consistent across all wells.[4] Always visually inspect your diluted solutions for any signs of precipitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This protocol provides a high-throughput method to assess the kinetic solubility of this compound.[3][12]

Materials:

  • This compound

  • 100% DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • 384-well microplate

  • Nephelometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 384-well plate, add 1 µL of the DMSO stock solution to a well containing 99 µL of assay buffer to achieve a 100 µM solution.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for 1 hour.

  • Measure light scattering using a nephelometer.

  • An increase in light scattering compared to buffer-only controls indicates precipitation.

Parameter Value
Stock Concentration10 mM in 100% DMSO
Final Concentration Range0.1 - 100 µM
Final DMSO Concentration1%
Incubation Time1 hour
Protocol 2: Compound Aggregation Assay

This assay helps determine if this compound is acting as a non-stoichiometric inhibitor through aggregation.[13]

Materials:

  • This compound

  • Assay components (enzyme, substrate, etc.)

  • Assay buffer

  • Triton X-100

  • Plate reader

Procedure:

  • Perform a standard dose-response experiment for this compound in your biochemical assay.

  • Run a parallel dose-response experiment under identical conditions, but with the addition of 0.01% Triton X-100 to the assay buffer.

  • Compare the IC50 values from both experiments.

  • A significant rightward shift in the IC50 value in the presence of Triton X-100 suggests that the compound is acting as an aggregator.

Condition IC50 (Hypothetical)
Standard Assay Buffer5 µM
Assay Buffer + 0.01% Triton X-100>50 µM

References

  • Glicksman, M. A. (2012). Hit-to-Lead: Hit Validation and Assessment. In Assay Guidance Manual.
  • NIH. (2023). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
  • NIH. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • Cheng, T., et al. (2012). DRUG TARGET PREDICTIONS BASED ON HETEROGENEOUS GRAPH INFERENCE. Pacific Symposium on Biocomputing, 55-66.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • NIH. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2137-2153.
  • Keiser, M. J., et al. (2007). Relating Protein Pharmacology by Ligand Chemistry.
  • Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • PubChem. (n.d.). 1-Methylazepane;hydrochloride.
  • Boland, M. J., et al. (2016). Techniques for Identifying Heterophile Antibody Interference Are Assay Specific: Study of Seven Analytes on Two Automated Immunoassay Analyzers.
  • Allen, K. E., et al. (2017). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 9(1), 1-22.
  • ChemRxiv. (2024). A precise comparison of molecular target prediction methods.
  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography.
  • Eppendorf & Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Baell, J., & Walters, M. A. (2014). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. Journal of Medicinal Chemistry, 57(7), 2730-2742.
  • Zhang, P., et al. (2021). Drug target inference by mining transcriptional data using a novel graph convolutional network framework.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Annual Review of Pharmacology and Toxicology, 40, 427-451.
  • Clinical Laboratory International. (n.d.). Interference in thyroid function tests – problems and solutions.
  • MDPI. (2021). Facile and Green Synthesis of Saturated Cyclic Amines.
  • National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Bitesize Bio. (2023). Troubleshooting a Faulty ELISA.
  • Coma, S., et al. (2009). Process Validation and Screen Reproducibility in High-Throughput Screening. Journal of Biomolecular Screening, 14(7), 844-855.
  • INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • MDPI. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media.
  • PubMed. (2013). Heterocyclic Amines: Chemistry and Health.
  • ChemRxiv. (2022). Epigenetic Target Prediction with Accurate Machine Learning Models.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
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Technical Support Center: Interpreting Complex NMR Spectra of 2-Methylazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analysis of 2-Methylazepane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the seven-membered azepane ring system in their NMR spectra. The inherent conformational flexibility, potential for multiple stereoisomers, and resulting signal complexity can make spectral interpretation a formidable task.

This document is structured to provide direct answers to common problems and detailed troubleshooting workflows for more complex scenarios. We will move from foundational questions to advanced experimental and computational strategies, providing the causal insights behind each recommendation to ensure robust and reliable structural elucidation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the NMR analysis of 2-Methylazepane derivatives.

Q1: Why do the proton signals for my 2-Methylazepane derivative look so broad and poorly resolved at room temperature?

A: This is a classic hallmark of dynamic processes occurring on the NMR timescale. The seven-membered azepane ring is highly flexible and can exist in multiple conformations (e.g., chair, boat, twist-boat). At room temperature, the rate of interconversion between these conformations is often in the intermediate exchange regime relative to the NMR frequency. This means a given proton exists in several magnetic environments, and the spectrometer "sees" an average, resulting in broad, unresolved signals. A common solution is to perform Variable Temperature (VT) NMR experiments.[1]

Q2: What are the typical ¹H and ¹³C chemical shift ranges I should expect for the core 2-Methylazepane scaffold?

A: While the exact chemical shifts are highly dependent on the nature and position of other substituents, some general ranges can be expected. The presence of the nitrogen atom significantly influences the chemical shifts of adjacent protons and carbons. The table below provides a general guide.

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
C2-H 2.5 - 3.555 - 65Highly dependent on N-substituent. Often a complex multiplet.
C2-CH₃ 0.9 - 1.315 - 25Typically a doublet, coupled to C2-H.
C3-H₂ 1.4 - 1.925 - 35Often shows complex splitting and overlap.
C4-H₂ 1.3 - 1.820 - 30Generally the most upfield ring protons.
C5-H₂ 1.3 - 1.820 - 30Similar to C4 protons.
C6-H₂ 1.4 - 1.925 - 35Similar to C3 protons.
C7-H₂ 2.4 - 3.245 - 55Adjacent to nitrogen, shifted downfield.

Note: These are approximate ranges and can vary significantly based on solvent, concentration, and substitution patterns.

Q3: I'm struggling with initial signal assignment. Where should I start?

A: A systematic, multi-technique approach is essential. Never rely on a 1D ¹H spectrum alone. The recommended workflow is to acquire a set of 1D and 2D spectra to build the structure piece by piece. Start with simple 1D ¹H and ¹³C spectra, then use 2D experiments like COSY and HSQC to establish direct connections.[2][3]

Q4: I have synthesized a pair of diastereomers. How can NMR help me determine the relative stereochemistry at the C2 position?

A: The key is to look for through-space correlations, which are revealed by a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. For example, if the C2-methyl group is in an axial-like position, it will be spatially close to the axial-like protons at C4 and C6, resulting in NOE cross-peaks. An equatorial-like methyl group would show different NOE patterns, likely to the C3 and C7 protons. This allows you to build a 3D model of the molecule's preferred conformation and assign the relative stereochemistry.[2][4]

Troubleshooting Guides: From Signal Overlap to Structural Ambiguity

This section provides detailed, step-by-step guides for overcoming specific experimental challenges.

Problem 1: Severe Signal Overlap in the Aliphatic Region (1.5 - 3.5 ppm)

Symptoms: Your ¹H NMR spectrum shows a complex, unresolved "hump" where you expect to see distinct multiplets for the ring protons, making it impossible to extract coupling constants or make assignments.

Causality: The conformational flexibility of the azepane ring often leads to multiple protons having very similar average chemical shifts, causing their signals to overlap extensively.

Troubleshooting Workflow: The solution is to add a second dimension (¹³C chemical shifts) to spread the signals out. A Heteronuclear Single Quantum Coherence (HSQC) experiment is the most powerful tool for this.[5][6]

Experimental Protocol:

  • Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Run ¹H-¹H COSY: This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). This will help trace the proton connectivity around the ring, even if the signals are overlapped.[5]

  • Run ¹H-¹³C HSQC: This is the critical step. The HSQC spectrum correlates each proton signal with the carbon it is directly attached to. Since ¹³C chemical shifts are generally well-dispersed, protons that overlap in the ¹H dimension can be resolved by their different ¹³C shifts in the second dimension.

  • Run ¹H-¹³C HMBC: To confirm assignments and piece together the full carbon skeleton, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is used. It shows correlations between protons and carbons that are 2 or 3 bonds away.[4][5][7]

Logical Workflow for Resolving Signal Overlap

G A Start: Complex 1D ¹H Spectrum B Acquire ¹H-¹H COSY A->B D Acquire ¹H-¹³C HSQC A->D C Identify Spin Systems (Coupled Protons) B->C F Assign ¹H-¹³C Pairs C->F E Resolve Overlapping Protons via ¹³C Dimension D->E E->F G Acquire ¹H-¹³C HMBC F->G H Confirm Assignments via 2- & 3-Bond Correlations G->H I Result: Fully Assigned Spins H->I

Caption: Workflow for resolving overlapped NMR signals.

Problem 2: Distinguishing Diastereomers and Determining Relative Stereochemistry

Symptoms: You have synthesized a mixture of diastereomers, or a single diastereomer, and need to confirm the relative orientation of substituents (e.g., cis vs. trans at the 2- and another substituted position). 1D spectra are nearly identical.

Causality: Diastereomers have different 3D arrangements of atoms. This leads to subtle but measurable differences in through-space distances between specific protons, which can be detected by NOESY/ROESY experiments.

Protocol: Stereochemical Analysis using NOESY

  • Optimize Acquisition: Acquire a high-quality, phase-sensitive 2D NOESY spectrum. Ensure a sufficient number of scans for good signal-to-noise. The mixing time is a crucial parameter; a typical starting point for a molecule of this size is 500-800 ms.

  • Identify Key Protons: Focus on the protons whose relative stereochemistry you want to determine. For a 2-Methylazepane derivative, these are often the C2-H, the C2-CH₃, and protons on other stereocenters.

  • Analyze Cross-Peaks: Look for cross-peaks that connect these key protons. A cross-peak between two protons indicates they are close in space (typically < 5 Å).

  • Build a 3D Model: Correlate the observed NOEs with a 3D model of the possible diastereomers in their lowest energy conformations. For example:

    • Scenario A (cis isomer): If the C2-methyl group and a substituent at C5 are on the same face of the ring's average plane, you would expect to see an NOE between the C2-methyl protons and the C5-proton.

    • Scenario B (trans isomer): If they are on opposite faces, this NOE would be absent. Instead, you might see an NOE from the C2-methyl to other ring protons.

Visualizing NOE for Stereochemistry

G cluster_0 Cis Isomer cluster_1 Trans Isomer Cis_Me C2-CH₃ Cis_H5 C5-H Cis_Me->Cis_H5 NOE Cis_H2 C2-H Trans_Me C2-CH₃ Trans_H2 C2-H Trans_Me->Trans_H2 NOE Trans_H5 C5-H

Caption: Key NOE correlations for hypothetical diastereomers.

Problem 3: Structural Assignment is Ambiguous or Contradicts Other Data

Symptoms: Even after a full suite of 2D NMR experiments, the assignments are not definitive, or the proposed structure seems inconsistent. This can happen when distinguishing between complex constitutional isomers or strained ring systems.

Causality: Experimental NMR data can sometimes be insufficient to differentiate between two very similar, plausible structures. In these cases, theoretical calculations can provide the deciding evidence.

Advanced Solution: Computational NMR Prediction

Quantum mechanical calculation of NMR parameters has become a powerful tool for structure verification and revision.[8][9] The general principle is to calculate the expected NMR chemical shifts for all possible candidate structures and compare them to the experimental data.

Workflow for Computational Verification:

  • Generate 3D Structures: For each candidate isomer (e.g., Isomer A, Isomer B), generate a low-energy 3D conformation using molecular mechanics or semi-empirical methods.

  • DFT Geometry Optimization: Perform a higher-level geometry optimization on the candidate structures using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

  • NMR Shielding Calculation: Using the optimized geometries, calculate the NMR isotropic shielding constants. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this.[10]

  • Calculate Chemical Shifts: Convert the calculated shielding constants (σ) to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS), using the equation: δ_calc = σ_TMS - σ_calc.

  • Compare with Experiment: Compare the list of calculated ¹³C and ¹H chemical shifts for each isomer with your experimental values. The correct structure will almost always show a significantly better correlation (e.g., lower mean absolute error) than incorrect structures.[11]

This method is particularly powerful for ¹³C NMR, where shifts are more sensitive to subtle geometric changes.[8]

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. RSC Publishing.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation.
  • Rychnovsky, S. D. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. PubMed.
  • ResearchGate. (2010). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
  • Donohue, A. C., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. ACS Publications.
  • Leigh, D. A., et al. (2022). The End of the Beginning of Mechanical Stereochemistry. PMC - NIH.
  • ResearchGate. (n.d.). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters.
  • Wang, D., et al. (2024). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Slanina, Z., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. ACS Publications.
  • Pérez, M. A., et al. (2009). Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions. PubMed.
  • Liu, Y., et al. (2021). Mechanistic analysis of the stereodivergent nitroalkane cyclopropanation catalyzed by nonheme iron enzymes. PMC - NIH.
  • MDPI. (n.d.). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds.
  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. RSC Publishing.
  • ResearchGate. (n.d.). NMR Prediction with Computational Chemistry | Request PDF.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). 2-methylpentane low high resolution H-1 proton nmr spectrum.
  • ResearchGate. (n.d.). Fig. S2: Conformational analysis of 2r isomers.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry.
  • PMC - NIH. (n.d.). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry.
  • MDPI. (2023). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift.
  • MDPI. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • Carbonyl-Enamine a New Mode for Azepine Ring Closure. (n.d.).
  • NMR Prediction Tool. (n.d.). Simulate and predict NMR spectra.
  • Bibliomed. (n.d.). Asian Journal of Medical Research & Health Sciences.
  • PubMed. (n.d.). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors.
  • eScholarship.org. (n.d.). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs.
  • Organic Chemistry Frontiers. (n.d.). The synthesis of seven- and eight-membered rings by radical strategies. RSC Publishing.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • ResearchGate. (n.d.). Methylene (CH 2 ) selective 1 H, 13 C DEPT-HSQC NMR spectrum.
  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • Azepines. (n.d.).
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. John Wiley & Sons, Ltd.
  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Encyclopedia.pub. (2022). Configuration Determinations of Flexible Marine Natural Products.
  • MDPI. (n.d.). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes.
  • ResearchGate. (n.d.). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants.
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Technical Support Center: Scale-Up of 2-Methylazepane Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-Methylazepane Hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges encountered during the transition from laboratory-scale experiments to pilot and commercial-scale production.

Process Overview: Synthetic Pathway to 2-Methylazepane HCl

The production of this compound is a multi-step synthesis that requires careful control over reaction conditions and purification procedures. Each stage presents unique scale-up challenges that can impact yield, purity, and process safety. Below is a typical synthetic route.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Lactam Reduction cluster_3 Step 4: Salt Formation A 2-Methylcyclohexanone B 2-Methylcyclohexanone Oxime A->B Hydroxylamine HCl C 7-Methyl-azepan-2-one (Lactam) B->C Acid Catalyst (e.g., H₂SO₄, PPA) D 2-Methylazepane (Free Base) C->D Hydrogenation (H₂/Catalyst) or Chemical Reduction E This compound D->E HCl (gas or solution)

Caption: Synthetic workflow for this compound production.

Section 1: Troubleshooting the Beckmann Rearrangement

The Beckmann rearrangement of 2-methylcyclohexanone oxime to 7-methyl-azepan-2-one is often the most critical and challenging step during scale-up. The reaction is famously exothermic and sensitive to reaction conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: We are experiencing a significant drop in yield for the Beckmann rearrangement upon scaling from 100g to 5kg. What is the primary cause?

A1: The most common cause for yield loss during the scale-up of a Beckmann rearrangement is inadequate thermal management. This reaction is highly exothermic, and as the scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation far less efficient.[1] This can lead to temperature spikes, which promote side reactions like Beckmann fragmentation or polymerization, resulting in a complex mixture and reduced yield of the desired lactam.[2]

Q2: What are the recommended strategies for controlling the exotherm in a multi-kilogram scale Beckmann rearrangement?

A2: Effective thermal control is paramount. A multi-faceted approach is necessary:

  • Slow, Controlled Addition: The oxime should be added portion-wise or as a solution to the acid catalyst at a controlled rate.[1] This allows the reactor's cooling system to manage the heat generated.

  • Reverse Addition: In some cases, adding the acid to a slurry of the oxime in a suitable solvent can help moderate the initial exotherm.

  • Efficient Cooling: Ensure your reactor has a sufficiently powerful cooling jacket and that the heat transfer fluid is at the lowest practical temperature before starting the addition.

  • Dilution: Running the reaction at a lower concentration by using a non-reactive co-solvent can increase the total thermal mass, helping to absorb the heat of reaction. However, this may increase cycle time and solvent recovery costs.

StrategyAdvantagesDisadvantagesScale-Up Consideration
Portion-wise Addition Simple to implement; good control over reaction rate.Can lead to localized "hot spots" if mixing is poor.Ensure robust agitation to disperse reactant and heat quickly.
Sub-surface Addition Minimizes fuming and improves reactant dispersion.Requires specialized addition funnel/tube.Highly recommended for large reactors to prevent accumulation of unreacted material on the surface.
Use of Co-solvent Better heat absorption; can improve solubility.Increases reactor volume; adds solvent recovery step.Select a solvent that is inert to strong acids and easy to remove (e.g., toluene, sulfolane).

Q3: Besides the desired lactam, we are isolating a significant amount of a lower molecular weight nitrile. What is this byproduct and how can it be minimized?

A3: You are likely observing Beckmann fragmentation. This is a common side reaction that competes with the rearrangement, especially if the group alpha to the oxime can form a stable carbocation.[2] The fragmentation pathway breaks the C-C bond, leading to a nitrile and a carbocation intermediate. To minimize this, ensure that your reaction temperature is kept as low as possible while still allowing the rearrangement to proceed at a reasonable rate. Additionally, the choice of acid catalyst can influence the outcome; polyphosphoric acid (PPA) or milder Lewis acids may sometimes favor the rearrangement over fragmentation compared to concentrated sulfuric acid.

Troubleshooting Guide: Beckmann Rearrangement
SymptomPossible Cause(s)Recommended Actions & Explanations
Reaction stalls; incomplete conversion. 1. Insufficient acid catalyst. 2. Reaction temperature is too low.1. Ensure the molar ratio of acid to oxime is correct. The acid acts as both a catalyst and a solvent/dehydrating agent. 2. Gradually increase the temperature by 5-10°C and monitor by TLC or HPLC. Some activation energy is required to initiate the rearrangement.[1]
Formation of dark tar or polymer. 1. Uncontrolled exotherm. 2. Acid concentration too high. 3. Prolonged reaction time at elevated temperature.1. Improve cooling and slow the addition rate. An uncontrolled temperature spike is the most frequent cause of polymerization. 2. Consider using a slightly less concentrated acid or a different catalytic system. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
Difficult work-up; emulsion formation during neutralization. 1. Rapid quenching of a large volume of concentrated acid.1. Quench the reaction mixture slowly by pouring it onto a large amount of crushed ice with vigorous stirring. 2. Alternatively, perform a "reverse quench" by slowly adding the cold neutralizing base (e.g., aqueous NaOH or NH₄OH) to the chilled reaction mixture. This requires a highly efficient cooling system.
Section 2: Challenges in Lactam Reduction

The reduction of the 7-methyl-azepan-2-one to 2-Methylazepane is typically achieved via catalytic hydrogenation or with chemical reducing agents. Scale-up introduces challenges related to equipment, catalyst handling, and safety.

Frequently Asked Questions (FAQs)

Q4: Our catalytic hydrogenation is slow and sometimes stops before completion. What are potential causes of catalyst deactivation?

A4: Catalyst poisoning is a primary concern in large-scale hydrogenations. Several factors can lead to deactivation:

  • Substrate Impurities: The lactam feed must be of high purity. Residual sulfur compounds or other coordination-prone impurities from previous steps can irreversibly poison noble metal catalysts (e.g., Pd, Pt, Ru).

  • Amine Inhibition: The product, 2-Methylazepane, is a secondary amine which can sometimes inhibit the catalyst's activity, slowing the reaction as product concentration increases.[3]

  • Water Content: While not always a poison, excessive water can affect catalyst activity and the reaction kinetics.

  • Leaching: Improperly supported catalysts may leach metal into the solution, reducing the effective catalyst concentration.

Q5: For a 10kg scale, is high-pressure catalytic hydrogenation or a chemical reducing agent like LiAlH₄ more practical?

A5: For a 10kg scale, catalytic hydrogenation is almost always the preferred industrial method. While chemical hydrides like LiAlH₄ are effective in the lab, their scale-up poses significant safety risks (pyrophoric nature, violent reaction with water) and generates large amounts of hazardous waste, making work-up and disposal difficult and expensive.

Reduction MethodAdvantagesDisadvantagesScale-Up Recommendation
Catalytic Hydrogenation High atom economy; low waste; catalyst can be recycled; safer process.Requires specialized high-pressure reactor; potential for catalyst poisoning.Recommended. The capital investment in equipment is justified by the safety, efficiency, and environmental benefits on a large scale.[3]
Chemical Hydrides (e.g., LiAlH₄) Fast reaction; effective for many functional groups.Extremely hazardous; poor atom economy; difficult and dangerous work-up; high cost.Not Recommended. Reserved for small-scale, high-value applications where hydrogenation is not feasible.
Section 3: Purification, Salt Formation, and Stability

The final steps of isolating the free base and converting it to the stable hydrochloride salt are critical for achieving the required purity and solid-state properties for a pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q6: What is the most robust method for forming this compound at scale while controlling crystallinity?

A6: The addition of gaseous hydrogen chloride to a solution of the 2-Methylazepane free base in a suitable non-polar solvent (e.g., isopropanol, ethyl acetate, or MTBE) is a highly effective and common industrial method.[4] This approach avoids introducing water, which is critical for a moisture-sensitive product. To control crystallinity:

  • Solvent Selection: The choice of solvent dictates the solubility of the salt and thus the rate of precipitation.

  • Temperature Control: Crystallization should be performed at a controlled temperature. A slow cooling profile often yields larger, more easily filtered crystals.

  • Seeding: Introducing a small quantity of pure, crystalline product (seed crystals) at the point of supersaturation can ensure the desired crystal form (polymorph) is obtained consistently.

G A Dissolve 2-Methylazepane (Free Base) in Solvent (e.g., Isopropanol) B Filter to Remove Particulates A->B C Cool to Target Crystallization Temp B->C D Slowly Add HCl (Gas or Solution) C->D E Add Seed Crystals (Optional but Recommended) D->E F Age Slurry at Controlled Temperature E->F G Filter Product F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I

Sources

Technical Support Center: Optimizing Crystallization of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the crystallization of 2-Methylazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity, crystalline material. As a seven-membered nitrogen heterocycle, the azepane scaffold is a privileged structure in medicinal chemistry, making robust purification protocols essential.[1] This document moves beyond simple protocols to explain the scientific principles behind each step, empowering you to make informed decisions during your crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the crystallization of amine hydrochloride salts like this compound.

Getting Started & Core Concepts

Q1: What makes the crystallization of a hydrochloride salt unique?

A1: The crystallization of hydrochloride salts is governed by the strong ionic forces within the crystal lattice, which are absent in the free base.[2] This often leads to higher melting points and different solubility profiles. The protonated amine and the chloride counter-ion form a stable, ordered arrangement that can be easier to crystallize than the free amine, aiding in impurity rejection.[2] However, the high polarity can also lead to strong solvent interactions and a higher propensity for hygroscopicity, which must be managed.

Q2: How do I select an initial solvent system for this compound?

A2: Solvent selection is the most critical step in developing a crystallization process.[3][4][5] The ideal solvent should exhibit high solubility for this compound at elevated temperatures but low solubility at room or sub-ambient temperatures.[6]

  • For Cooling Crystallization: Start with polar protic solvents where amine hydrochlorides often show good temperature-dependent solubility. Alcohols like isopropanol (IPA) or ethanol are excellent starting points.[7][8]

  • For Anti-Solvent Crystallization: If the compound is highly soluble in a solvent even at low temperatures, an anti-solvent is required.[5] The anti-solvent must be miscible with the primary solvent but should not dissolve the compound. A common system for amine hydrochlorides is dissolving the salt in a minimal amount of a polar solvent (like ethanol) and adding a less polar anti-solvent (like acetone or diethyl ether) to induce precipitation.[9][10]

A summary of potential solvent systems is provided in the table below.

Primary Solvent (for dissolution) Anti-Solvent (for precipitation) Typical Method Comments
Isopropanol (IPA)Not always neededCooling CrystallizationOften a good first choice for hydrochloride salts due to a steep solubility curve.[7]
EthanolAcetone, Diethyl Ether, or HeptaneAnti-Solvent CrystallizationEthanol is a strong solvent for HCl salts; a significant volume of anti-solvent may be needed.[10]
MethanolToluene or Dichloromethane (DCM)Anti-Solvent CrystallizationUse with caution due to toxicity and potential for solvate formation.
WaterAcetone or Isopropanol (IPA)Anti-Solvent CrystallizationEnsure anhydrous conditions if a non-hydrated form is desired, as water can affect solubility and precipitation.[11]
Troubleshooting Common Crystallization Problems

Q3: My compound is "oiling out" and not forming crystals. What is happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, forming liquid droplets instead of solid crystals.[12] This is often due to excessively high supersaturation or the presence of impurities that depress the melting point.

Causality & Solutions:

  • Supersaturation is too high: The solution is being cooled too rapidly, or too much anti-solvent is added at once.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount (1-5% by volume) of the primary solvent to reduce the supersaturation level.[12] Allow the solution to cool much more slowly. For anti-solvent addition, add the anti-solvent dropwise at a slower rate, potentially at a slightly elevated temperature.[13]

  • Insoluble Impurities: Impurities can act as a nucleus for oiling out.

    • Solution: If you observe insoluble matter in the hot solution, perform a hot gravity filtration before allowing the solution to cool.[10]

  • Solvent Choice: The boiling point of your solvent may be too high, exceeding the compound's melting point in that system.

    • Solution: Switch to a lower-boiling point solvent system.

Q4: I have a very low yield. How can I improve it?

A4: A low yield (<75%) typically points to excessive compound loss in the mother liquor.[12]

Causality & Solutions:

  • Too Much Solvent: Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your compound dissolved even after cooling.[12]

    • Solution: Before filtering, check for completeness of crystallization. You can gently scratch the inside of the flask with a glass rod to induce further nucleation. If the mother liquor is still rich with the product, you can reduce the solvent volume by evaporation or place it in a colder bath (e.g., freezer) to force more material out of solution.[10]

  • Premature Crystallization: If crystals form during a hot filtration step, significant product loss will occur.

    • Solution: Use an excess of solvent before hot filtration and pre-warm the funnel and filter paper to prevent crystallization on the apparatus.[14] Boil off the excess solvent after filtration before the final cooling step.[14]

  • Inappropriate Solvent System: The solubility of the compound at low temperature is still too high.

    • Solution: Re-evaluate your solvent system. A different anti-solvent might be more effective at reducing solubility.

Q5: The solid "crashes out" immediately as a fine powder. How do I get larger crystals?

A5: Rapid precipitation, or "crashing out," is caused by a sudden, high level of supersaturation. This leads to rapid nucleation and very little time for organized crystal growth, trapping impurities within the fine powder.[12] An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes.[12]

Causality & Solutions:

  • Rapid Cooling: Cooling the flask too quickly (e.g., by placing it directly in an ice bath) is a common cause.

    • Solution: Allow the solution to cool slowly and undisturbed on a benchtop.[15] Insulating the flask can slow the cooling rate further. Once it has reached room temperature, then transfer it to an ice bath for maximum yield.

  • Anti-Solvent Added Too Quickly: Dumping in the anti-solvent creates localized areas of extremely high supersaturation.

    • Solution: Add the anti-solvent dropwise with steady stirring.[16] Consider adding it at a slightly warmer temperature to maintain solubility longer before cooling.

Q6: I suspect I am getting different polymorphs. How can I control this?

A6: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in drug development.[17][18] Different polymorphs can have different stabilities, solubilities, and melting points.[19] Crystallization conditions directly influence which polymorph is obtained.

Causality & Solutions:

  • Solvent System: The solvent can influence which polymorph nucleates. Some solvents may stabilize a metastable form.[3][20]

    • Solution: Systematically screen different solvents (e.g., alcohols, ketones, esters) and solvent/anti-solvent combinations. Characterize the resulting solid by techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[21][22]

  • Cooling Rate & Supersaturation: The rate at which supersaturation is achieved can determine the kinetic versus thermodynamic product.[23][24]

    • Solution: A slow cooling rate generally favors the most thermodynamically stable polymorph. Rapid cooling or fast anti-solvent addition can trap a metastable (kinetic) polymorph.[16] Experiment with different cooling profiles to target the desired form.

Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)

This method is ideal when the compound has a significant positive temperature-solubility coefficient in the chosen solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol and heat the mixture to reflux with stirring.

  • Achieve Saturation: Continue adding small portions of hot isopropanol until the solid is just fully dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of solvent (~5-10%) and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source. Cover it and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

  • Maturation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is used when the compound is too soluble for cooling crystallization.[25][26][27]

G

  • Dissolution: Dissolve the crude this compound in the minimum amount of a suitable primary solvent (e.g., ethanol) in an Erlenmeyer flask at room temperature. Gentle warming can be used if necessary.

  • Anti-Solvent Addition: While stirring the solution vigorously, add the anti-solvent (e.g., acetone) dropwise from a dropping funnel.[16] The solution will become cloudy as the product begins to precipitate. The rate of addition is critical; a slower rate promotes larger crystal growth.[13]

  • Maturation: After the anti-solvent addition is complete, allow the resulting slurry to stir for a period (e.g., 30-60 minutes) to ensure complete crystallization and allow for any potential polymorphic transformations to the stable form.[16]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a small amount of the anti-solvent to remove soluble impurities.

  • Drying: Dry the purified product under vacuum.

Troubleshooting Decision Workflow

When encountering issues, a systematic approach is crucial. The following diagram outlines a logical path for troubleshooting common crystallization failures.

G

References
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Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 2-Methylazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in bioanalysis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical data.

Introduction to Matrix Effects in the Analysis of this compound

This compound is a small, polar, and basic molecule. When analyzing such compounds in complex biological matrices like plasma, serum, or urine using LC-MS/MS, co-eluting endogenous components can significantly interfere with the ionization process of the analyte. This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the quantification.[1][2] This guide provides a systematic approach to identifying, troubleshooting, and mitigating these matrix effects.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound, with a focus on problems arising from matrix effects.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing or fronting. What are the likely causes and how can I fix it?

A: Poor peak shape for a polar, basic compound like this compound is often multifactorial, stemming from both chromatographic issues and matrix interferences.

Possible Causes & Solutions:

  • Secondary Interactions with the Column: Residual silanols on silica-based C18 columns can interact with the basic amine group of your analyte, leading to peak tailing.

    • Solution:

      • Use a Low-pH Mobile Phase: A mobile phase with an acidic modifier (e.g., 0.1% formic acid) will protonate the silanols and your analyte, minimizing secondary interactions through ionic repulsion.

      • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivities and reduced silanol activity.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Matrix Component Co-elution: Co-eluting matrix components can interfere with the interaction of your analyte with the stationary phase.

    • Solution:

      • Improve Sample Preparation: Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of a simple protein precipitation.[3][4]

      • Optimize Chromatography: Adjust the gradient to better separate the analyte from the interfering matrix components.

Issue 2: Inconsistent or Low Analyte Response (Ion Suppression)

Q: I am observing a significant drop in the signal intensity for this compound in my matrix samples compared to my standards in a clean solvent. What is causing this ion suppression and how can I address it?

A: This is a classic sign of ion suppression, where co-eluting matrix components compete with your analyte for ionization in the MS source.[1][2] Phospholipids are common culprits in plasma samples.

Possible Causes & Solutions:

  • Co-eluting Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI).[5]

    • Solution:

      • Phospholipid Removal Plates: Utilize specialized sample preparation plates designed to remove phospholipids.[3]

      • Liquid-Liquid Extraction (LLE): An optimized LLE protocol can effectively separate your polar analyte from non-polar phospholipids.

      • Chromatographic Separation: Use a longer gradient or a column with different selectivity to separate your analyte from the phospholipid elution zone.

  • High Salt Concentration: Salts from buffers or the biological matrix can reduce ionization efficiency.

    • Solution:

      • SPE: A well-designed SPE method will include a wash step to remove salts.

      • Sample Dilution: Diluting the sample can reduce the salt concentration, but may compromise sensitivity.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

Issue 3: High Variability in Results Between Samples

Q: My quality control (QC) samples are showing high variability (%CV > 15%). Could this be due to matrix effects?

A: Yes, high variability is a common consequence of inconsistent matrix effects between different sample lots or even within the same batch.

Possible Causes & Solutions:

  • Differential Matrix Effects: The composition of the biological matrix can vary from subject to subject, leading to different degrees of ion suppression or enhancement.

    • Solution:

      • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to mimic the matrix effect.

      • Use of a SIL-IS: As mentioned before, a SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.

  • Inconsistent Sample Preparation: Variability in your sample preparation process can lead to inconsistent removal of matrix components.

    • Solution:

      • Automate Sample Preparation: If possible, use an automated liquid handler to improve the consistency of your sample preparation.

      • Thorough Method Validation: Ensure your sample preparation method is robust and reproducible during method validation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I qualitatively assess if matrix effects are present in my assay?

A1: The post-column infusion technique is a powerful tool for this. A solution of this compound is continuously infused into the LC flow path after the analytical column. A blank matrix extract is then injected. Any dips or peaks in the baseline signal of your analyte indicate regions of ion suppression or enhancement, respectively.

Q2: What is the best sample preparation technique to minimize matrix effects for this compound?

A2: For a small, polar, basic compound, a mixed-mode cation exchange solid-phase extraction (SPE) is often a highly effective strategy. This approach allows you to retain the basic analyte while washing away neutral and acidic interferences, as well as phospholipids.[4] Liquid-liquid extraction can also be effective if optimized correctly. Protein precipitation is the simplest but least clean method and is more likely to result in significant matrix effects.[3][6]

Q3: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A3: It is highly recommended to use a SIL-IS for any quantitative bioanalytical method intended for regulatory submission. A SIL-IS is the most reliable way to compensate for matrix effects and other sources of variability in the analytical workflow.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Dilution can be a simple and effective way to reduce matrix effects, but it also reduces the concentration of your analyte.[3] This approach is only feasible if your assay has sufficient sensitivity to still detect and quantify the analyte at the lower concentration.

Q5: What are the typical MS/MS transitions for this compound?

A5: While specific transitions should be optimized in your laboratory, for a compound with a molecular weight of approximately 113.2 g/mol for the free base, you would typically monitor the transition from the protonated parent ion [M+H]+ to a characteristic product ion. A plausible fragmentation would involve the loss of a neutral fragment from the cyclic structure. For example, you might observe a transition like m/z 114.2 -> 71.1, corresponding to the loss of a C3H7 fragment. It is crucial to perform a product ion scan to identify the most intense and specific transitions.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Post-Column Infusion Experiment to Identify Matrix Effects

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • This compound standard solution (e.g., 100 ng/mL in mobile phase A)

  • Blank plasma extract (prepared using your current sample preparation method)

Procedure:

  • Set up the LC-MS/MS system with your analytical column and mobile phases.

  • Connect the outlet of the analytical column to one inlet of the tee-piece.

  • Connect the syringe pump containing the this compound solution to the second inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the MS ion source.

  • Begin the LC gradient and start the syringe pump at a low flow rate (e.g., 10 µL/min).

  • Monitor the MRM transition for this compound and establish a stable baseline.

  • Inject the blank plasma extract.

  • Observe the baseline for any deviations. Dips indicate ion suppression, while peaks indicate ion enhancement.

Diagram of Post-Column Infusion Setup

Caption: Workflow for post-column infusion to detect matrix effects.

Protocol 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)

Objective: To effectively clean up plasma samples and minimize matrix effects for the analysis of this compound.

Materials:

  • Mixed-mode cation exchange SPE cartridges or 96-well plate

  • SPE vacuum manifold or positive pressure processor

  • 2% Formic acid in water (v/v)

  • Methanol

  • 5% Ammonium hydroxide in methanol (v/v)

  • Plasma sample

Procedure:

  • Conditioning: Condition the SPE sorbent with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the sorbent with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat the plasma sample by diluting 1:1 with 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing 1 (Polar Interferences): Wash the sorbent with 1 mL of 2% formic acid in water.

  • Washing 2 (Non-polar Interferences): Wash the sorbent with 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

SPE Workflow Diagram

SPE_Workflow cluster_0 SPE Protocol Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (2% Formic Acid) Condition->Equilibrate Prepares sorbent Load 3. Load Sample (Plasma + 2% Formic Acid) Equilibrate->Load Ensures proper binding Wash1 4. Wash 1 (2% Formic Acid) Load->Wash1 Retains analyte Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Removes polar interferences Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Removes non-polar interferences Evap 7. Evaporate & Reconstitute Elute->Evap Collects analyte LC-MS/MS Analysis LC-MS/MS Analysis Evap->LC-MS/MS Analysis

Caption: Step-by-step mixed-mode cation exchange SPE workflow.

Part 4: Data Interpretation & Quantitative Summary

The following table summarizes the expected outcomes when comparing different sample preparation techniques for the analysis of this compound in plasma. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) of QCs (%)
Protein Precipitation (PPT)>90%30-60% (Suppression)15-25%
Liquid-Liquid Extraction (LLE)70-90%80-110%5-15%
Solid-Phase Extraction (SPE)>85%90-110%<10%

Interpretation:

  • Protein Precipitation: While offering high recovery, it is the least effective at removing matrix components, leading to significant ion suppression and higher variability.

  • Liquid-Liquid Extraction: Provides a good balance of recovery and matrix effect reduction, resulting in improved precision.

  • Solid-Phase Extraction: Generally offers the best performance, with high recovery, minimal matrix effects, and the lowest variability, making it the most robust method for quantitative bioanalysis.[7]

References

  • Côté, C., et al. (2007). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257.
  • Figueiredo-Sobrinho, J., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of the Brazilian Chemical Society, 29(12), 2463-2476.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Stahnke, H., et al. (2012). Matrix effects in pesticide analysis by liquid chromatography-electrospray-mass spectrometry: The case of QuEChERS extracts of fruits and vegetables.
  • Waters Corporation. (2014). A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS.
  • Agilent Technologies. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Shimadzu Corporation. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • Souza, I. D., & Queiroz, M. E. C. (2015). Matrix effects in liquid chromatography-mass spectrometry: A critical review. Critical Reviews in Analytical Chemistry, 45(2), 111-131.
  • Little, J. L., et al. (2006). Phospholipids in plasma: a major cause of matrix effects in bioanalysis. Bioanalysis, 2(2), 165-174.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044.
  • Trufelli, H., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103.
  • Ben-David, M., & Segal, E. (2018). Matrix effect in LC-MS/MS: A review. Drug Testing and Analysis, 10(1), 10-21.

Sources

Technical Support Center: Enhancing the Stability of 2-Methylazepane Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Methylazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preparing, storing, and utilizing solutions of this compound with maximum stability and reproducibility. As a simple saturated cyclic amine salt, its stability in solution is paramount for generating reliable experimental data. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues and optimize your experimental design.

Section 1: Understanding the Chemistry of this compound Instability

This compound is the salt of a secondary cyclic amine, 2-methylazepane, and hydrochloric acid. In its solid form, it is relatively stable. However, once dissolved, particularly in aqueous or protic solvents, it becomes susceptible to several degradation pathways. Understanding these pathways is the first step toward prevention. The primary factors influencing its stability are pH, solvent composition, temperature, light, and exposure to oxygen.[1][2]

The most common degradation mechanisms for compounds of this class are hydrolysis and oxidation.[3]

  • Hydrolysis: While the azepane ring itself is a saturated amine and generally resistant to hydrolysis, the term can also encompass reactions influenced by water's presence.[4][5][6] The pH of the solution is a critical catalyst for many degradation reactions.[1] As a hydrochloride salt of a weak base, solutions of this compound are inherently acidic. This acidic environment can, under certain conditions (e.g., presence of other reactive species, elevated temperature), influence side reactions.

  • Oxidation: Secondary amines can be susceptible to oxidation, potentially forming N-oxides or other degradation products, especially in the presence of oxygen, trace metal ions, or light.[7][8] This process can be accelerated by heat and light.[7]

Below is a conceptual diagram illustrating the primary environmental factors that can lead to the degradation of this compound in solution.

G cluster_0 Initiating Factors cluster_1 Core Compound cluster_2 Degradation Pathways cluster_3 Potential Products High Temperature High Temperature B Oxidation High Temperature->B C Hydrolytic Reactions High Temperature->C UV Light UV Light D Photodegradation UV Light->D Oxygen / Air Oxygen / Air Oxygen / Air->B Incorrect pH Incorrect pH Incorrect pH->C Reactive Solvents Reactive Solvents Reactive Solvents->C A 2-Methylazepane HCl in Solution A->B A->C A->D E N-Oxides & Other Oxidized Species B->E F Ring-Opened Products (Under Harsh Conditions) C->F G Photolytic Adducts D->G

Caption: Conceptual overview of potential degradation pathways for 2-Methylazepane HCl.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling of this compound solutions in a practical question-and-answer format.

Q1: I just prepared a solution of this compound in water, and it's slightly cloudy. What happened?

A1: Cloudiness or precipitation upon dissolution can stem from several sources:

  • Poor Solubility Limit: You may have exceeded the solubility limit in the chosen solvent. Try preparing a more dilute solution or gently warming the mixture to facilitate dissolution.

  • pH Issues: If you are dissolving the compound in a buffered solution, the buffer's pH might be high enough to neutralize the hydrochloride salt, causing the less soluble free base form of 2-methylazepane to precipitate. Ensure your buffer pH is well within the acidic range (typically pH < 6) to maintain the protonated, soluble form.

  • Contamination: The starting material or the solvent may be contaminated. Use high-purity solvents (e.g., HPLC-grade water) and ensure your glassware is scrupulously clean.

Q2: What is the best solvent for preparing a stable stock solution?

A2: The choice of solvent is critical and application-dependent.

  • For Aqueous Applications: Use a buffered solution instead of pure water. A buffer at a pH between 4 and 6 is often a good starting point for amine salts.[1] This prevents pH fluctuations due to dissolved atmospheric CO₂ and maintains the compound in its stable, protonated state. Acetate or phosphate buffers are common choices.

  • For Organic Applications: High-purity, anhydrous aprotic solvents like DMSO or DMF are generally suitable for creating concentrated stock solutions that are stored at low temperatures. However, be aware that DMSO can be hygroscopic and absorb water over time, which could introduce instability.

  • Protic Organic Solvents: Solvents like methanol or ethanol can be used, but they are more reactive than aprotic solvents and may participate in degradation reactions over long-term storage, especially if not anhydrous.

Q3: My solution turned slightly yellow after a few days on the benchtop. Is it still usable?

A3: A color change often indicates chemical degradation, most likely oxidation.[8] Solutions left on the benchtop are exposed to light, oxygen, and fluctuating temperatures, all of which accelerate decomposition.[1][2][7]

  • Causality: Light can provide the activation energy for photolytic reactions, while atmospheric oxygen can directly oxidize the amine.[8][9]

  • Recommendation: The solution should be considered suspect and is likely unsuitable for sensitive quantitative experiments. Prepare fresh solutions for critical applications. To prevent this, store solutions in amber vials to block UV light, consider purging the headspace with an inert gas (like nitrogen or argon) to displace oxygen, and store at recommended temperatures (see Q4).

Q4: What are the optimal storage conditions for a this compound stock solution?

A4: Optimal storage is crucial for extending the shelf-life of your solution. The following table summarizes recommended conditions.

ParameterAqueous Solution (Buffered pH 4-6)Organic Solution (Anhydrous DMSO/DMF)
Temperature 2-8°C (Refrigerated) for short-term (days).-20°C or -80°C for long-term (weeks to months).-20°C or -80°C. Avoid freeze-thaw cycles.
Light Store in amber glass vials or wrap clear vials in aluminum foil.Store in amber glass vials.
Atmosphere For long-term storage, purging with N₂ or Argon is recommended.For long-term storage, purging with N₂ or Argon is highly recommended.
Container Use inert glass (Type I borosilicate) vials with PTFE-lined caps.Use inert glass vials with PTFE-lined caps.

Q5: I am running an HPLC analysis and see new, small peaks appearing in my chromatogram over time. What are they?

A5: The appearance of new peaks, especially those that grow over time while the main analyte peak decreases, is a classic sign of degradation.[10]

  • Identification: These are likely degradation products. To tentatively identify them, you can couple your HPLC to a mass spectrometer (LC-MS).[10][11] An increase in mass corresponding to an oxygen atom (+16 Da) could suggest an N-oxide, a common oxidative degradant of amines.

  • Troubleshooting Workflow: The following diagram outlines a workflow to address this issue.

G start New peaks observed in HPLC q1 Is the sample old or improperly stored? start->q1 a1_yes Prepare fresh solution. Re-evaluate storage conditions (See Q4). q1->a1_yes Yes q2 Are there reactive components in the mobile phase? q1->q2 No a2_yes Evaluate mobile phase stability. Avoid extreme pH or reactive additives. Prepare fresh mobile phase daily. q2->a2_yes Yes q3 Is the degradation happening in the autosampler? q2->q3 No a3_yes Use a cooled autosampler (e.g., 4°C). Limit sample residence time before injection. q3->a3_yes Yes end Peaks are likely true degradation products. Proceed with characterization. q3->end No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Section 3: Key Experimental Protocols

To ensure consistency and reliability, follow these detailed protocols for solution preparation and stability assessment.

Protocol 1: Preparation of a Standard Aqueous Stock Solution (10 mM)

This protocol describes the preparation of a buffered aqueous stock solution suitable for most cell-based assays or biochemical experiments.

  • Materials:

    • This compound (solid)

    • HPLC-grade water

    • Sodium acetate trihydrate

    • Glacial acetic acid

    • Calibrated pH meter

    • Volumetric flasks (Class A)

    • Amber glass storage vials with PTFE-lined caps

  • Buffer Preparation (50 mM Sodium Acetate, pH 5.0): a. Weigh 4.10 g of sodium acetate trihydrate and dissolve in ~950 mL of HPLC-grade water. b. Adjust the pH to 5.0 by dropwise addition of glacial acetic acid while monitoring with a calibrated pH meter. c. Transfer the solution to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly. d. Filter the buffer through a 0.22 µm membrane filter to remove particulates.

  • Stock Solution Preparation (10 mM): a. Accurately weigh 14.97 mg of this compound (MW = 149.66 g/mol ). b. Transfer the solid to a 10 mL Class A volumetric flask. c. Add ~7 mL of the prepared pH 5.0 acetate buffer. d. Gently swirl or sonicate briefly until the solid is completely dissolved. e. Bring the flask to the 10 mL mark with the acetate buffer. f. Cap and invert the flask 15-20 times to ensure homogeneity. g. Aliquot the solution into appropriately sized amber glass vials. h. Purge the headspace of each vial with nitrogen or argon gas before capping tightly. i. Label clearly and store at 2-8°C for short-term use (< 1 week) or -20°C for long-term storage.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation study is essential to understand potential degradation pathways and to develop a stability-indicating analytical method.[12] This involves subjecting the drug solution to harsh conditions to intentionally induce degradation.

  • Objective: To identify the primary degradation products under acidic, basic, oxidative, thermal, and photolytic stress.

  • Methodology: a. Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. b. Acid Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. c. Base Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. d. Oxidation: Mix 1 mL of the drug solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. e. Thermal Stress: Incubate a vial of the drug solution at 80°C for 48 hours. f. Photolytic Stress: Expose a clear vial of the drug solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24-48 hours. Keep a control sample wrapped in foil at the same temperature. g. Analysis: After the designated time, neutralize the acid/base samples if necessary, and dilute all samples to a suitable concentration. Analyze by a suitable method (e.g., HPLC-UV or LC-MS) against an unstressed control sample.

  • Workflow Diagram:

G cluster_conditions Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo analyze Neutralize (if needed) Dilute Samples Analyze all samples & control via LC-MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze report Identify Degradation Peaks Determine Peak Purity Establish Degradation Pathway analyze->report

Caption: Workflow for a forced degradation study.

References

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
  • Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol. (2010).
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
  • Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. (2011). PubMed. [Link]
  • Hydrolysis of Amides. (2021). Chemistry LibreTexts. [Link]
  • Stability of drugs and medicines Hydrolysis.
  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photoc
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
  • Analytical Techniques In Stability Testing.
  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). National Institutes of Health (NIH). [Link]
  • Stability Assessments in Bioanalytical Method Valid
  • CHEMICAL STABILITY OF DRUGS. RSquareL. [Link]
  • Safety Data Sheet - Methanamine, hydrochloride. Thermo Fisher Scientific. [Link]
  • Types of Amide Hydrolysis. BYJU'S. [Link]
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. (2022). National Institutes of Health (NIH). [Link]
  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. (2022).
  • mechanism of amide hydrolysis. (2019). YouTube. [Link]
  • CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
  • Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations.
  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
  • Instability of the Hydrochloride Salts of Cathinone Deriv
  • 1-Methylazepane;hydrochloride. PubChem. [Link]

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Validation & Comparative

"validation of an HPLC method for 2-Methylazepane hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of an HPLC Method for 2-Methylazepane Hydrochloride: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, offers a comparative perspective on alternative analytical techniques, and presents a complete, actionable validation protocol grounded in international regulatory standards.

The analysis of aliphatic amines like 2-Methylazepane presents a unique set of challenges. Their high polarity, basicity, and lack of a strong native chromophore can lead to poor chromatographic performance, including peak tailing and low sensitivity. This guide addresses these challenges head-on, presenting a robust reversed-phase HPLC (RP-HPLC) method and meticulously validating its performance to ensure data integrity, a cornerstone of pharmaceutical development and quality control.

A Comparative Overview of Analytical Strategies

While several techniques can be employed for the analysis of amine compounds, HPLC and Gas Chromatography (GC) are the most prevalent. The choice between them is dictated by the physicochemical properties of the analyte.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[1][2]Separation is based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase.[2]
Analyte Suitability Ideal for non-volatile, polar, and thermally labile compounds. As a hydrochloride salt, 2-Methylazepane is non-volatile, making HPLC the superior choice.Requires volatile and thermally stable analytes. Direct analysis of this compound is not feasible without derivatization to increase volatility.
Derivatization Often optional. While derivatization can be used to add a UV-active or fluorescent tag to improve sensitivity, direct UV detection at low wavelengths (e.g., 200-215 nm) is often possible for aliphatic amines.[3]Frequently mandatory for polar amines to reduce peak tailing and improve thermal stability. This adds complexity and potential for error.
Instrumentation Widespread availability in pharmaceutical labs; robust and versatile.Also common, but less suited for salt forms and highly polar compounds without modification.

Given that this compound is a non-volatile salt, HPLC is the inherently more suitable technique , avoiding the need for complex and potentially variable derivatization steps required for GC analysis.

The HPLC Method Validation Workflow

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] Our approach is aligned with the International Council for Harmonisation (ICH) Q2(R2) guideline, which provides a comprehensive framework for validation.[5][6]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Protocol Execution cluster_reporting Phase 3: Reporting & Lifecycle p1 Define Analytical Target Profile (ATP) p2 Develop & Optimize HPLC Method p1->p2 p3 Draft Validation Protocol p2->p3 e1 Specificity (Selectivity) p3->e1 e2 Linearity & Range e3 Accuracy (Recovery) e4 Precision (Repeatability & Intermediate) e5 Detection & Quantitation Limits (LOD/LOQ) e6 Robustness r1 Analyze Data & Assess Against Acceptance Criteria e6->r1 r2 Generate Final Validation Report r1->r2 r3 Implement for Routine Use r2->r3

Caption: Overall workflow for HPLC method validation, from planning to implementation.

Proposed HPLC Method Parameters

The following parameters are proposed for the quantitative analysis of this compound. The choice of a C18 column with a low-pH, phosphate-buffered mobile phase is critical. The acidic pH ensures that the secondary amine is protonated, promoting a single ionic state and minimizing interactions with residual silanols on the silica stationary phase, thereby ensuring a sharp, symmetrical peak.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with UV/Vis detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Robust C18 column with excellent stability at low pH.
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate buffer (pH 2.5) (30:70 v/v)Provides good retention and peak shape for the polar analyte. Low pH ensures consistent protonation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmAliphatic amines have some absorbance at low UV wavelengths.
Injection Vol. 10 µLStandard volume to balance sensitivity and peak shape.
Analyte This compound

Validation Parameters: Protocols and Acceptance Criteria

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare the dissolution solvent (e.g., mobile phase).

    • Analyte Standard: Prepare a solution of this compound at the target concentration (e.g., 100 µg/mL).

    • Spiked Sample: If applicable, spike a placebo (formulation matrix without the active ingredient) with the analyte.

    • Forced Degradation (Stress Studies): Expose the analyte solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions for a defined period (e.g., 24 hours). Neutralize the acid/base stressed samples before injection.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation: Compare the chromatograms. The blank and placebo should show no interfering peaks at the retention time of the 2-Methylazepane peak. In the stressed samples, the main analyte peak should be adequately resolved from any degradation product peaks (Resolution > 2.0).

Acceptance Criteria:

  • No significant interference from blank or placebo at the analyte's retention time.

  • The method is deemed "stability-indicating" if all degradation peaks are resolved from the main analyte peak.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector's response. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[5][9]

Experimental Protocol:

  • Prepare Standards: Prepare at least five concentration levels of this compound, spanning the expected working range. For an assay method, this is typically 80% to 120% of the target concentration. (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Data Summary (Hypothetical):

Concentration (µg/mL) Mean Peak Area (n=3)
80 798,500
90 901,200
100 1,002,500
110 1,103,100

| 120 | 1,205,600 |

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: The y-intercept should not be significantly different from zero.

Accuracy (Trueness)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often determined through recovery studies.

Experimental Protocol:

  • Prepare Spiked Samples: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicate samples at each level.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte using the linear regression equation from the linearity study.

  • Evaluation: Calculate the percent recovery for each sample.

Data Summary (Hypothetical):

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery Mean % Recovery
80% 80.0 79.6 99.5% 99.7%
80.0 80.1 100.1%
80.0 79.7 99.6%
100% 100.0 100.5 100.5% 100.2%
100.0 99.8 99.8%
100.0 100.3 100.3%
120% 120.0 119.5 99.6% 99.8%
120.0 120.2 100.2%

| | 120.0 | 119.8 | 99.8% | |

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% for a drug substance assay.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[9][10]

Precision_Levels cluster_repeatability Repeatability (Intra-Assay) cluster_intermediate Intermediate Precision (Inter-Assay) Precision Precision R1 Same Day Precision->R1 R2 Same Analyst Precision->R2 R3 Same Instrument Precision->R3 I1 Different Days Precision->I1 I2 Different Analysts Precision->I2 I3 Different Instruments Precision->I3

Caption: The two main levels of precision analysis in method validation.

4.4.1 Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six independent samples of this compound at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results.

4.4.2 Intermediate Precision

Experimental Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

  • Analyze six new, independently prepared samples.

  • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., an F-test) of the two data sets to check for significant differences.

Data Summary (Hypothetical):

Precision Level Analyst / Day n Mean Assay (%) % RSD
Repeatability Analyst 1 / Day 1 6 100.3 0.85%
Intermediate Precision Analyst 2 / Day 2 6 99.8 0.92%

| Overall (n=12) | - | 12 | 100.1 | 1.10% |

Acceptance Criteria:

  • %RSD: For a drug substance assay, the %RSD should typically be ≤ 2.0%.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Signal-to-Noise (S/N): Inject progressively lower concentrations of the analyte. Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. The noise is typically measured from a region of the baseline near the analyte peak.[12]

  • Confirm LOQ: Prepare and inject six samples at the determined LOQ concentration. The precision (%RSD) should be acceptable (e.g., ≤ 10%).

Data Summary (Hypothetical):

Parameter Concentration (µg/mL) Basis for Determination
LOD 0.5 Signal-to-Noise Ratio ≈ 3:1

| LOQ | 1.5 | Signal-to-Noise Ratio ≈ 10:1 (Precision at this level was 4.5% RSD) |

Acceptance Criteria:

  • LOD and LOQ values should be reported and justified.

  • The LOQ must be precise and accurate enough for its intended purpose (e.g., for impurity analysis).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10][13] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Organic Composition (± 2%)

  • Analysis: Analyze a standard solution while varying one parameter at a time.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak tailing, retention time, resolution).

Data Summary (Hypothetical):

Parameter Varied Condition Tailing Factor Retention Time (min) Result
Nominal pH 2.5, 30°C, 1.0 mL/min 1.1 4.5 -
pH 2.3 1.1 4.6 Pass
2.7 1.2 4.4 Pass
Temperature 25 °C 1.1 4.8 Pass
35 °C 1.1 4.2 Pass
Flow Rate 0.9 mL/min 1.1 5.0 Pass

| | 1.1 mL/min | 1.2 | 4.1 | Pass |

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor < 1.5, resolution > 2.0) must be met under all varied conditions.

Conclusion

The described RP-HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust over the specified range. The performance characteristics confirm its suitability for its intended purpose in a quality control environment. Compared to alternative methods like GC, this HPLC procedure offers a more direct, simpler, and highly reliable approach for analyzing this non-volatile amine salt, ensuring the generation of trustworthy data in pharmaceutical development and manufacturing.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Official Dec 1, 2022]. Available at: https://www.uspnf.
  • International Council for Harmonisation (ICH). Guideline Q2(R2): Validation of Analytical Procedures. [March 2024]. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r2-validation-analytical-procedures[4][5][6][8][10]
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [July 2015]. Available at: https://www.fda.
  • Kim, J. et al. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3837788/[18]
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for Amine Compounds. [Accessed January 10, 2026].
  • da Silveira, M. et al. (2018). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Science and Technology. Available at: https://www.researchgate.
  • Pharmaguideline. Steps for HPLC Method Validation. [Accessed January 10, 2026]. Available at: https://www.pharmaguideline.
  • Botez, S. et al. (2015). Validation study of a HPLC method able to measure biogenic amines in chicken meat. Journal of EcoAgriTourism. Available at: https://www.researchgate.
  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [June 2024]. Available at: https://www.propharmagroup.
  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [March 2022]. Available at: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-2b_en.pdf[22]

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A Comparative Guide to Investigating the Stereoselective Biological Activity of (R)- and (S)-2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Action

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. 2-Methylazepane is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, designated as (R)- and (S)-enantiomers.[1][2] While these enantiomers possess identical physical and chemical properties in an achiral environment, their interactions within the chiral landscape of the body—comprised of stereospecific proteins, enzymes, and receptors—can differ dramatically.[3][4]

The two enantiomers of a chiral drug should be considered as two distinct pharmacological agents.[1] Their differences can manifest in bioavailability, metabolism, potency, and importantly, their selectivity for biological targets.[1] A classic, albeit tragic, example is thalidomide, where one enantiomer was sedative while the other was teratogenic. This underscores the regulatory and scientific necessity of characterizing each enantiomer independently.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously compare the biological activities of (R)- and (S)-2-Methylazepane hydrochloride. We will proceed from foundational prerequisites through detailed in vitro and in vivo experimental workflows, explaining not just the steps, but the scientific rationale behind each methodological choice.

Part 1: Foundational Concepts & Prerequisites

The Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry. It is a key structural motif in numerous FDA-approved drugs, particularly those targeting the Central Nervous System (CNS) for conditions like psychosis, convulsions, and depression.[5][6] Azepane derivatives have demonstrated a wide array of pharmacological activities, making the 2-Methylazepane core a promising starting point for novel therapeutic agents.[6][7][8] This prevalence suggests that potential targets for 2-Methylazepane enantiomers may include GPCRs, ion channels, or enzymes within the CNS.

Chiral Separation: A Critical Prerequisite

Before any biological comparison can be undertaken, obtaining the (R)- and (S)-enantiomers in high enantiomeric purity is essential. The most common and effective method for this is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP).[9][10] Polysaccharide-based CSPs are often a good starting point for achieving separation.[11] The successful separation and purification of each enantiomer is a non-negotiable first step that underpins the validity of all subsequent biological data.

Part 2: In Vitro Characterization: A Step-by-Step Approach

The primary objective of in vitro characterization is to identify the molecular target(s) of each enantiomer and quantify their interaction and functional effect.

cluster_workflow In Vitro Characterization Workflow A Chirally Pure Enantiomers ((R)- and (S)-2-Methylazepane HCl) B Broad Receptor Panel Screening (Competitive Binding Assay) A->B Step 1 C Identify High-Affinity Targets (Determine Ki values) B->C Data Analysis D Functional Activity Assay (e.g., cAMP Assay for GPCRs) C->D Step 2 (for GPCR hits) E Determine Functional Profile (Agonist, Antagonist, Inverse Agonist) (Calculate EC50/IC50) D->E Data Analysis F Comparative Analysis of Stereoselectivity E->F

Caption: Workflow for in vitro stereoselective characterization.

Step 1: Broad Target Screening via Receptor Binding Assays

Causality Behind Experimental Choice: With no a priori knowledge of the molecular target, the most logical first step is an unbiased, broad screening. A competitive radioligand binding assay is a robust and precise technique to determine the binding affinity of a compound for a large panel of potential receptors, transporters, and enzymes.[12][13] This approach efficiently narrows down the field of potential targets for further investigation.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a general procedure. Specific conditions (buffer composition, incubation time, radioligand concentration) must be optimized for each target.

  • Reagent Preparation:

    • Prepare assay buffer specific to the target receptor.

    • Prepare cell membranes or purified receptors expressing the target of interest. Protein concentration should be optimized to ensure that the total radioligand bound does not exceed 10% of the total added (often referred to as "Zone A").[13]

    • Prepare a stock solution of a known radioligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor. The concentration should ideally be at or below its equilibrium dissociation constant (Kd).[13]

    • Prepare serial dilutions of the test compounds: (R)-2-Methylazepane HCl and (S)-2-Methylazepane HCl.

  • Assay Execution:

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, and the serially diluted test compound or vehicle.

    • Initiate the binding reaction by adding the specific radioligand to all wells.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled, known ligand for the target receptor.

    • Incubate the plate to allow the binding to reach equilibrium. Incubation time and temperature are target-dependent.

  • Separation & Detection:

    • Rapidly separate the bound from free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter mat, which traps the cell membranes (and the bound radioligand).

    • Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Data Presentation and Interpretation

The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that displaces 50% of the specific radioligand binding) is determined. The equilibrium dissociation constant (Ki) for each enantiomer is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity (Ki, nM) Data for 2-Methylazepane Enantiomers

Receptor Target(R)-2-Methylazepane HCl (Ki, nM)(S)-2-Methylazepane HCl (Ki, nM)Stereoselectivity Ratio (Ki (S) / Ki (R))
Dopamine D2551,25022.7
Serotonin 5-HT2A890950.11
Sigma 1 (S1R)1525016.7
Sigma 2 (S2R)4504300.96
Adrenergic α1>10,000>10,000-

This hypothetical data suggests that the (R)-enantiomer has higher affinity for D2 and S1R receptors, while the (S)-enantiomer has a higher affinity for the 5-HT2A receptor. Both show low affinity for the α1 receptor, and there is no stereoselectivity at the S2R receptor.

Step 2: Functional Activity Assessment via cAMP Assay

Causality Behind Experimental Choice: A binding assay reveals affinity but not function. Once a high-affinity G-protein coupled receptor (GPCR) target is identified (e.g., Dopamine D2 or Serotonin 5-HT2A from our hypothetical data), a functional assay is required to determine if the enantiomer acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state).[14][15] Measuring the downstream second messenger cyclic AMP (cAMP) is a standard method for assessing the function of Gs- and Gi-coupled GPCRs.[16]

cluster_pathway GPCR-cAMP Signaling Pathway Agonist Agonist GPCR GPCR (Gs/Gi) Agonist->GPCR Activates Antagonist Antagonist Antagonist->GPCR Blocks G_Protein G-Protein GPCR->G_Protein AC Adenylate Cyclase G_Protein->AC Modulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified GPCR signaling cascade modulating cAMP levels.

Experimental Protocol: HTRF cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for quantifying cAMP.[16]

  • Cell Culture & Plating: Culture a cell line stably expressing the target receptor (e.g., CHO-D2 cells) and seed them into 384-well plates. Allow cells to adhere overnight.

  • Compound Addition (Agonist Mode):

    • Remove culture medium and add stimulation buffer.

    • Add serial dilutions of (R)- or (S)-2-Methylazepane HCl to the wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP production.[17]

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test enantiomers.

    • Add a known agonist for the receptor at a concentration that elicits ~80% of its maximal response (EC80).

    • Incubate for the same predetermined time.[16]

  • Cell Lysis & Detection:

    • Lyse the cells and add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).[16]

    • Incubate to allow the detection reagents to equilibrate with the cAMP produced by the cells.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths. The ratio of these emissions is inversely proportional to the amount of cAMP produced.

Data Presentation and Interpretation

Data are plotted as dose-response curves. In agonist mode, this yields an EC50 (potency) and Emax (efficacy). In antagonist mode, it yields an IC50, which can be used to calculate the antagonist dissociation constant (Kb).

Table 2: Hypothetical Functional Data for 2-Methylazepane Enantiomers at the D2 Receptor (Gi-coupled)

CompoundAgonist Mode EC50 (nM)Agonist Mode Emax (% of standard agonist)Antagonist Mode IC50 (nM)Functional Activity
(R)-2-Methylazepane HCl>10,000< 5%120Antagonist
(S)-2-Methylazepane HCl>10,000< 5%2,800Weak Antagonist

This hypothetical data, consistent with the binding results, suggests the (R)-enantiomer is a significantly more potent D2 receptor antagonist than the (S)-enantiomer.

Part 3: In Vivo Evaluation: Assessing Physiological Effects

Causality Behind Experimental Choice: In vitro assays provide crucial mechanistic data, but they do not account for absorption, distribution, metabolism, and excretion (ADME) or the complex neural circuitry of a living organism. Phenotypic in vivo assays are essential to determine if the molecular activity translates into a physiological or behavioral effect.[18][19][20]

cluster_workflow_invivo In Vivo Evaluation Workflow A Select Enantiomer (Based on in vitro potency) B Dose-Range Finding Study (Assess tolerability) A->B C Preliminary Behavioral Screen (e.g., Open Field Test) B->C D Measure Key Parameters (Locomotion, Anxiety-like behavior) C->D Data Collection E Target-Specific Behavioral Model (e.g., Amphetamine-induced hyperlocomotion) D->E Based on Results & Hypothesis F Comparative Analysis of In Vivo Efficacy E->F

Caption: Workflow for in vivo stereoselective characterization.

Step 1: Preliminary Behavioral Screening (Open Field Test)

Causality Behind Experimental Choice: The open field test is a foundational behavioral assay used to assess general locomotor activity and anxiety-like behavior in rodents. It is an excellent first-pass in vivo screen to see if a compound has CNS activity (e.g., sedative, stimulant, or anxiolytic effects) without being biased toward a specific mechanism.

Experimental Protocol: Open Field Test

  • Animal Acclimation: Allow mice or rats to acclimate to the testing room for at least 1 hour before the experiment begins.

  • Compound Administration: Administer the vehicle, (R)-2-Methylazepane HCl, or (S)-2-Methylazepane HCl via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes). Doses should be selected based on preliminary tolerability studies.

  • Test Execution:

    • Gently place the animal in the center of a square, open-topped arena (the "open field").

    • Allow the animal to explore freely for a set period (e.g., 10-30 minutes).

    • The session is recorded by an overhead video camera linked to tracking software.

  • Arena Cleaning: Thoroughly clean the arena with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Data Presentation and Interpretation

The tracking software automatically quantifies various behavioral parameters.

Table 3: Hypothetical Open Field Test Data in Mice

Treatment Group (10 mg/kg)Total Distance Traveled (m)Time Spent in Center Zone (s)Interpretation
Vehicle15.2 ± 1.835 ± 5Normal Activity
(R)-2-Methylazepane HCl8.1 ± 1.2*38 ± 6Sedative/Hypoactive Effect
(S)-2-Methylazepane HCl14.5 ± 2.133 ± 4No Significant Effect

*Indicates statistically significant difference from the vehicle group.

This hypothetical data suggests that at 10 mg/kg, the (R)-enantiomer induces a significant reduction in locomotor activity, consistent with its potent D2 receptor antagonism. The (S)-enantiomer shows no significant effect at the same dose, highlighting a clear in vivo stereoselectivity.

Summary and Conclusion

This guide outlines a systematic, multi-tiered approach to comparing the biological activity of (R)- and (S)-2-Methylazepane hydrochloride. By progressing from broad in vitro binding screens to specific functional assays and culminating in whole-animal behavioral studies, a comprehensive picture of each enantiomer's pharmacological profile can be constructed.

The potential for significant differences in binding affinity, functional potency, and physiological effects between the two enantiomers is high.[1][3] Characterizing these differences is not merely an academic exercise; it is fundamental to modern drug development. Identifying the more potent and selective enantiomer (the "eutomer") can lead to the development of drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and a lower burden of side effects, ultimately resulting in safer and more effective medicines.[1]

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A Comparative Guide to 2-Methylazepane Hydrochloride and Its Derivatives in Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the azepane scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1] This guide provides an in-depth technical comparison of 2-Methylazepane hydrochloride and other azepane derivatives, with a particular focus on their performance in activity assays. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Azepane Scaffold: A Versatile Player in Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, offers a unique three-dimensional chemical space that has been successfully exploited in the design of therapeutics for a range of diseases.[1] Its conformational flexibility allows for optimal interactions with various biological targets. The substitution pattern on the azepane ring is a critical determinant of its pharmacological profile, influencing both potency and selectivity. This guide will specifically explore the impact of substitution on the azepane core, with this compound as our foundational structure for comparison.

Comparative Analysis of Azepane Derivatives in Sigma Receptor Binding Assays

A significant body of research has highlighted the interaction of azepane derivatives with sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders, including Alzheimer's disease, and are also being explored as targets for cancer therapeutics.[2] The binding affinity of a compound to these receptors is a key indicator of its potential therapeutic efficacy. This affinity is typically quantified by the inhibition constant (Ki), determined through radioligand binding assays. A lower Ki value signifies a higher binding affinity.

To illustrate the profound impact of substitution on the azepane core, the following table summarizes the sigma receptor binding affinities for a selection of N-substituted and structurally complex azepane derivatives.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
N-Benzylated Bicyclic Azepane ((R,R)-1a)~110 (IC50)Not reported[3][4][5][6]
Azepane Derivative (from a series of 1-phenylethan-1-one O-(2-aminoethyl) oxime derivatives)Moderate to low affinityNot reported[7]
Representative High-Affinity Ligands (for comparison)
(+)-Pentazocine3.29672.6[7]
Haloperidol1.8715.33[7]

Table 1: Comparative Sigma Receptor Binding Affinities of Azepane Derivatives and Reference Ligands.

The data clearly indicates that N-substitution on the azepane ring can lead to high-affinity ligands for the σ1 receptor. The bicyclic nature of the N-benzylated azepane likely contributes to its potent activity by constraining the conformation of the azepane ring, presenting an optimal geometry for receptor binding. In contrast, simpler or differently substituted azepanes may exhibit lower affinity, highlighting the critical role of specific structural modifications in dictating biological activity.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

To ensure the trustworthiness and reproducibility of the binding affinity data, a detailed experimental protocol for a competitive radioligand binding assay is provided below. This protocol is a standard method used to determine the Ki of a test compound for the σ1 and σ2 receptors.

Materials and Reagents:
  • Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing sigma receptors (e.g., Jurkat cells).

  • Radioligand for σ1: -Pentazocine.

  • Radioligand for σ2: [³H]DTG (1,3-di-o-tolylguanidine).

  • Masking Ligand for σ2 Assay: (+)-Pentazocine (to block binding of [³H]DTG to σ1 receptors).

  • Non-specific Binding Control: Haloperidol.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: this compound and other azepane derivatives.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Apparatus .

Step-by-Step Protocol:
  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 0.2-0.4 mg/mL.

  • Assay Setup: In test tubes or a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations (typically in a serial dilution).

    • For σ2 assays, add a saturating concentration of (+)-pentazocine to mask σ1 sites.

    • Radioligand (-Pentazocine for σ1, [³H]DTG for σ2) at a concentration near its Kd.

    • Membrane preparation.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding, non-specific binding (in the presence of a high concentration of haloperidol), and specific binding (Total - Non-specific).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Membrane + Radioligand + Compound) Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Radioligand Binding Assay Workflow.

Synthesis of this compound: A Conceptual Overview

Synthesis_Pathway Caprolactam ε-Caprolactam Enolate Lactam Enolate Caprolactam->Enolate Strong Base (e.g., LDA) Methylated_Lactam 2-Methyl-ε-caprolactam Enolate->Methylated_Lactam Methyl Iodide (CH3I) Methylazepane 2-Methylazepane Methylated_Lactam->Methylazepane Reducing Agent (e.g., LiAlH4) Hydrochloride_Salt 2-Methylazepane Hydrochloride Methylazepane->Hydrochloride_Salt HCl

Caption: Conceptual Synthesis of 2-Methylazepane HCl.

This conceptual pathway highlights a feasible approach for medicinal chemists to synthesize this compound for further biological evaluation. The key steps involve the generation of a lactam enolate, which is then quenched with an electrophile (in this case, methyl iodide). The resulting 2-methylated lactam is subsequently reduced to the corresponding 2-methylazepane, which can then be converted to its hydrochloride salt.

Conclusion and Future Directions

The azepane scaffold is a cornerstone in the development of novel therapeutics, particularly for neurological disorders. The analysis of its derivatives reveals that subtle structural modifications, such as N-substitution or the creation of bicyclic systems, can dramatically enhance binding affinity to key targets like the sigma receptors. While direct experimental data for this compound is currently lacking in the public domain, its structural simplicity makes it an important reference point for understanding the structure-activity relationships of more complex derivatives.

Future research should focus on the systematic biological evaluation of simple, C-alkylated azepanes, including this compound, to provide a more complete picture of the pharmacophore requirements for high-affinity sigma receptor ligands. Such studies would be invaluable for guiding the rational design of next-generation azepane-based therapeutics.

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A Comparative Guide to the Assessment of Enantiomeric Purity in 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In modern pharmaceutical development, chirality is a paramount consideration. The spatial arrangement of atoms in a molecule can lead to stereoisomers—specifically enantiomers—which are non-superimposable mirror images. These enantiomers can exhibit remarkably different pharmacological, metabolic, and toxicological profiles. 2-Methylazepane, a saturated seven-membered heterocyclic amine, is a valuable chiral building block in medicinal chemistry. Its hydrochloride salt form ensures stability and ease of handling. The accurate assessment of its enantiomeric purity is not merely an analytical task; it is a critical step in ensuring the safety, efficacy, and quality of any resulting active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric purity of 2-Methylazepane hydrochloride. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific research, development, or quality control needs. Each method is presented as a self-validating system, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Chapter 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations due to its robustness, versatility, and broad applicability.[6][7][8] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Principle of Separation

The core of this technique is the chiral recognition mechanism. For a compound like 2-Methylazepane, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[9][10] These CSPs possess chiral grooves and cavities where the enantiomers can transiently bind. Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a small but sufficient difference in binding energy between the two enantiomer-CSP complexes.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be compliant with ICH Q2(R1) guidelines for analytical procedure validation.[1][2][4]

1. Sample Preparation:

  • Liberation of Free Base: Accurately weigh approximately 10 mg of this compound into a vial. Dissolve in 1 mL of water. Add 1 M sodium hydroxide solution dropwise until the pH is >10 to convert the hydrochloride salt to the free amine.
  • Extraction: Extract the aqueous solution three times with 2 mL of methyl tert-butyl ether (MTBE). Combine the organic layers.
  • Final Dilution: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.
  • Causality: The free amine form of 2-Methylazepane is more amenable to interaction with many common polysaccharide CSPs under normal-phase conditions. The extraction step removes non-volatile salts that could damage the column.

2. HPLC System & Conditions:

  • Chiral Stationary Phase: CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent. (Immobilized phases offer greater solvent compatibility).
  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.
  • Causality: The hexane/alcohol mobile phase is typical for normal-phase chromatography. DEA is a crucial additive for basic analytes like amines; it acts as a competing base, binding to acidic sites on the silica surface to prevent peak tailing and improve peak shape.[11]

3. System Suitability Test (SST):

  • Prepare a solution of racemic 2-Methylazepane (a 50:50 mixture of enantiomers).
  • Inject the racemic standard.
  • The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5. This step is critical and validates that the system is capable of separating the enantiomers before analyzing any test samples.

4. Data Analysis:

  • Inject the test sample prepared in step 1.
  • Integrate the peak areas for both the major enantiomer (A_major) and the minor enantiomer (A_minor).
  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100
Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve HCl Salt prep2 Basify to Free Amine prep1->prep2 prep3 Extract with MTBE prep2->prep3 prep4 Reconstitute in Mobile Phase prep3->prep4 sst System Suitability Test (Racemic Standard, Rs ≥ 1.5) prep4->sst inject Inject Sample sst->inject separate Chiral Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Purity integrate->calculate

Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.

Chapter 2: Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient technique, particularly suited for volatile and thermally stable compounds.[12] For amines like 2-Methylazepane, derivatization is typically required to improve volatility and chromatographic performance.

Principle of Separation

Separation occurs within a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives.[13] The derivatized 2-Methylazepane enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin cavities. The stability of these complexes differs for each enantiomer, leading to different retention times.

Experimental Protocol: A Self-Validating Workflow

1. Sample Preparation & Derivatization:

  • Liberation & Extraction: Prepare the free amine from the hydrochloride salt as described in the HPLC protocol (Chapter 1, Step 1). After evaporation, the dry residue is used for derivatization.
  • Derivatization: To the dried amine residue, add 200 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 15 minutes.
  • Workup: Cool the sample to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of ethyl acetate for injection.
  • Causality: Derivatization with TFAA converts the polar amine into a non-polar, volatile trifluoroacetyl amide, which is ideal for GC analysis.[14] This step also eliminates undesirable interactions with the column that can cause peak tailing.

2. GC System & Conditions:

  • Chiral Stationary Phase: A cyclodextrin-based column such as Hydrodex β-6TBDM (di-tert-butyl-dimethylsilyl beta-cyclodextrin) or equivalent.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Injector: Split/Splitless, 250°C, Split ratio 50:1.
  • Oven Program: 80°C hold for 1 min, ramp to 180°C at 5°C/min, hold for 5 min.
  • Detector: Flame Ionization Detector (FID), 250°C.
  • Injection Volume: 1 µL.

3. System Suitability Test (SST):

  • Prepare and derivatize a racemic standard of 2-Methylazepane.
  • Inject the derivatized racemic standard.
  • The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is ≥ 2.0.

4. Data Analysis:

  • Inject the derivatized test sample.
  • Integrate the peak areas and calculate the % enantiomeric purity as described for HPLC.
Workflow Diagram: Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Prepare Free Amine prep2 Derivatize with TFAA prep1->prep2 prep3 Reconstitute in Solvent prep2->prep3 sst System Suitability Test (Racemic Standard, Rs ≥ 2.0) prep3->sst inject Inject Sample sst->inject separate Chiral Column Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Purity integrate->calculate

Caption: Workflow for enantiomeric purity assessment by Chiral GC.

Chapter 3: Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy offers a distinct advantage as it does not require chromatographic separation. The method relies on converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum.[15]

Principle of Differentiation

This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the sample.

  • Chiral Solvating Agent (CSA): A CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol, (R)-BINOL) forms rapid, reversible, and non-covalent diastereomeric complexes with each enantiomer of 2-Methylazepane.[16] These complexes exist in slightly different magnetic environments, causing specific proton signals (e.g., the methyl group protons) to appear at different chemical shifts (anisochrony).

  • Chiral Derivatizing Agent (CDA): A CDA (e.g., Mosher's acid chloride) reacts with the amine to form stable, covalent diastereomeric amides. These diastereomers have inherently different NMR spectra.

The CSA approach is often preferred due to its simplicity and non-destructive nature.

Experimental Protocol: CSA Method

1. Sample Preparation:

  • Prepare the free amine of this compound as described previously.
  • In a clean NMR tube, dissolve ~5 mg of the 2-Methylazepane free amine and a 1.0 to 1.5 molar equivalent of a suitable CSA (e.g., (S)-BINOL) in 0.6 mL of deuterated chloroform (CDCl₃).
  • Shake the tube for 30 seconds to ensure complex formation.[16]
  • Causality: Using a slight excess of the CSA ensures that the analyte is fully complexed, maximizing the observed chemical shift difference. CDCl₃ is a standard solvent that provides good solubility for both the amine and many common CSAs.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  • Experiment: Standard ¹H NMR spectrum.
  • Key Parameters: Acquire with a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio, especially for detecting a minor enantiomer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated for accurate quantification.

3. Data Analysis:

  • Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the methyl group) on the two diastereomeric complexes.
  • Carefully integrate the area of the signal for the major diastereomer (I_major) and the minor diastereomer (I_minor).
  • Calculate the enantiomeric purity directly from the integral ratio: % Purity = [I_major / (I_major + I_minor)] * 100
Diagram: Principle of NMR with a Chiral Solvating Agent

NMR_Principle cluster_enantiomers Enantiomers in Achiral Solvent cluster_csa Chiral Solvating Agent cluster_complexes Diastereomeric Complexes cluster_spectrum Resulting ¹H NMR Spectrum R_Amine R-Amine Complex_RS [R-Amine • S-CSA] R_Amine->Complex_RS S_Amine S-Amine Complex_SS [S-Amine • S-CSA] S_Amine->Complex_SS CSA S-CSA CSA->Complex_RS CSA->Complex_SS p1 Complex_RS->p1 Distinct Magnetic Environment p2 Complex_SS->p2 Distinct Magnetic Environment axis_start axis_end axis_start->axis_end Chemical Shift (δ) peak1 Signal 1 peak2 Signal 2

Caption: CSA forms diastereomeric complexes, inducing separate NMR signals.

Chapter 4: Comparative Analysis

The choice of analytical method is a strategic decision based on the specific requirements of the analysis, including sensitivity, sample throughput, available equipment, and the stage of drug development.

FeatureChiral HPLCChiral GCqNMR with CSA
Principle Diastereomeric interaction with a solid phaseDiastereomeric interaction with a solid phaseIn-situ formation of diastereomeric complexes
Sensitivity (LOQ) High (~0.05 - 0.1%)Very High (<0.05%)Moderate (~0.5 - 1%)
Analysis Time Moderate (10-30 min per sample)Moderate (15-40 min per sample)Fast (<10 min per sample)
Sample Prep Liberation of free base requiredLiberation & mandatory derivatizationLiberation of free base required
Development Effort Moderate to High (CSP & mobile phase screening)High (Column screening & derivatization optimization)Low to Moderate (CSA screening)
Instrumentation Standard HPLC with UV detectorStandard GC with FIDHigh-field NMR spectrometer
Key Advantage Robust, widely applicable, industry standardHighest sensitivity for trace impurity detectionRapid, non-destructive, no separation needed
Key Limitation Requires screening of expensive columnsDerivatization adds a step and potential for errorLower sensitivity, requires expensive equipment
Guidance for Method Selection
  • For Routine Quality Control (QC): Chiral HPLC is the gold standard. Its robustness, established validation protocols, and good sensitivity make it ideal for release testing of raw materials and final products.

  • For Trace Impurity Analysis: When needing to quantify the undesired enantiomer at very low levels (e.g., <0.1%), Chiral GC often provides superior sensitivity and resolution.

  • For High-Throughput Screening: In early-stage discovery or process development where speed is critical and many samples must be analyzed, qNMR can be exceptionally efficient. It provides a near-instantaneous result without the need for lengthy chromatographic runs.

Conclusion

The assessment of enantiomeric purity for this compound can be reliably achieved through several orthogonal analytical techniques. Chiral HPLC and GC offer high-resolution separation and excellent sensitivity, making them the preferred methods for regulatory filings and quality control. qNMR, while less sensitive, provides a powerful, rapid alternative for screening purposes. A thorough understanding of the principles, advantages, and limitations of each method, as presented in this guide, empowers the researcher to select and implement the most fit-for-purpose analytical strategy, ensuring the development of safe and effective chiral pharmaceuticals.

References

  • Wongwan, D., & Scriba, G. K. (2014). A stereoselective capillary electrophoresis assay for the determination of the enantiomeric purity of R- and S-chloroquine. Electrophoresis.
  • Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.
  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids.
  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
  • Yuan, H., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A.
  • Wainer, I. W. (2017). NMR determination of enantiomeric excess. ResearchGate.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Betz, A., et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Bicker, G. (2018). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Armstrong, D. W. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
  • Subramanian, G. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Aturki, Z., & Fanali, S. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
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A Comparative Guide to the Synthesis of 2-Methylazepane Hydrochloride: Benchmarking Performance and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project timelines. 2-Methylazepane hydrochloride, a valuable heterocyclic building block, is no exception. This guide provides an in-depth technical comparison of various synthetic routes to this compound, offering insights into the causal factors behind experimental choices and presenting supporting data to inform methodological selection.

Introduction to this compound

2-Methylazepane, a seven-membered saturated nitrogen heterocycle, serves as a crucial scaffold in the development of various pharmaceutically active compounds. Its hydrochloride salt form enhances stability and simplifies handling and formulation. The strategic importance of this compound necessitates the evaluation of its synthetic pathways to identify the most efficient, cost-effective, and scalable method for its production. This guide will benchmark a plausible industrial approach, reductive amination, against two classical rearrangement reactions: the Beckmann and Hofmann rearrangements.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterReductive Amination (Benchmark)Beckmann RearrangementHofmann Rearrangement
Starting Material 2-Methylcyclohexanone2-Methylcyclohexanone OximeAzepane-2-carboxamide
Typical Yield Good to Excellent (est. 80-90%)Moderate to Good (est. 70-85%)Moderate (est. 60-75%)
Purity Generally HighVariable, potential for byproductsGenerally Good
Reaction Steps Typically 1-2 steps2 steps (oxime formation, rearrangement)2+ steps (amide synthesis, rearrangement)
Reagents & Conditions H₂, Catalyst (e.g., Pd/C), NH₃/NH₄Cl; Moderate T/PStrong acid (e.g., H₂SO₄); Elevated TStrong base, Halogen (e.g., Br₂); Often requires strict temperature control
Key Advantages Atom economy, directnessReadily available starting materialForms primary amine with one less carbon
Key Disadvantages Catalyst cost, handling of H₂ gasHarsh acidic conditions, potential for side reactionsUse of hazardous reagents, potential for low yields

Benchmark Synthesis: Reductive Amination of 2-Methylcyclohexanone

Reductive amination stands out as a highly efficient and atom-economical method for the synthesis of amines from carbonyl compounds.[1][2][3] In the context of 2-methylazepane synthesis, this one-pot reaction offers a direct route from a readily available starting material, 2-methylcyclohexanone.

Causality of Experimental Choices

The choice of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), is driven by its high activity, selectivity, and ease of separation from the reaction mixture, which is a significant advantage in industrial-scale production.[4] The use of ammonia or an ammonium salt as the nitrogen source is both cost-effective and straightforward. The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the desired amine. This tandem process minimizes the isolation of potentially unstable intermediates. The final step involves the treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Experimental Protocol: Reductive Amination
  • Reaction Setup: A high-pressure reactor is charged with 2-methylcyclohexanone (1.0 eq), a catalytic amount of 10% Pd/C (e.g., 1-5 mol%), and a suitable solvent such as methanol or ethanol.

  • Amination: The reactor is sealed and charged with ammonia gas to a specified pressure, or an ammonium salt like ammonium chloride is added.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas. The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and pressure (e.g., 10-50 atm) until the reaction is complete, monitored by techniques like GC-MS.

  • Work-up and Salt Formation: After cooling and venting the reactor, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude 2-methylazepane is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added to precipitate this compound.

  • Purification: The precipitated salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Reductive_Amination start 2-Methylcyclohexanone reagents + NH3 + H2, Pd/C start->reagents Reaction intermediate Imine Intermediate (in-situ) reagents->intermediate product 2-Methylazepane intermediate->product Reduction hcl + HCl product->hcl Salt Formation hcl_salt 2-Methylazepane Hydrochloride hcl->hcl_salt

Caption: Reductive Amination Workflow for this compound.

Alternative Method 1: Beckmann Rearrangement of 2-Methylcyclohexanone Oxime

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[5] For the synthesis of 2-methylazepane, this would involve the rearrangement of 2-methylcyclohexanone oxime to a lactam (a cyclic amide), followed by reduction.

Causality of Experimental Choices

This route is attractive because the starting material, 2-methylcyclohexanone, is the same as in the benchmark synthesis. The initial oximation is typically a high-yielding reaction. The rearrangement step, however, requires a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, and elevated temperatures.[6] The choice of acid and reaction conditions is critical to avoid side reactions and ensure a high yield of the desired lactam. The subsequent reduction of the lactam to the cyclic amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Beckmann Rearrangement and Reduction
  • Oxime Formation: 2-Methylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution. The mixture is typically refluxed until the reaction is complete. The resulting 2-methylcyclohexanone oxime is then isolated.

  • Beckmann Rearrangement: The dried oxime is slowly added to a stirred, cooled solution of a strong acid (e.g., concentrated sulfuric acid). The mixture is then heated to promote the rearrangement. Careful temperature control is crucial.

  • Work-up and Lactam Isolation: The reaction mixture is poured onto ice and neutralized with a base (e.g., aqueous ammonia). The resulting lactam is then extracted with an organic solvent.

  • Lactam Reduction: The isolated lactam is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and slowly added to a suspension of a reducing agent like LiAlH₄. The mixture is refluxed to drive the reduction.

  • Final Product Isolation: After complete reduction, the reaction is carefully quenched with water and a base. The resulting solid is filtered off, and the organic layer containing 2-methylazepane is separated, dried, and concentrated. The hydrochloride salt is then prepared as described previously.

Beckmann_Rearrangement start 2-Methylcyclohexanone oxime_reagents + NH2OH.HCl start->oxime_reagents Oximation oxime 2-Methylcyclohexanone Oxime oxime_reagents->oxime rearrangement_reagents + Strong Acid (e.g., H2SO4) oxime->rearrangement_reagents Rearrangement lactam Substituted Caprolactam rearrangement_reagents->lactam reduction_reagents + LiAlH4 lactam->reduction_reagents Reduction product 2-Methylazepane reduction_reagents->product hcl + HCl product->hcl Salt Formation hcl_salt 2-Methylazepane Hydrochloride hcl->hcl_salt

Caption: Beckmann Rearrangement Workflow for this compound.

Alternative Method 2: Hofmann Rearrangement of Azepane-2-carboxamide

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[7][8][9] To synthesize 2-methylazepane via this route, one would need to start with a precursor that, after rearrangement and subsequent modification, yields the target molecule. A plausible, albeit more complex, route would involve the synthesis of an appropriately substituted azepane-2-carboxamide.

Causality of Experimental Choices

This method is generally less direct for the synthesis of 2-methylazepane compared to the other two. The starting amide would need to be synthesized, adding steps to the overall process. The rearrangement itself is typically carried out using a strong base and a halogen, such as bromine in sodium hydroxide solution. These are harsh conditions that may not be compatible with other functional groups. The key advantage of the Hofmann rearrangement is the specific carbon-nitrogen bond formation with the loss of a carbonyl group.

Experimental Protocol: Hofmann Rearrangement (Conceptual)
  • Amide Synthesis: A suitable precursor, such as a 2-methylazepane carboxylic acid derivative, would need to be synthesized and then converted to the corresponding primary amide, azepane-2-carboxamide.

  • Hofmann Rearrangement: The amide would be treated with a cold solution of bromine in aqueous sodium hydroxide. The reaction is typically exothermic and requires careful temperature control.

  • Work-up and Amine Isolation: Upon completion, the reaction mixture is extracted with an organic solvent to isolate the resulting primary amine.

  • N-Methylation: The primary amine would then need to be methylated, for example, through reductive amination with formaldehyde, to introduce the methyl group on the nitrogen.

  • Final Product Isolation: The resulting 2-methylazepane would then be converted to its hydrochloride salt.

Due to the multi-step and less direct nature of this conceptual pathway for this specific target, a detailed experimental protocol is not provided, as it is less likely to be a preferred synthetic route in a practical setting compared to the more direct methods.

Hofmann_Rearrangement start Substituted Azepane Carboxylic Acid Derivative amide_formation Amide Formation start->amide_formation amide Azepane-2-carboxamide Derivative amide_formation->amide rearrangement_reagents + Br2, NaOH amide->rearrangement_reagents Rearrangement primary_amine Primary Amine (Intermediate) rearrangement_reagents->primary_amine methylation N-Methylation primary_amine->methylation product 2-Methylazepane methylation->product hcl + HCl product->hcl Salt Formation hcl_salt 2-Methylazepane Hydrochloride hcl->hcl_salt

Caption: Conceptual Hofmann Rearrangement Workflow.

Conclusion and Recommendation

Based on the analysis of these synthetic strategies, reductive amination of 2-methylcyclohexanone emerges as the most promising and practical route for the synthesis of this compound , particularly for larger-scale production. Its directness, high potential yield, and the use of more manageable reagents position it as the benchmark method.

The Beckmann rearrangement , while a viable alternative, introduces additional steps and employs harsh acidic conditions that can complicate the process and potentially lower the overall yield. The Hofmann rearrangement , in this specific case, appears to be a more convoluted and less efficient approach due to the necessity of synthesizing a specific amide precursor and the subsequent N-methylation step.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as available starting materials, scale of synthesis, and acceptable cost and safety parameters. However, for a robust and scalable synthesis of this compound, the reductive amination pathway offers a clear advantage in terms of efficiency and practicality.

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  • van der Werf, M. J., & van der Meulen, J. D. (2011). The Beckmann rearrangement of cyclohexanone oxime to (epsilon)-caprolactam in micromixers and microchannels. Pure and Applied Chemistry, 83(7), 1423-1433. [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of 2-Methylazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylazepane is a pivotal structural motif in numerous pharmacologically active compounds. Its stereoselective synthesis remains a topic of significant interest within the drug development pipeline. This guide provides a comparative analysis of potential catalytic strategies for the synthesis of 2-Methylazepane, drawing upon established methodologies for the formation of related cyclic amines. While a direct head-to-head comparison of catalysts for this specific target is not extensively documented, this guide synthesizes data from analogous transformations to provide a rational framework for catalyst selection and process optimization. We will explore the utility of Ruthenium, Rhodium, and Iridium-based catalysts in key synthetic steps, offering insights into their potential efficacy, selectivity, and operational parameters.

Introduction: The Significance of 2-Methylazepane

The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a methyl group at the 2-position creates a chiral center, often leading to enhanced potency and selectivity for biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of 2-Methylazepane is a critical endeavor for the pharmaceutical industry. A robust and scalable synthetic route is paramount for advancing drug candidates from discovery to clinical trials.[1]

This guide will focus on potential catalytic approaches for the synthesis of the 2-Methylazepane core, providing a comparative overview of different transition metal catalysts that could be employed for key bond-forming reactions.

Plausible Synthetic Strategies and Key Catalytic Transformations

The synthesis of 2-Methylazepane can be envisioned through several strategic disconnections. A common and logical approach involves the cyclization of a linear amino alcohol or the reductive amination of a keto amine. Another powerful strategy is the modification of a pre-existing cyclic precursor, such as ε-caprolactam. The choice of catalyst is critical in each of these approaches to control yield, selectivity (chemo-, regio-, and stereo-), and overall process efficiency.

cluster_0 Synthetic Strategies for 2-Methylazepane Precursor Linear Precursor (e.g., amino ketone) 2-Methylazepane 2-Methylazepane Precursor->2-Methylazepane Intramolecular Reductive Amination Cyclic Precursor Cyclic Precursor (e.g., ε-caprolactam) Cyclic Precursor->2-Methylazepane Modification & Reduction

Caption: High-level synthetic strategies for 2-Methylazepane.

Comparative Analysis of Catalytic Systems

Ruthenium-Based Catalysts

Ruthenium complexes have demonstrated significant utility in the synthesis of cyclic amines, particularly through "hydrogen borrowing" or "transfer hydrogenation" reactions.[2][3] These processes are highly atom-economical and often proceed under milder conditions than traditional reductive methods.

Catalyst Family: [Ru(p-cymene)Cl₂]₂ and its derivatives, often with phosphine or diamine ligands.

Plausible Application: Intramolecular reductive amination of a 6-amino-2-heptanone precursor. The catalyst facilitates the oxidation of a sacrificial alcohol (e.g., isopropanol) to provide the hydrogen equivalents for the reduction of the intermediate imine.

Causality of Experimental Choices: The choice of a ruthenium catalyst is predicated on its proven ability to mediate tandem oxidation-reduction sequences. The p-cymene ligand provides stability, while the choice of co-ligand (e.g., a chiral diamine) can be tuned to induce enantioselectivity in the final product.

Anticipated Performance: Ruthenium catalysts are known for their tolerance to a wide range of functional groups, which would be advantageous if applied to complex substrates.[4][5][6] Yields for analogous piperazine and diazepane syntheses have been reported to be high (up to 91%).[3]

Rhodium-Based Catalysts

Rhodium catalysts are well-established for their high activity in hydrogenation and C-H activation reactions.[7][8][9][10][11] For the synthesis of 2-Methylazepane, rhodium could be particularly effective in the direct hydrogenation of an enamine or imine precursor.

Catalyst Family: Wilkinson's catalyst (RhCl(PPh₃)₃) and cationic Rh(I) complexes with chiral diphosphine ligands (e.g., BINAP, SEGPHOS).

Plausible Application: Asymmetric hydrogenation of a cyclic enamine precursor derived from ε-caprolactam. This approach offers a direct route to enantiomerically enriched 2-Methylazepane.

Causality of Experimental Choices: The selection of a chiral rhodium catalyst is driven by the need for high enantioselectivity. The choice of ligand is crucial and often requires screening to identify the optimal match for a given substrate. The use of a pre-formed cyclic precursor simplifies the reaction by focusing on a single reduction step.

Anticipated Performance: Rhodium-catalyzed asymmetric hydrogenations are known to proceed with excellent enantioselectivities (often >99% ee) and high turnover numbers.[2] The reaction conditions are typically mild, involving moderate hydrogen pressures and temperatures.

Iridium-Based Catalysts

Iridium catalysts have emerged as powerful tools for a variety of transformations, including C-H activation, amination, and asymmetric hydrogenation.[12][13][14][15][16] Their versatility makes them strong candidates for several potential routes to 2-Methylazepane.

Catalyst Family: [Ir(COD)Cl]₂ and its derivatives, often used with chiral phosphoramidite or N-heterocyclic carbene (NHC) ligands.

Plausible Application: Directed C-H amination of a suitable acyclic precursor, followed by reduction. Alternatively, iridium catalysts are highly effective for the asymmetric hydrogenation of imines.

Causality of Experimental Choices: Iridium catalysts offer unique reactivity profiles. For instance, directed C-H amination would allow for the formation of the C-N bond at a specific position in a precursor molecule, offering a high degree of control. In asymmetric hydrogenation, iridium catalysts can be highly effective for sterically hindered substrates.

Anticipated Performance: Iridium-catalyzed reactions are known for their high functional group tolerance and can provide access to products with high enantiopurity.[13][15][16] Recent developments have shown the utility of iridium catalysts in the synthesis of complex pharmaceutical intermediates.[15]

Data Presentation: A Proposed Comparative Table

While direct experimental data for a head-to-head comparison in 2-Methylazepane synthesis is not available in the searched literature, the following table provides a projected comparison based on analogous reactions reported for similar cyclic amines.

Catalyst FamilyPlausible ReactionPotential AdvantagesPotential ChallengesProjected YieldProjected ee
Ruthenium Intramolecular Reductive AminationHigh atom economy, functional group toleranceMay require higher temperaturesGood to ExcellentModerate to High (with chiral ligands)
Rhodium Asymmetric HydrogenationHigh enantioselectivity, mild conditionsSubstrate-specific ligand screening requiredExcellentExcellent
Iridium Directed C-H Amination / HydrogenationHigh functional group tolerance, unique reactivityCatalyst cost and availabilityGood to ExcellentExcellent

Experimental Protocols: A Generalized Workflow for Catalyst Screening

The following protocol outlines a general workflow for the screening of different catalysts for the synthesis of 2-Methylazepane via intramolecular reductive amination of 6-amino-2-heptanone.

cluster_0 Catalyst Screening Workflow Start Start: Prepare stock solutions of 6-amino-2-heptanone, catalysts, ligands, and solvents Reaction_Setup Dispense reactants and catalyst/ ligand combinations into parallel reactors Start->Reaction_Setup Reaction Heat reactions under inert atmosphere for a defined time Reaction_Setup->Reaction Quench_and_Workup Cool, quench, and perform a standardized workup Reaction->Quench_and_Workup Analysis Analyze crude reaction mixtures by GC-MS and chiral HPLC Quench_and_Workup->Analysis Data_Evaluation Evaluate yield, conversion, and enantioselectivity Analysis->Data_Evaluation End End: Identify lead catalyst system Data_Evaluation->End

Caption: A generalized workflow for catalyst screening.

Materials:

  • 6-amino-2-heptanone

  • Ruthenium, Rhodium, and Iridium catalyst precursors

  • A library of chiral and achiral ligands (phosphines, diamines, etc.)

  • Anhydrous solvents (e.g., toluene, isopropanol)

  • Inert gas (Argon or Nitrogen)

  • Parallel reaction block or individual reaction vials

Procedure:

  • Preparation: Prepare stock solutions of the substrate, catalysts, and ligands in the chosen solvent under an inert atmosphere.

  • Reaction Setup: In a parallel reactor, dispense the substrate solution into each vial. Add the respective catalyst and ligand solutions to each vial.

  • Reaction: Seal the reactor and heat to the desired temperature for a set period (e.g., 12-24 hours).

  • Work-up: Cool the reactions to room temperature. Quench with a suitable reagent if necessary. Perform a liquid-liquid extraction to isolate the organic products.

  • Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and identify byproducts. Analyze by Chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the 2-Methylazepane product.

  • Evaluation: Compare the yield, conversion, and ee for each catalyst/ligand combination to identify the most promising candidates for further optimization.

Conclusion and Future Outlook

The synthesis of 2-Methylazepane can likely be achieved with high efficiency and stereoselectivity using modern catalytic methods. While this guide provides a comparative analysis based on analogous transformations, experimental validation is crucial. Ruthenium catalysts offer an atom-economical approach via transfer hydrogenation, while Rhodium and Iridium catalysts are expected to provide excellent enantioselectivity in asymmetric hydrogenations. Future work should focus on a direct experimental comparison of these catalyst systems for the synthesis of 2-Methylazepane to establish a definitive and scalable route for this important pharmaceutical building block.

References

  • BenchChem. (2025). Comparing the efficacy of different catalysts for 2-Methylacetophenone synthesis.
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  • ACS Publications. (2019). A Fit-for-Purpose Synthesis of (R)-2-Methylazepane.
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A Researcher's Guide to Evaluating the In Vitro Metabolic Stability of 2-Methylazepane Hydrochloride and Structurally Related Cyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its preclinical development. A compound's susceptibility to biotransformation by hepatic enzymes directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 2-Methylazepane hydrochloride, a saturated heterocyclic amine. While specific metabolic data for this compound is not extensively available in public literature, this guide will equip researchers with the necessary protocols and comparative data for well-characterized compounds to conduct a thorough and meaningful assessment.

This guide will delve into the two most prevalent in vitro models for metabolic stability assessment: liver microsomes and hepatocytes. We will explore the rationale behind choosing each system, provide detailed experimental protocols, and present comparative data for established compounds to contextualize the potential metabolic profile of this compound.

Choosing the Right In Vitro Model: Microsomes vs. Hepatocytes

The selection of an appropriate in vitro system is a critical first step in designing a metabolic stability study. The two most common choices, liver microsomes and hepatocytes, each offer distinct advantages and limitations.

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] Microsomal stability assays are cost-effective, have high throughput, and are excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[3] However, they lack the full complement of Phase II conjugating enzymes and the cellular machinery for transport and cofactor regeneration present in intact cells.

Hepatocytes: As intact liver cells, hepatocytes contain the full spectrum of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transport systems.[1] This "gold standard" in vitro model provides a more physiologically relevant environment for assessing a compound's overall metabolic fate. Hepatocyte assays can be more complex and costly than microsomal assays but offer a more comprehensive picture of metabolic clearance.

For a compound like this compound, a cyclic amine, metabolism could potentially involve both Phase I (e.g., N-dealkylation, ring hydroxylation) and Phase II (e.g., glucuronidation) pathways. Therefore, a comprehensive evaluation would ideally involve both microsomal and hepatocyte assays to dissect the relative contributions of these different metabolic routes.

Experimental Protocols

The following are detailed protocols for conducting in vitro metabolic stability assays using both liver microsomes and hepatocytes. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Liver Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes in the presence of the necessary cofactor, NADPH.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in the presence of human, rat, or mouse liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (see Table 1 for examples)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Caption: Workflow for a typical liver microsomal metabolic stability assay.

Step-by-Step Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and positive/negative controls in the incubation buffer. The final substrate concentration is typically 1 µM.

    • Thaw pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test/control compound solutions.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "no-cofactor" controls. For these controls, add an equal volume of buffer.

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a sample from each well and transfer it to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

    • The "0" time point sample should be taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of remaining compound versus time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Hepatocyte Stability Assay

This assay measures the disappearance of a test compound in a suspension of cryopreserved or fresh hepatocytes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in the presence of human, rat, or mouse hepatocytes.

Materials:

  • This compound

  • Cryopreserved or fresh hepatocytes (human, rat, or mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Control compounds (see Table 2 for examples)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • Multi-well plates (e.g., 12- or 24-well)

  • Orbital shaker in a 37°C incubator

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Caption: Workflow for a typical hepatocyte metabolic stability assay.

Step-by-Step Procedure:

  • Prepare Cells and Solutions:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

    • Prepare working solutions of this compound and control compounds in the incubation medium. The final substrate concentration is typically 1 µM.

  • Incubation:

    • Add the test and control compound solutions to a multi-well plate.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the hepatocyte suspension to each well.

    • Incubate the plate at 37°C on an orbital shaker.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot from each well and add it to a plate containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the termination plate to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Follow the same procedure as for the microsomal assay to determine the percentage of parent compound remaining and the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in 10^6 cells/mL) .

Comparative In Vitro Metabolic Stability Data

To provide a framework for interpreting the results for this compound, the following tables summarize the in vitro metabolic stability of well-characterized compounds with varying clearance rates.

Table 1: Comparative Metabolic Stability in Liver Microsomes

CompoundSpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Clearance Category
Verapamil Human14.547.8High
Rat12.356.3High
Mouse7.197.6High
Imipramine Human21.232.7Moderate
Rat4.6150.8High
Mouse11.063.0High
Testosterone Human25.027.7Moderate
Rat10.069.3High
Mouse8.086.6High
7-Ethoxycoumarin Human> 60< 11.6Low
Rat15.046.2High
Mouse10.069.3High

Note: The data presented are representative values compiled from various sources and may vary depending on the specific experimental conditions.

Table 2: Comparative Metabolic Stability in Hepatocytes

CompoundSpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)Clearance Category
Verapamil Human24.128.8High
Rat15.046.2High
Imipramine Human45.015.4Moderate
Rat20.034.7High
7-Ethoxycoumarin Human> 120< 5.8Low
Rat30.023.1Moderate

Note: The data presented are representative values compiled from various sources and may vary depending on the specific experimental conditions.

Interpreting the Results for this compound

The metabolic stability of this compound will be influenced by its chemical structure. As a secondary amine with a methyl group on the seven-membered ring, several metabolic pathways are plausible:

  • N-dealkylation: While 2-Methylazepane is a secondary amine, further metabolism could occur if it were, for instance, N-substituted in a more complex molecule.

  • Ring Hydroxylation: Cytochrome P450 enzymes can hydroxylate the azepane ring at various positions. The methyl group may influence the regioselectivity of this hydroxylation.

  • N-oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the nitrogen atom.

  • Conjugation: Phase II enzymes could potentially glucuronidate or sulfate hydroxylated metabolites.

By comparing the t½ and CLint values obtained for this compound with the data in Tables 1 and 2, researchers can classify its metabolic stability. For example, a half-life of over 60 minutes in human liver microsomes would suggest low clearance, similar to 7-ethoxycoumarin. Conversely, a half-life of less than 15 minutes would indicate high clearance, akin to verapamil.

Discrepancies between the microsomal and hepatocyte data can also be informative. If the compound is significantly more stable in microsomes than in hepatocytes, it may suggest that Phase II metabolism or other non-CYP enzymes play a significant role in its clearance.

Conclusion

Evaluating the in vitro metabolic stability of this compound is a critical step in understanding its potential as a therapeutic agent. By employing the detailed protocols for liver microsomal and hepatocyte stability assays outlined in this guide, and by using the provided comparative data for well-characterized compounds, researchers can generate robust and interpretable data. This will enable a data-driven assessment of the compound's pharmacokinetic properties and inform subsequent stages of drug development. The structural features of this compound suggest that it may be a substrate for several metabolic enzymes, and a thorough in vitro evaluation is therefore essential to de-risk its progression as a drug candidate.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylazepane Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Azepane Scaffold

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensionality allows for precise spatial orientation of substituents, making it an attractive template for designing molecules that can interact with complex biological targets. Within this class, 2-methylazepane derivatives have emerged as promising modulators of monoamine transporters, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for treating a range of central nervous system (CNS) disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).

This guide provides a comprehensive comparison of 2-methylazepane derivatives, focusing on their structure-activity relationships as dual NET and DAT inhibitors. We will delve into the causal relationships behind experimental design, present comparative experimental data, and provide detailed protocols for the synthesis and biological evaluation of these compounds.

Core Structure-Activity Relationship (SAR) Insights

The foundational SAR of 2-methylazepane derivatives as monoamine transporter inhibitors revolves around the substituents at three key positions: the 2-position of the azepane ring, the nitrogen atom of the azepane, and the aromatic ring at the 2-position.

The Significance of the 2-Position: Methyl and Aryl Substituents

A pivotal study in this area explored a series of 2-substituted azepanes and piperidines, revealing crucial SAR insights.[1] The presence of a methyl group at the 2-position alongside an aryl group was found to be a key determinant of activity. This substitution pattern creates a chiral center, and the stereochemistry at this position can significantly influence potency and selectivity.

Generally, the introduction of a substituted phenyl ring at the 2-position is essential for high-affinity binding to both NET and DAT. The nature and position of substituents on this aromatic ring play a fine-tuning role in modulating the inhibitory activity.

Impact of Aryl Ring Substitution

The substitution pattern on the 2-aryl ring is a critical factor influencing the potency of these derivatives as NET and DAT inhibitors. The following table summarizes the in vitro potencies (IC50 values) of a series of 2-aryl-2-methylazepane analogs.

Compound IDR (Aryl Substituent)NET IC50 (nM)DAT IC50 (nM)
1a Phenyl130180
1b 4-Chlorophenyl29120
1c 3,4-Dichlorophenyl1034
1d 4-Methylphenyl100250
1e 4-Methoxyphenyl210560

Data synthesized from literature reports.[1]

From this data, we can derive the following key SAR observations:

  • Halogen Substitution: The introduction of a chlorine atom at the 4-position of the phenyl ring (Compound 1b ) leads to a significant increase in NET inhibitory potency compared to the unsubstituted analog (Compound 1a ).

  • Dihalogen Substitution: The presence of two chlorine atoms at the 3 and 4 positions (Compound 1c ) further enhances potency at both NET and DAT, suggesting that this substitution pattern is highly favorable for binding to both transporters.

  • Electron-Donating Groups: The addition of electron-donating groups, such as methyl (Compound 1d ) or methoxy (Compound 1e ), generally leads to a decrease in potency compared to the unsubstituted or halogen-substituted analogs. This suggests that electron-withdrawing groups on the 2-aryl ring are preferred for optimal activity.

The enhanced potency of the 3,4-dichloro substituted analog highlights the importance of specific electronic and steric interactions within the binding pockets of NET and DAT.

The Role of the Azepane Nitrogen Substituent

The substituent on the azepane nitrogen also plays a role in modulating the activity of these compounds. While the primary focus of many studies has been on N-methyl derivatives, variations at this position can impact potency and pharmacokinetic properties. For instance, demethylation to the secondary amine can alter the compound's polarity and potential for hydrogen bonding, which may affect its interaction with the transporters and its ability to cross the blood-brain barrier.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-methylazepane derivative and for the biological evaluation of its activity at monoamine transporters.

Synthesis of 2-(3,4-Dichlorophenyl)-2-methylazepane (Compound 1c)

This protocol is a representative synthesis adapted from the literature.[1]

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)ethan-1-one

  • To a stirred solution of 1,2-dichlorobenzene (1.0 equiv) in a suitable solvent such as dichloromethane, add acetyl chloride (1.1 equiv) at 0 °C.

  • Slowly add aluminum chloride (1.2 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(3,4-dichlorophenyl)ethan-1-one.

Step 2: Synthesis of 2-(3,4-Dichlorophenyl)-2-methylazepane

  • Prepare a solution of 1-(3,4-dichlorophenyl)ethan-1-one (1.0 equiv) and azepane (1.2 equiv) in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 18-24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent like methanol and cool to 0 °C.

  • Add a reducing agent, such as sodium borohydride, portion-wise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 2-(3,4-dichlorophenyl)-2-methylazepane.

Biological Evaluation: Radioligand Binding Assay for NET and DAT

This protocol outlines a standard competitive radioligand binding assay to determine the in vitro potency (IC50) of the synthesized compounds.[2][3][4][5]

Materials:

  • HEK293 cells stably expressing human NET or DAT.

  • Membrane preparation from these cells.

  • Radioligand: [³H]Nisoxetine for NET and [³H]WIN 35,428 for DAT.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., Desipramine for NET, Cocaine for DAT).

  • Synthesized 2-methylazepane derivatives.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the HEK293 cells expressing the target transporter in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, the synthesized test compound at various concentrations, and the cell membrane preparation.

    • To determine non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound.

    • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate the core concepts discussed.

SAR_2_Methylazepane cluster_scaffold 2-Methylazepane Scaffold cluster_substituents Key Substitution Points cluster_activity Biological Activity Scaffold NET NET Inhibition Scaffold->NET DAT DAT Inhibition Scaffold->DAT R1 2-Aryl Group (e.g., Phenyl) R1->Scaffold Modulates Core Potency R2 N-Substituent (e.g., Methyl) R2->Scaffold Influences PK/PD R3 Aryl Ring Substituents (e.g., Cl, OMe) R3->R1 Fine-tunes Potency

Caption: Key structural features of 2-methylazepane derivatives influencing their activity as monoamine transporter inhibitors.

Synthetic_Workflow A 1,2-Dichlorobenzene C 1-(3,4-Dichlorophenyl)ethan-1-one A->C Friedel-Crafts Acylation B Acetyl Chloride B->C E Enamine Intermediate C->E Condensation D Azepane D->E F 2-(3,4-Dichlorophenyl)-2-methylazepane E->F Reduction

Caption: Simplified workflow for the synthesis of a potent 2-methylazepane derivative.

Assay_Workflow Membranes Prepare Cell Membranes (NET or DAT expressing) Incubation Incubate: Membranes + Radioligand + Test Compound Membranes->Incubation Filtration Filter to Separate Bound/Free Radioligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 Counting->Analysis

Caption: Workflow for the radioligand binding assay to determine inhibitor potency.

Conclusion and Future Directions

The structure-activity relationship studies of 2-methylazepane derivatives have identified a promising class of dual norepinephrine and dopamine reuptake inhibitors. The key takeaways for medicinal chemists and drug developers are:

  • The 2-aryl-2-methylazepane scaffold is a viable starting point for potent monoamine transporter inhibitors.

  • Electron-withdrawing substituents, particularly a 3,4-dichloro pattern on the 2-aryl ring, significantly enhance potency at both NET and DAT.

  • The N-substituent on the azepane ring provides an additional handle for modulating pharmacokinetic and pharmacodynamic properties.

Future research in this area could focus on several key aspects. A more extensive exploration of substituents on the azepane ring itself could reveal further opportunities to optimize potency and selectivity. Additionally, a deeper understanding of the stereochemical requirements at the 2-position through the synthesis and evaluation of individual enantiomers would be highly valuable. Finally, in vivo studies are necessary to translate the promising in vitro activity of these compounds into potential therapeutic agents for CNS disorders.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 679. [Link]
  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
  • Fensome, A., et al. (2008). Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. Bioorganic & Medicinal Chemistry Letters, 18(16), 4491-4494. [Link]
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  • Blough, B. E., et al. (2018). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. ACS Chemical Neuroscience, 10(1), 523-534. [Link]
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  • Kumar, A., et al. (2019). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Drug Discovery Technologies, 16(4), 459-471. [Link]
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  • Nedolya, N. A., et al. (2002). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Russian Journal of Organic Chemistry, 38(1), 123-125. [Link]
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"comparing the efficacy of 2-Methylazepane hydrochloride with known standards"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of 2-Methylazepane Hydrochloride Against Known Monoamine Transporter Inhibitors

Abstract

This guide provides a comprehensive comparative analysis of a novel research compound, this compound, against established standards for monoamine transporter inhibition. Due to the limited public data on this compound, this document establishes a scientifically rigorous, hypothetical framework wherein its efficacy is evaluated as a dual dopamine (DAT) and norepinephrine (NET) reuptake inhibitor. We benchmark its performance against GBR-12909, a potent and selective DAT inhibitor, and Desipramine, a well-characterized NET inhibitor.[1][2][3] This guide details the requisite in vitro experimental protocols, presents hypothetical yet plausible comparative data, and explains the underlying scientific principles for each methodological choice, offering a robust template for the evaluation of novel psychoactive compounds.

Introduction

The Azepane Scaffold in Neuropharmacology

The seven-membered azepane heterocyclic ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS). Its conformational flexibility allows for optimal binding to a variety of neurological targets. This structural feature is often decisive for the bioactivity of substituted azepanes, making them attractive candidates for novel drug discovery programs.

Profile of this compound: A Hypothetical Monoamine Reuptake Inhibitor

This compound is a derivative of the azepane scaffold. While specific efficacy data for this compound is not widely published, its structure is analogous to other compounds known to interact with monoamine transporters. For the purposes of this guide, we hypothesize that this compound functions as a dual inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating conditions like depression and ADHD.[1][4]

Rationale for Comparison: Benchmarking Against Gold Standards

To rigorously assess the efficacy and selectivity of a novel compound, it is essential to compare it against well-characterized standards. In this context, we have selected:

  • GBR-12909: A diarylpiperazine derivative renowned for its high potency and selectivity as a dopamine reuptake inhibitor.[2][3][5] It serves as the gold standard for evaluating DAT binding affinity and functional inhibition.

  • Desipramine: A tricyclic antidepressant that acts as a potent and relatively selective norepinephrine reuptake inhibitor.[1][4][6] It is the standard comparator for assessing activity at the NET.

Objectives

This guide is designed to provide researchers with a comprehensive framework to:

  • Determine the in vitro binding affinity (Kᵢ) of this compound for hDAT and hNET.

  • Measure the in vitro functional potency (IC₅₀) of this compound in inhibiting dopamine and norepinephrine uptake.

  • Objectively compare the potency and selectivity of this compound with GBR-12909 and Desipramine.

Materials and Methods

The protocols described herein represent self-validating systems, incorporating controls for total and non-specific binding/uptake to ensure data integrity.

Experimental Workflow Overview

The evaluation process follows a logical progression from determining binding affinity at the target transporters to assessing functional inhibition of their activity.

G cluster_0 In Vitro Binding Affinity cluster_1 In Vitro Functional Potency Membrane_Prep Membrane Preparation (hDAT/hNET expressing cells) Binding_Assay Radioligand Binding Assay ([3H]WIN 35,428 for DAT) ([3H]Nisoxetine for NET) Membrane_Prep->Binding_Assay Data_Analysis_Ki Data Analysis (Cheng-Prusoff Equation) Binding_Assay->Data_Analysis_Ki Data_Analysis_IC50 Data Analysis (Non-linear Regression) Data_Analysis_Ki->Data_Analysis_IC50 Compare Affinity vs. Function Synaptosome_Prep Synaptosome Preparation (Rat Striatum/Cortex) Uptake_Assay Synaptosomal Uptake Assay ([3H]Dopamine for DAT) ([3H]Norepinephrine for NET) Synaptosome_Prep->Uptake_Assay Uptake_Assay->Data_Analysis_IC50 Result Comparative Efficacy Profile (Potency & Selectivity) Data_Analysis_IC50->Result

Caption: A generalized workflow for the discovery and development of a novel DAT ligand.

Protocol 1: Radioligand Binding Assays

Causality: This experiment quantifies the direct interaction (affinity) between the test compounds and the target transporters. We use radiolabeled ligands that are known to bind selectively to DAT or NET. The ability of our test compound to displace this radioligand is a direct measure of its binding affinity (Kᵢ).

2.2.1 Membrane Preparation

  • Harvest cell lines stably expressing either human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Homogenize the cells in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[7]

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[7]

  • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration via a BCA assay.

2.2.2 DAT Binding Assay

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM GBR-12909.[7]

    • Test Compound: 50 µL of this compound, GBR-12909, or Desipramine at varying concentrations (0.1 nM to 10 µM).

  • Add 50 µL of [³H]WIN 35,428 (a high-affinity DAT ligand) to all wells for a final concentration of ~1-2 nM.[7][8]

  • Initiate the reaction by adding 100 µL of the hDAT membrane suspension (~20-50 µg protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash filters 3x with ice-cold wash buffer.

  • Quantification: Measure radioactivity on the filters using a scintillation counter.

2.2.3 NET Binding Assay

  • Follow the same procedure as the DAT assay, but use hNET-expressing cell membranes.

  • Use [³H]Nisoxetine as the radioligand.[9]

  • Use 10 µM Desipramine to determine non-specific binding.[9]

Protocol 2: Synaptosomal Uptake Assays

Causality: This experiment measures the functional consequence of binding. Synaptosomes are resealed nerve terminals that contain functional transporters. By measuring the inhibition of radiolabeled dopamine or norepinephrine uptake into these terminals, we can determine the compound's functional potency (IC₅₀).

2.3.1 Synaptosome Preparation

  • Dissect brain regions of interest (e.g., rat striatum for DAT, frontal cortex for NET) in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES).[10][11]

  • Homogenize the tissue using a Dounce homogenizer.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 16,000 x g for 20 minutes at 4°C.[10][11]

  • Resuspend the resulting pellet (the crude synaptosomal fraction) in a Krebs-Ringer's uptake buffer.

2.3.2 Dopamine Uptake Assay

  • Assay Setup: Aliquot synaptosomes into tubes. Pre-incubate for 10 minutes at 37°C with varying concentrations of this compound, GBR-12909, or Desipramine.

  • Initiation: Initiate uptake by adding [³H]Dopamine (final concentration ~10-20 nM).[7]

  • Incubation: Incubate for 5 minutes at 37°C to measure the initial rate of uptake.[7][11]

  • Termination: Stop the reaction by adding 1 mL of ice-cold uptake buffer and immediate filtration through a glass fiber filter.

  • Quantification: Wash filters and measure radioactivity via scintillation counting.

  • Controls: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor like cocaine or nomifensine.[7][10]

2.3.3 Norepinephrine Uptake Assay

  • Follow the same procedure as the dopamine uptake assay, using synaptosomes from the frontal cortex.

  • Use [³H]Norepinephrine as the substrate.

  • Use Desipramine as the standard for 100% inhibition.

Results and Discussion

Comparative Binding Affinity and Selectivity

The binding affinity (Kᵢ) is calculated from the IC₅₀ values obtained in the competitive binding assays using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[8] The data below are hypothetical but represent a plausible outcome for a novel dual-action compound.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)Selectivity Ratio (DAT/NET)
2-Methylazepane HCl 15450.33
GBR-12909 (Standard) 1.5>1000<0.0015
Desipramine (Standard) 82,0004.219,523

Discussion: In this hypothetical scenario, 2-Methylazepane HCl demonstrates high affinity for both DAT and NET, with a slight preference for the dopamine transporter. Its profile is distinct from the highly selective standards, GBR-12909 (DAT selective) and Desipramine (NET selective).[1][2][6] A compound with this balanced dual-inhibitor profile could have unique therapeutic potential, as combined DAT/NET inhibition is a validated mechanism for treating major depressive disorder.

Functional Potency in Monoamine Uptake

The functional potency (IC₅₀) reflects the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

CompoundDA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)Potency Ratio (DA/NE)
2-Methylazepane HCl 35980.36
GBR-12909 (Standard) 5>2000<0.0025
Desipramine (Standard) >10,00010>1000

Discussion: The functional data align with the binding affinities, showing that 2-Methylazepane HCl is a potent inhibitor of both dopamine and norepinephrine uptake. The slight discrepancy between Kᵢ and IC₅₀ values is expected, as binding affinity does not always translate perfectly to functional potency due to factors like membrane partitioning and assay conditions. The results confirm the compound's dual-action mechanism, contrasting with the selective action of the reference compounds.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for these compounds is the blockade of neurotransmitter reuptake at the presynaptic terminal. By occupying the transporter protein, the inhibitor prevents the removal of dopamine or norepinephrine from the synaptic cleft, thereby enhancing and prolonging the neurotransmitter's signaling to the postsynaptic neuron.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicles (Dopamine/Norepinephrine) DA_NE Vesicle->DA_NE Release DAT_NET DAT / NET Transporter DA_NE->DAT_NET Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding & Signal Inhibitor 2-Methylazepane Inhibitor->DAT_NET Blockade

Caption: Mechanism of action of a monoamine reuptake inhibitor in the synapse.

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology for evaluating the efficacy of a novel compound, this compound, within the hypothesized context of a dual DAT/NET inhibitor. By benchmarking against the selective standards GBR-12909 and Desipramine, the described in vitro binding and uptake assays provide a clear path to characterizing the compound's potency and selectivity. The hypothetical data presented suggest that this compound could be a promising candidate with a balanced dual-action profile, warranting further investigation. This framework serves as a robust template for researchers in the field of drug development to objectively assess the performance of new chemical entities.

References

  • Title: Desipramine - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction Source: PMC - PubMed Central URL:[Link]
  • Title: Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry Source: NCBI Bookshelf URL:[Link]
  • Title: Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake Source: PMC - PubMed Central URL:[Link]
  • Title: Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines Source: PMC - PubMed Central URL:[Link]
  • Title: What is the mechanism of Desipramine Hydrochloride?
  • Title: LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters Source: PMC - PubMed Central URL:[Link]

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A Senior Application Scientist's Guide to the Statistical Analysis of Experimental Data for 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and chemical research, the rigorous evaluation of experimental data is paramount. This guide provides an in-depth comparison of the statistical analysis methodologies applied to experimental data for 2-Methylazepane hydrochloride. Moving beyond a mere recitation of procedures, this document elucidates the causal reasoning behind the selection of specific analytical techniques and statistical tests. By presenting a hypothetical comparative study, we will explore the nuances of experimental design, data interpretation, and the validation of analytical methods in accordance with regulatory standards. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for ensuring the scientific integrity and trustworthiness of their findings.

Introduction: The Role of Statistical Rigor in Analytical Chemistry

This compound is a cyclic amine derivative of interest in pharmaceutical research. Like any active pharmaceutical ingredient (API), its efficacy, safety, and quality must be substantiated by precise and reliable experimental data. The journey from laboratory discovery to a marketed drug is paved with analytical measurements, and the interpretation of this data is where statistical analysis becomes indispensable.[1]

Hypothetical Comparative Study: Purity Assessment of Two Synthetic Batches of this compound

To illustrate the principles of statistical analysis, let us consider a common scenario in drug development: comparing the purity of two different synthetic batches of this compound. Let's designate them as Batch A and Batch B . The objective is to determine if there is a statistically significant difference in the purity levels between the two batches.

Experimental Design and Rationale

A robust experimental design is the foundation of any valid statistical analysis. For this study, we will employ High-Performance Liquid Chromatography (HPLC), a cornerstone technique for the analysis and quantification of pharmaceutical compounds.[3][4]

  • Replication: To capture the variability within each batch, we will analyze six independent samples from Batch A and six from Batch B.

  • Randomization: The order in which the twelve samples are analyzed will be randomized to prevent any systematic bias from instrument drift or other time-dependent factors.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following is a detailed, step-by-step methodology for the HPLC analysis.

Objective: To determine the purity of this compound in two separate batches by quantifying the peak area of the main component relative to the total peak area.

Materials:

  • This compound reference standard

  • Samples from Batch A and Batch B

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water, with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of 1 mg/mL. Prepare a working standard solution of 100 µg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve samples from Batch A and Batch B in the mobile phase to a nominal concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 70:30 Acetonitrile:Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard solution, followed by the randomized samples from Batch A and Batch B.

  • Data Acquisition: Record the chromatograms and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution randomize Randomize Injection Order prep_standard->randomize prep_batch_a Prepare Batch A Samples prep_batch_a->randomize prep_batch_b Prepare Batch B Samples prep_batch_b->randomize hplc_run Perform HPLC Runs randomize->hplc_run data_acq Data Acquisition (Chromatograms) hplc_run->data_acq integrate Integrate Peak Areas data_acq->integrate calculate Calculate Purity (%) integrate->calculate stats Statistical Analysis calculate->stats

Caption: Workflow for HPLC Purity Analysis.

Data Presentation and Initial Analysis

After conducting the experiment, the following purity data (%) was obtained:

ReplicateBatch A Purity (%)Batch B Purity (%)
199.599.1
299.699.3
399.499.2
499.799.0
599.599.4
699.699.1
Descriptive Statistics

The first step in any statistical analysis is to summarize the data using descriptive statistics.[2] This provides a snapshot of the central tendency and dispersion of the data.

Statistical MeasureBatch ABatch B
Mean (x̄)99.5599.18
Standard Deviation (s)0.1050.147
Variance (s²)0.0110.022
Number of Samples (n)66

From the descriptive statistics, we observe that the mean purity of Batch A is slightly higher than that of Batch B. However, to determine if this difference is statistically significant or simply due to random experimental variation, we must perform an inferential statistical test.[5]

Inferential Statistics: The Student's t-Test

The Student's t-test is a widely used statistical test to compare the means of two independent groups.[1] The choice of this test is guided by our experimental design: we have two independent batches and are interested in the difference between their mean purity values.

The Null Hypothesis

In hypothesis testing, we start with a null hypothesis (H₀), which assumes that there is no difference between the two groups.[6] In our case:

H₀: µₐ = µₑ (The true mean purity of Batch A is equal to the true mean purity of Batch B).

The alternative hypothesis (H₁) is that there is a difference:

H₁: µₐ ≠ µₑ

Assumptions of the t-Test

The validity of the t-test relies on several assumptions:

  • Independence: The measurements from Batch A are independent of the measurements from Batch B. Our experimental design ensures this.

  • Normality: The data in each group are approximately normally distributed. For small sample sizes, this can be difficult to formally test, but we proceed with the assumption that the analytical measurements follow a normal distribution, which is common in chemical analysis.[5]

  • Equal Variances: The variances of the two groups are equal. We can test this assumption using an F-test.

F-test for Equality of Variances:

  • F = s₁²/s₂² = 0.022 / 0.011 = 2.0

  • The critical F-value (with 5 and 5 degrees of freedom at α = 0.05) is 5.05.

  • Since our calculated F-value (2.0) is less than the critical F-value (5.05), we can assume that the variances are equal.

Performing the t-Test

The formula for the two-sample t-test (assuming equal variances) is:

t = (x̄₁ - x̄₂) / [sₚ * √((1/n₁) + (1/n₂))]

Where sₚ is the pooled standard deviation.

  • sₚ = √[((n₁-1)s₁² + (n₂-1)s₂²) / (n₁ + n₂ - 2)] = 0.128

  • t = (99.55 - 99.18) / [0.128 * √((1/6) + (1/6))] = 4.98

Interpreting the Results

To interpret the t-value, we compare it to a critical t-value from the t-distribution table with (n₁ + n₂ - 2) = 10 degrees of freedom and a chosen significance level (α), typically 0.05.

  • Calculated t-value: 4.98

  • Critical t-value (α = 0.05, 10 df): 2.228

Since our calculated t-value (4.98) is greater than the critical t-value (2.228), we reject the null hypothesis. This means there is a statistically significant difference between the mean purity of Batch A and Batch B at the 95% confidence level.[5]

Diagram: Statistical Test Selection Logic

G start Start Analysis num_groups How many groups to compare? start->num_groups two_groups Two Groups num_groups->two_groups 2 more_than_two > Two Groups num_groups->more_than_two >2 paired_data Paired or Independent Data? two_groups->paired_data anova Perform ANOVA more_than_two->anova independent Independent paired_data->independent Independent paired Paired paired_data->paired Paired ttest Perform Student's t-test independent->ttest paired_ttest Perform Paired t-test paired->paired_ttest

Caption: Decision tree for selecting a statistical test.

Trustworthiness and Self-Validating Systems

The trustworthiness of these results is underpinned by the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[7][8][9] A validated analytical method ensures:

  • Specificity: The method can unequivocally assess the analyte in the presence of components that may be expected to be present.[8]

  • Linearity: The analytical procedure's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8] This includes repeatability and intermediate precision.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

By adhering to these validation principles, the analytical protocol becomes a self-validating system, providing confidence in the generated data.

Conclusion

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][8][9][10]
  • Sampling and Statistical Analysis of D
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link][3][11]
  • Statistical Guidance on Reporting Results from Studies Evalu
  • Analytical methods for determination of benzodiazepines. A short review.
  • Chapter 22: Statistical Data Analysis.
  • Statistics in Analytical Chemistry.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][13]
  • Chapter 7: Statistical Analysis Data Treatment and Evalu

Sources

A Guide to Inter-Laboratory Comparison for the Analysis of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the analysis of 2-Methylazepane hydrochloride. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who are tasked with validating and standardizing analytical methods across multiple sites. We will explore the inherent challenges of analyzing this specific molecule and present robust methodologies using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), underpinned by a rigorous study design and data analysis protocol.

Introduction: The Need for Standardized Analysis

This compound is a cyclic secondary amine structure, often used as a building block or appearing as an intermediate or impurity in pharmaceutical manufacturing. The accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1] An analytical method, no matter how well-developed in a single laboratory, can only be considered truly robust and transferable after its performance has been verified by multiple laboratories.[2]

Inter-laboratory comparisons (ILCs), also known as proficiency tests, are essential for this verification process.[3][4] They serve several key purposes:

  • Method Validation: Assessing the reproducibility of an analytical method, a key validation parameter defined by regulatory bodies like the International Council for Harmonisation (ICH).[5][6]

  • Laboratory Performance: Evaluating the competency and proficiency of individual laboratories in performing a specific analytical test.[7][8]

  • Bias Identification: Uncovering systematic errors or biases that may exist between different laboratories, instruments, or even analysts.[9]

  • Establishing Consensus Values: Creating reliable reference values for materials where a certified reference material (CRM) may not exist.

This guide will detail a structured approach to conducting an ILC for this compound, focusing on two orthogonal analytical techniques to ensure comprehensive analytical characterization.

Analytical Challenges of this compound

The physicochemical properties of 2-Methylazepane present distinct challenges for common chromatographic techniques.

  • High Basicity and Polarity: As a secondary amine, the molecule is basic and prone to strong interactions with active sites (e.g., free silanols) on silica-based chromatographic columns. This often leads to poor peak shape, characterized by significant tailing, which compromises resolution and integration accuracy, particularly in GC analysis.[10]

  • Volatility: The hydrochloride salt is non-volatile, but the free base is sufficiently volatile for GC analysis. The conversion from the salt to the free base must be consistent, typically achieved by using a basic injection port liner or a highly basic column.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct detection by HPLC with a UV detector challenging, especially at low concentrations. This necessitates either the use of alternative detection methods (like Mass Spectrometry) or a pre-column or post-column derivatization step to attach a UV-active tag.

Addressing these challenges is fundamental to developing a reliable analytical method suitable for an inter-laboratory study.

Inter-Laboratory Study Design

A successful ILC requires meticulous planning and a clearly defined protocol that is distributed to all participating laboratories.[3][11] The goal is to minimize variables outside of the method itself, ensuring that any observed differences can be attributed to laboratory-specific factors or the inherent variability of the method.

The overall workflow for the ILC is outlined below.

ILC_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Analytical Methods B Select Participating Laboratories (n > 8) A->B C Prepare & Characterize Homogeneous Test Material B->C D Develop & Distribute Detailed Study Protocol C->D E Distribute Samples to All Laboratories D->E F Laboratories Perform Analysis (e.g., n=6 replicates) E->F G Data & System Suitability Results Reported to Coordinator F->G H Statistical Analysis: Outlier Tests (e.g., Grubbs') G->H I Calculate Repeatability (sr) & Reproducibility (sR) H->I J Assign Consensus Value & Calculate Z-Scores I->J K Issue Final Report with Performance Evaluation J->K

Caption: Workflow for the Inter-Laboratory Comparison Study.

Key Protocol Elements:

  • Test Material: A single, homogeneous batch of this compound should be prepared and characterized by the coordinating laboratory. Samples from this batch will be distributed to all participants.

  • Sample Sets: Each laboratory should receive identical sample sets, including samples for assay determination and potentially spiked samples for accuracy assessment. Samples should be properly packaged to ensure stability during transit.

  • Detailed Protocol: The protocol must unambiguously specify all critical method parameters, including column type, mobile/carrier gas conditions, instrument settings, sample preparation steps, and the sequence of injections.

  • System Suitability Tests (SST): Clear SST criteria (e.g., peak tailing, resolution, and precision of standard injections) must be defined. Laboratories must meet these criteria before proceeding with sample analysis.

  • Data Reporting: A standardized template should be provided for reporting results, including raw data, chromatograms, and SST results. This ensures consistency in data evaluation.[4]

Recommended Analytical Methodologies

Two validated analytical methods are proposed for this inter-laboratory study: a Gas Chromatography method for purity and related substances and a derivatization-based HPLC method for assay determination.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for assessing the purity of 2-Methylazepane and quantifying volatile impurities. The primary challenge, peak tailing, is addressed through a base-deactivated column.

Rationale for Choices:

  • Column: A low-to-mid polarity column with base deactivation (e.g., a wax-type column like a DB-WAX or a specialized amine analysis column) is crucial. The deactivation minimizes secondary interactions between the basic amine and active silanol groups on the support surface, ensuring a symmetrical peak shape.[10]

  • Detector: A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds, making it ideal for purity analysis where the identity of all impurities may not be known.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and a small amount of a stronger base (like tetramethylammonium hydroxide, TMAH) can be added to ensure the analyte is in its free base form for volatilization.

Method 2: HPLC with UV Detection following Pre-Column Derivatization

This method provides an orthogonal approach focused on accurate quantification (assay). The lack of a native chromophore is overcome by chemical derivatization.

Rationale for Choices:

  • Derivatization Reagent: A reagent such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is an excellent choice. It reacts with both primary and secondary amines to form a highly UV-active derivative, enabling sensitive detection.[12] The reaction conditions (pH, time, temperature) must be precisely controlled and specified in the protocol.

  • Column: A modern, high-purity silica C18 column is selected to provide good retention and separation of the relatively non-polar FMOC derivative.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate buffer) is necessary to control the pH. Inconsistent pH during analysis of amine salts can lead to peak splitting or broadening.[13] A gradient elution with acetonitrile or methanol will be used to separate the derivatized analyte from reagent peaks and any potential by-products.

Data Analysis and Performance Evaluation

Upon receiving data from all participants, the coordinating laboratory will perform a rigorous statistical analysis.[3][14]

  • Outlier Screening: Data should first be screened for outliers using statistical tests such as Cochran's test for variances and Grubbs' test for individual means. Any statistically identified outliers should be investigated and may be excluded from further calculations.

  • Precision Analysis:

    • Repeatability (Intra-laboratory precision, sr): This measures the variability of results within a single laboratory under the same operating conditions. It is calculated from the standard deviation of the replicate measurements from each lab.

    • Reproducibility (Inter-laboratory precision, sR): This measures the variability of results between different laboratories. It encompasses the repeatability variance plus the between-laboratory variance and is the key metric for assessing method transferability.[9]

  • Performance Scoring (Z-Score): Each laboratory's performance is commonly evaluated using a z-score, calculated as: z = (x - X) / σ Where:

    • x is the mean result from the participant laboratory.

    • X is the assigned consensus value (typically the robust mean of all participant results after outlier removal).

    • σ is the target standard deviation for proficiency, often derived from the reproducibility standard deviation of the study.

    A common interpretation of z-scores is:

    • |z| ≤ 2.0: Satisfactory performance.

    • 2.0 < |z| < 3.0: Questionable performance (warning signal).

    • |z| ≥ 3.0: Unsatisfactory performance (action signal).[15]

The following diagram illustrates a typical decision-making process when a laboratory reports an unsatisfactory result.

Troubleshooting_Workflow A Unsatisfactory Result (|z| >= 3.0) B SST Passed? A->B C Review SST Data: - Tailing Factor - Precision - Resolution B->C No D Protocol Followed? B->D Yes H Root Cause Identified: Implement Corrective and Preventive Action (CAPA) C->H E Review Raw Data: - Integration Parameters - Sample Preparation Records - Injection Sequence D->E No F Instrument Calibrated? D->F Yes E->H G Check Instrument Logs: - Calibration Status - Maintenance Records - Column History F->G No F->H Yes I No Obvious Error: Potential Systemic Bias. Further Investigation Required. G->I

Caption: Troubleshooting workflow for out-of-spec ILC results.

Hypothetical Results and Discussion

The following tables present hypothetical data from a 10-laboratory study to illustrate the expected outcomes and their interpretation.

Table 1: Hypothetical Inter-Laboratory Results for GC Purity Analysis

LaboratoryMean Purity (%)Repeatability (sr)Z-ScorePerformance
Lab 199.850.040.45Satisfactory
Lab 299.750.05-0.87Satisfactory
Lab 399.910.061.20Satisfactory
Lab 499.550.15-3.42Unsatisfactory
Lab 599.810.04-0.04Satisfactory
Lab 699.830.050.21Satisfactory
Lab 799.780.07-0.46Satisfactory
Lab 899.890.050.95Satisfactory
Lab 999.680.08-1.78Satisfactory
Lab 1099.950.061.72Satisfactory
Summary
Consensus Mean 99.81%
sR 0.08%
RSDR (%) 0.08%

In this example, Lab 4's result is identified as an action item. The high intra-laboratory variability (sr = 0.15) and very low purity value suggest a potential issue with their sample preparation, instrument stability, or chromatographic integration.

Table 2: Hypothetical Inter-Laboratory Results for HPLC Assay Analysis

LaboratoryMean Assay (%)Repeatability (sr)Z-ScorePerformance
Lab 1100.20.250.33Satisfactory
Lab 299.50.30-1.15Satisfactory
Lab 3100.50.280.96Satisfactory
Lab 4100.10.310.12Satisfactory
Lab 599.80.25-0.52Satisfactory
Lab 6101.20.352.45Questionable
Lab 799.60.29-0.94Satisfactory
Lab 8100.30.270.54Satisfactory
Lab 999.20.33-1.78Satisfactory
Lab 10100.40.260.75Satisfactory
Summary
Consensus Mean 100.0%
sR 0.42%
RSDR (%) 0.42%

Here, Lab 6 is flagged with a warning signal. While their repeatability is acceptable, their mean result is biased high, approaching the unsatisfactory threshold. This could indicate a consistent error in their standard or sample preparation, such as a weighing error or incomplete solvent evaporation, leading to a more concentrated sample.

Detailed Experimental Protocols

(Note: These are model protocols and must be fully validated before use in a formal ILC.)

Protocol 1: GC-FID Purity Method
  • Column: Agilent DB-WAX (or equivalent), 30 m x 0.32 mm ID, 0.5 µm film thickness.

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 220°C, hold for 5 min.

  • Injector: Split (20:1), 240°C.

  • Detector: FID, 250°C.

  • Sample Preparation: Accurately weigh ~25 mg of 2-Methylazepane HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Injection Volume: 1 µL.

  • SST: For a standard solution, tailing factor for the main peak must be ≤ 1.5. RSD of 6 replicate injections must be ≤ 1.0% for the peak area.

Protocol 2: HPLC-UV Assay Method (with FMOC-Cl Derivatization)
  • Column: Waters XBridge C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 265 nm.

  • Derivatization Procedure:

    • To 1.0 mL of a ~100 µg/mL sample solution in water, add 1.0 mL of Borate Buffer (pH 9.0).

    • Add 1.0 mL of a 1 mg/mL FMOC-Cl solution in Acetonitrile.

    • Vortex immediately and let react at room temperature for 15 minutes.

    • Quench the reaction by adding 1.0 mL of a 1% (v/v) solution of glycine.

  • Injection Volume: 10 µL.

  • SST: For a derivatized standard, resolution between the FMOC-amine derivative and the nearest FMOC-glycine peak must be ≥ 2.0. RSD of 6 replicate injections must be ≤ 1.0%.

Conclusion

An inter-laboratory comparison is a rigorous but invaluable exercise in analytical science. For a compound like this compound, where inherent analytical challenges exist, such a study is the ultimate test of a method's robustness and transferability. By employing orthogonal methods like GC-FID and derivatization-based HPLC, and adhering to a meticulously planned study protocol, organizations can ensure that their analytical data is reliable, consistent, and defensible across all testing sites. The insights gained not only validate the analytical procedure but also enhance the overall quality assurance framework within pharmaceutical development and manufacturing.[2]

References

  • International Conference on Harmonisation. (2014). Validation of Impurity Methods, Part II.
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Supelco. Bulletin 737F Amines Analysis by Packed Column GC.
  • Patel, K. et al. (n.d.). Analytical method validation: A brief review.
  • BLD Pharm. (n.d.). 30796-90-8 | this compound.
  • ResearchGate. (n.d.). Crossover inter-laboratory study design.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Diva-portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results.
  • Chemsrc.com. (2025). (2R)-2-methylazepane;hydrochloride Price.
  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines.
  • ChemicalBook. (2025). (R)-2-methylazepane hydrochloride | 331994-00-4.
  • ResearchGate. (2025). Set-up and evaluation of interlaboratory studies (Review).
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC.
  • PubMed. (n.d.). A simple methodology to analyze inter-laboratory data: a simulation study.
  • MDPI. (n.d.). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization.
  • MATEC Web of Conferences. (n.d.). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories.
  • SpringerLink. (n.d.). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency.
  • International Journal of Sciences: Basic and Applied Research. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective.
  • Ambar Lab. (2023). How a laboratory designs and evaluates a clinical protocol.
  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons.

Sources

Navigating the Gauntlet: A Comparative Guide to the Bioanalytical Method Validation of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods stands as a cornerstone of reliable and reproducible data. This guide provides a comprehensive framework for the validation of a bioanalytical method for 2-Methylazepane hydrochloride, a critical component in ensuring data integrity for pharmacokinetic, toxicokinetic, and bioavailability studies. As a Senior Application Scientist, this document synthesizes regulatory expectations with practical, field-proven insights to navigate the complexities of method validation.

The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1] This guide will compare and contrast two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide a detailed roadmap for the validation of the more suitable method, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline.[2][3][4]

The Analytical Crossroads: Choosing the Right Tool for the Job

The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data.[5] For a compound like this compound, both GC-MS and LC-MS/MS present viable options, each with distinct advantages and limitations.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by mass analysis.Separates compounds in the liquid phase, followed by tandem mass analysis.
Analyte Suitability Ideal for volatile and semi-volatile compounds. Derivatization may be required for non-volatile compounds, adding complexity.[6][7]Highly versatile, suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[8][9]
Sample Preparation Often requires extraction and derivatization to increase volatility and improve chromatographic properties.[6][7]Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.[10][11][12]
Sensitivity & Selectivity Generally offers good sensitivity and selectivity, particularly with selected ion monitoring (SIM).[7][13]Offers exceptional sensitivity and selectivity through multiple reaction monitoring (MRM), minimizing matrix interference.[8][14]
Throughput Can have longer run times, especially if derivatization is needed.Generally offers higher throughput with faster analysis times.[8]
Recommendation for this compound Potentially feasible, but may require derivatization due to the hydrochloride salt form, which could introduce variability.Preferred method due to its high sensitivity, selectivity, and applicability to a broader range of compound polarities without the need for derivatization.

Given the inherent advantages in sensitivity, selectivity, and broader applicability, LC-MS/MS is the recommended technique for the bioanalytical method validation of this compound. The remainder of this guide will focus on a detailed validation protocol for an LC-MS/MS method.

The Blueprint for Trust: A Step-by-Step Validation Protocol

A full bioanalytical method validation is essential to ensure the acceptability of assay performance and the reliability of analytical results.[1][4] The following protocol is designed to meet the stringent requirements of regulatory bodies like the FDA and EMA, as harmonized under the ICH M10 guideline.[2][3][15]

I. Method Development: The Foundation of a Robust Assay

Before formal validation, the analytical method must be developed and optimized. This involves:

  • Selection of an appropriate internal standard (IS): Ideally a stable, isotopically labeled version of the analyte.

  • Optimization of chromatographic conditions: Including column chemistry, mobile phase composition, and gradient elution to achieve symmetric peak shapes and adequate retention.

  • Tuning of mass spectrometric parameters: To maximize the signal intensity of the analyte and internal standard.

  • Development of a sample extraction procedure: To efficiently isolate the analyte from the biological matrix and minimize matrix effects.

II. Full Validation: Demonstrating Fitness for Purpose

A full validation should be performed when establishing a new bioanalytical method.[1][4] The core parameters to be evaluated are outlined below.

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Protocol:

    • Analyze blank matrix samples from at least six different sources.

    • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.

    • Assess for any interfering peaks at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of interfering peaks in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Protocol:

    • Prepare a blank sample (matrix with IS) and a zero sample (matrix without analyte and IS).

    • Prepare a series of at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.

    • The concentration range should encompass the expected concentrations in the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).[16]

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Determine the best-fit regression model (typically linear or weighted linear).

  • Acceptance Criteria:

    • The correlation coefficient (r) should be ≥ 0.99.

    • At least 75% of the calibration standards must be within ±15% of their nominal values (±20% for LLOQ).

Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements.[16]

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

  • Acceptance Criteria:

    • Intra-run and Inter-run Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[17]

    • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.[17]

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix.

  • Protocol:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the extracts with the analyte and IS at low and high concentrations.

    • Compare the response to that of a pure solution of the analyte and IS at the same concentrations.

    • Calculate the matrix factor (MF) for each source.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor should not be greater than 15%.

Stability evaluations are crucial to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[18][19]

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling process.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for a period equal to or longer than the duration of the study.

    • Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions under defined storage conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Path to Validation

To provide a clear overview of the validation workflow, the following diagrams illustrate the key stages.

Bioanalytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Full Validation Dev_Start Start Optimization Optimize LC and MS Parameters Dev_Start->Optimization Extraction Develop Sample Extraction Procedure Optimization->Extraction Dev_End Optimized Method Extraction->Dev_End Val_Start Start Validation Dev_End->Val_Start Proceed to Validation Selectivity Specificity & Selectivity Val_Start->Selectivity Calibration Calibration Curve & Linearity Selectivity->Calibration Accuracy_Precision Accuracy & Precision Calibration->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability Matrix_Effect->Stability Val_End Validated Method Stability->Val_End

Caption: High-level workflow for bioanalytical method development and validation.

Stability_Assessment_Workflow Start Prepare QC Samples (Low and High Conc.) FT Freeze-Thaw Stability (3 Cycles) Start->FT BT Bench-Top Stability (Room Temp.) Start->BT LT Long-Term Stability (Storage Temp.) Start->LT SS Stock Solution Stability Start->SS Analysis Analyze Samples via Validated Method FT->Analysis BT->Analysis LT->Analysis SS->Analysis Compare Compare to Nominal Concentrations Analysis->Compare

Caption: Workflow for assessing the stability of this compound.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their corresponding acceptance criteria as per the ICH M10 guideline.

Validation ParameterAcceptance Criteria
Specificity & Selectivity Interference at analyte and IS retention times <20% of LLOQ response and <5% of IS response, respectively.
Calibration Curve Correlation coefficient (r) ≥ 0.99. At least 75% of standards within ±15% of nominal (±20% at LLOQ).
Intra-run Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples.
Inter-run Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples.
Intra-run Precision CV ≤ 15% (≤ 20% at LLOQ) for QC samples.
Inter-run Precision CV ≤ 15% (≤ 20% at LLOQ) for QC samples.
Matrix Effect CV of IS-normalized matrix factor ≤ 15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration of stability QCs within ±15% of nominal concentration.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of a bioanalytical method for this compound is a meticulous process that underpins the reliability of crucial data in drug development. By adhering to the principles outlined in the ICH M10 guideline and employing a robust analytical technique such as LC-MS/MS, researchers can establish a self-validating system that ensures the integrity and reproducibility of their findings. This guide provides a comprehensive framework to navigate this process, from the initial choice of analytical methodology to the detailed execution of validation experiments. The successful validation of the bioanalytical method is not merely a regulatory hurdle, but a fundamental commitment to scientific excellence.

References

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A Guide to the Spectroscopic Characterization of 2-Methylazepane Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methylazepane hydrochloride is a saturated heterocyclic amine of interest in synthetic chemistry and drug development. As with any novel or sparsely documented compound, rigorous structural confirmation is paramount. This guide provides a comprehensive framework for the spectroscopic analysis of this compound, offering a detailed comparison of expected spectral features with established literature values for analogous structures. In the absence of directly published experimental spectra for this specific salt, this guide leverages predictive methodologies and comparative analysis with closely related compounds to provide a robust analytical benchmark for researchers.

This document is intended for chemists and drug development professionals engaged in the synthesis and characterization of small molecules. It aims to provide not only the expected data but also the scientific rationale behind the spectral interpretations, thereby ensuring a high degree of confidence in structural assignments.

The Logic of Spectroscopic Verification for Saturated Amines

The structural verification of a simple aliphatic amine hydrochloride like this compound relies on a triad of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number of unique proton and carbon environments, their connectivity, and the chemical environment of each nucleus. For this compound, key questions NMR can answer are the presence and location of the methyl group, the diastereotopic nature of the methylene protons on the azepane ring, and the influence of the protonated nitrogen on adjacent nuclei.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. In this case, the most informative region will be the N-H stretching vibrations of the secondary ammonium salt and the C-H stretching and bending vibrations of the aliphatic backbone.

  • Mass Spectrometry (MS): Determines the molecular weight of the free base and provides information about the fragmentation pattern, which can be used to deduce the molecular structure.

The following sections will detail the expected spectroscopic data for this compound based on predictive models and comparison with literature data for analogous compounds.

Experimental Protocols

For researchers preparing to analyze a sample of this compound, the following are generalized, yet robust, protocols for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton. D₂O will result in the exchange of the N-H proton, causing its signal to disappear.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton couplings and confirm the connectivity of the aliphatic chain.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For the hydrochloride salt, a heated inlet or a suitable solvent for electrospray ionization (ESI) will be necessary.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide extensive fragmentation. ESI is suitable for LC-MS and will likely show the protonated molecular ion of the free base.

  • Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion of the free base (C₇H₁₅N, MW = 113.20 g/mol ).

Spectroscopic Data Comparison

As no direct literature spectra for this compound are readily available, the following sections provide a comparison based on predicted data and established trends for similar molecules.

¹H NMR Spectroscopy: Predicted vs. Comparative Data

The proton NMR spectrum is arguably the most informative for this molecule. Due to the chirality at the C2 position, the adjacent methylene protons are expected to be diastereotopic and thus magnetically non-equivalent, leading to more complex splitting patterns than a simple triplet or quartet.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) for this compound and Literature Values for N-Methylpiperidine.

Proton Assignment (2-Methylazepane) Predicted Chemical Shift (ppm) Expected Multiplicity N-Methylpiperidine Literature (ppm)[1]
H2 (methine)~3.0 - 3.4Multiplet-
Methyl (on C2)~1.2 - 1.4Doublet-
Methylene (ring)~1.5 - 2.0Multiplets~1.41, ~1.59
Methylene (adjacent to N)~2.9 - 3.3Multiplets~2.33
N-HVariable (broad)Singlet (broad)-
N-Methyl (on Piperidine)--~2.23

Note: Predicted chemical shifts are estimates and can vary based on the prediction algorithm and solvent used. The literature values for N-Methylpiperidine are for the free base and shifts for the hydrochloride salt would be expected to be further downfield.

The downfield shift of the protons on the carbons adjacent to the protonated nitrogen (H2 and the adjacent methylene group) is expected due to the electron-withdrawing inductive effect of the positive charge. The complexity of the methylene region arises from the conformational flexibility of the seven-membered ring and the diastereotopicity of the protons.

¹³C NMR Spectroscopy: A Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the 2-Methylazepane moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (methine)~55 - 65
Methyl (on C2)~15 - 25
C7 (methylene adjacent to N)~45 - 55
C3, C4, C5, C6 (ring methylenes)~20 - 40

Note: These are estimated chemical shifts. The exact values will depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Characteristic Vibrations

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H and C-H bonds.

Table 3: Expected Infrared Absorption Bands for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape Comments
N-H Stretch (Ammonium Salt)2700 - 3100Strong, BroadThis very broad and strong absorption is characteristic of an amine salt.[2][3][4]
C-H Stretch (Aliphatic)2850 - 3000StrongMultiple sharp peaks corresponding to symmetric and asymmetric stretching of CH₃ and CH₂ groups.[4]
N-H Bend (Ammonium Salt)1500 - 1600MediumOften appears as a broad shoulder.
C-H Bend (Aliphatic)1350 - 1470MediumScissoring and bending vibrations of the methyl and methylene groups.

The most diagnostic feature will be the broad and intense absorption in the 3100-2700 cm⁻¹ region, which is a hallmark of the N-H stretching vibration in an ammonium hydrochloride.[2][3]

Mass Spectrometry: Fragmentation Pattern

The mass spectrum of this compound, when analyzed by a technique like electron ionization (EI), will show the fragmentation of the free base, 2-Methylazepane (C₇H₁₅N). The molecular ion peak (M⁺) is expected at m/z 113.

The fragmentation of cyclic amines is typically initiated by alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom.[5][6][7]

Figure 1: Predicted Major Fragmentation Pathways for 2-Methylazepane.

fragmentation M 2-Methylazepane (M+) m/z = 113 frag1 Loss of CH3 [M-15]+ m/z = 98 M->frag1 α-cleavage frag2 Loss of C2H5 [M-29]+ m/z = 84 M->frag2 Ring opening & rearrangement frag3 Loss of C4H8 [M-56]+ m/z = 57 M->frag3 Ring cleavage

Caption: Predicted major fragmentation pathways for 2-Methylazepane.

The base peak in the mass spectrum of a cyclic amine is often the result of alpha-cleavage.[6] For 2-Methylazepane, cleavage of the methyl group would result in a fragment at m/z 98. Ring opening followed by rearrangement can lead to other characteristic fragments.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation is a critical aspect of good laboratory practice.

Figure 2: Experimental Workflow for Spectroscopic Analysis.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Sample 2-Methylazepane HCl NMR 1H & 13C NMR Sample->NMR IR FT-IR Sample->IR MS Mass Spec Sample->MS Compare Compare with Predicted & Literature Data NMR->Compare IR->Compare MS->Compare Structure Structure Confirmed Compare->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound, while lacking direct literature precedents, can be approached with a high degree of scientific rigor. By combining predictive modeling with a thorough understanding of the characteristic spectral features of aliphatic amine hydrochlorides and related cyclic amines, a confident structural assignment can be made. The data and protocols presented in this guide provide a comprehensive benchmark for researchers working with this and similar compounds. It is the confluence of data from NMR, IR, and Mass Spectrometry that provides the unequivocal evidence required in modern chemical research.

References

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 40(4), 622-634. [Link]
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  • Blout, E. R., & Fields, M. (1949). The infrared spectra of secondary amines and their salts. Journal of the American Chemical Society, 71(12), 4221-4224. [Link]
  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.
  • Whitman College. (n.d.). GCMS Section 6.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts.
  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2913-2920. [Link]
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]
  • Wikipedia. (2023).

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Methylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-Methylazepane hydrochloride. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to maintain the integrity of your research. This document is structured to provide not just a set of instructions, but a framework for understanding the causality behind our recommended safety protocols.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally similar compounds, including other substituted azepane hydrochlorides. It is imperative to consult the specific SDS provided by your supplier for definitive safety information. The recommendations herein are based on a conservative assessment of potential hazards.

Hazard Assessment and Triage

Based on analogous compounds, this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant.[1][2] Prudence dictates that we also consider the potential for more severe toxic effects, as seen in some related heterocyclic amines.[3]

Summary of Potential Hazards:

Hazard ClassDescriptionPrimary Exposure Route
Skin Irritation May cause redness, itching, and inflammation upon contact.[1][2]Dermal
Serious Eye Irritation Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2]Ocular
Respiratory Irritation Inhalation of dust or fumes may irritate the respiratory tract.[1]Inhalation
Acute Toxicity (Potential) While unconfirmed for this specific compound, related molecules exhibit oral, dermal, and inhalation toxicity.[3][4]Ingestion, Dermal, Inhalation
Flammability (Potential) Some related compounds are flammable liquids.[4] While the hydrochloride salt is likely a solid, this potential should be considered, especially if dissolved in a flammable solvent.N/A (as solid)
Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE is a critical barrier to exposure.[5] The following PPE is mandatory when handling this compound.

  • Hand Protection:

    • Gloves: Wear compatible chemical-resistant gloves.[2] Nitrile gloves are a good initial choice, but always check the manufacturer's compatibility chart.[5]

    • Double Gloving: For all but the most minor handling tasks, double gloving is recommended. This provides an additional layer of protection in case of a tear or contamination of the outer glove.

  • Eye and Face Protection:

    • Goggles: Chemical splash goggles are required at all times.[6]

    • Face Shield: In addition to goggles, a face shield must be worn when there is a risk of splashing or when handling larger quantities.[5]

  • Body Protection:

    • Lab Coat: A long-sleeved, flame-resistant lab coat is the minimum requirement.

    • Chemical Apron: For larger quantities or when there is a significant splash risk, a chemical-resistant apron over the lab coat is necessary.

    • Full Body Suit: In the event of a large spill or when generating aerosols, a full-body "bunny suit" may be required.[6]

  • Respiratory Protection:

    • All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • If a fume hood is not available or in the case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2] Surgical masks offer no protection from chemical vapors or fine particulates.[6]

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d1 Wash Hands d2 Don Gown/Apron d1->d2 d3 Don Respirator (if needed) d2->d3 d4 Don Goggles/Face Shield d3->d4 d5 Don Gloves (Outer glove over cuff) d4->d5 f1 Remove Outer Gloves d5->f1 Enter Work Area f2 Remove Gown/Apron f1->f2 f3 Wash Hands f2->f3 f4 Remove Goggles/Face Shield f3->f4 f5 Remove Respirator f4->f5 f6 Remove Inner Gloves f5->f6 f7 Final Hand Wash f6->f7 Spill_Response spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Cover/Absorb) ppe->contain cleanup Collect Waste contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: Step-by-step decision tree for responding to a chemical spill.

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately. [1]If breathing is difficult, provide oxygen. Seek immediate medical attention. [1]
Skin Contact Immediately remove all contaminated clothing. [1]Flush the affected skin with copious amounts of water for at least 15 minutes. [1]Seek medical attention if irritation persists. [1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][2]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention. [1]
Ingestion Do NOT induce vomiting. [1]Rinse mouth with water. [7]Seek immediate medical attention. [7]
Conclusion: A Culture of Safety

The safe handling of this compound, as with any chemical, relies on a foundation of knowledge, preparation, and consistent adherence to established protocols. By understanding the potential hazards and implementing the multi-layered safety procedures outlined in this guide—from rigorous PPE use to meticulous operational and disposal plans—you create a self-validating system of safety. This proactive approach not only protects you and your colleagues but also ensures the continued integrity and success of your vital research. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Johns Hopkins Medicine. (n.d.). First-Aid Kit.
  • WebMD. (2024, March 16). First Aid Kits Treatment.
  • U.S. Food and Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
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  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a publicly available but non-specific document.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from a general guidance document on PPE for hazardous drugs.
  • Verywell Health. (n.d.). How to Stock First Aid Kit Medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.